SHP099 hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
6-(4-amino-4-methylpiperidin-1-yl)-3-(2,3-dichlorophenyl)pyrazin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N5.ClH/c1-16(20)5-7-23(8-6-16)12-9-21-14(15(19)22-12)10-3-2-4-11(17)13(10)18;/h2-4,9H,5-8,20H2,1H3,(H2,19,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQHYRFUYAXWOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=CN=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SHP099 Hydrochloride: A Deep Dive into the Allosteric Inhibition of SHP2
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: SHP2, a Pivotal Node in Cellular Signaling and a Prime Oncogenic Target
Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[1] SHP2 is ubiquitously expressed and is integral to the regulation of cell survival, proliferation, and differentiation, primarily through the activation of the RAS-ERK signaling pathway.[1][2] Due to its central role, dysregulation of SHP2 activity, often through activating mutations, is implicated in developmental disorders like Noonan syndrome and various malignancies, including leukemia, lung cancer, and breast cancer.[3][4] This has established SHP2 as a compelling therapeutic target in oncology.[3][5]
The Dawn of a New Inhibitory Paradigm: The Discovery of SHP099
Historically, developing potent and selective inhibitors for protein tyrosine phosphatases has been a significant challenge due to the highly conserved and positively charged nature of their active sites.[6] The breakthrough in SHP2 inhibition came with the discovery of SHP099, a first-in-class, potent, and orally bioavailable allosteric inhibitor.[1][] SHP099 represents a paradigm shift from competitive, active-site inhibitors to a more selective mode of action.
Core Mechanism of Action: Allosteric Stabilization of the Auto-inhibited Conformation
In its inactive state, SHP2 exists in an auto-inhibited conformation where the N-terminal SH2 domain blocks the catalytic site of the protein tyrosine phosphatase (PTP) domain.[8] Upon stimulation by growth factors, SHP2 is recruited to phosphorylated receptors or adaptor proteins, leading to a conformational change that relieves this auto-inhibition and activates the phosphatase.
SHP099 exerts its inhibitory effect through a unique allosteric mechanism. It binds to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the PTP domains.[1][9][10] This binding acts as a "molecular glue," stabilizing SHP2 in its closed, auto-inhibited conformation.[11][12] By locking the enzyme in this inactive state, SHP099 prevents the catalytic site from accessing its substrates, thereby inhibiting its downstream signaling functions.[1]
Visualizing the Mechanism: SHP2 Inhibition by SHP099
Caption: SHP099 binds to an allosteric site on SHP2, stabilizing its auto-inhibited conformation and preventing its activation.
Downstream Signaling Consequences: Suppression of the RAS-ERK Pathway
The primary consequence of SHP099-mediated SHP2 inhibition is the suppression of the RAS-ERK (MAPK) signaling cascade.[1][9] By preventing SHP2 from dephosphorylating its substrates, SHP099 effectively blocks the signal relay from RTKs to RAS, leading to a reduction in ERK phosphorylation (p-ERK).[13] This inhibition of a key proliferation and survival pathway is the foundation of SHP099's anti-tumor activity in cancers driven by RTK signaling.[1][10]
Signaling Pathway Overview: SHP099's Impact on RAS-ERK
Caption: SHP099 inhibits SHP2, thereby blocking the activation of the downstream RAS-ERK pathway, a key driver of cell proliferation.
Quantitative Profile of SHP099 Hydrochloride
| Parameter | Value | Reference |
| Biochemical IC50 (SHP2) | 0.071 µM | [1] |
| Cellular p-ERK IC50 | ~0.25 µM (in SHP2-dependent cells) | [13] |
| Cell Proliferation IC50 | 1.4 µM (KYSE-520 cells) | [13] |
| Oral Bioavailability (Mouse) | 46% | [13] |
Experimental Protocols for Characterizing SHP099 Activity
Biochemical SHP2 Phosphatase Activity Assay
This protocol outlines a fluorescence-based assay to determine the in vitro inhibitory activity of SHP099 on SHP2.
Principle: The assay measures the dephosphorylation of a fluorogenic substrate by SHP2. Inhibition of this activity by SHP099 results in a decreased fluorescent signal.
Materials:
-
Recombinant human SHP2 protein
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100)
-
SHP099 hydrochloride (or other test compounds)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of SHP099 in DMSO, and then dilute further in assay buffer.
-
Add 5 µL of the diluted SHP099 or vehicle control (DMSO in assay buffer) to the wells of a 384-well plate.
-
Add 10 µL of recombinant SHP2 enzyme (final concentration ~0.5 nM) to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding.
-
Initiate the reaction by adding 10 µL of DiFMUP substrate (final concentration ~100 µM).
-
Immediately measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) at time zero and then kinetically every 5 minutes for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic read).
-
Determine the percent inhibition for each SHP099 concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the SHP099 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Western Blot Assay for p-ERK Inhibition
This protocol describes how to assess the effect of SHP099 on the phosphorylation of ERK in a cellular context.
Principle: Western blotting is used to detect the levels of phosphorylated ERK (p-ERK) and total ERK in cell lysates after treatment with SHP099. A reduction in the p-ERK/total ERK ratio indicates inhibition of the RAS-ERK pathway.
Materials:
-
SHP2-dependent cancer cell line (e.g., KYSE-520, MDA-MB-468)
-
Cell culture medium and supplements
-
SHP099 hydrochloride
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of SHP099 or vehicle control for 2-4 hours.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and calculate the ratio of p-ERK to total ERK for each treatment condition.
Experimental Workflow Visualization
Caption: A typical experimental cascade for the preclinical evaluation of SHP099, from biochemical activity to in vivo efficacy.
Therapeutic Implications and Future Directions
The discovery of SHP099 has validated SHP2 as a druggable target in oncology.[1] Its mechanism of action makes it particularly relevant for cancers driven by RTK hyperactivation.[14] Furthermore, SHP099 has shown promise in overcoming adaptive resistance to other targeted therapies, such as MEK inhibitors.[15]
Beyond its direct anti-tumor effects, SHP2 inhibition has also been shown to modulate the tumor microenvironment and enhance anti-tumor immunity.[11] SHP2 is a key mediator in the PD-1 immune checkpoint pathway, and its inhibition can augment T-cell responses.[1][11] This has led to clinical investigations of SHP2 inhibitors, including next-generation compounds like TNO155, both as monotherapies and in combination with immunotherapy.[]
However, challenges remain. Acquired resistance to SHP2 inhibitors can emerge, for instance, through feedback activation of the targeted pathway.[16][17] Understanding these resistance mechanisms is crucial for the development of effective combination strategies and next-generation inhibitors.
Conclusion
SHP099 hydrochloride is a pioneering small molecule that has fundamentally changed the landscape of PTP-targeted drug discovery. Its novel allosteric mechanism of action, which stabilizes the auto-inhibited conformation of SHP2, provides a highly selective means to suppress the oncogenic RAS-ERK signaling pathway. The in-depth understanding of its mechanism, facilitated by the experimental approaches detailed in this guide, continues to pave the way for the development of new and improved therapies targeting SHP2 for the treatment of cancer and other diseases.
References
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Chen, Y. N. P., LaMarche, M. J., Chan, H. M., Fekkes, P., Garcia-Fortanet, J., Acker, M. G., ... & Sellers, W. R. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature, 535(7610), 148–152. [Link]
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Li, Y., Zhang, H., & Zhang, Z. Y. (2021). Exploring the dynamic mechanism of allosteric drug SHP099 inhibiting SHP2 E69K. Journal of Biomolecular Structure and Dynamics, 39(1), 253-263. [Link]
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Pai, G., Paskaleva, E. E., & Paes, C. (2021). SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment. Cancers, 13(16), 4059. [Link]
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News-Medical. (2021). Scientists decode activation mechanism of SHP2 protein that can trigger cancer. [Link]
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Zhang, J., Zhang, F., & Li, X. (2018). Functions of Shp2 in cancer. Journal of cellular and molecular medicine, 22(5), 2565–2573. [Link]
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Zhang, J., Zhang, F., & Li, X. (2018). Functions of Shp2 in cancer. ProQuest. [Link]
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Nichols, R. J., Haderk, F., Stahlhut, C., Schulze, C. J., Hemmati, G., Wildes, D., ... & Qu, J. (2018). Tumor intrinsic efficacy by SHP2 and RTK inhibitors in KRAS-mutant cancers. Molecular cancer therapeutics, 17(10), 2099-2110. [Link]
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Ran, H., Tsutsumi, R., Araki, T., & Neel, B. G. (2022). A comprehensive review of SHP2 and its role in cancer. Cell communication and signaling, 20(1), 1-25. [Link]
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Wong, D. J., Robert, L., & Ribas, A. (2019). Pharmacologic Inhibition of SHP2 Blocks Both PI3K and MEK Signaling in Low-epiregulin HNSCC via GAB1. Clinical Cancer Research, 25(5), 1563-1574. [Link]
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Nichols, R. J., Haderk, F., Stahlhut, C., Schulze, C. J., Hemmati, G., Wildes, D., ... & Qu, J. (2018). Tumor Intrinsic Efficacy by SHP2 and RTK Inhibitors in KRAS-Mutant Cancers. Molecular Cancer Therapeutics, 17(10), 2099-2110. [Link]
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Zhao, M., Li, L., Liu, Y., Zhang, Y., Shen, Y., & Wang, J. (2018). SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade. Acta pharmaceutica Sinica B, 8(5), 773-781. [Link]
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LaRochelle, J. R., Fodor, M., Geda, P., & Mapp, A. K. (2018). NMR and crystallographic analyses of the binding of SHP099 to SHP2 variants. ResearchGate. [Link]
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Chen, D., Li, Y., & Zhang, Z. Y. (2017). Selective inhibition of leukemia-associated SHP2E69K mutant by the allosteric SHP2 inhibitor SHP099. Leukemia, 31(4), 1013–1016. [Link]
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Chen, Y. N. P., LaMarche, M. J., Chan, H. M., Fekkes, P., Garcia-Fortanet, J., Acker, M. G., ... & Sellers, W. R. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Novartis OAK. [Link]
-
RCSB PDB. (2016). 5EHR: Non-receptor Protein Tyrosine Phosphatase SHP2 in Complex with Allosteric Inhibitor SHP099. [Link]
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Quadros, A. M., Tug S. K., & DeAngelo, D. J. (2021). Phosphorylation of SHP2 at Tyr62 Enables Acquired Resistance to SHP2 Allosteric Inhibitors in FLT3-ITD–Driven AML. Cancer Research, 81(16), 4341-4353. [Link]
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Fedele, C., Li, S., Chen, Z., Toth, J. A., & Roberts, T. M. (2018). SHP2 Inhibition Prevents Adaptive Resistance to MEK Inhibitors in Multiple Cancer Models. Cancer discovery, 8(10), 1230-1243. [Link]
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LaRochelle, J. R., Fodor, M., Geda, P., & Mapp, A. K. (2018). Mechanism of activating mutations and allosteric drug inhibition of the phosphatase SHP2. Nature communications, 9(1), 1-13. [Link]
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Li, S., Chen, Z., & Roberts, T. M. (2021). Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers. JCI insight, 6(11). [Link]
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LaRochelle, J. R., Fodor, M., Geda, P., & Mapp, A. K. (2018). Allosteric inhibition of SHP2 is influenced by cancer mutations and activating ligands in vitro. ResearchGate. [Link]
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Li, S., Chen, Z., & Roberts, T. M. (2021). Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers. Journal of Clinical Investigation. [Link]
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Ahmed, Z., & Zhang, Z. Y. (2025). Structural Insights into the Binding Modes of SHP2 Allosteric Inhibitors. ResearchGate. [Link]
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AACR. (2019). Abstract 3123: Targeting SHP2 and RAS MAPK pathway in neuroblastoma. [Link]
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LaRochelle, J. R., Fodor, M., Geda, P., & Mapp, A. K. (2018). The open conformation of SHP2 E76K is closed by SHP099. ResearchGate. [Link]
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Martinez, N. C., & Roberts, T. M. (2020). NRAS Status Determines Sensitivity to SHP2 Inhibitor Combination Therapies Targeting the RAS–MAPK Pathway in Neuroblastoma. Cancer Research, 80(16), 3467-3479. [Link]
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Hao, Y., & Zhang, Z. Y. (2020). Resistance to allosteric SHP2 inhibition in FGFR-driven cancers through rapid feedback activation of FGFR. Oncotarget, 11(4), 371. [Link]
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Hao, Y., & Zhang, Z. Y. (2020). Resistance to allosteric SHP2 inhibition in FGFR-driven cancers through rapid feedback activation of FGFR. PMC. [Link]
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SHP099 Hydrochloride: An In-depth Technical Guide to a First-in-Class Allosteric SHP2 Inhibitor
<Technical Guide >
Abstract
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node and a well-validated drug target in oncology.[1][2] For decades, SHP2 was considered "undruggable" due to challenges in developing potent and selective active-site inhibitors.[3] The discovery of SHP099, a first-in-class, potent, and orally bioavailable allosteric inhibitor, represented a paradigm shift in targeting protein tyrosine phosphatases.[1][4] This guide provides a comprehensive technical overview of SHP099 hydrochloride, detailing its mechanism of action, its impact on cellular signaling, and robust, field-proven protocols for its evaluation. It is intended for researchers, scientists, and drug development professionals seeking to leverage this pivotal chemical probe to interrogate SHP2 biology and advance novel therapeutic strategies.
Introduction: SHP2 as a Central Oncogenic Node
SHP2 is a non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[4][5] Its function is essential for the full activation of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, a cascade central to cell proliferation, differentiation, and survival.[2][6]
The Dual Role of SHP2: Signaling and Scaffolding
Under normal physiological conditions, SHP2 exists in a closed, auto-inhibited conformation where the N-terminal SH2 domain sterically blocks the catalytic site of the protein tyrosine phosphatase (PTP) domain.[7][8] Upon growth factor stimulation, SHP2 is recruited to activated, phosphorylated RTKs or associated scaffolding proteins. This interaction induces a conformational change, relieving the auto-inhibition and exposing the catalytic site.[7] Activated SHP2 then dephosphorylates specific substrates, a key step in promoting the activation of the RAS-MAPK pathway.[6][7]
SHP2 Dysregulation in Disease
The PTPN11 gene was the first proto-oncogene identified that encodes a tyrosine phosphatase.[9] Gain-of-function mutations in PTPN11 are causally linked to developmental disorders like Noonan syndrome and are found in various malignancies, including juvenile myelomonocytic leukemia (JMML), acute myeloid leukemia (AML), and solid tumors such as non-small-cell lung cancer (NSCLC) and breast cancer.[10][11][12] These mutations typically destabilize the auto-inhibited conformation, leading to constitutive phosphatase activity and hyperactivation of the RAS-ERK pathway.[9] Beyond direct mutation, SHP2 is also a critical downstream effector for many oncogenic RTKs that are amplified or mutated in cancer, making it a convergent node for oncogenic signaling.[3][13]
SHP099: Discovery of a "Molecular Glue"
The discovery of SHP099 by Novartis scientists marked a significant breakthrough.[1] Identified through a high-throughput screen, SHP099 was found to inhibit SHP2 not by competing with substrate at the active site, but through a novel allosteric mechanism.[4]
Mechanism of Allosteric Inhibition
Crystallographic and NMR studies have revealed that SHP099 binds to a previously undisclosed tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains.[1][13][14] By simultaneously engaging all three domains, SHP099 acts as a "molecular glue," stabilizing and locking SHP2 in its closed, auto-inhibited conformation.[15][16] This prevents the conformational opening required for catalytic activity, effectively shutting down the phosphatase function.[1]
Potency and Selectivity
SHP099 is a highly potent inhibitor of wild-type SHP2, with a reported IC50 of 71 nM in biochemical assays.[17][18] A key feature of its allosteric mechanism is its remarkable selectivity. SHP099 shows no inhibitory activity against the closest homolog, SHP1 (61% sequence identity), or a wide panel of other phosphatases and kinases, making it an exquisite tool for probing SHP2-specific functions.[19][20]
| Target | Assay Type | IC₅₀ (µM) | Reference |
| SHP2 (Wild-Type) | Biochemical Phosphatase | 0.071 | [1][17] |
| SHP2E69K | Biochemical Phosphatase | 0.416 | [21] |
| SHP2D61Y | Biochemical Phosphatase | 1.241 | [21] |
| SHP2A72V | Biochemical Phosphatase | 1.968 | [21] |
| SHP2E76K | Biochemical Phosphatase | 2.896 | [21] |
| SHP1 | Biochemical Phosphatase | No Activity | [19] |
| KYSE-520 cells (p-ERK) | Cellular | ~0.25 | [19] |
| MV4-11 cells (Proliferation) | Cellular | 0.32 | [21] |
Table 1: Quantitative Inhibitory Activity of SHP099. This table summarizes the potency of SHP099 against wild-type and various mutant forms of SHP2, as well as its cellular activity. Data is compiled from multiple sources.[1][17][19][21]
Experimental Protocols for SHP099 Characterization
To rigorously evaluate the effects of SHP099, a multi-faceted approach combining biochemical, cellular, and in vivo assays is required. The following protocols are provided as a robust starting point for researchers.
Workflow for Assessing SHP099 Activity
Protocol: Western Blot for Phospho-ERK (p-ERK) Inhibition
This protocol details the most common method for assessing the pharmacodynamic effect of SHP099 on the RAS-MAPK pathway in a cellular context.[22]
Rationale: Since SHP2 is a key activator of the RAS-MAPK cascade, its inhibition by SHP099 should lead to a measurable decrease in the phosphorylation of downstream effectors, most notably ERK1/2.[1] Measuring the ratio of phosphorylated ERK (p-ERK) to total ERK provides a direct, quantifiable readout of pathway inhibition.[23]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed a SHP2-dependent cell line (e.g., KYSE-520, MDA-MB-468) in 6-well plates and grow to 70-80% confluency.[19][22]
-
Prepare serial dilutions of SHP099 hydrochloride in culture medium. Include a vehicle control (e.g., DMSO).
-
Treat cells with SHP099 or vehicle for a predetermined time (e.g., 2 hours) at 37°C.[19]
-
-
Cell Lysis and Protein Quantification:
-
Aspirate media and wash cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well.
-
Incubate on ice for 30 minutes, then scrape and collect the lysate.[22]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[22]
-
Transfer the supernatant to a new tube and determine protein concentration using a BCA assay.[23]
-
-
SDS-PAGE and Western Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[24][25]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for p-ERK1/2 (e.g., Phospho-p44/42 MAPK).[23][24]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[24]
-
-
Stripping and Re-probing:
-
To ensure equal protein loading, the same membrane must be probed for total ERK.
-
Incubate the membrane in a stripping buffer to remove the p-ERK antibodies.[22][24]
-
Wash thoroughly, re-block, and then probe with a primary antibody for total ERK1/2.[25]
-
Repeat the secondary antibody and detection steps. A loading control like GAPDH can also be used.[22]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).[23]
-
Calculate the ratio of p-ERK to total ERK for each sample.
-
Normalize the data to the vehicle control to determine the percent inhibition of ERK phosphorylation at each SHP099 concentration.
-
In Vivo Pharmacology and Efficacy
SHP099 is orally bioavailable and has demonstrated dose-dependent anti-tumor activity in preclinical xenograft models.[19]
Pharmacokinetics and Pharmacodynamics (PK/PD)
In mouse models, orally administered SHP099 achieves dose-dependent plasma concentrations.[26] Crucially, a direct relationship has been established between the unbound plasma concentration of SHP099 and the inhibition of tumor p-ERK levels.[26][27] Studies in KYSE-520 xenografts showed that a 50-70% reduction in tumor p-ERK was achieved when unbound plasma concentrations of SHP099 exceeded its in vitro cellular IC50.[26] This provides a critical translational link between in vitro potency and the in vivo exposure required for efficacy.
| Parameter | Species | Value / Result | Reference |
| Oral Bioavailability (F) | Mouse | 46% | [19] |
| Oral Exposure (5 mg/kg) | Mouse | 565 µM/h | [19] |
| p-ERK Inhibition | Nude Mice (KYSE-520) | 50-70% reduction when unbound plasma concentration > cellular IC₅₀ | [26] |
| Antitumor Efficacy (T/C%)* | Nude Rats (KYSE-520) | 14% at 25 mg/kg qd | [26] |
Table 2: In Vivo Pharmacological Properties of SHP099. *T/C % = (Median tumor volume of treated group / Median tumor volume of control group) x 100.
Anti-Tumor Efficacy
In RTK-driven tumor models, such as the KYSE-520 esophageal cancer xenograft, daily oral dosing of SHP099 results in significant tumor growth inhibition.[21] At a dose of 100 mg/kg, tumor stasis was observed.[21] This anti-tumor effect is directly correlated with the extent and duration of p-ERK inhibition in the tumor tissue.[26] Furthermore, SHP099 has shown efficacy in suppressing the growth of multiple myeloma cells and synergizes with the proteasome inhibitor bortezomib.[28]
Applications in Research and Drug Development
SHP099 hydrochloride is more than a potential therapeutic; it is an invaluable tool for dissecting the complex biology of SHP2.
-
Target Validation: It provides a highly selective means to probe the functional consequences of SHP2 inhibition in various biological contexts.
-
Combination Strategies: SHP2 inhibition with SHP099 is being explored in combination with inhibitors of other signaling pathways (e.g., MEK, PI3K) and with immunotherapy.[5][29] SHP2 is implicated in mediating immune checkpoint signaling via PD-1, and its inhibition can enhance anti-tumor immunity.[5][16]
-
Understanding Resistance: SHP099 can be used to study mechanisms of resistance to other targeted therapies, particularly those where SHP2 reactivation is a bypass mechanism.[29]
Conclusion and Future Directions
SHP099 hydrochloride has fundamentally changed the landscape of PTP-targeted drug discovery. Its unique allosteric mechanism provides exquisite selectivity and potent, orally bioavailable inhibition of SHP2. The detailed protocols and mechanistic insights provided in this guide serve as a comprehensive resource for the scientific community to effectively utilize this powerful chemical probe. Future work will continue to explore novel combination therapies, investigate its role in modulating the tumor microenvironment, and develop next-generation allosteric inhibitors with improved properties and the ability to target oncogenic SHP2 mutants.[30][]
References
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Li, S., et al. (2023). Inhibition of SHP2 by the Small Molecule Drug SHP099 Prevents Lipopolysaccharide-Induced Acute Lung Injury in Mice. Inflammation, 46(3), 975-986. Retrieved from [Link]
-
Chen, Y. N., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature, 535(7610), 148-152. Retrieved from [Link]
-
Guan, S., et al. (2021). Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull's eye for targeted therapy? Frontiers in Oncology, 11, 725831. Retrieved from [Link]
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Neel, B. G., et al. (2006). PTPN11 is the first identified proto-oncogene that encodes a tyrosine phosphatase. Blood, 108(8), 2580-2585. Retrieved from [Link]
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PTPN11 gene. (2016). MedlinePlus Genetics. Retrieved from [Link]
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PTPN11 gene. (2016). MedlinePlus. Retrieved from [Link]
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Easton, J. B., et al. (2006). The protein tyrosine phosphatase, Shp2, is required for the complete activation of the RAS/MAPK pathway by brain-derived neurotrophic factor. Journal of Neurochemistry, 97(3), 834-845. Retrieved from [Link]
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An Allosteric Inhibitor of SHP2 Suppresses RTK-Driven Tumors. (2016). Cancer Discovery, 6(9), OF1. Retrieved from [Link]
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The Phosphotyrosine Phosphatase SHP-2 Participates in a Multimeric Signaling Complex and Regulates T Cell Receptor (TCR) coupling to the Ras/Mitogen-activated Protein Kinase (MAPK) Pathway in Jurkat T cells. (1997). Journal of Experimental Medicine, 185(7), 1203-1211. Retrieved from [Link]
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PTPN11 Plays Oncogenic Roles and Is a Therapeutic Target for BRAF Wild-Type Melanomas. (2019). Molecular Cancer Research, 17(4), 984-995. Retrieved from [Link]
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What are SHP2 inhibitors and how do they work? (2024). Patsnap Synapse. Retrieved from [Link]
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Sidestepping SHP2 inhibition. (2023). Journal of Experimental Medicine, 220(3), e20222384. Retrieved from [Link]
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Jiang, Z., et al. (2020). Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies. Acta Pharmaceutica Sinica B, 10(4), 593-604. Retrieved from [Link]
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NMR and crystallographic analyses of the binding of SHP099 to SHP2... (n.d.). ResearchGate. Retrieved from [Link]
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Inhibition of SHP2 as an approach to block RAS-driven cancers. (2022). Advances in Cancer Research, 153, 1-23. Retrieved from [Link]
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Comprehensive Review of SHP2 and to date status of Inhibitors. (2023). ResearchGate. Retrieved from [Link]
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LaMarche, M. J., et al. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor. Journal of Medicinal Chemistry, 59(19), 9181-9199. Retrieved from [Link]
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Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors. (2021). MedChemComm, 12(11), 2098-2111. Retrieved from [Link]
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Discovery of the SHP2 allosteric inhibitor... (2022). RSC Medicinal Chemistry, 13(12), 1546-1552. Retrieved from [Link]
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Overcoming Immune Checkpoint Therapy Resistance with SHP2 Inhibition in Cancer and Immune Cells: A Review of the Literature and Novel Combinatorial Approaches. (2023). Cancers, 15(22), 5409. Retrieved from [Link]
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SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment. (2023). Cancer Discovery, 13(11), 2339–2355. Retrieved from [Link]
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Abstract 1176: Preclinical characterization of the pharmacokinetic-pharmacodynamics-efficacy relationship of novel allosteric SHP2 inhibitors. (2017). Cancer Research, 77(13_Supplement), 1176. Retrieved from [Link]
-
(PDF) Structural Insights into the Binding Modes of SHP2 Allosteric Inhibitors. (2025). ResearchGate. Retrieved from [Link]
-
Selective inhibition of leukemia-associated SHP2E69K mutant by the allosteric SHP2 inhibitor SHP099. (2017). Leukemia, 31(5), 1222-1225. Retrieved from [Link]
-
Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. (2018). Methods in Cell Biology, 146, 267-285. Retrieved from [Link]
-
SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade. (2018). Acta Pharmaceutica Sinica B, 8(5), 757-767. Retrieved from [Link]
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SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma. (2022). Frontiers in Oncology, 12, 856693. Retrieved from [Link]
-
Exploring the dynamic mechanism of allosteric drug SHP099 inhibiting SHP2 E69K. (2021). Journal of Biomolecular Structure and Dynamics, 39(1), 23-33. Retrieved from [Link]
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Abstract 1176: Preclinical characterization of the pharmacokinetic-pharmacodynamics-efficacy relationship of novel allosteric SHP2 inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
-
Phospho-ERK Assays. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
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Allosteric inhibition of the tyrosine phosphatase SHP2 enhances the anti-tumor immunity of interferon α through induction of caspase-1-mediated pyroptosis in renal cancer. (2024). Journal of Hematology & Oncology, 17(1), 1. Retrieved from [Link]
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Western blot band for Erk and phopho(p). (2012). ResearchGate. Retrieved from [Link]
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Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers. (2024). Journal of Clinical Investigation, 134(11), e172774. Retrieved from [Link]
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Discovery of an allosteric small molecule inhibitor that can potently target SHP2 in vitro and in vivo. (2022). Expert Opinion on Therapeutic Patents, 32(10), 1145-1168. Retrieved from [Link]
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The Role of SHP099 Hydrochloride in Receptor Tyrosine Kinase-Driven Cancers: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) inhibitor, SHP099 hydrochloride, and its critical role in the context of receptor tyrosine kinase (RTK)-driven malignancies. We delve into the molecular underpinnings of SHP2's function as a pivotal signaling node, its allosteric inhibition by SHP099, and the preclinical and clinical rationale for its use as a monotherapy and in combination with targeted therapies. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a forward-looking perspective on the therapeutic potential of SHP2 inhibition.
Introduction: SHP2 as a Key Downstream Mediator in RTK Signaling
Receptor tyrosine kinases are a family of cell surface receptors that play a crucial role in regulating cellular processes such as growth, differentiation, and metabolism.[1][2] Dysregulation of RTK signaling, often through mutations or overexpression, is a common driver of oncogenesis in a wide array of human cancers.[3] The non-receptor protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a critical downstream signaling molecule for numerous RTKs, including EGFR, HER2, ALK, and FGFR.[3][4]
Contrary to the tumor-suppressive roles of many phosphatases, SHP2 is a proto-oncogene that positively modulates the RAS-mitogen-activated protein kinase (MAPK) signaling cascade.[2] Upon RTK activation, SHP2 is recruited to phosphorylated tyrosine residues on the receptor or associated docking proteins, leading to its conformational activation and subsequent dephosphorylation of substrates that ultimately promote the exchange of GDP for GTP on RAS, thereby activating the MAPK pathway.[5][6] Given its central role in mediating oncogenic signals from multiple RTKs, SHP2 has emerged as a compelling therapeutic target.
SHP099 Hydrochloride: A Potent and Selective Allosteric Inhibitor of SHP2
SHP099 is a first-in-class, orally bioavailable, and selective allosteric inhibitor of SHP2.[7] Unlike traditional active-site inhibitors, SHP099 binds to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase domains, stabilizing SHP2 in a closed, auto-inhibited conformation.[8][9] This unique mechanism of action confers high selectivity for SHP2 over other phosphatases, including the closely related SHP1.[10]
Physicochemical Properties and Formulation
For reproducible in vitro and in vivo studies, proper handling and formulation of SHP099 hydrochloride are essential.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₉Cl₂N₅·HCl | [11] |
| Molecular Weight | 388.72 g/mol | [11] |
| In Vitro Solubility (DMSO) | ~4.2 mg/mL (with sonication) | [11] |
| In Vitro Solubility (Water) | ~7.7 mg/mL (with sonication) | [11] |
In Vivo Formulation (Oral Gavage): A common vehicle for oral administration in preclinical mouse models is a suspension in 0.5% methylcellulose and 0.2% Tween 80 in sterile water.[12]
Mechanistic Insights into SHP099 Action in RTK-Driven Cancers
SHP099 exerts its anti-tumor effects primarily by suppressing the RAS-MAPK signaling pathway.[3] In cancer cells driven by RTK activation, SHP099's inhibition of SHP2 leads to a reduction in RAS-GTP levels and subsequent dephosphorylation of ERK1/2, a key downstream effector of the MAPK cascade.[4][13]
Figure 1: Simplified signaling pathway illustrating SHP2's role downstream of RTKs and its inhibition by SHP099.
Synergy with Tyrosine Kinase Inhibitors
A key therapeutic strategy involving SHP099 is its combination with RTK inhibitors (TKIs). In many instances, targeted therapy with a TKI alone can lead to adaptive resistance, often through the reactivation of the MAPK pathway via feedback loops involving other RTKs.[4][14] SHP099 can abrogate this resistance by blocking the common downstream node of SHP2.[4]
-
EGFR-Mutant NSCLC: In non-small cell lung cancer (NSCLC) with EGFR mutations, combination of osimertinib and SHP099 has been shown to strongly suppress p-MEK and p-ERK, leading to marked growth inhibition.[4]
-
ALK-Rearranged NSCLC: For ALK-positive NSCLC, the combination of alectinib and SHP099 synergistically decreases cell viability by inducing G1 cell cycle arrest and apoptosis.[15]
-
HER2-Positive Breast Cancer: In HER2-positive breast cancer, SHP2 inhibition has the potential to block HER2 overexpression and overcome resistance to anti-HER2 therapies.
Figure 2: Logical workflow of synergistic action between TKIs and SHP099.
Experimental Protocols for Evaluating SHP099
Rigorous and reproducible experimental design is paramount in assessing the efficacy of SHP099. The following are detailed protocols for key in vitro and in vivo assays.
In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of SHP099 on the proliferation of RTK-driven cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., KYSE-520, an esophageal squamous cell carcinoma line with FGFR amplification)
-
Complete growth medium
-
SHP099 hydrochloride
-
DMSO (for stock solution)
-
96-well plates
-
Cell counting kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader
Procedure:
-
Prepare a 10 mM stock solution of SHP099 in DMSO.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.
-
Prepare serial dilutions of SHP099 in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the SHP099 dilutions or vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the cell viability reagent to each well, mix, and incubate according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value using non-linear regression analysis.[16][17][18]
Western Blot Analysis of p-ERK Inhibition
Objective: To assess the effect of SHP099 on the phosphorylation of ERK1/2 as a measure of MAPK pathway inhibition.
Materials:
-
Cancer cell line of interest
-
SHP099 hydrochloride
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to reach 70-80% confluency.
-
Treat cells with various concentrations of SHP099 or vehicle control for a specified time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.[19][20][21]
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of SHP099 as a monotherapy or in combination with a TKI in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
SHP099 hydrochloride
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose, 0.2% Tween 80)
-
Calipers
Procedure:
-
Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in PBS or a Matrigel/PBS mixture) into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, SHP099, TKI, SHP099 + TKI).
-
Administer SHP099 (e.g., 50-100 mg/kg) and/or the TKI at the predetermined dose and schedule via oral gavage.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).[22][23][24]
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- 24. Targeting the SHP2 phosphatase promotes vascular damage and inhibition of tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of SHP099 Hydrochloride: A Pioneering Allosteric Inhibitor of SHP2
Introduction: The Challenge of Targeting SHP2 in Oncology
The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that has emerged as a critical node in cellular signaling pathways regulating cell growth, differentiation, and survival.[1][2][3] SHP2 is a key downstream mediator for multiple receptor tyrosine kinases (RTKs) and cytokine receptors, playing a pivotal role in the RAS-extracellular signal-regulated kinase (ERK) signaling cascade.[1][4] Dysregulation of SHP2 activity, often through gain-of-function mutations, is implicated in developmental disorders such as Noonan syndrome and various malignancies, including leukemia and a range of solid tumors.[1][2][3] This has established SHP2 as a compelling target for anti-cancer drug development.[2][5]
However, the development of SHP2 inhibitors has been historically challenging. The highly conserved and positively charged active site of protein tyrosine phosphatases (PTPs) has made it difficult to develop potent, selective, and cell-permeable inhibitors that target the catalytic domain.[] Early efforts were often hampered by a lack of specificity and poor pharmacokinetic properties.[] This necessitated a paradigm shift in inhibitor design, moving away from the active site and towards a novel allosteric approach.
The Breakthrough: Discovery of SHP099
A significant breakthrough in targeting SHP2 came from a high-throughput screen of approximately 100,000 compounds, which led to the identification of SHP099 as the first-in-class, potent, and orally bioavailable small-molecule allosteric inhibitor of SHP2.[][7] This discovery, reported by Novartis in 2016, marked a pivotal moment in the field.[3][] SHP099 was found to be highly selective for SHP2, showing no activity against its closest homolog, SHP1, which shares 61% amino acid sequence identity.[8]
The discovery of SHP099 was guided by the understanding of SHP2's autoinhibited conformation. In its inactive state, the N-terminal SH2 domain of SHP2 folds back to block the PTP catalytic site.[1][9] SHP099 was found to bind to a novel allosteric pocket, stabilizing this autoinhibited state and acting as a "molecular glue".[1]
Mechanism of Action: Allosteric Stabilization of the Autoinhibited Conformation
SHP099 exerts its inhibitory effect through a unique allosteric mechanism.[3] It binds to a tunnel-like pocket formed at the interface of the N-terminal SH2 (N-SH2), C-terminal SH2 (C-SH2), and the protein tyrosine phosphatase (PTP) domains.[1][3] This binding event locks SHP2 in its closed, auto-inhibited conformation, preventing the N-SH2 domain from unblocking the PTP catalytic site and thus rendering the enzyme inactive.[1][7]
Structural studies, including co-crystal structures of SHP099 in complex with SHP2, have elucidated the precise binding interactions.[7][10] These studies have shown that SHP099's binding is dependent on the closed conformation of SHP2, indicating a conformational selection mechanism.[9]
Signaling Pathway Inhibition
By inhibiting SHP2, SHP099 effectively suppresses the RAS-ERK signaling pathway, which is a critical driver of cell proliferation in many cancers.[3] This leads to a reduction in phosphorylated ERK (p-ERK) levels and subsequent inhibition of tumor cell growth.[7][11] The inhibitory effect of SHP099 is particularly pronounced in cancer cells that are dependent on RTK signaling.[7]
Figure 1: Simplified SHP2 signaling pathway and the inhibitory action of SHP099.
Quantitative Data Summary
The pharmacological properties of SHP099 have been extensively characterized through biochemical, cellular, and in vivo studies.
Table 1: Biochemical Activity of SHP099
| Target | Assay Type | IC₅₀ | Notes |
| SHP2 (Wild-Type) | Biochemical Phosphatase Assay | 71 nM[1] | Potent inhibition of wild-type SHP2. |
| SHP2 D61Y Mutant | Biochemical Phosphatase Assay | 1.241 µM[1][12] | Mutant associated with Noonan syndrome. |
| SHP2 A72V Mutant | Biochemical Phosphatase Assay | 1.968 µM[1][12] | Mutant associated with Noonan syndrome. |
| SHP2 E76K Mutant | Biochemical Phosphatase Assay | 2.896 µM[12] | Oncogenic mutant. |
| SHP1 | Biochemical Phosphatase Assay | No activity[1] | Demonstrates high selectivity of SHP099. |
Table 2: Cellular Activity of SHP099
| Cell Line | Cancer Type | Assay Type | IC₅₀ | Notes |
| KYSE-520 | Esophageal Squamous Cell Carcinoma | p-ERK Inhibition | ~0.25 µM[1] | SHP2-dependent cell line. |
| Cell Proliferation | 1.4 µM[1] | Demonstrates anti-proliferative effects. | ||
| MDA-MB-468 | Triple-Negative Breast Cancer | p-ERK Inhibition | ~0.25 µM[1] | SHP2-dependent cell line. |
| MV4-11 | Acute Myeloid Leukemia | Cell Proliferation | 0.32 µM[12] | Sensitive to SHP099-mediated growth inhibition. |
| TF-1 | Erythroleukemia | Cell Proliferation | 1.73 µM[12] | Demonstrates anti-proliferative effects. |
Table 3: In Vivo Pharmacokinetics and Efficacy of SHP099
| Parameter | Species | Model | Value / Result |
| Oral Bioavailability (F) | Mouse | - | 46%[1] |
| Oral Exposure | Mouse | - | 565 µM/h (at 5 mg/kg PO)[1][8] |
| p-ERK Inhibition | Nude Mice | KYSE-520 Xenograft | 50-70% reduction when unbound plasma concentration > cellular IC₅₀.[11] |
| Antitumor Efficacy (T/C %) | Nude Rats | KYSE-520 Xenograft | 70% at 8 mg/kg qd; 14% at 25 mg/kg qd; 18% at 75 mg/kg q2d[11] |
T/C % = (Median tumor volume of treated group / Median tumor volume of control group) x 100
Experimental Protocols
Biochemical SHP2 Phosphatase Assay
This protocol describes a representative in vitro assay to determine the IC₅₀ of SHP099 against SHP2.
Materials:
-
Recombinant human SHP2 protein
-
Phosphopeptide substrate (e.g., DiFMUP)
-
Assay buffer (e.g., 60 mM HEPES, pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, and 0.05% BSA)
-
SHP099 hydrochloride dissolved in DMSO
-
384-well assay plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a serial dilution of SHP099 hydrochloride in DMSO.
-
Add 1 µL of the diluted SHP099 or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 20 µL of SHP2 enzyme solution (e.g., 0.5 nM final concentration) in assay buffer to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding.
-
Initiate the phosphatase reaction by adding 20 µL of the phosphopeptide substrate (e.g., 1 µM final concentration) in assay buffer.
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the reaction by adding a suitable stop solution (e.g., containing a potent phosphatase inhibitor like sodium orthovanadate).
-
Measure the fluorescence signal using a plate reader.
-
Calculate the percent inhibition for each SHP099 concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
Figure 2: Workflow for the biochemical SHP2 phosphatase assay.
Cellular p-ERK Inhibition Assay
This protocol outlines a method to assess the effect of SHP099 on the phosphorylation of ERK in a cancer cell line.
Materials:
-
SHP2-dependent cancer cell line (e.g., KYSE-520)
-
Complete cell culture medium
-
SHP099 hydrochloride dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-p-ERK, anti-total-ERK, and a loading control (e.g., anti-GAPDH)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of SHP099 or DMSO for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of p-ERK to total ERK.
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the antitumor efficacy of SHP099 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for implantation (e.g., KYSE-520)
-
SHP099 hydrochloride formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant cancer cells into the flank of the mice.
-
Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer SHP099 or vehicle control orally at the desired dose and schedule (e.g., once daily).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Calculate the tumor growth inhibition (TGI) or T/C % to determine efficacy.
Conclusion and Future Directions
The discovery and development of SHP099 hydrochloride represent a landmark achievement in the field of cancer drug discovery, validating SHP2 as a druggable target and pioneering the concept of allosteric inhibition for this class of enzymes.[3][] The extensive preclinical characterization of SHP099 has demonstrated its potent and selective inhibition of SHP2, leading to the suppression of the RAS-ERK signaling pathway and antitumor activity in various cancer models.[1][3][7]
The success of SHP099 has spurred the development of a new generation of SHP2 inhibitors, some of which are currently in clinical trials.[5][] Future research will likely focus on exploring the full therapeutic potential of SHP2 inhibitors, both as monotherapies and in combination with other targeted agents or immunotherapies.[13][14] The in-depth understanding of the structure-activity relationships and the allosteric mechanism of inhibition provided by the study of SHP099 will continue to guide the design of more potent and selective SHP2 inhibitors with improved pharmacological properties.
References
- BenchChem. (2025). An In-Depth Technical Guide to the Allosteric Inhibition of SHP2 by SHP099. BenchChem.
- MedchemExpress. (n.d.). SHP099 | SHP2 Inhibitor. MedchemExpress.com.
- Ran, H., et al. (2021). SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment. Cancer Discovery.
- Annual Reviews. (2024). Complex Roles of PTPN11/SHP2 in Carcinogenesis and Prospect of Targeting SHP2 in Cancer Therapy. Annual Reviews.
- ResearchGate. (n.d.). Recent Advances of SHP2 Inhibitors in Cancer Therapy: Current Development and Clinical Application.
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- Chen, Y. P., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Cancer Discovery.
- BOC Sciences. (2022). The Research Progress in SHP2 and the Inhibitors. BOC Sciences.
- Chen, Y. N., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases.
- LaRochelle, J. R., et al. (2018). Mechanism of activating mutations and allosteric drug inhibition of the phosphatase SHP2.
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- Targeted Oncology. (2023).
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Exploring the chemical structure and properties of SHP099 hydrochloride
An In-Depth Technical Guide to SHP099 Hydrochloride: Structure, Properties, and Application
Foreword: The Emergence of SHP2 Inhibition
The Src homology-2 containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical node in cellular signaling and a high-value target in oncology and developmental disorders. As a non-receptor protein tyrosine phosphatase, SHP2 is a key mediator for multiple receptor tyrosine kinases (RTKs), primarily channeling signals through the RAS-extracellular signal-regulated kinase (ERK) pathway, which governs cell proliferation and survival.[1][2] Activating mutations in SHP2 are linked to developmental disorders like Noonan syndrome and are increasingly identified in various malignancies.[1][2] The discovery of SHP099 hydrochloride marked a pivotal moment, introducing the first potent, selective, and orally bioavailable allosteric inhibitor of SHP2.[1][2][] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, elucidating the chemical structure, mechanism, and practical application of this transformative research tool.
Part 1: Core Chemical and Physical Identity
A thorough understanding of a compound's fundamental properties is the bedrock of rigorous and reproducible research. SHP099 hydrochloride's utility is underpinned by its specific chemical structure and favorable physicochemical characteristics.
Chemical and Structural Properties
SHP099 hydrochloride is a complex heterocyclic small molecule. Its identity is defined by the following descriptors:
-
IUPAC Name: 6-(4-amino-4-methylpiperidin-1-yl)-3-(2,3-dichlorophenyl)pyrazin-2-amine;hydrochloride[4][5]
-
CAS Number: 1801747-11-4[4][5][6] (for the hydrochloride salt); 2200214-93-1 is also frequently cited for the monohydrochloride form.[7][8]
The hydrochloride salt form is critical as it generally enhances aqueous solubility and stability, making the compound more amenable to formulation for both in vitro and in vivo studies.[4]
Extensive X-ray crystallography studies have been instrumental in revealing the precise binding mechanism of SHP099. The crystal structure of SHP2 in complex with SHP099 (PDB: 5EHR) shows the inhibitor nestled in a tunnel-like pocket formed at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains.[1][4] This unique binding site is the basis for its allosteric mechanism of action.
Physicochemical Data and Handling
Proper handling and storage are paramount to maintaining the integrity and activity of SHP099 hydrochloride. The following table summarizes its key physicochemical properties.
| Property | Value / Condition | Source(s) | Notes |
| Appearance | Crystalline solid / Solid powder | [5][6] | |
| Purity | ≥98% | [6] | Typically verified by HPLC. |
| Storage (Solid) | -20°C for ≥3 years | [5][9][10][11][12] | Store dry and protected from light. |
| Solubility (DMSO) | 32-78 mg/mL (approx. 82-200 mM) | [9][10][11][13] | Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility.[9][13] |
| Solubility (Water) | ~10 mg/mL (approx. 25.7 mM) | [9][10] | Sonication and gentle heating (e.g., 60°C) may be required to fully dissolve.[9] |
| Solubility (Ethanol) | Soluble (~10 mg/mL) | [11][14] | |
| Stock Solution Storage | -80°C for up to 1 year (in DMSO) -20°C for up to 1 month (in DMSO) | [9][10][11][13] | Aliquot to avoid repeated freeze-thaw cycles. |
Expert Insight: Solution Preparation The low aqueous solubility of SHP099 is a critical consideration. When diluting a concentrated DMSO stock into aqueous media, such as cell culture medium, precipitation can occur if the compound's solubility limit is exceeded. To mitigate this, ensure the final DMSO concentration is sufficient to maintain solubility, typically ≤0.5% to prevent solvent-induced cellular toxicity.[11] For in vivo studies, formulation in vehicles such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been documented.[10]
Part 2: Mechanism of Action and Biological Profile
SHP099's novelty lies not in targeting an enzyme's active site, but in exploiting a unique allosteric pocket to lock the enzyme in an inactive state.
Allosteric Inhibition: A "Molecular Glue"
SHP2 activity is tightly regulated by a conformational change. In its basal state, the N-SH2 domain folds back and blocks the PTP catalytic site, rendering the enzyme auto-inhibited. Upon binding of phosphoproteins to the SH2 domains, a conformational change occurs, exposing the active site and activating the phosphatase.
SHP099 functions as a "molecular glue" by binding to a pocket that is only present in the auto-inhibited state.[1][15] This binding event stabilizes the closed, inactive conformation, preventing the conformational opening required for catalytic activity.[1] This allosteric mechanism is highly specific and avoids the challenges associated with designing selective inhibitors for the highly conserved active sites of protein tyrosine phosphatases.[]
Modulation of the RAS-ERK Signaling Pathway
SHP2 is a critical positive regulator of the RAS-ERK (MAPK) signaling cascade. By dephosphorylating specific regulatory sites on scaffold proteins or receptors, it facilitates the activation of RAS and the subsequent phosphorylation cascade of RAF-MEK-ERK. This pathway is frequently hyperactivated in cancer, driving uncontrolled cell growth.
By locking SHP2 in its inactive state, SHP099 effectively severs this signaling link. The direct, measurable consequence in cellular systems is a dose-dependent reduction in the phosphorylation of ERK (p-ERK), a key downstream marker of pathway activity.[5][9]
Quantitative Biological Activity
The potency and selectivity of SHP099 have been well-characterized across a range of assays.
| Target / Cell Line | Assay Type | IC₅₀ Value | Notes | Source(s) |
| SHP2 (Wild-Type) | Biochemical Phosphatase Assay | 70-71 nM | Highly potent direct inhibition. | [1][2][4][7][9][13] |
| SHP1 | Biochemical Phosphatase Assay | No Activity | Demonstrates exceptional selectivity over its closest homolog. | [1][9][13] |
| SHP2 E76K Mutant | Biochemical Phosphatase Assay | 2.9 µM | Retains activity against some activating mutants, though reduced. | [16] |
| KYSE-520 Cells | Cell Proliferation Assay | 1.4 µM | An RTK-driven esophageal cancer cell line sensitive to SHP2 inhibition. | [9][17] |
| MDA-MB-468 / KYSE-520 | p-ERK Inhibition (Cell-based) | ~0.25 µM | Confirms on-target pathway modulation in SHP2-dependent cells. | [5][9] |
Part 3: Experimental Protocols and Research Applications
To facilitate the application of SHP099 hydrochloride in the laboratory, this section provides validated, step-by-step protocols for key experiments.
Protocol 1: Biochemical SHP2 Inhibition Assay
Objective: To quantify the direct inhibitory effect of SHP099 on SHP2 phosphatase activity in vitro. This assay utilizes a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), which becomes fluorescent upon dephosphorylation.
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 60 mM HEPES, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT, pH 7.2).
-
Prepare a concentrated stock of recombinant human SHP2 protein in an appropriate buffer.
-
Prepare a 10 mM stock solution of SHP099 hydrochloride in 100% DMSO. Create a serial dilution series (e.g., 11-point, 3-fold) in DMSO.
-
Prepare a stock solution of DiFMUP substrate.
-
-
Assay Procedure:
-
Add 2.5 µL of the diluted SHP099 or DMSO (vehicle control) to wells of a black, low-volume 384-well plate.
-
Add 5 µL of SHP2 enzyme solution (final concentration ~0.5 nM) to each well and mix.
-
Incubate the plate at room temperature for 30-60 minutes to allow for compound binding.
-
Initiate the reaction by adding 2.5 µL of DiFMUP substrate solution.
-
Monitor the increase in fluorescence over 30 minutes using a plate reader (Excitation: 340-360 nm, Emission: 450-460 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition against the logarithm of SHP099 concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cellular p-ERK Inhibition Assay (Western Blot)
Objective: To verify that SHP099 inhibits SHP2's downstream signaling in a cellular context by measuring the phosphorylation level of ERK.
Methodology:
-
Cell Culture and Treatment:
-
Plate a sensitive cell line (e.g., KYSE-520) in 6-well plates and allow them to adhere overnight.
-
The next day, serum-starve the cells for 4-6 hours if required to reduce basal pathway activity.
-
Treat cells with a dose range of SHP099 hydrochloride (e.g., 0.1 to 10 µM) or DMSO vehicle for 2-4 hours.
-
If the pathway requires stimulation, add an appropriate growth factor (e.g., EGF) for the last 15-30 minutes of the incubation.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells directly in the plate with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2 (t-ERK) overnight at 4°C. A loading control (e.g., GAPDH or β-actin) is essential.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the p-ERK signal to the t-ERK signal for each sample to account for any differences in protein loading.
-
Observe the dose-dependent decrease in the p-ERK/t-ERK ratio in SHP099-treated samples.
-
In Vivo Applications
SHP099 hydrochloride is orally bioavailable, with reported bioavailability (F) of 46% in mice, making it suitable for in vivo studies.[9] In tumor xenograft models, such as KYSE-520, oral administration of SHP099 has demonstrated dose-dependent tumor growth inhibition.[9][17] Doses ranging from 10 to 100 mg/kg, administered daily by oral gavage, have shown efficacy, with higher doses achieving tumor stasis.[7][9][17] Furthermore, exciting research has shown that SHP2 inhibition can trigger anti-tumor immunity and synergizes effectively with PD-1 blockade, suggesting a role in immuno-oncology.[15]
Conclusion
SHP099 hydrochloride is more than a small molecule; it is a foundational tool that has validated SHP2 as a tractable therapeutic target. Its well-defined allosteric mechanism, high selectivity, and favorable pharmacological properties have enabled countless studies into the complex biology of the RAS-MAPK pathway and beyond. As research progresses, the insights gained from using SHP099 will continue to fuel the development of next-generation SHP2 inhibitors for the treatment of cancer and other devastating diseases.
References
-
SHP099 (monohydrochloride). (n.d.). Cambridge Bioscience. Retrieved January 10, 2026, from [Link]
-
SHP099 hydrochloride - SHP2 inhibitor. (n.d.). DC Chemicals. Retrieved January 10, 2026, from [Link]
-
NMR and crystallographic analyses of the binding of SHP099 to SHP2... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Chen, Y. N. P., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature. Retrieved January 10, 2026, from [Link]
-
Exploring the dynamic mechanism of allosteric drug SHP099 inhibiting SHP2 E69K. (2021). PubMed. Retrieved January 10, 2026, from [Link]
-
Zhao, M., et al. (2018). SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade. Acta Pharmaceutica Sinica B. Retrieved January 10, 2026, from [Link]
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- 5. SHP099 HCl | CAS 1801747-11-4 | Sun-shinechem [sun-shinechem.com]
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- 12. SHP-099 HCl | SHP2 inhibitor | CAS 1801747-11-4 | Buy SHP099 HCl from Supplier InvivoChem [invivochem.com]
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- 15. SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. SHP099,SHP-099|SHP2 inhibitor [dcchemicals.com]
SHP099 Hydrochloride: A Molecular Glue Stabilizing SHP2 in an Autoinhibited State
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The Src homology region 2 (SH2)-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node and a well-validated target in oncology.[1][2] SHP2 plays a pivotal role in mediating cellular signaling downstream of multiple receptor tyrosine kinases (RTKs), regulating key pathways such as the RAS/MAPK cascade that are central to cell proliferation, survival, and differentiation.[3][4] Its dysregulation through gain-of-function mutations or overexpression is implicated in various human cancers and developmental disorders like Noonan syndrome.[2][5] This guide provides a comprehensive technical overview of SHP099 hydrochloride, a first-in-class, potent, and selective allosteric inhibitor of SHP2. We will delve into its unique mechanism of action as a molecular glue, its impact on SHP2 structure and function, and provide detailed protocols for its characterization in both biochemical and cellular contexts.
SHP2: A Key Oncogenic Phosphatase and Therapeutic Target
SHP2 is a non-receptor protein tyrosine phosphatase ubiquitously expressed across various tissues.[1] It is composed of two tandem N-terminal SH2 domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail.[6] In its basal, inactive state, the N-SH2 domain folds back to block the active site of the PTP domain, creating an autoinhibited conformation.[7] Upon growth factor stimulation, SHP2 is recruited to phosphorylated RTKs or adaptor proteins via its SH2 domains. This interaction induces a conformational change that relieves the autoinhibition, opening the PTP domain to dephosphorylate its substrates and positively regulate signaling pathways, most notably the RAS-MAPK pathway.[1][4] Given its crucial role as a positive regulator in oncogenic signaling, the development of SHP2 inhibitors has become a significant focus in cancer drug discovery.[8]
SHP099: A Paradigm Shift in SHP2 Inhibition
The discovery of SHP099 marked a significant breakthrough in targeting phosphatases, which were long considered challenging drug targets. Unlike traditional active-site inhibitors that often suffer from poor selectivity and bioavailability, SHP099 is a highly potent and selective allosteric inhibitor.[9]
The Molecular Glue Mechanism
SHP099 functions as a "molecular glue," stabilizing SHP2 in its closed, autoinhibited conformation.[10] X-ray crystallography studies have revealed that SHP099 binds to a unique allosteric pocket formed at the interface of the N-SH2, C-SH2, and PTP domains.[9][11] This simultaneous engagement with all three domains effectively locks the enzyme in an inactive state, preventing the conformational changes required for its activation.[9] This novel mechanism of action is responsible for SHP099's high selectivity for SHP2 over other protein tyrosine phosphatases.[12]
Caption: SHP2's role in the RAS-MAPK signaling pathway and the point of inhibition by SHP099.
Characterization of SHP099 Hydrochloride
Biochemical Potency and Selectivity
SHP099 is a highly potent inhibitor of wild-type SHP2, with a reported IC50 value of 0.071 μM in biochemical assays. [9]Its selectivity is a key attribute, as it shows minimal inhibitory activity against a broad panel of other phosphatases and kinases. [12]
| Compound | Target | IC50 (μM) |
|---|---|---|
| SHP099 | SHP2 (wild-type) | 0.071 [9] |
| SHP099 | SHP2 (E69K mutant) | 0.416 [13] |
| SHP099 | SHP2 (D61Y mutant) | 1.241 [13] |
| SHP099 | SHP2 (A72V mutant) | 1.968 [13] |
| SHP099 | SHP2 (E76K mutant) | 2.896 [13]|
Note: The efficacy of SHP099 can be influenced by oncogenic mutations in SHP2, with some mutations conferring resistance.[14][15]
Cellular Activity
In cellular assays, SHP099 effectively inhibits the proliferation of cancer cell lines driven by RTK signaling, such as KYSE-520 (esophageal squamous cell carcinoma) and MDA-MB-468 (breast cancer). [12]The cellular potency is typically in the low micromolar range and correlates with the inhibition of p-ERK. [12]
Experimental Protocols
The following protocols provide a framework for the in vitro and cellular characterization of SHP099.
In Vitro SHP2 Phosphatase Activity Assay (Fluorogenic)
This assay measures the enzymatic activity of SHP2 and the inhibitory effect of SHP099 using a fluorogenic substrate.
Materials:
-
Recombinant full-length wild-type SHP2 protein
-
Dually phosphorylated insulin receptor substrate 1 (IRS-1) peptide (for SHP2 activation) [5]* 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate [5]* Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20 [5]* SHP099 hydrochloride
-
DMSO
-
384-well black microplates
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of SHP099 hydrochloride in DMSO. Create a serial dilution series of SHP099 in Assay Buffer. The final DMSO concentration in the assay should be ≤1%.
-
Enzyme Activation: Prepare a working solution of recombinant SHP2 protein in Assay Buffer. Add the IRS-1 peptide to the SHP2 solution to activate the enzyme. Incubate for 20 minutes at room temperature. [16]3. Assay Reaction:
-
Reaction Initiation: Add 10 µL of the DiFMUP substrate solution to each well to initiate the phosphatase reaction. [5]5. Data Acquisition: Immediately place the plate in a fluorescence microplate reader and begin kinetic readings every 1-2 minutes for 30-60 minutes. [5]6. Data Analysis:
-
Determine the initial reaction velocity (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Plot the percentage of SHP2 activity (relative to the DMSO control) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of SHP099. [5]
-
Caption: Workflow for the in vitro SHP2 phosphatase activity assay.
Cellular Proliferation Assay (e.g., CCK-8 or CellTiter-Glo®)
This assay determines the effect of SHP099 on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., KYSE-520)
-
Complete cell culture medium
-
SHP099 hydrochloride
-
DMSO
-
96-well clear or white-walled microplates
-
Cell counting kit (e.g., CCK-8) or luminescence-based assay (e.g., CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of SHP099 in complete cell culture medium. The final DMSO concentration should be consistent across all wells and typically ≤0.5%. Replace the existing medium with the medium containing the various concentrations of SHP099 or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Viability Measurement:
-
For CCK-8: Add the CCK-8 reagent to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.
-
For CellTiter-Glo®: Follow the manufacturer's protocol to measure luminescence.
-
-
Data Analysis:
-
Normalize the readings to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the SHP099 concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by fitting the data to a dose-response curve.
-
Western Blotting for p-ERK Inhibition
This method is used to assess the pharmacodynamic effect of SHP099 on the RAS-MAPK pathway.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
SHP099 hydrochloride
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-total ERK1/2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of SHP099 or vehicle control for a defined period (e.g., 2 hours). [12]2. Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Conclusion
SHP099 hydrochloride has emerged as a groundbreaking tool for both basic research and clinical development. Its unique allosteric mechanism of action, which stabilizes SHP2 in an autoinhibited state, provides a powerful and selective means to interrogate the function of SHP2 in normal and disease physiology. The protocols outlined in this guide offer a robust framework for researchers to characterize the biochemical and cellular effects of SHP099 and other SHP2 inhibitors. As our understanding of SHP2 signaling continues to evolve, SHP099 will undoubtedly remain a cornerstone for advancing the development of novel cancer therapeutics.
References
-
Chen, M. M., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature, 535(7610), 148–152. [Link]
-
Mullard, A. (2022). A comprehensive review of SHP2 and its role in cancer. Nature Reviews Drug Discovery, 21(10), 707-708. [Link]
-
Castel, P., et al. (2021). SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment. Clinical Cancer Research, 27(3), 648-661. [Link]
-
Frankson, R., et al. (2017). Functions of Shp2 in cancer. Journal of Hematology & Oncology, 10(1), 1-10. [Link]
-
Ran, H., et al. (2021). SHP2 Inhibition as a Promising Anti-Cancer Therapy: Function in Tumor Cell Signaling and Immune Modulation. Cancers, 13(16), 4047. [Link]
-
Tang, H., et al. (2021). Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies. Acta Pharmaceutica Sinica B, 11(12), 3838-3855. [Link]
-
Koyama, S., et al. (2021). SHP2 Inhibition Enhances the Effects of Tyrosine Kinase Inhibitors in Preclinical Models of Treatment-naïve ALK-, ROS1-, or EGFR-altered Non–small Cell Lung Cancer. Molecular Cancer Therapeutics, 20(1), 135-145. [Link]
-
Saarland University. (2021). Scientists decode activation mechanism of SHP2 protein that can trigger cancer. Phys.org. [Link]
-
ResearchGate. (2023). Comprehensive Review of SHP2 and to date status of Inhibitors. ResearchGate. [Link]
-
ResearchGate. (2025). Structural Insights into the Binding Modes of SHP2 Allosteric Inhibitors. ResearchGate. [Link]
-
Chen, Y. N. P., et al. (2016). Selective inhibition of leukemia-associated SHP2E69K mutant by the allosteric SHP2 inhibitor SHP099. Blood, 128(25), 2988–2991. [Link]
-
Liu, Y., et al. (2021). Exploring the dynamic mechanism of allosteric drug SHP099 inhibiting SHP2 E69K. Journal of Molecular Modeling, 27(2), 52. [Link]
-
Taylor & Francis Online. (2024). A patent review of SHP2 allosteric inhibitors (2018-present). Taylor & Francis Online. [Link]
-
ResearchGate. (n.d.). Effects of SHP099 in SHP2 mutants-dependent TF-1 cell lines. ResearchGate. [Link]
-
LaRochelle, J. R., et al. (2018). Structural reorganization of SHP2 by oncogenic mutations and implications for oncoprotein resistance to allosteric inhibition. Nature Communications, 9(1), 4548. [Link]
-
Sun, Y., et al. (2022). Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers. Journal of Clinical Investigation, 132(11), e155531. [Link]
-
ResearchGate. (n.d.). Mechanism of activating mutations and allosteric drug inhibition of the phosphatase SHP2. ResearchGate. [Link]
-
Zhao, M., et al. (2019). SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade. Acta Pharmaceutica Sinica B, 9(2), 304-315. [Link]
-
Raveendra-Panickar, D., et al. (2019). A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. Journal of Biological Chemistry, 294(4), 1193-1205. [Link]
-
Veggiani, G., et al. (2023). Monobody Inhibitor Selective to the Phosphatase Domain of SHP2 and its Use as a Probe for Quantifying SHP2 Allosteric Regulation. Journal of Molecular Biology, 435(8), 167995. [Link]
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ResearchGate. (n.d.). NMR and crystallographic analyses of the binding of SHP099 to SHP2 variants. ResearchGate. [Link]
-
Sun, Y., et al. (2022). Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers. Journal of Clinical Investigation, 132(11). [Link]
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ResearchGate. (n.d.). Allosteric inhibition of SHP2 is influenced by cancer mutations and activating ligands in vitro. ResearchGate. [Link]
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ResearchGate. (n.d.). Exploring the cause of the dual allosteric targeted inhibition attaching to allosteric sites enhancing SHP2 inhibition. ResearchGate. [Link]
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AACR Journals. (2019). Abstract 3123: Targeting SHP2 and RAS MAPK pathway in neuroblastoma. AACR Journals. [Link]
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Arnaoutova, D. L. (2019). SHP2 ELISA Protocol AB-000127. Creative Diagnostics. [Link]
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Manchado, E., et al. (2020). NRAS Status Determines Sensitivity to SHP2 Inhibitor Combination Therapies Targeting the RAS–MAPK Pathway in Neuroblastoma. Cancer Research, 80(16), 3468-3479. [Link]
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LaRochelle, J. R., et al. (2018). Structural reorganization of SHP2 by oncogenic mutations and implications for oncoprotein resistance to allosteric inhibition. Nature Communications, 9(1), 4548. [Link]
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Koyama, S., et al. (2021). SHP2 Inhibition Enhances the Effects of Tyrosine Kinase Inhibitors in Preclinical Models of Treatment-naïve ALK-, ROS1-, or EGFR-altered Non–small Cell Lung Cancer. Molecular Cancer Therapeutics, 20(1), 135-145. [Link]
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Hof, P., et al. (1998). Crystal structure of the tyrosine phosphatase SHP-2. Cell, 92(4), 441-450. [Link]
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Wu, Y., et al. (2022). Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f] [1][2][9]triazin-4. European Journal of Medicinal Chemistry, 244, 114841. [Link]
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Raveendra-Panickar, D., et al. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Bio-protocol, 12(18), e4521. [Link]
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Raveendra-Panickar, D., et al. (2019). Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(9), 903-913. [Link]
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ResearchGate. (n.d.). SHP2 inhibitors inhibit the cell viability and colony formation ability... ResearchGate. [Link]
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The Tipping Point: SHP2 as a Pivotal Target for Allosteric Inhibition by SHP099 Hydrochloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
Src homology-2 containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged from the shadows of "undruggable" phosphatases to become a compelling therapeutic target in oncology and beyond.[1] This guide delves into the intricate role of SHP2 as a critical signaling node and explores the significance of its pioneering allosteric inhibitor, SHP099 hydrochloride. We will dissect the molecular mechanisms underpinning SHP2's function, the innovative approach of allosteric inhibition that circumvents the challenges of targeting the catalytic site, and provide a comprehensive overview of the preclinical validation of SHP099. This document is intended to serve as a technical resource, offering field-proven insights and detailed methodologies to empower researchers in the continued exploration of SHP2-targeted therapies.
The Ascendancy of SHP2 in Cellular Signaling: A Double-Edged Sword
SHP2 is a non-receptor protein tyrosine phosphatase that, counterintuitively for a phosphatase, often plays a positive regulatory role in signal transduction.[2] It is ubiquitously expressed and is a crucial component of multiple signaling cascades, including the RAS-mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)-AKT, and Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathways.[3] This central role places SHP2 at the heart of numerous cellular processes such as proliferation, differentiation, survival, and migration.[4]
The Gatekeeper of the RAS-MAPK Pathway
One of the most well-characterized functions of SHP2 is its role as a critical upstream regulator of the RAS-MAPK pathway.[5] Upon activation by receptor tyrosine kinases (RTKs), SHP2 is recruited to phosphorylated tyrosine residues on adaptor proteins like Grb2-associated binder 1 (Gab1).[3] This interaction relieves the autoinhibition of SHP2, enabling it to dephosphorylate specific substrates, ultimately leading to the activation of RAS and the downstream MAPK cascade.[6]
The Oncogenic Driver: When SHP2 Goes Rogue
The critical role of SHP2 in promoting cell growth and survival makes its dysregulation a potent driver of oncogenesis. Gain-of-function mutations in the PTPN11 gene are associated with developmental disorders like Noonan syndrome and are also found in various malignancies, including juvenile myelomonocytic leukemia, acute myeloid leukemia, and solid tumors such as lung, breast, and gastric cancers.[4][7] Furthermore, even wild-type SHP2 can be hyperactivated downstream of oncogenic RTKs, contributing to tumor progression and resistance to targeted therapies.[8][9]
SHP099: A Paradigm Shift in Phosphatase Inhibition
For decades, targeting the catalytic sites of phosphatases was deemed a Sisyphean task due to the highly conserved and polar nature of the active site, leading to poor selectivity and low cell permeability of inhibitors.[10] The discovery of SHP099 hydrochloride marked a turning point, introducing the concept of allosteric inhibition for SHP2.[11]
Mechanism of Allosteric Inhibition
SHP099 does not compete with substrates at the catalytic site. Instead, it binds to a unique, tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains.[12] This binding event acts as a "molecular glue," stabilizing SHP2 in its closed, auto-inhibited conformation.[13] By locking the enzyme in this inactive state, SHP099 prevents the conformational changes required for its catalytic activity.[14]
Quantitative Profile of SHP099 Hydrochloride
The following tables summarize the key in vitro and in vivo characteristics of SHP099, demonstrating its potency, selectivity, and oral bioavailability.
Table 1: Biochemical and Cellular Activity of SHP099
| Target | Assay Type | IC₅₀ | Notes |
| SHP2 (Wild-Type) | Biochemical Phosphatase Assay | 71 nM[] | Potent inhibition of wild-type enzyme. |
| SHP2 (E76K Mutant) | Biochemical Phosphatase Assay | 2.9 µM[16] | Reduced potency against this common oncogenic mutant. |
| SHP1 | Biochemical Phosphatase Assay | >100 µM[17] | High selectivity over the closest homolog, SHP1. |
| PTP1B | Biochemical Phosphatase Assay | >100 µM[17] | Demonstrates selectivity against other PTPs. |
| KYSE-520 cells | Cell Proliferation Assay | 1.4 µM[18] | Inhibition of cell growth in an RTK-driven cancer cell line. |
| MV4-11 cells | Cell Proliferation Assay | 0.32 µM[16] | Efficacy in a leukemia cell line. |
Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Properties of SHP099
| Parameter | Species | Value | Notes |
| Oral Bioavailability (F) | Mouse | 46%[18] | Good oral absorption. |
| Tumor Growth Inhibition | KYSE520 Xenograft Model | Dose-dependent[19] | Demonstrates in vivo anti-tumor efficacy. |
| p-ERK Modulation | KYSE520 Xenograft Model | Dose-dependent reduction[19] | Confirms target engagement and pathway inhibition in vivo. |
Experimental Validation of SHP2 Inhibition: A Methodological Guide
The robust preclinical characterization of SHP099 and other SHP2 inhibitors relies on a suite of well-designed experiments. The causality behind these experimental choices is to build a comprehensive understanding of the inhibitor's properties, from direct target engagement to its ultimate physiological effects.
Confirming Target Engagement: The Cellular Thermal Shift Assay (CETSA)
Rationale: Before assessing downstream signaling or phenotypic effects, it is crucial to confirm that the inhibitor directly binds to SHP2 within the complex milieu of a living cell. CETSA is a powerful technique for this purpose, as it measures the thermal stabilization of a target protein upon ligand binding.[20][21]
Experimental Protocol: 384-Well Miniaturized CETSA for SHP2 [21]
-
Cell Culture: Seed HEK293T cells transiently expressing N-terminally ePL-tagged SHP2 (wild-type or mutant) in 384-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of the SHP2 inhibitor (e.g., SHP099) or DMSO (vehicle control) for 1 hour at 37°C.
-
Heat Shock: Place the 384-well plate in a thermal cycler and apply a temperature gradient for 3 minutes to denature the proteins. A typical gradient would be from 42°C to 58°C.
-
Cell Lysis: Lyse the cells by adding lysis buffer and incubating on ice.
-
Clarification of Lysates: Centrifuge the plate to pellet the aggregated, denatured proteins.
-
Enzyme Complementation: Transfer the supernatant containing the soluble protein fraction to a white 384-well assay plate.
-
Signal Detection: Add the enzyme complementation detection reagents and measure the luminescence signal.
-
Data Analysis: Plot the normalized luminescence signal against the temperature to generate melting curves. A shift in the melting temperature (ΔTm) in the presence of the inhibitor indicates target engagement.
Assessing Functional Consequences: Inhibition of Downstream Signaling
Rationale: Once target engagement is confirmed, the next logical step is to determine if this binding event translates into a functional consequence, namely the inhibition of SHP2-mediated signaling pathways. The most direct and widely used readout is the phosphorylation status of ERK (p-ERK), a key downstream effector of the RAS-MAPK pathway.[18]
Experimental Protocol: Western Blot Analysis of p-ERK Levels
-
Cell Culture and Treatment: Plate a SHP2-dependent cancer cell line (e.g., KYSE-520) and treat with varying concentrations of SHP099 for a specified time (e.g., 2 hours).
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities and normalize the p-ERK signal to total ERK and the loading control.
Evaluating Therapeutic Potential: In Vivo Xenograft Models
Rationale: The ultimate test of a potential anti-cancer agent is its ability to inhibit tumor growth in a living organism. In vivo xenograft models, where human cancer cells are implanted into immunodeficient mice, provide a crucial platform to assess the efficacy, pharmacokinetics, and pharmacodynamics of SHP2 inhibitors.[19]
Experimental Protocol: Subcutaneous Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously inject a suspension of a suitable cancer cell line (e.g., KYSE-520) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer SHP099 (formulated for oral gavage) or the vehicle control daily at specified doses.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Pharmacodynamic Analysis (Optional): At specified time points after the final dose, a subset of tumors can be harvested to assess p-ERK levels by Western blot or immunohistochemistry to correlate with the efficacy data.
-
Endpoint and Data Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze the tumor growth inhibition (TGI) for each treatment group.
The Broader Significance and Future Directions
The development of SHP099 and subsequent SHP2 inhibitors has opened up new avenues for cancer therapy.[22] The role of SHP2 is not limited to the RAS-MAPK pathway; it is also implicated in immune checkpoint signaling, particularly downstream of PD-1.[10] This dual role in both tumor cell proliferation and immune evasion makes SHP2 an exceptionally attractive target for combination therapies.[23]
Ongoing research is focused on:
-
Developing next-generation SHP2 inhibitors: This includes compounds with improved potency against oncogenic mutants and better pharmacokinetic profiles.[]
-
Combination Strategies: Clinical trials are underway to evaluate SHP2 inhibitors in combination with inhibitors of other key signaling molecules (e.g., MEK inhibitors) and with immune checkpoint blockers (e.g., anti-PD-1 antibodies).[17][24]
-
Exploring SHP2's role in other diseases: The involvement of SHP2 in various signaling pathways suggests its potential as a therapeutic target in other conditions, such as inflammatory diseases.[25]
Conclusion
SHP2 has transitioned from a challenging academic curiosity to a validated and highly significant therapeutic target. The advent of SHP099 hydrochloride has not only provided a powerful tool to probe the biology of SHP2 but has also laid the groundwork for a new class of anti-cancer agents. This in-depth technical guide provides a framework for understanding the core principles of SHP2 inhibition and the practical methodologies required to advance this exciting field of research. The continued exploration of SHP2 and its inhibitors holds immense promise for the future of precision medicine.
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The Phosphotyrosine Phosphatase SHP-2 Participates in a Multimeric Signaling Complex and Regulates T Cell Receptor (TCR) coupling to the Ras/Mitogen-activated Protein Kinase (MAPK) Pathway in Jurkat T Cells. The Journal of Experimental Medicine. [Link]
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Functions of Shp2 in cancer. Frontiers in Bioscience. [Link]
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What are SHP2 inhibitors and how do they work?. Patsnap Synapse. [Link]
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Exploring the dynamic mechanism of allosteric drug SHP099 inhibiting SHP2 E69K. Journal of Molecular Modeling. [Link]
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Inhibition of SHP2 by the Small Molecule Drug SHP099 Prevents Lipopolysaccharide-Induced Acute Lung Injury in Mice. Inflammation. [Link]
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The protein tyrosine phosphatase, Shp2, is required for the complete activation of the RAS/MAPK pathway by brain-derived neurotrophic factor. Journal of Neurochemistry. [Link]
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The mechanisms of SHP2 activation in cancer and neurodevelopmental disorder. Cancer Research. [Link]
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A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. Journal of Biological Chemistry. [Link]
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SHP2 Inhibition Enhances the Effects of Tyrosine Kinase Inhibitors in Preclinical Models of Treatment-naïve ALK-, ROS1-, or EGFR-altered Non–small Cell Lung Cancer. Molecular Cancer Therapeutics. [Link]
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Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature. [Link]
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Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. ResearchGate. [Link]
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Pharmacologic Inhibition of SHP2 Blocks Both PI3K and MEK Signaling in Low-epiregulin HNSCC via GAB1. Clinical Cancer Research. [Link]
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The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines. Molecules. [Link]
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Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. YouTube. [Link]
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An In-Depth Technical Guide to the Selectivity of SHP099 Hydrochloride for SHP2 Over SHP1
Abstract
The protein tyrosine phosphatase SHP2 (Src homology 2 domain-containing phosphatase 2) has emerged as a critical node in oncogenic signaling pathways, making it a high-priority target for cancer therapy. SHP099 hydrochloride was the first potent, selective, and orally bioavailable allosteric inhibitor of SHP2. A hallmark of SHP099 is its remarkable selectivity for SHP2 over its closest homolog, SHP1, which shares 61% amino acid sequence identity.[1] This guide provides a detailed technical exploration of the molecular underpinnings of this selectivity, offering insights for researchers and drug development professionals. We will dissect the structural basis for SHP099's specific interaction with SHP2, detail the key experimental protocols required to validate this selectivity, and present the quantitative data that substantiates these claims.
Part 1: The Strategic Imperative for SHP2 Selectivity
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in the RAS-ERK signaling cascade downstream of receptor tyrosine kinases (RTKs).[2][3] Activating mutations in SHP2 are linked to developmental disorders like Noonan syndrome and various cancers.[2] In contrast, SHP1, while structurally similar, often acts as a negative regulator in signaling pathways, particularly in hematopoietic cells.[4][5] Although they can sometimes act in concert, their opposing roles in many cellular contexts mean that non-selective inhibition could lead to unpredictable physiological outcomes and potential toxicities.[4][6] Therefore, the development of inhibitors with high selectivity for SHP2 is a cornerstone of realizing the therapeutic potential of targeting this phosphatase.
SHP099 emerged from a high-throughput screen as a potent allosteric inhibitor that stabilizes SHP2 in its closed, auto-inhibited conformation.[7][8] This mechanism itself provides a basis for selectivity, as it relies on a unique binding pocket not present in other phosphatases.
Part 2: The Structural and Molecular Basis of SHP099's Selectivity
The profound selectivity of SHP099 for SHP2 is not accidental; it is dictated by the specific topology of an allosteric binding site that is absent in SHP1.
The Allosteric Binding Pocket: A Unique SHP2 Feature
In its inactive state, SHP2 adopts an auto-inhibited conformation where the N-terminal SH2 domain blocks the active site of the protein tyrosine phosphatase (PTP) domain.[9][10] SHP099 binds to a previously undisclosed pocket formed at the interface of the N-SH2, C-SH2, and PTP domains.[3][7] By binding to this "tunnel," SHP099 acts like molecular glue, locking the enzyme in this inactive state.[2][11]
Crystallographic studies of the SHP099-SHP2 complex have been instrumental in revealing the precise molecular interactions.[3][7][12] Key interactions include hydrogen bonds and van der Waals forces with residues from all three domains, effectively stabilizing the auto-inhibited conformation.[3][13]
Why SHP1 is Not a Target
Despite the high sequence homology between SHP1 and SHP2, critical amino acid differences in the region corresponding to the allosteric binding pocket of SHP2 prevent high-affinity binding of SHP099 to SHP1.[1] The specific constellation of residues that form the binding tunnel in SHP2 is not conserved in SHP1, meaning the "lock" for the SHP099 "key" simply does not exist in the same conformation.[14] This structural disparity is the primary reason for the exquisite selectivity observed. SHP099 shows no activity against SHP1 in biochemical assays.[1]
Part 3: Experimental Validation of Selectivity
Demonstrating the selectivity of an inhibitor requires a multi-faceted approach, employing biochemical, biophysical, and cellular assays. The following protocols provide a robust framework for quantifying the selectivity of SHP099 for SHP2 over SHP1.
Workflow for Assessing Inhibitor Selectivity
Protocol 1: Biochemical Enzyme Inhibition Assay
This assay directly measures the enzymatic activity of SHP2 and SHP1 in the presence of varying concentrations of the inhibitor to determine the half-maximal inhibitory concentration (IC50). A fluorogenic substrate like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) is commonly used.[15][16]
Objective: To determine the IC50 of SHP099 for both SHP2 and SHP1.
Materials:
-
Recombinant human SHP2 and SHP1 proteins.
-
SHP099 hydrochloride.
-
DiFMUP substrate.[17]
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 0.5 mM EDTA, 0.05% Tween-20.[16]
-
384-well black assay plates.
-
Fluorescence plate reader (Excitation: 358 nm, Emission: 450 nm).[17]
Procedure:
-
Compound Preparation: Prepare a serial dilution of SHP099 hydrochloride in DMSO. A typical starting concentration is 10 mM.
-
Enzyme Preparation: Dilute SHP2 and SHP1 in assay buffer to a working concentration (e.g., 0.5 nM).[16]
-
Assay Plate Setup:
-
Add 5 µL of diluted SHP099 or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 20 µL of the diluted enzyme solution (SHP2 or SHP1) to the appropriate wells.
-
Incubate the plate at room temperature for 30 minutes to allow for compound-enzyme binding.
-
-
Reaction Initiation: Prepare a 5x DiFMUP substrate solution in the assay buffer. Add 5 µL of this solution to each well to initiate the enzymatic reaction. The final substrate concentration should be at or near the Km for each enzyme.
-
Data Acquisition: Immediately begin kinetic reading on a fluorescence plate reader, taking measurements every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the rates to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Biophysical Binding Assay (Surface Plasmon Resonance - SPR)
SPR provides real-time, label-free analysis of binding kinetics, allowing for the determination of association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.[18]
Objective: To quantify the binding affinity and kinetics of SHP099 to SHP2 and SHP1.
Materials:
-
SPR instrument (e.g., Biacore).
-
CM5 sensor chip.
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Recombinant SHP2 and SHP1 proteins.
-
SHP099 hydrochloride.
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
Procedure:
-
Chip Immobilization: Immobilize SHP2 and SHP1 onto separate flow cells of a CM5 sensor chip using standard amine coupling chemistry. A reference flow cell should be activated and blocked without protein immobilization.
-
Analyte Preparation: Prepare a serial dilution of SHP099 in running buffer.
-
Binding Analysis:
-
Inject the different concentrations of SHP099 over the flow cells at a constant flow rate.
-
Monitor the association phase, followed by a dissociation phase where only running buffer is flowed over the chip.
-
After each cycle, regenerate the chip surface with a suitable regeneration solution (e.g., a short pulse of low pH buffer).
-
-
Data Analysis:
Protocol 3: Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
CETSA is a powerful method to confirm that a compound binds to its intended target within the complex environment of a cell.[21] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature (Tm).[22]
Objective: To confirm that SHP099 binds to and stabilizes SHP2, but not SHP1, in intact cells.
Materials:
-
A cell line endogenously expressing SHP2 and SHP1 (e.g., HEK293T).
-
SHP099 hydrochloride.
-
Cell culture reagents.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
Antibodies for Western blotting (anti-SHP2, anti-SHP1, and a loading control like anti-GAPDH).
Procedure:
-
Cell Treatment: Treat cultured cells with a high concentration of SHP099 (e.g., 10 µM) or DMSO (vehicle) for 1 hour.[23]
-
Thermal Challenge:
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes across a temperature gradient (e.g., 42°C to 60°C) for 3 minutes using a thermal cycler, followed by cooling.[23]
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Centrifuge to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Western Blot Analysis:
-
Analyze the amount of soluble SHP2 and SHP1 in the supernatant at each temperature by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities and plot the percentage of soluble protein versus temperature for both DMSO and SHP099-treated samples.
-
A rightward shift in the melting curve for SHP2 in the SHP099-treated sample indicates target engagement and stabilization. No shift is expected for SHP1.
-
Quantitative Data Summary
The results from these assays consistently demonstrate the high potency and selectivity of SHP099.
| Assay Type | Target | Parameter | SHP099 Value | Reference |
| Biochemical | SHP2 | IC50 | 0.071 µM | [2][24] |
| SHP1 | Activity | No activity | [1] | |
| Biophysical (SPR) | SHP2 | KD | 0.6 nM | [19] |
| Cellular | SHP2-dependent cells | p-ERK IC50 | ~0.25 µM | [1] |
| SHP2E76K mutant | IC50 | ~10 µM | [25] |
Note: IC50 values can vary based on assay conditions, such as substrate concentration and the activation state of the enzyme.[26]
Part 4: Conclusion and Future Directions
The remarkable selectivity of SHP099 hydrochloride for SHP2 over SHP1 is a landmark achievement in phosphatase inhibitor development. This selectivity is fundamentally rooted in the unique three-dimensional structure of an allosteric pocket in SHP2 that is not conserved in SHP1. A rigorous combination of biochemical, biophysical, and cellular assays is essential to experimentally validate and quantify this selectivity. The methodologies described herein provide a comprehensive framework for researchers to characterize novel SHP2 inhibitors. Understanding the principles behind SHP099's selectivity not only validates its use as a therapeutic agent but also provides a blueprint for the structure-based design of next-generation allosteric modulators targeting SHP2 and other challenging drug targets.
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Chen, Y. N. P., LaMarche, M. J., Chan, H. M., Fekkes, P., Garcia-Fortanet, J., Acker, M. G., ... & Fortin, P. D. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature, 535(7610), 148–152. [Link]
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Wishcamper, K. C., Gauthier, A. S., & Glogauer, M. (2011). Tyrosine phosphatases Shp1 and Shp2 have unique and opposing roles in oligodendrocyte development. Glia, 59(4), 633-645. [Link]
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Smith, A. M., & Denu, J. M. (2018). Facile, Fluorogenic Assay for Protein Histidine Phosphatase Activity. ACS Chemical Biology, 13(5), 1331–1337. [Link]
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Di Leva, F. S., & Novellino, E. (2023). Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors. Journal of Medicinal Chemistry, 66(3), 1935–1947. [Link]
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Foley, T. L., & Bence, N. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Methods in Molecular Biology, 2554, 159–174. [Link]
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Chen, D., & Wu, J. (2018). Selective inhibition of leukemia-associated SHP2E69K mutant by the allosteric SHP2 inhibitor SHP099. Leukemia, 32(5), 1246-1249. [Link]
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Zhang, X., & Li, Y. (2021). Exploring the dynamic mechanism of allosteric drug SHP099 inhibiting SHP2 E69K. Journal of Biomolecular Structure & Dynamics, 39(1), 1-13. [Link]
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Barr, A. J., & Knapp, S. (2010). Crystal Structure of Human Protein Tyrosine Phosphatase SHP-1 in the Open Conformation. Journal of Molecular Biology, 395(5), 979-988. [Link]
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Hoffman, H. E., & Bishop, A. C. (2022). Inhibition of SHP2 and SHP1 Protein Tyrosine Phosphatase Activity by Chemically Induced Dimerization. ACS Omega, 7(16), 13735-13745. [Link]
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Zhao, M., & Zhang, Z. Y. (2018). SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade. Acta Pharmaceutica Sinica B, 8(5), 712-722. [Link]
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Narayanan, S., & Zhang, Z. Y. (2023). Targeting SHP2 with an Active Site Inhibitor Blocks Signaling and Breast Cancer Cell Phenotypes. ACS Bio & Med Chem Au, 3(4), 384–395. [Link]
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Wu, J., & Chen, D. (2022). Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2824-2831. [Link]
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The Allosteric SHP2 Inhibitor SHP099 Hydrochloride: A Technical Guide to Oral Bioavailability and Potency
Introduction: Targeting SHP2 in Oncology
Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in intracellular signaling.[][2] It is a critical component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is essential for regulating cell proliferation, differentiation, and survival.[2][3] Under normal physiological conditions, SHP2 acts as a signal transducer downstream of various growth factors and cytokines.[] However, dysregulation of SHP2 activity, through mutations or overexpression, can lead to sustained activation of the RAS-MAPK pathway, a common driver of uncontrolled cell division and tumor growth in various cancers.[2] This has established SHP2 as a compelling therapeutic target in oncology.[4]
Historically, the development of SHP2 inhibitors has been challenging due to the highly conserved and positively charged active site of protein tyrosine phosphatases, making it difficult to achieve selectivity and good pharmacokinetic properties.[5][6] The discovery of SHP099, a first-in-class allosteric inhibitor, represented a significant breakthrough.[7] SHP099 binds to a novel, tunnel-like allosteric pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains.[5] This binding event locks SHP2 in a closed, auto-inhibited conformation, preventing its activation and subsequent downstream signaling.[5][7] This technical guide provides an in-depth analysis of the oral bioavailability and potency of SHP099 hydrochloride, offering valuable insights and detailed methodologies for researchers in the field of drug development.
Mechanism of Action: Allosteric Inhibition of SHP2
SHP099 hydrochloride exerts its inhibitory effect through a novel allosteric mechanism. Unlike competitive inhibitors that bind to the active site, SHP099 stabilizes the inactive conformation of SHP2.[5] The SHP2 protein consists of two SH2 domains (N-SH2 and C-SH2) and a PTP catalytic domain. In its inactive state, the N-SH2 domain blocks the active site of the PTP domain.[8] Upon activation by upstream signals, a conformational change exposes the active site. SHP099 binds to a pocket formed by all three domains, effectively locking the enzyme in its auto-inhibited state.[7] This prevents the dephosphorylation of its substrates and subsequently blocks the activation of the RAS-ERK signaling cascade.[9][10] A key indicator of SHP099's activity in cells is the reduction of phosphorylated ERK (p-ERK).[10]
Potency of SHP099 Hydrochloride
The potency of SHP099 is a measure of its ability to inhibit SHP2 and exert its biological effects. This is typically quantified by determining its half-maximal inhibitory concentration (IC50).
Biochemical Potency
The direct inhibitory activity of SHP099 on the SHP2 enzyme is determined through biochemical assays. A common method involves the use of a fluorogenic substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).[3]
Table 1: Biochemical Potency of SHP099
| Target | Assay Type | IC50 (μM) |
| SHP2 (full length) | Enzyme Inhibition | 0.071 |
| SHP2 (catalytic domain) | Enzyme Inhibition | 0.690 |
| SHP1 | Enzyme Inhibition | >100 |
Data sourced from multiple references.[10]
Experimental Protocol: Biochemical IC50 Determination
-
Reagent Preparation :
-
Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 2 mM DTT.
-
Enzyme Solution: Recombinant full-length human SHP2 protein diluted in Assay Buffer.
-
Substrate Solution: DiFMUP diluted in Assay Buffer.
-
Inhibitor Solution: SHP099 hydrochloride serially diluted in DMSO.
-
-
Assay Procedure :
-
In a 384-well plate, add the diluted inhibitor solution.
-
Add the SHP2 enzyme solution to each well and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding the DiFMUP substrate.
-
Measure the fluorescence intensity kinetically using a plate reader.
-
-
Data Analysis :
-
Calculate the rate of reaction from the linear portion of the kinetic read.
-
Determine the percent inhibition relative to a DMSO control.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[11]
-
Cellular Potency
The cellular potency of SHP099 is assessed by its ability to inhibit cell proliferation in cancer cell lines that are dependent on SHP2 signaling. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[5]
Table 2: Cellular Potency of SHP099
| Cell Line | Cancer Type | IC50 (μM) |
| KYSE-520 | Esophageal Squamous Cell Carcinoma | 1.4 |
| MDA-MB-468 | Breast Cancer | ~0.25 (p-ERK inhibition) |
| MV4-11 | Acute Myeloid Leukemia | 0.32 |
| TF-1 | Erythroleukemia | 1.73 |
Data sourced from multiple references.[10][12]
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding :
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment :
-
Prepare serial dilutions of SHP099 hydrochloride in complete culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the inhibitor or a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation :
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization :
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Data Acquisition :
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve to determine the IC50 value.[13]
-
Oral Bioavailability of SHP099 Hydrochloride
Oral bioavailability is a critical pharmacokinetic parameter that determines the fraction of an orally administered drug that reaches the systemic circulation. SHP099 has been shown to be orally bioavailable.[7][10]
In Vitro Permeability
The Caco-2 permeability assay is a reliable in vitro model for predicting human intestinal permeability.[][2] Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer that mimics the intestinal epithelium.[]
Table 3: In Vitro Permeability of SHP099
| Parameter | Value |
| Caco-2 Permeability | High |
| Efflux in Caco-2 cells | No apparent efflux |
Data sourced from reference[10].
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture :
-
Culture Caco-2 cells on permeable Transwell® inserts for approximately 21 days to form a differentiated monolayer.
-
-
Assay Procedure :
-
Perform a bidirectional assay by adding the test compound to either the apical (A) or basolateral (B) side of the monolayer.
-
Incubate for a defined period (e.g., 2 hours).
-
Collect samples from the receiver compartment.
-
-
Sample Analysis :
-
Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
-
Data Analysis :
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to assess active efflux.[8]
-
In Vivo Pharmacokinetics
In vivo studies in animal models are essential for determining the oral bioavailability of a drug candidate.
Table 4: In Vivo Pharmacokinetic Parameters of SHP099 in Mice
| Parameter | Value |
| Dose (Oral) | 5 mg/kg |
| Oral Exposure (AUC) | 565 μM/h |
| Oral Bioavailability (%F) | 46% |
Data sourced from reference[10].
Experimental Protocol: In Vivo Oral Bioavailability Study in Mice
-
Animal Model :
-
Use appropriate mouse strains (e.g., nude mice for xenograft studies).
-
-
Drug Administration :
-
Blood Sampling :
-
Collect blood samples at predetermined time points post-dose.
-
-
Plasma Preparation and Analysis :
-
Process the blood to obtain plasma.
-
Determine the concentration of SHP099 in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis :
-
Calculate pharmacokinetic parameters such as AUC (Area Under the Curve) and Cmax (maximum concentration).
-
Oral bioavailability (%F) is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
-
Conclusion
SHP099 hydrochloride is a potent and selective allosteric inhibitor of SHP2 with demonstrated oral bioavailability. Its unique mechanism of action provides a significant advantage in terms of selectivity over other phosphatases. The methodologies outlined in this guide provide a framework for the preclinical evaluation of SHP099 and other similar SHP2 inhibitors. The favorable potency and pharmacokinetic profile of SHP099 underscore its potential as a therapeutic agent for cancers driven by aberrant SHP2 signaling. Further research and clinical development are warranted to fully elucidate its therapeutic efficacy in various oncology indications.
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LaRochelle, J. R., Fodor, M., GDD, S., Vinson, M., Winski, S. L., Mseeh, F., ... & Boggon, T. J. (2018). A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. Journal of Biological Chemistry, 293(39), 15099-15110. [Link]
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Fodor, M., Price, E., Glick, M., LaRochelle, J. R., Winski, S. L., Mseeh, F., ... & Boggon, T. J. (2018). Allosteric inhibition of SHP2: identification of a potent, selective, and orally efficacious phosphatase inhibitor. Journal of medicinal chemistry, 61(17), 7699-7710. [Link]
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AACR Journals. Abstract 1176: Preclinical characterization of the pharmacokinetic-pharmacodynamics-efficacy relationship of novel allosteric SHP2 inhibitors. (2017). [Link]
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SHP099 hydrochloride's interaction with the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase domains
An In-depth Technical Guide to the Allosteric Inhibition of SHP2 by SHP099 Hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node and a high-value target in oncology.[1] Its activity is tightly regulated by a conformational change from a closed, auto-inhibited state to an open, active state.[2] The discovery of SHP099 hydrochloride marked a paradigm shift in targeting phosphatases, which were long considered "undruggable."[3][4] SHP099 is not a competitive inhibitor of the active site; instead, it is a potent, selective, and orally bioavailable allosteric inhibitor.[3] This guide elucidates the core mechanism of SHP099's interaction with SHP2, detailing how it concurrently engages the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains. By acting as a "molecular glue," SHP099 stabilizes the inactive, auto-inhibited conformation of SHP2, effectively preventing its catalytic activation.[5][6] We will explore the structural basis of this unique tri-domain interaction and provide detailed, field-proven protocols for validating target engagement and downstream pathway modulation in both biochemical and cellular contexts.
The SHP2 Phosphatase: An Allosterically Controlled Signaling Hub
SHP2 is a non-receptor protein tyrosine phosphatase essential for signal transduction downstream of various receptor tyrosine kinases (RTKs).[3][7] It plays a pivotal role in activating the RAS-ERK (MAPK) signaling pathway, which governs cell proliferation, survival, and differentiation.[3][8]
Domain Architecture and Auto-Inhibition
SHP2 is a modular protein comprising three key domains: an N-terminal SH2 domain (N-SH2), a C-terminal SH2 domain (C-SH2), and a central PTP catalytic domain.[1][7] In its basal state, SHP2 exists in a "closed" conformation where the N-SH2 domain's backside loop inserts directly into the catalytic cleft of the PTP domain.[2][7][8] This intramolecular interaction physically blocks substrate access, rendering the enzyme catalytically inactive—a state known as auto-inhibition.[2][7]
Mechanism of Activation
Upon cellular stimulation (e.g., by growth factors), SHP2 is recruited to phosphorylated tyrosine residues on activated receptors or scaffolding proteins via its SH2 domains.[7][8] This binding event displaces the N-SH2 domain from the PTP catalytic site, inducing a large conformational change to an "open," active state.[8][9] This exposes the catalytic site, allowing SHP2 to dephosphorylate its substrates and propagate downstream signaling. Gain-of-function mutations, often found in developmental disorders like Noonan syndrome and various cancers, typically occur at the N-SH2/PTP interface, destabilizing the auto-inhibited conformation and promoting a constitutively active state.[1][10][11]
SHP099: A "Molecular Glue" for the Inactive State
The development of SHP099 represented a breakthrough, circumventing the challenges of targeting the highly conserved and charged active site of phosphatases.[4][12] Its mechanism relies on exploiting the unique topography of SHP2's auto-inhibited conformation.
The Tri-Domain Binding Pocket
X-ray crystallography studies have definitively shown that SHP099 binds to a previously unknown allosteric pocket.[4][5] This binding site is a tunnel-like cavity formed at the simultaneous interface of the N-SH2, C-SH2, and PTP domains.[3][12][13] This pocket is only fully formed and accessible when SHP2 is in its closed, auto-inhibited state.[11]
Allosteric Stabilization Mechanism
By occupying this tri-domain interface, SHP099 acts as a "molecular glue," establishing a network of interactions that lock the domains together.[6][14][15] This stabilization of the closed conformation prevents the conformational opening required for SHP2 activation, even in the presence of upstream stimuli.[3][16] The protonated tertiary amine group of SHP099 is critical for this interaction, contributing significantly to binding affinity and ligand stability.[10][17] This allosteric inhibition mechanism is distinct from competitive inhibition and is the foundation of SHP099's selectivity and potency.[18]
Quantitative Analysis of the SHP099-SHP2 Interaction
The interaction between SHP099 and SHP2 has been extensively characterized using a suite of biophysical and biochemical assays. SHP099 is highly potent against wild-type (WT) SHP2 but shows varied efficacy against oncogenic mutants, a direct consequence of its mechanism of action.[12] Mutants that destabilize the closed conformation are inherently more resistant because the SHP099 binding site is disrupted.[11][19]
| SHP2 Variant | IC₅₀ (µM) | Key Insight | References |
| Wild-Type (WT) | 0.071 - 0.69 | High potency against the auto-inhibited enzyme. | [3][12][20] |
| E76K Mutant | 2.9 - ~10 | Reduced potency; E76K mutation destabilizes the closed form. | [20][21] |
| E69K Mutant | 0.416 - 0.42 | Remains highly sensitive; E69 is on the distal edge of the interface. | [12][20] |
| D61Y Mutant | 1.241 | Reduced potency; D61 is central to the N-SH2/PTP interface. | [12][20] |
| A72V Mutant | 1.968 | Reduced potency; A72 is central to the N-SH2/PTP interface. | [12][20] |
Experimental Validation Protocols: A Practical Guide
Validating the interaction of an allosteric inhibitor like SHP099 requires a multi-faceted approach. The following protocols provide a robust framework for confirming target engagement and functional activity.
Protocol 1: Cellular Target Engagement via Cellular Thermal Shift Assay (CETSA)
-
Scientific Rationale: CETSA is the gold standard for verifying that a compound engages its target inside intact cells. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[11] This assay directly demonstrates that SHP099 crosses the cell membrane and physically binds to SHP2 in a physiological context.[14][15]
-
Step-by-Step Methodology:
-
Cell Culture: Culture cells known to express SHP2 (e.g., KYSE-520, MV-4-11) to ~80% confluency.
-
Compound Treatment: Harvest and resuspend cells. Treat one aliquot with SHP099 (e.g., 10 µM) and a control aliquot with vehicle (DMSO) for 1-2 hours at 37°C.
-
Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath) to release soluble proteins.
-
Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (containing soluble, non-denatured protein). Analyze the amount of soluble SHP2 at each temperature point by Western blot or ELISA.
-
Data Analysis: Plot the percentage of soluble SHP2 against temperature. A rightward shift in the melting curve for the SHP099-treated sample compared to the vehicle control indicates target stabilization and engagement.
-
-
Self-Validating System: The vehicle-treated sample serves as the essential negative control, establishing the baseline thermal stability of SHP2. A known inactive compound or testing against a resistant mutant (like E76K) can serve as further negative controls, which should show no or minimal thermal shift.[11][14]
Protocol 2: Quantifying Downstream Pathway Inhibition via Western Blot
-
Scientific Rationale: The functional consequence of SHP2 inhibition is the suppression of the RAS-ERK pathway.[3] Measuring the phosphorylation status of ERK (p-ERK) provides a direct, quantitative readout of SHP099's biological activity in cells. A reduction in the p-ERK to total ERK ratio is a hallmark of effective SHP2 inhibition.[18]
-
Step-by-Step Methodology:
-
Cell Seeding and Starvation: Seed SHP2-dependent cells (e.g., KYSE-520) in 6-well plates. Once attached, serum-starve the cells overnight to reduce basal signaling.
-
Inhibitor Pre-treatment: Pre-treat cells with a dose-response range of SHP099 hydrochloride (e.g., 0.01 to 10 µM) or vehicle (DMSO) for 2 hours.
-
Stimulation: Stimulate the cells with an appropriate growth factor (e.g., 10 ng/mL EGF or FGF) for 10-15 minutes to robustly activate the pathway. Include an unstimulated control.
-
Lysis: Immediately place plates on ice, wash with cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with a primary antibody against phospho-ERK1/2 (p44/42 MAPK).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop with an ECL substrate and image.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with a primary antibody for total ERK1/2 to serve as a loading control.
-
Densitometry: Quantify the band intensities for p-ERK and total ERK. Calculate the p-ERK/total ERK ratio for each condition and normalize to the stimulated vehicle control.
-
-
Self-Validating System: The unstimulated and stimulated vehicle controls are critical to confirm that the pathway is responsive and to establish the window of inhibition. Total ERK serves as the loading control, ensuring that any observed decrease in p-ERK is due to inhibition, not differences in protein amount.
Conclusion and Future Directions
SHP099 hydrochloride has fundamentally altered the landscape of phosphatase-targeted drug discovery. Its unique allosteric mechanism, which relies on the simultaneous interaction with the N-SH2, C-SH2, and PTP domains, provides a blueprint for developing highly selective inhibitors. By stabilizing the naturally auto-inhibited conformation of SHP2, SHP099 effectively shuts down its oncogenic signaling output. The experimental protocols detailed herein provide a robust framework for researchers to validate this mechanism and assess the efficacy of next-generation SHP2 inhibitors. Future challenges lie in overcoming the inherent resistance of certain SHP2 mutants, a task that may require novel allosteric inhibitors that can accommodate or induce the closed conformation in these altered proteins.[12][15]
References
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Padua, R.A., et al. (2018). Mechanism of activating mutations and allosteric drug inhibition of the phosphatase SHP2. Nature Communications, 9(1). Available at: [Link]
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Sun, G., et al. (2021). Exploring the dynamic mechanism of allosteric drug SHP099 inhibiting SHP2 E69K. Molecular Diversity. Available at: [Link]
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Deb, T.B., et al. (1998). Structural Determinants of SHP-2 Function and Specificity in Xenopus Mesoderm Induction. Molecular and Cellular Biology, 18(7), 4102-4112. Available at: [Link]
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Pannone, L., et al. (2017). Structure, function, and pathogenesis of SHP2 in developmental disorders and tumorigenesis. Cancer and Metastasis Reviews, 36(3), 445-462. Available at: [Link]
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American Association for Cancer Research. (2016). An Allosteric Inhibitor of SHP2 Suppresses RTK-Driven Tumors. Cancer Discovery, 6(9), 948. Available at: [Link]
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McCune, N., & Joseph, D. (n.d.). SHP2 Phosphatase - Biology. Hamilton College. Available at: [Link]
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Tajan, M., et al. (2015). The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease. Cold Spring Harbor Perspectives in Biology, 7(6). Available at: [Link]
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Chen, Z., et al. (2018). Selective inhibition of leukemia-associated SHP2E69K mutant by the allosteric SHP2 inhibitor SHP099. Leukemia, 32, 1237–1240. Available at: [Link]
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Chen, Y.N.P., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature, 535, 148–152. Available at: [Link]
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Caunt, M., et al. (2020). Targeting the SHP2 phosphatase promotes vascular damage and inhibition of tumor growth. EMBO Molecular Medicine, 12(12). Available at: [Link]
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Al-Amodi, K., et al. (2023). Structural Insights into the Binding Modes of SHP2 Allosteric Inhibitors. ResearchGate. Available at: [Link]
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LaMarche, M.J., et al. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor. Journal of Medicinal Chemistry, 59(17), 7693-7708. Available at: [Link]
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ResearchGate. (n.d.). Structural and functional basis of SHP2. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). The open conformation of SHP2 E76K is closed by SHP099. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Exploring the dynamic mechanism of allosteric drug SHP099 inhibiting SHP2. ResearchGate. Available at: [Link]
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Gish, G.D., et al. (2020). A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. Journal of Biological Chemistry, 295(26), 8820-8832. Available at: [Link]
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Paone, A., et al. (2021). Targeting Oncogenic Src Homology 2 Domain-Containing Phosphatase 2 (SHP2) by Inhibiting Its Protein–Protein Interactions. Journal of Medicinal Chemistry, 64(22), 16345-16362. Available at: [Link]
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Tortorici, M., et al. (2021). SH2 Domains: Folding, Binding and Therapeutical Approaches. International Journal of Molecular Sciences, 22(16), 8894. Available at: [Link]
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Gish, G.D., et al. (2020). Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors. bio-protocol, 10(14). Available at: [Link]
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Gish, G.D., et al. (2020). Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors. JoVE (Journal of Visualized Experiments), (161). Available at: [Link]
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Gil, M., et al. (2023). Monobody Inhibitor Selective to the Phosphatase Domain of SHP2 and its Use as a Probe for Quantifying SHP2 Allosteric Regulation. bioRxiv. Available at: [Link]
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Liu, Y., et al. (2023). Study on SHP2 Conformational Transition and Structural Characterization of Its High-Potency Allosteric Inhibitors by Molecular Dynamics Simulations Combined with Machine Learning. International Journal of Molecular Sciences, 24(1). Available at: [Link]
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ResearchGate. (n.d.). Mechanism of activating mutations and allosteric drug inhibition of the phosphatase SHP2. ResearchGate. Available at: [Link]
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Sacco, F., et al. (2020). Structural Determinants of Phosphopeptide Binding to the N-Terminal Src Homology 2 Domain of the SHP2 Phosphatase. Journal of Chemical Information and Modeling, 60(6), 3157-3171. Available at: [Link]
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Chen, Y.N.P., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Novartis OAK. Available at: [Link]
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Zhao, M., et al. (2019). SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade. Acta Pharmaceutica Sinica B, 9(2), 304-315. Available at: [Link]
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Chirico, N., et al. (2020). Controlled delivery of a protein tyrosine phosphatase inhibitor, SHP099, using cyclodextrin-mediated host–guest interactions in polyelectrolyte multilayer films for cancer therapy. Journal of Materials Chemistry B, 8, 5266-5276. Available at: [Link]
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Ferlenghi, F., et al. (2023). Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors. Journal of Medicinal Chemistry, 66(3), 1878-1894. Available at: [Link]
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ResearchGate. (n.d.). Allosteric pockets of SHP2 self-inhibitory conformation. ResearchGate. Available at: [Link]
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Spencer, C.M., et al. (2022). Inhibition of SHP2 and SHP1 Protein Tyrosine Phosphatase Activity by Chemically Induced Dimerization. ACS Omega, 7(16), 14193-14201. Available at: [Link]
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Khan, S., et al. (2022). Discovery of Novel Allosteric SHP2 Inhibitor Using Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation, and Principal Component Analysis. International Journal of Molecular Sciences, 23(1). Available at: [Link]
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The Genesis of a Groundbreaking Allosteric Inhibitor: A Technical Guide to the Foundational Research and Synthesis of SHP099 Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the foundational research and synthetic chemistry that led to the development of SHP099 hydrochloride, a pioneering first-in-class allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). For researchers, medicinal chemists, and drug development professionals, this document details the scientific rationale for targeting SHP2, the groundbreaking discovery of a novel allosteric binding site, and a detailed, step-by-step methodology for the chemical synthesis of SHP099 hydrochloride. We will explore the key experimental choices and mechanistic underpinnings that culminated in this significant advancement in precision oncology.
The Rationale for SHP2 Inhibition: An Oncogenic Phosphatase in the Crosshairs
The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs).[1][2] It plays a pivotal role in activating the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, a pathway fundamental to cell growth, proliferation, and survival.[1] Dysregulation of SHP2 activity, through either gain-of-function mutations or overexpression, is implicated in a variety of human malignancies, including lung, breast, and gastric cancers, as well as developmental disorders like Noonan syndrome.[1][3]
Historically, targeting the catalytic active site of phosphatases has been fraught with challenges, primarily due to the highly conserved and polar nature of the active site, leading to inhibitors with poor selectivity and bioavailability.[4][5] The foundational research leading to SHP099 pivoted away from this conventional approach, seeking a more nuanced and specific mechanism of inhibition.
The SHP2 Signaling Axis
SHP2 acts as a central hub, integrating signals from various RTKs to modulate downstream pathways.[6] Its inhibition presents a compelling therapeutic strategy to counteract the oncogenic signaling driven by aberrant RTK activity.
A Paradigm Shift: The Discovery of an Allosteric Pocket
The breakthrough in SHP2 inhibition came from a high-throughput screening campaign that identified a novel, previously undisclosed allosteric binding site.[7][8] This pocket is located at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains.[1][8] The seminal discovery, published by researchers at Novartis, revealed that a small molecule, which would become SHP099, could bind to this site and lock the enzyme in its auto-inhibited conformation.[1][9]
This allosteric mechanism offered a distinct advantage over active-site inhibitors. By stabilizing the inactive state, SHP099 achieves high potency and remarkable selectivity for SHP2 over other phosphatases, including its closest homolog, SHP1.[1][10]
The Synthesis of SHP099 Hydrochloride: A Step-by-Step Technical Protocol
The chemical synthesis of SHP099, chemically named 6-(4-amino-4-methylpiperidin-1-yl)-3-(2,3-dichlorophenyl)pyrazin-2-amine, is a multi-step process that has been robustly described in the scientific literature, notably in the Journal of Medicinal Chemistry and detailed in patent WO2015/107493.[1] The hydrochloride salt form enhances the compound's solubility and suitability for pharmacological studies.
The overall synthetic strategy is a convergent approach, relying on three key transformations: a Suzuki-Miyaura coupling, a nucleophilic aromatic substitution (SNA_r), and a final deprotection step.
Synthesis of Starting Materials
The successful synthesis of SHP099 relies on the availability of key starting materials.
-
3-bromo-6-chloropyrazin-2-amine: This heterocyclic starting material can be synthesized via a multi-step process starting from 3-aminopyrazine-2-carboxylate, involving chlorination, diazotization, bromination, and subsequent functional group manipulations.[11]
-
tert-butyl (4-methylpiperidin-4-yl)carbamate: This Boc-protected amine is a crucial component for the SNAr reaction and can be prepared from (1-benzoyl-4-methylpiperidin-4-yl)carbamate through hydrolysis.[1]
Detailed Synthetic Protocol
Step 1: Suzuki-Miyaura Coupling to form 3-(2,3-dichlorophenyl)-6-chloropyrazin-2-amine
This step forges the critical biaryl bond. The choice of a palladium catalyst and a suitable base is crucial for an efficient reaction.
-
Protocol:
-
To a reaction vessel, add 3-bromo-6-chloropyrazin-2-amine (1.0 eq.), (2,3-dichlorophenyl)boronic acid (1.2 eq.), and a suitable palladium catalyst such as PdCl₂(dppf) (0.05-0.1 eq.).
-
Add a base, typically an aqueous solution of 2 M sodium carbonate (Na₂CO₃) (2.0-3.0 eq.).
-
Add a solvent system, such as a mixture of toluene and dioxane (e.g., 4:1).
-
Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 85-90 °C and stir under an inert atmosphere for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite®.
-
Separate the organic layer, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 3-(2,3-dichlorophenyl)-6-chloropyrazin-2-amine.
-
Step 2: Nucleophilic Aromatic Substitution (SNA_r) to form Boc-protected SHP099
This reaction introduces the piperidine moiety onto the pyrazine core. The electron-deficient nature of the pyrazine ring facilitates this substitution.
-
Protocol:
-
To a solution of 3-(2,3-dichlorophenyl)-6-chloropyrazin-2-amine (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add tert-butyl (4-methylpiperidin-4-yl)carbamate (1.1-1.5 eq.).
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine to remove the solvent and excess base.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting crude Boc-protected SHP099 can be purified by column chromatography.
-
Step 3: Boc Deprotection and Hydrochloride Salt Formation
The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions, followed by the formation of the hydrochloride salt.
-
Protocol:
-
Dissolve the Boc-protected SHP099 from the previous step in a suitable solvent, such as dioxane or methanol.
-
Add a solution of hydrochloric acid (HCl), typically 4 M HCl in dioxane or a methanolic HCl solution, in excess.
-
Stir the reaction mixture at room temperature for 1-4 hours. The deprotection is usually rapid.[2][12]
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, the hydrochloride salt of SHP099 often precipitates from the reaction mixture.
-
The solid product can be collected by filtration, washed with a non-polar solvent like diethyl ether to remove any non-polar impurities, and dried under vacuum to yield SHP099 hydrochloride as a solid.
-
Quantitative Data and Characterization
The efficacy and properties of SHP099 have been extensively documented.
| Parameter | Value | Reference |
| IC₅₀ (SHP2) | 0.071 µM | [1] |
| Cellular p-ERK IC₅₀ | ~0.25 µM | [10] |
| Selectivity | No significant activity against SHP1 and a panel of other phosphatases and kinases. | [1][10] |
| Oral Bioavailability (in mice) | 46% | [10] |
Conclusion and Future Directions
The discovery and synthesis of SHP099 hydrochloride represent a landmark achievement in the field of phosphatase inhibitors. The elucidation of a novel allosteric binding site provided a viable strategy to overcome the long-standing challenges of targeting these enzymes. The robust and scalable synthetic route has enabled extensive preclinical and ongoing clinical investigations of SHP2 inhibition as a therapeutic approach for a multitude of cancers. This technical guide serves as a testament to the power of innovative screening, rational drug design, and meticulous synthetic chemistry in advancing the frontiers of cancer therapy. Future research will likely focus on developing next-generation allosteric inhibitors with improved pharmacokinetic properties and exploring combination therapies to overcome potential resistance mechanisms.
References
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Chen, Y.N.P., LaMarche, M.J., Chan, H.M., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature, 535(7610), 148–152. [Link]
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Yuan, X., Bu, H., Zhou, J., Yang, C. Y., & Zhang, H. (2020). Recent Advances of SHP2 Inhibitors in Cancer Therapy: Current Development and Clinical Application. Journal of Medicinal Chemistry, 63(21), 11368–11396. [Link]
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- Ran, H., Tsutsumi, R., Araki, T., & Neel, B. G. (2016). Sticking It to Cancer with Molecular Glue for SHP2. Cancer Cell, 30(2), 194-196.
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Garcia Fortanet, J., Chen, C.H.-T., Chen, Y.-N.P., et al. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor. Journal of Medicinal Chemistry, 59(17), 7773–7782. [Link]
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- Han, G., Tamaki, M., & Hruby, V. J. (2012). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).
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Methodological & Application
Probing the Potency of SHP2 Inhibition: A Guide to Western Blot Analysis of p-ERK Levels Following SHP099 Hydrochloride Treatment
Introduction: Targeting a Critical Node in Oncogenic Signaling
The Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a pivotal non-receptor protein tyrosine phosphatase. It functions as a critical transducer and positive regulator in the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, which is fundamental for cell proliferation, differentiation, and survival.[1] In normal physiology, SHP2 is recruited to activated receptor tyrosine kinases (RTKs) and scaffolding adaptors, where it facilitates the activation of RAS.[2] However, in numerous human cancers, including those of the lung, breast, and pancreas, as well as in certain leukemias, hyperactivation of the RAS-ERK pathway due to mutations in RTKs or RAS itself drives uncontrolled tumor growth.[1][3]
SHP099 hydrochloride is a first-in-class, potent, and highly selective allosteric inhibitor of SHP2.[4][5] Unlike traditional active-site inhibitors, SHP099 uniquely stabilizes SHP2 in a closed, auto-inhibited conformation.[2][5] This mechanism prevents its interaction with upstream activators and downstream substrates, effectively shutting down the signal relay to RAS and subsequently, the phosphorylation and activation of ERK.[4][6] Consequently, measuring the levels of phosphorylated ERK (p-ERK) serves as a direct and reliable pharmacodynamic biomarker for assessing the on-target efficacy of SHP099.
This comprehensive application note provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on how to perform Western blot analysis to accurately quantify the dose-dependent inhibition of ERK phosphorylation in cancer cell lines upon treatment with SHP099 hydrochloride.
The SHP2-RAS-ERK Signaling Axis and SHP099's Point of Intervention
The signaling cascade from cell surface receptors to nuclear transcription factors is a tightly regulated process. SHP2 plays a crucial role downstream of RTKs. Upon growth factor binding, RTKs dimerize and autophosphorylate, creating docking sites for SHP2. Activated SHP2 then dephosphorylates specific substrates, an action required for the full activation of the RAS-RAF-MEK-ERK pathway. SHP099 intervenes by locking SHP2 in its inactive state, thus preventing this cascade.
Caption: SHP2 signaling pathway and the allosteric inhibition mechanism of SHP099.
Experimental Design and Workflow
A successful experiment hinges on careful planning. The typical workflow involves cell culture, treatment with a dose range of SHP099, protein extraction, quantification, and finally, the Western blot procedure itself.
Caption: Experimental workflow for Western blot analysis of p-ERK inhibition.
Detailed Protocols
Part 1: Cell Culture and SHP099 Hydrochloride Treatment
This protocol is optimized for adherent cancer cell lines known to be sensitive to SHP2 inhibition, such as the esophageal squamous cell carcinoma line KYSE-520.[7]
Materials:
-
KYSE-520 cells (or other appropriate cell line)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
6-well cell culture plates
-
SHP099 Hydrochloride (prepare a 10 mM stock in DMSO)
-
Vehicle control (cell culture grade DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will achieve 70-80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.
-
Serum Starvation (Optional but Recommended): To minimize basal levels of ERK phosphorylation, replace the growth medium with a serum-free or low-serum (0.5% FBS) medium and incubate for 12-24 hours prior to treatment.[8] This enhances the signal-to-noise ratio by reducing background pathway activation.
-
SHP099 Treatment: Prepare serial dilutions of SHP099 hydrochloride in the appropriate medium (e.g., 0, 0.1, 0.25, 0.5, 1, 2.5, 5, 10 µM).[4] The final DMSO concentration should be consistent across all wells and not exceed 0.1% to avoid solvent-induced artifacts.
-
Causality: A broad dose range is critical to determine the IC50 value, which represents the concentration at which SHP099 inhibits 50% of the p-ERK signal.
-
-
Incubation: Treat the cells for a predetermined time. A 2-hour incubation is often sufficient to observe significant inhibition of p-ERK signaling.[4][9] However, a time-course experiment (e.g., 1, 2, 4, 8 hours) may be performed to determine the optimal treatment duration for your specific cell line.
-
Harvesting: After incubation, place the plate on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Proceed immediately to cell lysis.
Part 2: Protein Extraction and Quantification
Materials:
-
RIPA Lysis Buffer (or similar) supplemented with protease and phosphatase inhibitor cocktails.
-
Trustworthiness: The inclusion of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) is absolutely critical to preserve the phosphorylation status of ERK during extraction.[10]
-
-
Cell scraper
-
Microcentrifuge tubes
-
BCA Protein Assay Kit
Procedure:
-
Lysis: Add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[10]
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new, clean tube.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol. This step is essential for ensuring equal protein loading in the subsequent Western blot.[11]
Part 3: Western Blot Analysis
Procedure:
-
Sample Preparation: Based on the BCA assay results, normalize the concentration of all samples. Mix 20-30 µg of protein from each sample with 4x or 6x Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes to denature the proteins.[8][11]
-
SDS-PAGE: Load the denatured protein samples into the wells of a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel until adequate separation of the p44/42 MAPK (ERK1/2) bands is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel onto a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[8] PVDF is often preferred for its higher binding capacity and mechanical strength.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[11]
-
Expertise: BSA is often recommended for phospho-protein detection as it can reduce non-specific background compared to milk.
-
-
Primary Antibody Incubation (p-ERK): Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-phospho-p44/42 MAPK, Thr202/Tyr204) diluted in blocking buffer. Incubation is typically performed overnight at 4°C with gentle agitation.[11]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[11]
-
Detection: After further washing steps with TBST, apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system. Adjust exposure time to avoid signal saturation.[10]
-
Stripping and Re-probing (Normalization): To ensure that observed changes in p-ERK are not due to differences in the total amount of ERK protein, it is essential to strip the membrane and re-probe it for total ERK and a loading control.[10][12]
-
Incubate the membrane in a stripping buffer for 15-30 minutes.
-
Wash thoroughly, re-block, and then incubate with a primary antibody for total ERK1/2.
-
Repeat the secondary antibody and detection steps.
-
Optionally, strip and re-probe again for a loading control like GAPDH or β-actin to confirm equal protein loading across all lanes.
-
Data Analysis and Interpretation
The goal is to quantify the relative change in p-ERK levels.
-
Densitometry: Use image analysis software (e.g., ImageJ) to measure the band intensity for p-ERK, total ERK, and the loading control for each sample.[11]
-
Normalization:
-
First, normalize the p-ERK band intensity to the total ERK band intensity for each lane (p-ERK / Total ERK). This accounts for any variations in the total amount of ERK protein.
-
Second, normalize this ratio to the vehicle-treated control (DMSO), which is set to 100% or 1.
-
-
Data Presentation: Plot the normalized p-ERK levels against the concentration of SHP099 hydrochloride. This will generate a dose-response curve from which the IC50 value can be calculated.
Example Data Summary:
| SHP099 HCl (µM) | p-ERK Intensity (Arbitrary Units) | Total ERK Intensity (Arbitrary Units) | Normalized p-ERK/Total ERK Ratio | % Inhibition of p-ERK (Relative to Vehicle) |
| 0 (Vehicle) | 15,200 | 15,500 | 0.981 | 0% |
| 0.1 | 11,850 | 15,300 | 0.775 | 21% |
| 0.25 | 7,550 | 15,400 | 0.490 | 50% |
| 0.5 | 4,600 | 15,100 | 0.305 | 69% |
| 1.0 | 2,100 | 15,600 | 0.135 | 86% |
| 2.5 | 850 | 15,250 | 0.056 | 94% |
| 5.0 | 400 | 15,450 | 0.026 | 97% |
| 10.0 | 250 | 15,300 | 0.016 | 98% |
Note: The data presented here is for illustrative purposes. Actual IC50 values may vary depending on the cell line and experimental conditions.[4][7]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No/Weak p-ERK Signal | Inactive pathway in the chosen cell line; Insufficient stimulation; Phosphatase activity during lysis; Ineffective primary antibody. | Use a positive control cell line or stimulate with a growth factor (e.g., EGF). Ensure fresh phosphatase inhibitors are in the lysis buffer. Validate antibody with a positive control lysate. |
| High Background | Insufficient blocking; Insufficient washing; Too high antibody concentration. | Increase blocking time to 1.5-2 hours. Increase the number and duration of wash steps. Titrate primary and secondary antibodies to optimal concentrations. |
| Inconsistent Loading Control | Inaccurate protein quantification; Pipetting errors. | Be meticulous during protein quantification (BCA assay). Use calibrated pipettes and ensure proper technique. |
| Multiple Bands for p-ERK | Non-specific antibody binding; Protein degradation. | Optimize antibody concentration. Ensure protease inhibitors are always used and samples are kept cold. |
By adhering to this detailed guide, researchers can reliably and reproducibly measure the inhibitory effect of SHP099 hydrochloride on the MAPK/ERK signaling pathway, providing crucial data for preclinical studies and advancing the development of targeted cancer therapies.
References
- Selleck Chemicals. SHP099 HCl phosphatase inhibitor. [URL: https://www.selleckchem.com/products/shp099-hcl.html]
- Benchchem. Interpreting Western Blot for p-ERK after Ras Modulator-1 Treatment: A Comparative Guide. [URL: https://www.benchchem.
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- Jacob, S., et al. Pharmacologic Inhibition of SHP2 Blocks Both PI3K and MEK Signaling in Low-epiregulin HNSCC via GAB1. Clinical Cancer Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6825590/]
- Benchchem. Application Notes and Protocols: Western Blot Analysis of p-ERK Inhibition by KRAS Inhibitors. [URL: https://www.benchchem.com/application-notes/western-blot-p-erk-kras-inhibitors]
- Utsumi, D., et al. SHP2 Inhibition Enhances the Effects of Tyrosine Kinase Inhibitors in Preclinical Models of Treatment-naïve ALK-, ROS1-, or EGFR-altered Non–small Cell Lung Cancer. Clinical Cancer Research. [URL: https://aacrjournals.org/clincancerres/article/27/12/3447/97193/SHP2-Inhibition-Enhances-the-Effects-of-Tyrosine]
- Mullard, A. Sidestepping SHP2 inhibition. Journal of Experimental Medicine. [URL: https://rupress.org/jem/article/220/3/e20230101/213876/Sidestepping-SHP2-inhibition]
- Benchchem. Application Notes and Protocols: Western Blot Analysis of Phosphorylated ERK (p-ERK) Levels Following Sorafenib Treatment. [URL: https://www.benchchem.com/application-notes/western-blot-p-erk-sorafenib]
- MedchemExpress. SHP099 | SHP2 Inhibitor. [URL: https://www.medchemexpress.com/shp099.html]
- Benchchem. Application Notes and Protocols for Shp2 Inhibitor Administration in Mouse Models of Lung Cancer. [URL: https://www.benchchem.com/application-notes/shp2-inhibitor-mouse-lung-cancer]
- Shukla, A. K. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4884534/]
- Benchchem. Application Notes and Protocols for Shp2-IN-14 in Cell Culture Experiments. [URL: https://www.benchchem.
- Van den Eynde, L., et al. Combined SHP2 and ERK inhibition for the treatment of KRAS-driven Pancreatic Ductal Adenocarcinoma. bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2021.12.14.472658v1]
- Assay Guidance Manual. Phospho-ERK Assays. NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK92003/]
- Chen, Y. N., et al. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature. [URL: https://oak.novartis.com/sites/novartis_oak/files/srep34053.pdf]
- Li, S., et al. Exploring the dynamic mechanism of allosteric drug SHP099 inhibiting SHP2 E69K. Journal of Biomolecular Structure & Dynamics. [URL: https://pubmed.ncbi.nlm.nih.gov/33390074/]
- Zhao, M., et al. SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade. Acta Pharmaceutica Sinica B. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6129427/]
- Benchchem. Application Notes and Protocols for Shp2 Inhibition in Patient-Derived Organoid Cultures. [URL: https://www.benchchem.
- Eisfeld, A. K., et al. SHP2 inhibition displays efficacy as a monotherapy and in combination with JAK2 inhibition in preclinical models of myeloproliferative neoplasms. Leukemia. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7211153/]
- Jacob, S., et al. Pharmacologic Inhibition of SHP2 Blocks Both PI3K and MEK Signaling in Low-epiregulin HNSCC via GAB1. AACR Journals. [URL: https://aacrjournals.org/clincancerres/article/25/21/6453/95665/Pharmacologic-Inhibition-of-SHP2-Blocks-Both-PI3K]
- Wang, Y., et al. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10572115/]
- Ahmed, T., et al. SHP2 Drives Adaptive Resistance to ERK Signaling Inhibition in Molecularly Defined Subsets of ERK-Dependent Tumors. Cell Reports. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6690227/]
- Deng, L., et al. SHP2 inhibitors inhibit ERK1/2 phosphorylation and cell growth. ResearchGate. [URL: https://www.researchgate.net/figure/SHP2-inhibitors-inhibit-ERK1-2-phosphorylation-and-cell-growth-A-D-Immunoblots-and_fig8_344933230]
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Application Notes & Protocols: Establishing a Mouse Xenograft Model for Efficacy Testing of SHP099 Hydrochloride
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the establishment of a subcutaneous mouse xenograft model to evaluate the in vivo efficacy of SHP099 hydrochloride, a potent and selective allosteric inhibitor of SHP2 phosphatase. These application notes synthesize field-proven insights with detailed, step-by-step protocols covering the entire experimental workflow, from cell line selection and animal model preparation to drug formulation, administration, and endpoint analysis. The causality behind critical experimental choices is explained to ensure scientific integrity and reproducibility. Visual aids, including signaling pathway diagrams and experimental workflows, are provided to enhance clarity and execution.
Scientific Foundation and Strategic Considerations
SHP2: A Critical Node in Oncogenic Signaling
Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating cellular proliferation, differentiation, and survival.[1][2] It is a critical component of multiple signaling pathways, most notably the RAS-mitogen-activated protein kinase (MAPK) cascade, which is frequently hyperactivated in human cancers.[2][3] Upon activation by growth factors or cytokines, receptor tyrosine kinases (RTKs) recruit SHP2 to the cell membrane.[4][5] SHP2 then dephosphorylates specific substrates, an action that, contrary to a typical phosphatase role, positively regulates signal flow to RAS, leading to the activation of downstream effectors like ERK.[4][5] Due to its central role, dysregulation of SHP2 is implicated in the pathogenesis of various malignancies, making it a high-value therapeutic target.[2][3]
SHP099: An Allosteric Inhibitor of SHP2
SHP099 is a first-in-class, orally bioavailable small molecule that functions as a highly potent and selective allosteric inhibitor of SHP2.[6][7] Unlike orthosteric inhibitors that target the active site, SHP099 binds to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase domains.[6] This binding event locks SHP2 in its closed, auto-inhibited conformation, preventing its activation and subsequent downstream signaling.[8][9] This specific mechanism of action provides high selectivity for SHP2 over other phosphatases, including its closest homolog, SHP1.[8] Preclinical studies have demonstrated that SHP099 effectively suppresses the RAS-ERK pathway, leading to anti-proliferative effects in cancer cells driven by RTK signaling and demonstrating anti-tumor activity in xenograft models.[6][8][10]
Rationale for Experimental Model Selection
-
Cell Line Selection: The success of an in vivo study hinges on the selection of an appropriate cancer cell line. It is imperative to choose a line whose proliferation is dependent on SHP2 signaling. This is often the case in tumors with specific RTK amplifications or mutations. For example, the esophageal squamous cell carcinoma line KYSE-520 is frequently used as it is known to be SHP2-dependent and sensitive to SHP099.[8]
-
Expert Insight: Before initiating any animal studies, it is strongly recommended to perform in vitro validation. Assess the anti-proliferative effect of SHP099 on your chosen cell line using a dose-response assay. Furthermore, confirm on-target activity by demonstrating a reduction in phosphorylated ERK (p-ERK) levels via Western blot after SHP099 treatment.
-
-
Animal Model: Human tumor xenografts require the use of immunodeficient mice to prevent graft rejection.[11] The choice of strain depends on the tumor cell line's immunogenicity and the study's specific aims.
-
Athymic Nude (nu/nu) Mice: Lack T-cells. Suitable for many standard, non-immunogenic cell lines.
-
SCID (Severe Combined Immunodeficiency) Mice: Lack both T-cells and B-cells.
-
NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) Mice: Highly immunodeficient, lacking T, B, and NK cells, with deficient cytokine signaling. They are considered the gold standard for engrafting a wide range of human cells, including those that are difficult to grow in other strains.[12]
-
Ethical Conduct in Animal Research
All animal experiments must be conducted with the utmost regard for animal welfare.[11][13] Protocols must be submitted to and approved by the institution's Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board prior to commencement.[12][14] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be rigorously applied to minimize animal use and suffering.[11][15] This includes using the minimum number of animals required for statistical power, refining procedures to reduce pain and distress, and establishing clear, humane endpoints.[11][16]
Materials and Reagents
| Category | Item | Recommended Supplier/Specifications |
| Compound | SHP099 Hydrochloride | Selleck Chemicals (Cat# S8633), MedChemExpress (Cat# HY-100412A), or equivalent |
| Cell Line | SHP2-dependent human cancer cell line | e.g., KYSE-520 (ATCC CRL-2088) |
| Animals | Female athymic nude or NSG mice | 6-8 weeks old |
| Cell Culture | Recommended growth medium (e.g., RPMI-1640) | Gibco, Corning |
| Fetal Bovine Serum (FBS), Penicillin-Streptomycin | Gibco, Corning | |
| Trypsin-EDTA (0.25%) | Gibco, Corning | |
| Phosphate-Buffered Saline (PBS), sterile | Caisson Labs, Gibco | |
| Implantation | Matrigel® Matrix (optional, but recommended) | Corning (Cat# 354234) |
| 1 mL syringes, 27-30 gauge needles[17] | Becton Dickinson (BD) | |
| Drug Formulation | Hydroxypropyl methylcellulose (HPMC) | Sigma-Aldrich |
| Tween® 80 | Sigma-Aldrich | |
| 0.9% Sterile Saline | Baxter, Hospira | |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | |
| PEG300 | Sigma-Aldrich | |
| Monitoring | Digital Calipers | VWR, Fisher Scientific |
| Analytical Balance (for animal weight) | Mettler Toledo, Ohaus | |
| Husbandry | Individually Ventilated Cages (IVCs) | Allentown, Tecniplast |
| Autoclaved food, water, and bedding | Standard laboratory supplier |
Detailed Experimental Protocols
Protocol: Cell Culture and Preparation for Implantation
Causality: Maintaining cells in their logarithmic growth phase with high viability is crucial for achieving consistent tumor take rates and predictable growth kinetics.[18] Using cells from a low, consistent passage number minimizes phenotypic drift.
-
Culture: Culture the selected cancer cells according to the supplier's recommendations. For KYSE-520, use RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Harvest: When cells reach 70-80% confluency, aspirate the medium, wash once with sterile PBS, and add 0.25% Trypsin-EDTA.[17] Incubate at 37°C until cells detach.
-
Neutralize: Add complete culture medium (containing FBS) to neutralize the trypsin. Transfer the cell suspension to a sterile conical tube.
-
Wash: Centrifuge the cells at ~300 x g for 5 minutes. Discard the supernatant and resuspend the pellet in 10 mL of cold, sterile PBS. Repeat the centrifugation and wash step. This removes residual serum and trypsin that could interfere with implantation.
-
Count & Assess Viability: Resuspend the final cell pellet in a known volume of PBS. Perform a cell count using a hemocytometer or automated cell counter. Concurrently, assess cell viability using the Trypan Blue exclusion method.[14][17] Viability should be >95%.
-
Final Resuspension: Centrifuge the cells one last time and resuspend the pellet in the final injection vehicle to the desired concentration (e.g., 5 x 107 cells/mL). The injection volume is typically 100-200 µL per mouse. For many cell lines, resuspending the cells in a 1:1 mixture of cold PBS and Matrigel can significantly improve tumor establishment and growth.[14] Keep the cell suspension on ice at all times to maintain viability and prevent Matrigel from solidifying prematurely.[19]
Protocol: Subcutaneous Xenograft Implantation
Causality: A consistent, aseptic subcutaneous injection technique ensures that tumors grow in the desired location and minimizes the risk of infection or procedural variability.
-
Animal Acclimatization: Upon arrival, allow mice to acclimate to the facility for at least 3-5 days.[17]
-
Preparation: Anesthetize the mouse using a standard protocol (e.g., isoflurane inhalation). Once anesthetized, place the mouse in a prone position.
-
Site Disinfection: Shave a small area on the right dorsal flank and disinfect the skin with 70% ethanol followed by an iodine solution.[14][17]
-
Injection: Gently lift the skin with forceps to create a small "tent". Insert a 27G needle (attached to a 1 mL syringe containing the cell suspension) into the subcutaneous space, parallel to the body.
-
Implantation: Slowly inject the cell suspension (typically 100 µL). You should see a small bleb form under the skin. After injection, hold the needle in place for a few seconds before withdrawing it slowly to prevent leakage of the cell suspension.
-
Recovery: Place the mouse on a heating pad for recovery and monitor until it is fully ambulatory before returning it to its cage.[20]
Protocol: Tumor Growth and Animal Welfare Monitoring
Causality: Regular and precise monitoring is essential for generating reliable efficacy data and for adhering to ethical guidelines by identifying humane endpoints in a timely manner.[21]
-
Monitoring Frequency: Once tumors become palpable (typically 7-14 days post-implantation), begin monitoring. Measure tumors with digital calipers 2-3 times per week. Weigh each animal at the same frequency to monitor for treatment-related toxicity.
-
Tumor Measurement: Measure the longest diameter (Length) and the perpendicular shortest diameter (Width) of the tumor.
-
Tumor Volume Calculation: Calculate the tumor volume using the modified ellipsoid formula: Volume (mm³) = (Width² x Length) / 2 .[17][22] This is the most common formula used in preclinical oncology.[23][24][25]
-
Randomization: When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. This ensures that each group has a similar distribution of tumor sizes at the start of treatment, which is critical for accurate data interpretation.
-
Humane Endpoints: Animals should be euthanized if any of the following are observed, in accordance with the approved IACUC protocol:
Protocol: SHP099 Hydrochloride Preparation and Administration
Causality: A consistent and stable drug formulation is paramount for accurate dosing and reproducible in vivo results. Oral gavage is the preferred route as SHP099 is orally bioavailable.[8]
Table 1: SHP099 Hydrochloride Solubility Data
| Solvent | Concentration | Notes |
| DMSO | ~32-78 mg/mL[8][26][27] | Use fresh DMSO as moisture can reduce solubility.[8] |
| Water | 10 mg/mL[8][26] | Requires sonication and heating. |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥2.5 mg/mL[27] | Forms a clear solution. |
Preparation of an Oral Suspension (Example: 5 mg/mL in 0.5% HPMC, 0.2% Tween 80)
-
Vehicle Preparation: a. To 90 mL of sterile water, add 0.5 g of HPMC and stir vigorously. b. Add 0.2 mL of Tween 80. c. Adjust the final volume to 100 mL with sterile water and stir until the HPMC is fully dissolved. It is often best to prepare this vehicle the day before and let it stir overnight at 4°C.
-
Suspension Preparation: a. Weigh the required amount of SHP099 HCl. For a 10 mL final volume at 5 mg/mL, weigh 50 mg. b. Add a small amount of the vehicle (~1 mL) to the powder and triturate to form a smooth paste. This prevents clumping. c. Gradually add the remaining vehicle while vortexing or stirring to achieve the final volume of 10 mL.
-
Administration: a. Before each use, thoroughly vortex the suspension to ensure it is homogenous. b. Dose the animals via oral gavage using a proper gavage needle. The dosing volume is typically 10 mL/kg body weight. For a 25 g mouse, this would be 0.25 mL. c. Prepare the suspension fresh daily or establish its stability under storage conditions.
Experimental Design and Workflow
A well-structured experimental design is key to a successful study. This includes a vehicle control group and one or more SHP099 treatment groups. A positive control group (using a standard-of-care agent) can also be valuable.[11]
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Application Notes and Protocols for In Vivo Oral Gavage Administration of SHP099 Hydrochloride
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the recommended oral gavage dosage and administration of SHP099 hydrochloride for in vivo studies. This document synthesizes technical data with practical insights to ensure experimental success and reproducibility.
Introduction: Targeting SHP2 with SHP099 Hydrochloride
SHP099 is a potent, selective, and orally bioavailable allosteric inhibitor of the protein tyrosine phosphatase SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase-2).[1][2][3] SHP2 is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating cellular signaling downstream of various receptor tyrosine kinases (RTKs).[4][5] It is a key component of the RAS-ERK (MAPK) and PI3K signaling pathways, which are frequently dysregulated in a multitude of human cancers.[1][6]
SHP099 functions by binding to a novel allosteric pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase domains.[7][8] This binding stabilizes SHP2 in a closed, auto-inhibited conformation, thereby preventing its catalytic activity.[1][8] By inhibiting SHP2, SHP099 effectively dampens downstream signaling cascades, leading to the suppression of cancer cell proliferation and tumor growth.[1][9] Preclinical studies have consistently demonstrated its anti-tumor efficacy in various xenograft models.[1][4][5][10] Furthermore, SHP099 has been shown to trigger anti-tumor immunity and can act synergistically with immune checkpoint inhibitors like anti-PD-1 antibodies.[10][11]
Mechanism of Action: Allosteric Inhibition of SHP2
The allosteric inhibition of SHP2 by SHP099 is a key aspect of its therapeutic potential. Unlike active site inhibitors, allosteric inhibitors offer a distinct mechanism that can lead to greater selectivity and potentially a more favorable side-effect profile. The diagram below illustrates the SHP2 signaling pathway and the point of intervention by SHP099.
Caption: SHP2 signaling pathway and allosteric inhibition by SHP099.
Quantitative Data Summary
For efficient experimental planning, the following tables summarize key quantitative data for SHP099 hydrochloride.
Table 1: SHP099 Hydrochloride Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 78 mg/mL (200.65 mM) | Fresh DMSO is recommended as moisture can reduce solubility.[1] |
| DMSO | 32 mg/mL (82.32 mM) | Sonication and heating are recommended.[12] |
| Water | 10 mg/mL (25.73 mM) | Requires sonication.[1][12] |
| Ethanol | 10 mg/mL | - |
| DMF | 30 mg/mL | - |
| DMSO:PBS (pH 7.2) (1:2) | 0.33 mg/mL | - |
| Methanol | 15 mg/mL (38.59 mM) | Sonication is recommended.[12] |
Table 2: Recommended Oral Gavage Dosages from In Vivo Studies
| Dosage | Animal Model | Study Type | Key Findings | Reference |
| 75 mg/kg | Mouse Xenograft | Efficacy | Near-complete eradication of circulating leukemic cells. | [8] |
| 75 mg/kg | Mouse Xenograft | Efficacy | Dose-dependent tumor growth inhibition. | [4] |
| 10, 30, 100 mg/kg | Mouse Xenograft | Efficacy | Dose-dependent tumor growth inhibition (19%, 61%, and stasis, respectively).[13][14][15] | [13][14][15] |
| 5 mg/kg | Mouse Xenograft | Immuno-oncology | Synergistic anti-tumor effects with anti-PD-1 antibody.[10] | [10] |
| 100 mg/kg | Mouse | Pharmacokinetics | Evaluation of brain penetration.[12] | [12] |
Table 3: Reported Formulations for In Vivo Oral Gavage
| Vehicle Composition | Route of Administration | Dosage Example | Reference |
| 0.6% HPMC, 0.4% Tween 80, 0.9% Saline | Oral Gavage | 75 mg/kg | [1] |
| 0.5% (w/v) Methylcellulose in sterile water | Oral Gavage | 75 mg/kg | [16] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not specified | ≥ 1.2 mg/mL (clear solution) | [1] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the preparation and administration of SHP099 hydrochloride for in vivo oral gavage studies. The causality behind key experimental choices is explained to ensure a thorough understanding of the process.
Protocol 1: Preparation of SHP099 Hydrochloride Suspension for Oral Gavage
This protocol details the preparation of a 7.5 mg/mL SHP099 hydrochloride suspension, suitable for a 75 mg/kg dose in a 20g mouse with a standard dosing volume of 10 mL/kg.[1]
Rationale for Vehicle Selection: A suspension formulation is often necessary for poorly soluble compounds like SHP099 hydrochloride for oral administration. The combination of hydroxypropyl methylcellulose (HPMC) as a suspending agent and Tween 80 as a surfactant ensures a homogenous and stable suspension, which is critical for accurate and reproducible dosing.[1] Saline is used as the aqueous base to maintain physiological osmolarity.
Materials:
-
SHP099 hydrochloride powder
-
Hydroxypropyl methylcellulose (HPMC)
-
Tween 80
-
0.9% Sterile Saline solution
-
Sterile water for injection or Milli-Q water
-
Sterile conical tubes (15 mL and 50 mL)
-
Magnetic stirrer and sterile stir bar
-
Weighing scale and spatulas
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
Part A: Preparation of the Vehicle Solution (0.6% HPMC, 0.4% Tween 80 in 0.9% Saline)
-
In a sterile 50 mL conical tube, weigh 0.06 g of HPMC.
-
Add approximately 5 mL of hot sterile water (around 60-70°C) to the HPMC. Vortex vigorously to disperse the powder. The use of hot water aids in the initial wetting and dispersion of the HPMC.[1]
-
Add 0.04 mL of Tween 80 to the HPMC suspension.
-
Add 0.9% sterile saline to bring the total volume to 10 mL.
-
Place a sterile magnetic stir bar in the tube and stir the solution on a magnetic stirrer until the HPMC is fully dissolved and the solution is clear. This may take several hours. For convenience, it is often beneficial to prepare the vehicle solution the day before and leave it stirring overnight at 4°C.[1]
Part B: Preparation of the SHP099 Hydrochloride Suspension (7.5 mg/mL)
-
Calculate the required amount of SHP099 hydrochloride. For a 10 mL final volume at 7.5 mg/mL, you will need 75 mg.
-
Weigh the calculated amount of SHP099 hydrochloride powder and place it into a sterile 15 mL conical tube.
-
Add a small volume (e.g., 1-2 mL) of the prepared vehicle solution to the SHP099 hydrochloride powder.
-
Vortex the mixture thoroughly to create a uniform slurry. This step is crucial to break up any clumps of the compound and ensure a homogenous final suspension.[1]
-
Gradually add the remaining vehicle solution to the slurry while continuously vortexing or stirring.
-
Bring the final volume to 10 mL with the vehicle solution.
-
Visually inspect the suspension for any large aggregates before administration. If necessary, sonicate the suspension for 5-10 minutes to ensure a homogenous mixture.[16]
-
It is recommended to prepare fresh suspensions daily for administration to ensure stability and consistent dosing.[16]
Protocol 2: Administration of SHP099 Hydrochloride by Oral Gavage in Mice
This protocol outlines the standard procedure for oral gavage in mice. Proper technique is essential to minimize stress to the animal and prevent injury.[17][18][19]
Materials:
-
Prepared SHP099 hydrochloride suspension
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, ball-tipped for mice)[16]
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Weigh the mouse to accurately calculate the dosing volume. The standard dosing volume is 10 mL/kg.[1][18]
-
Gently but firmly restrain the mouse by scruffing the loose skin over the neck and back. The head should be immobilized.[17]
-
Hold the mouse in a vertical position to allow gravity to assist in the passage of the gavage needle.[17]
-
-
Gavage Needle Insertion:
-
Measure the appropriate insertion depth of the gavage needle by holding it alongside the mouse, with the tip at the last rib. The hub of the needle should be at the level of the mouse's incisors. This ensures the needle reaches the stomach without causing perforation.[17][19]
-
Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle; do not force it. The needle should pass smoothly down the esophagus. If resistance is met, withdraw the needle and attempt again.[17][18]
-
-
Compound Administration:
-
Before each administration, ensure the SHP099 hydrochloride suspension is thoroughly mixed by vortexing to guarantee uniform dosing.[1]
-
Once the needle is in the correct position, slowly depress the syringe plunger to administer the suspension. Administer the compound slowly to prevent regurgitation and aspiration.[17]
-
After administration, gently withdraw the needle in a single, smooth motion.
-
-
Post-Procedure Monitoring:
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo efficacy study using SHP099 hydrochloride.
Caption: A typical experimental workflow for an in vivo efficacy study.
Trustworthiness and Self-Validation
To ensure the integrity and reproducibility of your studies, incorporate the following self-validating measures:
-
Vehicle Control Group: Always include a vehicle-only control group to distinguish the effects of SHP099 hydrochloride from those of the administration vehicle.
-
Pharmacodynamic Readouts: In a subset of animals, collect tumor and/or tissue samples at various time points post-dosing to assess the modulation of downstream signaling pathways (e.g., by measuring pERK levels via Western blot or immunohistochemistry). This confirms target engagement and helps correlate pharmacokinetic profiles with pharmacodynamic effects.[4][5]
-
Regular Monitoring: Consistent and detailed monitoring of animal health, body weight, and tumor volume is crucial for assessing both efficacy and potential toxicity.
-
Dose-Response Studies: Conducting initial dose-response studies will help determine the optimal therapeutic dose for your specific tumor model and experimental conditions.[13][14][15]
By adhering to these detailed protocols and incorporating rigorous experimental controls, researchers can confidently and effectively utilize SHP099 hydrochloride in their in vivo studies to further elucidate the therapeutic potential of SHP2 inhibition.
References
- BenchChem. (2025).
- BenchChem. (2025).
- National Institutes of Health (NIH). (2018). SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade.
- Frontiers. (2022).
- AACR Journals. (2017). Abstract 1176: Preclinical characterization of the pharmacokinetic-pharmacodynamics-efficacy relationship of novel allosteric SHP2 inhibitors.
- Targeted Oncology. (2023).
- TargetMol. (n.d.). SHP099 hydrochloride.
- TargetMol. (n.d.). SHP099.
- National Institutes of Health (NIH). (n.d.). Selective inhibition of leukemia-associated SHP2E69K mutant by the allosteric SHP2 inhibitor SHP099.
- MedchemExpress.com. (n.d.). SHP099.
- Selleck Chemicals. (n.d.).
- DC Chemicals. (n.d.). SHP099 hydrochloride - SHP2 inhibitor.
- Virginia Tech. (2017). SOP: Mouse Oral Gavage.
- ResearchGate. (2017). Abstract 1176: Preclinical characterization of the pharmacokinetic-pharmacodynamics-efficacy relationship of novel allosteric SHP2 inhibitors.
- MedchemExpress.com. (n.d.). SHP099 monohydrochloride.
- Smolecule. (n.d.). Buy SHP099 hydrochloride.
- Washington State University IACUC. (2021).
- UCSF IACUC. (n.d.).
- InvivoChem. (n.d.).
- ResearchGate. (2020). Controlled delivery of a protein tyrosine phosphatase inhibitor, SHP099, using cyclodextrin-mediated host–guest interactions in polyelectrolyte multilayer films for cancer therapy.
- Cayman Chemical. (n.d.). SHP099 (CAS Number: 1801747-42-1).
- U.S. Food and Drug Administration. (1998). NDA 22-275 - 104-Week Oral (Gavage)
- PubMed Central (PMC). (2023). Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors.
- Sellers Lab. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases.
- Tenova Pharma. (n.d.). SHP099.
- PubMed. (2023). Inhibition of SHP2 by the Small Molecule Drug SHP099 Prevents Lipopolysaccharide-Induced Acute Lung Injury in Mice.
- Selleck Chemicals. (n.d.).
- PubMed. (2004). Effect of oral gavage dosing regimens in female Tg rasH2 transgenic mice.
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Preparation of SHP099 Hydrochloride for Preclinical In Vivo Administration: A Detailed Guide
Introduction: The Significance of SHP2 Inhibition in Research
The Src homology 2 (SHP2) domain-containing protein tyrosine phosphatase, encoded by the PTPN11 gene, is a critical signaling node downstream of numerous receptor tyrosine kinases (RTKs).[1][2] It plays a pivotal role in activating the RAS-ERK signaling pathway, which is fundamental for cell proliferation and survival.[1][2] Aberrant SHP2 activation, often due to activating mutations, is implicated in various developmental disorders like Noonan syndrome and is a key driver in several human cancers, including those of the lung, breast, and blood.[1][2] Consequently, the pharmacological inhibition of SHP2 has emerged as a compelling therapeutic strategy in oncology and beyond.
SHP099 is a first-in-class, potent, and selective allosteric inhibitor of SHP2.[1][2][3] Unlike orthosteric inhibitors that target the active site, SHP099 uniquely stabilizes SHP2 in a closed, auto-inhibited conformation by binding to a tunnel at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase domains.[1][2][4][5] This mechanism effectively blocks SHP2-mediated signal transduction.[1][6] Due to its oral bioavailability and demonstrated efficacy in preclinical tumor models, SHP099 hydrochloride has become an invaluable tool for researchers investigating the therapeutic potential of SHP2 inhibition.[1][2][3]
This comprehensive guide provides detailed application notes and standardized protocols for the preparation and administration of SHP099 hydrochloride in animal models, designed to ensure experimental reproducibility and scientific rigor for researchers in drug development and translational medicine.
Physicochemical Properties and Solubility Profile
A thorough understanding of the physicochemical properties of SHP099 hydrochloride is paramount for the successful design and execution of in vivo studies. The compound's solubility dictates the choice of vehicle and the achievable concentration for dosing.
SHP099 hydrochloride is readily soluble in dimethyl sulfoxide (DMSO), with concentrations up to 78 mg/mL being reported.[3][7] It also exhibits solubility in dimethylformamide (DMF) and ethanol.[6][7] However, its aqueous solubility is limited, which presents a challenge for direct administration in aqueous buffers. For instance, in a 1:2 mixture of DMSO:PBS (pH 7.2), the solubility is approximately 0.33 mg/mL.[6][7] Despite this, SHP099 hydrochloride shows high solubility (>0.5 mM) in a pH 6.8 buffer, suggesting some degree of stability at this pH for experimental use.[3][7] Gentle heating and sonication may be employed to aid dissolution in aqueous-based solutions.[7]
For long-term storage, solid SHP099 hydrochloride should be kept at -20°C, where it remains stable for several years.[7] Stock solutions in DMSO can be stored at -80°C for up to a year.[7] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.[7]
Table 1: Solubility Data for SHP099 and its Hydrochloride Salt
| Solvent/Vehicle | Solubility of SHP099 | Solubility of SHP099 HCl | Notes |
| DMSO | ~30-70 mg/mL[6][8] | ~78 mg/mL[3] | Fresh, moisture-free DMSO is recommended to avoid reduced solubility.[3] |
| Water | Limited | ~7.7-10 mg/mL[3][9] | Ultrasonic and heating (e.g., 60°C for 10 minutes) can aid dissolution.[3] |
| Ethanol | ~10 mg/mL[6] | <1 mg/mL[9] | |
| DMSO:PBS (pH 7.2) (1:2) | ~0.33 mg/mL[6] | Not specified | Illustrates the challenge of aqueous solubility even with co-solvents. |
| 0.5% (w/v) Methylcellulose | Suspension | Suspension | A common vehicle for oral gavage.[10] |
| 0.6% HPMC, 0.4% Tween 80 in 0.9% Saline | Suspension | Suspension | An alternative vehicle for creating a homogenous suspension for oral administration.[11] |
Mechanism of Action: Allosteric Inhibition of SHP2
SHP099's innovative mechanism of action is central to its specificity and therapeutic potential. The inhibitor locks the SHP2 protein in an inactive state, preventing its interaction with upstream activators and downstream substrates.
Figure 1: SHP099 allosterically inhibits SHP2, preventing RAS activation and downstream ERK signaling.
Protocols for In Vivo Administration
The choice of administration route and vehicle is critical and depends on the experimental goals, the animal model, and the pharmacokinetic properties of the compound. Oral gavage is a common route for SHP099 administration due to its good oral bioavailability.[3]
Protocol 1: Preparation of SHP099 Suspension for Oral Gavage in Mice (HPMC/Tween 80 Vehicle)
This protocol is adapted from established preclinical research and is suitable for achieving a homogenous suspension for consistent dosing.[11]
Objective: To prepare a 7.5 mg/mL SHP099 suspension for oral administration to achieve a dosage of 75 mg/kg in a 20g mouse (assuming a 10 mL/kg dosing volume).
Materials:
-
SHP099 hydrochloride powder
-
Hydroxypropyl methylcellulose (HPMC)
-
Tween 80
-
0.9% Sterile saline solution
-
Sterile water for injection or Milli-Q water
-
Sterile conical tubes (15 mL and 50 mL)
-
Magnetic stirrer and stir bar
-
Analytical balance and spatulas
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
Part A: Vehicle Preparation (0.6% HPMC, 0.4% Tween 80 in 0.9% Saline)
-
In a sterile 50 mL conical tube, weigh 0.06 g of HPMC.[11]
-
Add approximately 5 mL of hot sterile water (60-70°C) to the HPMC and vortex vigorously to disperse the powder.[11]
-
Add 0.04 mL of Tween 80 to the HPMC suspension.[11]
-
Add sterile 0.9% saline to bring the total volume to 10 mL.[11]
-
Place a sterile magnetic stir bar in the tube and stir the solution on a magnetic stirrer until the HPMC is fully dissolved and the solution is clear. This may take several hours. It is often convenient to prepare this the day before and leave it stirring overnight at 4°C.[11]
Part B: SHP099 Suspension Preparation
-
Calculate and weigh the required amount of SHP099 hydrochloride. For a 10 mL final volume at 7.5 mg/mL, 75 mg is needed.[11]
-
Place the weighed SHP099 hydrochloride powder into a sterile 15 mL conical tube.[11]
-
Add a small volume (e.g., 1-2 mL) of the prepared vehicle solution to the powder.[11]
-
Vortex thoroughly to create a uniform slurry and break up any clumps.[11]
-
Gradually add the remaining vehicle solution to the slurry while continuously vortexing to ensure a homogenous suspension.[11]
-
Bring the final volume to 10 mL with the vehicle solution.[11]
Administration:
-
Before each administration, thoroughly mix the SHP099 suspension by vortexing to ensure uniform dosing.[11]
-
Administer the suspension to the animals via oral gavage at the calculated volume based on their body weight (e.g., 10 mL/kg).[11][12]
Protocol 2: Preparation of SHP099 Suspension for Oral Gavage (Methylcellulose Vehicle)
This is a simpler, commonly used vehicle for oral administration of compounds with low aqueous solubility.[10]
Objective: To prepare an SHP099 suspension for a desired dosage (e.g., 75 mg/kg).
Materials:
-
SHP099 hydrochloride powder
-
Vehicle solution: 0.5% (w/v) methylcellulose in sterile water
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the total amount of SHP099 hydrochloride needed based on the desired dose, number of animals, and their weights.
-
Weigh the SHP099 hydrochloride powder accurately and place it in a sterile tube.[10]
-
Add the appropriate volume of 0.5% methylcellulose to achieve the final desired concentration.[10]
-
Vortex the mixture vigorously for 5-10 minutes to suspend the compound.[10]
-
If necessary, sonicate the suspension for 5-10 minutes to ensure a homogenous mixture and break down any aggregates.[10]
-
Visually inspect the suspension for uniformity before administration.
-
It is recommended to prepare fresh suspensions daily.[10]
Figure 2: Step-by-step workflow for preparing SHP099 suspension for in vivo oral administration.
Dosing Considerations in Animal Models
The selection of a dose for in vivo studies is a critical parameter that influences the outcome of the experiment. Dosing can vary significantly based on the animal model, the disease context, and the intended therapeutic effect.
Table 2: Examples of SHP099 Dosing Regimens in Murine Models
| Animal Model | Dose | Administration Route | Frequency | Therapeutic Context | Reference |
| Nude mice with KYSE520 xenografts | 10, 30, or 100 mg/kg | Oral gavage | Daily | Antitumor activity | [3][13] |
| Nude rats with KYSE520 xenografts | 8, 25 mg/kg or 75 mg/kg | Not specified | Daily or every 2 days | PK/PD/efficacy relationship | [14] |
| BALB/c mice with CT-26 colon cancer xenografts | 5 mg/kg | Intraperitoneal (i.p.) | Daily | Anti-tumor immunity | [4] |
| C57BL/6 mice with MC-38 colon cancer xenografts | 5 mg/kg | Intraperitoneal (i.p.) | Daily | Synergy with PD-1 blockade | [4] |
It is crucial to note that intraperitoneal injection, while bypassing first-pass metabolism, may lead to different pharmacokinetic and pharmacodynamic profiles compared to oral administration. The choice of route should be justified based on the experimental question. For studies aiming to model a clinical scenario with an orally administered drug, oral gavage is the more relevant route.
Conclusion and Best Practices
-
Vehicle Validation: Always test the vehicle alone in a small cohort of animals to ensure it does not cause any adverse effects.
-
Fresh Preparations: Due to the potential for compound degradation or suspension instability in aqueous-based vehicles, it is highly recommended to prepare dosing solutions fresh daily.[7][10]
-
Homogeneity is Key: For suspensions, ensure thorough mixing (e.g., vortexing, sonication) immediately before each animal is dosed to guarantee dose accuracy.
-
Dose Calculation: Accurately weigh each animal before dosing to calculate the precise volume needed.
-
Animal Welfare: Follow established guidelines for oral gavage to minimize stress and prevent injury to the animals.[12]
By adhering to these detailed protocols and considering the scientific rationale behind each step, researchers can confidently employ SHP099 hydrochloride to explore the multifaceted roles of SHP2 in health and disease, ultimately accelerating the translation of these findings into novel therapeutic strategies.
References
-
Zhao, M., et al. (2018). SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade. Acta Pharmaceutica Sinica B. [Link]
-
LaRochelle, J. R., et al. (2018). Mechanism of activating mutations and allosteric drug inhibition of the phosphatase SHP2. Nature Communications. [Link]
-
Chen, Y.-N. P., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature. [Link]
-
Mullard, A. (2018). SHP2 inhibitors start to make their mark. Nature Reviews Drug Discovery. [Link]
-
Engstrom, L. D., et al. (2017). Preclinical characterization of the pharmacokinetic-pharmacodynamics-efficacy relationship of novel allosteric SHP2 inhibitors. Cancer Research. [Link]
-
LaRochelle, J. R., et al. (2018). Mechanism of activating mutations and allosteric drug inhibition of the phosphatase SHP2. bioRxiv. [Link]
-
Engstrom, L. D., et al. (2017). Abstract 1176: Preclinical characterization of the pharmacokinetic-pharmacodynamics-efficacy relationship of novel allosteric SHP2 inhibitors. ResearchGate. [Link]
-
DC Chemicals. (n.d.). SHP099 hydrochloride - SHP2 inhibitor. [Link]
-
Garcia Fortanet, J., et al. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor. Journal of Medicinal Chemistry. [Link]
-
Chen, Y.-N. P., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. PubMed. [Link]
-
University of British Columbia Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. [Link]
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Colony formation assay protocol using SHP099 hydrochloride
Application Notes & Protocols
Topic: High-Fidelity Assessment of Antiproliferative Activity Using a Colony Formation Assay with SHP099 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Long-Term Proliferation Assessment with SHP099
SHP099 hydrochloride is a first-in-class, potent, and selective allosteric inhibitor of Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2).[1][2][3] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of various receptor tyrosine kinases (RTKs).[4][5] Upon activation by growth factors, SHP2 is recruited to signaling complexes where it positively modulates the Ras-MAPK (mitogen-activated protein kinase) pathway, a central signaling cascade that drives cell proliferation, survival, and differentiation.[5][6][7] In many cancers, hyperactivation of the Ras-MAPK pathway due to mutations or overexpression of RTKs makes SHP2 a compelling therapeutic target.[2][5]
SHP099 operates through a unique allosteric mechanism, binding to a tunnel-like interface between the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase domains. This action stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its catalytic activity and thereby suppressing downstream ERK signaling.[1][2][3]
While short-term viability assays (e.g., MTT, MTS) are useful for rapid screening, they measure metabolic activity and can often overestimate the true efficacy of a compound.[8] They do not adequately capture a compound's ability to induce reproductive cell death, where a cell may remain metabolically active but has lost its long-term proliferative potential.[8] The colony formation assay, or clonogenic assay, directly addresses this by assessing the ability of a single cell to undergo sustained division and form a colony (typically defined as a cluster of ≥50 cells).[8][9] This makes it the gold standard for evaluating the long-term impact of cytotoxic or cytostatic agents like SHP099 on cell survival and reproductive integrity.[8]
The SHP2 Signaling Pathway and Point of Inhibition
The diagram below illustrates the canonical SHP2 signaling cascade. Growth factor binding to an RTK induces receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins like Grb2. SHP2 is recruited to this complex, becomes activated, and dephosphorylates specific substrates, ultimately leading to the activation of Ras and the downstream MAPK cascade (Raf-MEK-ERK). This promotes the transcription of genes involved in cell cycle progression and survival. SHP099 locks SHP2 in an inactive state, effectively severing this signaling chain.
Caption: SHP2 signaling pathway and the inhibitory action of SHP099.
Detailed Protocol: Colony Formation Assay with SHP099 Hydrochloride
This protocol provides a robust framework for assessing the long-term antiproliferative effects of SHP099. Optimization of cell seeding density and drug concentration is critical and should be performed for each new cell line.
I. Materials and Reagents
| Reagent/Material | Recommended Source/Specifications |
| SHP099 Hydrochloride | MedChemExpress (#HY-100420A), Selleck Chemicals (#S8633) or equivalent |
| Cell Line | RTK-driven cancer cell line (e.g., KYSE-520, MV4-11, TF-1)[1][10] |
| Cell Culture Medium | As required for the specific cell line (e.g., RPMI-1640, DMEM) |
| Fetal Bovine Serum (FBS) | High-quality, heat-inactivated |
| Penicillin-Streptomycin | 100 U/mL Penicillin, 100 µg/mL Streptomycin |
| Trypsin-EDTA | 0.25% or 0.05% depending on cell adherence[8] |
| Phosphate-Buffered Saline (PBS) | Calcium and Magnesium-free, sterile |
| Dimethyl Sulfoxide (DMSO) | Cell culture grade, sterile |
| Culture Plates | Sterile 6-well tissue culture-treated plates |
| Fixation Solution | 100% Methanol (ice-cold) or 4% Paraformaldehyde (PFA) in PBS[11] |
| Staining Solution | 0.5% (w/v) Crystal Violet in 25% Methanol[12] |
| Equipment | Humidified CO₂ incubator (37°C, 5% CO₂), Hemocytometer or automated cell counter, Microscope |
II. Preparation of SHP099 Hydrochloride Stock Solution
Causality: SHP099 hydrochloride has limited aqueous solubility.[13] A concentrated stock solution is prepared in an organic solvent like DMSO and then diluted to the final working concentration in the culture medium. This ensures complete dissolution and accurate dosing.
-
Reconstitution: Prepare a 10 mM stock solution of SHP099 hydrochloride in sterile DMSO. For example, to prepare 1 mL of a 10 mM stock from SHP099 HCl (MW: 388.72 g/mol ), dissolve 3.89 mg in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[13]
III. Experimental Workflow
The following diagram outlines the key phases of the colony formation assay.
Caption: Experimental workflow for the colony formation assay.
IV. Step-by-Step Methodology
-
Cell Seeding (Day 0): a. Harvest cells that are in the logarithmic growth phase. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with medium containing FBS.[8][14] b. Prepare a single-cell suspension to ensure that colonies arise from individual cells. c. Determine the viable cell count using a hemocytometer and trypan blue exclusion. d. Seed cells into 6-well plates at a pre-optimized density (typically 200-1000 cells per well). The goal is to form discrete, countable colonies in the control wells. e. Gently swirl the plates to ensure an even distribution of cells and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment (Day 1): a. Prepare serial dilutions of SHP099 from your 10 mM stock solution in complete culture medium. A typical concentration range might be 0.1 µM to 10 µM.[1][10] b. Prepare a vehicle control using the same final concentration of DMSO as in the highest SHP099 concentration well (final DMSO should not exceed 0.5% to avoid toxicity).[13] c. Carefully remove the medium from the wells and replace it with the medium containing the appropriate SHP099 concentration or vehicle control. d. Return plates to the incubator.
-
Incubation (7-21 Days): a. Incubate the plates for a period sufficient for colonies to reach at least 50 cells (typically 7-21 days, depending on the cell line's doubling time). b. Monitor colony growth every few days. c. If required, replace the medium with fresh drug-containing or control medium every 3-4 days to replenish nutrients.
-
Fixation and Staining: a. Once colonies in the control wells are of sufficient size and number, aspirate the medium from all wells. b. Gently wash the wells once with PBS to remove any remaining medium and debris.[9] c. Add 1-2 mL of ice-cold 100% methanol to each well to fix the cells. Incubate at room temperature for 15-20 minutes.[11][12] d. Aspirate the methanol. You can let the plates air-dry completely at this stage. e. Add 1-2 mL of 0.5% Crystal Violet staining solution to each well, ensuring the entire surface is covered. Incubate for 20-40 minutes at room temperature.[12] f. Carefully remove the crystal violet solution. Wash the plates by gently immersing them in a container of tap water until excess stain is removed and colonies are clearly visible against a clean background.[14] g. Invert the plates on paper towels and allow them to air-dry completely.
Data Analysis and Interpretation
-
Colony Counting:
-
Calculations:
-
Plating Efficiency (PE): This metric reflects the intrinsic ability of the cells to form colonies under control conditions.[9][15]
PE (%) = (Number of colonies counted in control wells / Number of cells seeded in control wells) × 100
-
Surviving Fraction (SF): This is the key endpoint, representing the proportion of cells that have survived treatment to form colonies, normalized against the control.[16]
SF = Number of colonies in treated wells / (Number of cells seeded × (PE / 100))
-
-
Data Presentation:
-
Summarize the raw and calculated data in a table.
-
Plot the Surviving Fraction (SF) against the concentration of SHP099 to generate a dose-response curve. This allows for the determination of the IC₅₀ value, the concentration at which colony formation is inhibited by 50%.
-
Sample Data Table:
| SHP099 (µM) | Cells Seeded | Colonies Counted (Mean ± SD) | Plating Efficiency (PE) | Surviving Fraction (SF) |
| 0 (Vehicle) | 500 | 215 ± 12 | 43% | 1.00 |
| 0.1 | 500 | 188 ± 9 | - | 0.87 |
| 0.5 | 500 | 135 ± 11 | - | 0.63 |
| 1.0 | 500 | 102 ± 7 | - | 0.47 |
| 2.5 | 500 | 48 ± 5 | - | 0.22 |
| 5.0 | 500 | 11 ± 3 | - | 0.05 |
| 10.0 | 500 | 2 ± 1 | - | 0.01 |
References
-
Title: Soft Agar Assay for Colony Formation Protocol Source: Millipore Sigma URL: [Link]
-
Title: The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions Source: PubMed URL: [Link]
-
Title: What are SHP2 inhibitors and how do they work? Source: Patsnap Synapse URL: [Link]
-
Title: Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases Source: PubMed URL: [Link]
-
Title: SHP2 Phosphatase - Biology Source: Kenyon College URL: [Link]
-
Title: SHP2 Inhibition Enhances the Effects of Tyrosine Kinase Inhibitors in Preclinical Models of Treatment-naïve ALK-, ROS1-, or EGFR-altered Non–small Cell Lung Cancer Source: AACR Journals URL: [Link]
-
Title: Video: The Soft Agar Colony Formation Assay Source: JoVE URL: [Link]
-
Title: SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling Source: Frontiers in Immunology URL: [Link]
-
Title: Is there a standard protocol you use for Colony Formation Analysis? Source: ResearchGate URL: [Link]
-
Title: Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity Source: PMC - NIH URL: [Link]
-
Title: Clonogenic Assay Source: Bio-protocol URL: [Link]
-
Title: Quantifying chemotoxicity on cancer cell colony formation using live-cell imaging Source: CytoSMART URL: [Link]
-
Title: Colony Formation Source: Protocols.io URL: [Link]
-
Title: Resistance to allosteric SHP2 inhibition in FGFR-driven cancers through rapid feedback activation of FGFR Source: PMC - NIH URL: [Link]
-
Title: Selective inhibition of leukemia-associated SHP2E69K mutant by the allosteric SHP2 inhibitor SHP099 Source: PMC - NIH URL: [Link]
-
Title: Cancer Research: Cell Proliferation and Colony Formation Assays Source: Agilent URL: [Link]
-
Title: SHP2 Inhibition Enhances the Effects of Tyrosine Kinase Inhibitors in Preclinical Models of Treatment-naïve ALK-, ROS1-, or EGFR-altered Non–small Cell Lung Cancer Source: AACR Journals URL: [Link]
-
Title: Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Source: OAK Open Access Archive - Novartis URL: [Link]
-
Title: The colony forming efficiency assay for toxicity testing of nanomaterials—Modifications for higher-throughput Source: PMC - NIH URL: [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. - OAK Open Access Archive [oak.novartis.com]
- 4. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. SHP2 Phosphatase [biology.kenyon.edu]
- 7. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]
- 8. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 9. ossila.com [ossila.com]
- 10. Selective inhibition of leukemia-associated SHP2E69K mutant by the allosteric SHP2 inhibitor SHP099 - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Cellular Thermal Shift Assay (CETSA®) for Validating SHP099 Hydrochloride Target Engagement with SHP2
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Target Engagement
In modern drug discovery, confirming that a therapeutic compound directly interacts with its intended molecular target within the complex milieu of a living cell is a cornerstone of preclinical validation. This process, known as target engagement, bridges the gap between in vitro biochemical potency and cellular or physiological outcomes.[1] The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful and versatile biophysical method to unequivocally demonstrate and quantify this interaction in intact cells and even tissues.[2][3]
The core principle of CETSA is based on ligand-induced thermal stabilization.[4] When a small molecule binds to its protein target, the resulting complex is often more resistant to heat-induced denaturation and aggregation.[5] By subjecting cells to a controlled heat challenge across a temperature gradient, one can measure the amount of soluble, non-denatured target protein remaining. A shift in the protein's melting curve in the presence of a compound provides direct evidence of target engagement.[1]
This application note provides a detailed guide and robust protocols for utilizing CETSA to validate the target engagement of SHP099 hydrochloride , a first-in-class allosteric inhibitor, with its target, Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2) .
The Target: SHP2 (PTPN11)
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical positive-regulatory role in various cell signaling pathways, most notably the RAS-MAPK cascade.[6][7] It is essential for processes like cell proliferation, differentiation, and survival. Structurally, SHP2 contains two N-terminal SH2 domains and a C-terminal protein tyrosine phosphatase (PTP) domain.[8] In its basal state, the N-SH2 domain folds back to block the PTP catalytic site, maintaining an auto-inhibited, inactive conformation.[9] Due to its central role in signaling, hyperactivating mutations and aberrant expression of SHP2 are implicated in developmental disorders and various cancers, making it a high-priority oncology target.[8]
The Inhibitor: SHP099 Hydrochloride
SHP099 is a potent, selective, and orally bioavailable allosteric inhibitor of SHP2.[10] Unlike active-site inhibitors, SHP099 binds to a tunnel-like pocket formed at the interface of the N-SH2, C-SH2, and PTP domains.[11] This unique binding mechanism acts as a "molecular glue," locking SHP2 in its closed, auto-inhibited conformation and preventing its activation.[11][12] This allosteric inhibition effectively suppresses RAS-ERK signaling in cancer cells driven by receptor tyrosine kinases.[13] Validating that SHP099 engages SHP2 in cells is crucial to correlating its molecular mechanism with its anti-tumor activity.
Scientific Principle: Allosteric Inhibition and Thermal Stabilization
The interaction between SHP099 and SHP2 provides a textbook case for CETSA analysis. The binding of SHP099 to the allosteric site induces a significant conformational stabilization of the SHP2 protein.[11] This enhanced stability means that more thermal energy is required to unfold and aggregate the SHP2-SHP099 complex compared to the unbound SHP2 protein.
This change in thermal stability is quantifiable in two primary CETSA formats:
-
Melt Curve Analysis: Generates a full thermal profile of SHP2, revealing the temperature at which 50% of the protein aggregates (Tagg). A successful engagement is marked by a rightward shift in this curve, quantified as the change in melting temperature (ΔTm).[11]
-
Isothermal Dose-Response (ITDR) Analysis: Performed at a single, fixed temperature (chosen from the melt curve), this format assesses the concentration-dependent stabilization of SHP2 by SHP099. This allows for the determination of an in-cell EC50, a key metric for compound potency.[14][15]
Caption: SHP2 activation by RTKs and inhibition by SHP099.
General CETSA Workflow
The experimental process for assessing target engagement via CETSA follows a standardized series of steps, from cell treatment to final data analysis. The workflow is adaptable for both melt curve and ITDR formats.
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Detailed Experimental Protocols
These protocols are optimized for adherent human cancer cell lines with known SHP2 dependency, such as the KYSE-520 esophageal squamous cell carcinoma line.[13]
Materials and Reagents
| Reagent/Material | Recommended Specifications |
| Cell Line | KYSE-520 or other suitable cell line with robust SHP2 expression. |
| Compound | SHP099 Hydrochloride (prepare 10 mM stock in DMSO). |
| Culture Medium | RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin. |
| Buffers | PBS (pH 7.4), Tris-Buffered Saline with Tween-20 (TBST). |
| Lysis Buffer | PBS with 0.4% NP-40 and freshly added Protease Inhibitor Cocktail. |
| Protein Assay | BCA Protein Assay Kit. |
| Antibodies | Primary: Rabbit anti-SHP2, Mouse anti-GAPDH (or β-actin). Secondary: HRP-conjugated anti-rabbit/mouse IgG. |
| Consumables | Cell culture flasks/plates, PCR tubes, PVDF membranes, SDS-PAGE gels. |
| Equipment | CO2 incubator, thermal cycler, centrifuge, Western blot apparatus, imaging system. |
Protocol 1: SHP2 Melt Curve Analysis
This protocol determines the thermal stability profile of SHP2 in the presence and absence of SHP099, allowing for calculation of the thermal shift (ΔTm).
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed KYSE-520 cells in appropriate culture vessels and grow to 80-90% confluency.
-
Treat one set of cells with a saturating concentration of SHP099 (e.g., 30 µM) and another set with an equivalent volume of vehicle (DMSO).
-
Incubate for 1-2 hours at 37°C in a CO2 incubator.
-
Expert Insight: A 1-2 hour incubation is typically sufficient for cell permeability and target binding. A saturating concentration ensures that maximal stabilization is observed.
-
-
-
Cell Harvesting and Preparation:
-
Harvest cells using trypsin, wash with ice-cold PBS, and pellet by centrifugation (500 x g, 5 min, 4°C).
-
Resuspend the cell pellet in ice-cold PBS containing a protease inhibitor cocktail to a final concentration of ~20x10^6 cells/mL.
-
Aliquot the cell suspension (e.g., 50 µL) into PCR tubes, one for each temperature point.
-
-
Heat Challenge:
-
Place the PCR tubes in a thermal cycler.
-
Apply a temperature gradient for 3-8 minutes. A typical range for SHP2 is 46°C to 70°C in 2-3°C increments.[11] Include a non-heated control at room temperature (RT).
-
Immediately after heating, cool the samples on ice for at least 3 minutes.
-
Expert Insight: A thermal cycler provides precise and uniform heating, which is critical for reproducibility. The 3-8 minute heating time is a balance between inducing denaturation and avoiding widespread protein degradation.[16]
-
-
-
Cell Lysis:
-
Lyse the cells by performing three rapid freeze-thaw cycles: freeze in liquid nitrogen until solid, then thaw at 25-37°C.
-
Expert Insight: Freeze-thaw lysis is a gentle method that avoids detergents during the heating step, which could interfere with protein stability. It effectively disrupts cell membranes to release soluble proteins.
-
-
-
Separation of Soluble and Insoluble Fractions:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins and cell debris.[2]
-
Carefully collect the supernatant, which contains the soluble protein fraction. Discard the pellet.
-
-
Western Blot Analysis:
-
Determine the protein concentration of each supernatant using a BCA assay.
-
Normalize all samples to the same protein concentration using lysis buffer.
-
Prepare samples with Laemmli buffer, boil, and load equal protein amounts onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour at RT.
-
Incubate with primary anti-SHP2 antibody overnight at 4°C.
-
Wash with TBST, then incubate with HRP-conjugated secondary antibody for 1 hour at RT.
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.[4]
-
Strip and re-probe the membrane for a loading control (e.g., GAPDH) to confirm equal protein loading.
-
Protocol 2: Isothermal Dose-Response (ITDR) Analysis
This protocol assesses the concentration-dependent stabilization of SHP2 at a single, optimized temperature to determine the cellular EC50 of SHP099.
Step-by-Step Methodology:
-
Determine the Isothermal Temperature (Tagg):
-
From the melt curve data (Protocol 1), identify the temperature at which the soluble SHP2 signal in the vehicle-treated sample is reduced by approximately 50-75%. This temperature will be used for the ITDR experiment. For SHP2-WT, this is often around 54-56°C.[11]
-
-
Cell Culture and Treatment:
-
Seed KYSE-520 cells as before.
-
Treat cells with a serial dilution of SHP099 hydrochloride (e.g., 0.01 µM to 100 µM) and a vehicle (DMSO) control for 1-2 hours at 37°C.[17]
-
-
Heat Challenge and Sample Processing:
-
Harvest and prepare cells as described in Protocol 1 (steps 2.1-2.3).
-
Heat all samples (including non-heated controls) in a thermal cycler at the predetermined isothermal temperature (e.g., 56°C) for 3-8 minutes.[11]
-
Immediately cool on ice.
-
Perform cell lysis, separation of fractions, and Western blot analysis exactly as described in Protocol 1 (steps 4-6).
-
Data Analysis and Interpretation
5.1. Melt Curve Analysis:
-
Quantification: Use image analysis software (e.g., ImageJ) to measure the band intensity for SHP2 at each temperature point.
-
Normalization: For both vehicle and SHP099-treated series, normalize the intensity of each heated sample to the corresponding non-heated (RT) sample (set as 100%).
-
Plotting: Plot the normalized soluble SHP2 fraction (%) against temperature (°C).
-
Interpretation: Fit the data to a sigmoidal dose-response curve. The temperature at which the signal is 50% is the apparent melting temperature (Tagg). The difference in Tagg between the SHP099-treated and vehicle-treated curves is the thermal shift (ΔTm). A significant positive ΔTm indicates target engagement.[11]
5.2. Isothermal Dose-Response (ITDR) Analysis:
-
Quantification: Measure the band intensity for SHP2 for each SHP099 concentration.
-
Normalization: Normalize the data to the vehicle-treated, heated sample (set as 0% stabilization) and the non-heated control (set as 100% stabilization), or simply plot raw intensities.
-
Plotting: Plot the normalized soluble SHP2 fraction (%) against the logarithm of the SHP099 concentration.
-
Interpretation: Fit the data to a four-parameter logistic curve to determine the EC50 value, which is the concentration of SHP099 that results in 50% of the maximal thermal stabilization.[17]
Expected Quantitative Data
The following table summarizes representative data for SHP099 from published literature, demonstrating strong engagement with wild-type SHP2 and weaker engagement with certain oncogenic mutants.[11][18]
| Compound | Target Protein | ΔTm (°C) | Cellular EC50 (nM) |
| SHP099 | SHP2-WT | +4.8 | ~250 |
| SHP099 | SHP2-E76K Mutant | +1.2 | >30,000 |
Data are illustrative and may vary based on cell line and experimental conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Weak SHP2 Signal | Low SHP2 expression in the cell line. Inefficient antibody. Poor protein transfer. | Select a cell line with higher SHP2 expression. Validate the primary antibody and optimize its concentration. Optimize Western blot transfer conditions.[19] |
| No Thermal Shift Observed | SHP099 concentration too low or incubation too short. Incorrect temperature range. Compound is inactive. | Increase compound concentration or incubation time. Broaden the temperature range in the melt curve to find the optimal denaturation window.[19] Verify compound integrity. |
| High Variability Between Replicates | Uneven heating/cooling. Inconsistent cell numbers or lysis. Pipetting errors. | Use a thermal cycler for precise temperature control. Ensure accurate cell counting and careful, consistent sample handling.[19] |
| Smeared Bands on Western Blot | Protease activity. Overheating of samples during preparation. | Always use fresh protease inhibitors. Ensure samples are kept on ice and boiling time is standardized.[19] |
Advanced Detection Methods
While Western blotting is a robust and accessible method, other technologies can be employed for higher throughput or broader proteomic analysis.
-
Mass Spectrometry (MS-CETSA): Also known as Thermal Proteome Profiling (TPP), this unbiased approach allows for the simultaneous assessment of thermal stability changes across thousands of proteins.[20][21] It is exceptionally powerful for identifying off-targets and understanding downstream pathway effects of drug treatment.[22][23]
-
Enzyme Complementation Assays: Platforms like the DiscoverX InCell Pulse™ can be adapted for a high-throughput, 384-well format CETSA.[11] This method is highly sensitive and eliminates the need for antibodies and Western blotting, making it suitable for screening campaigns.[24]
Conclusion
The Cellular Thermal Shift Assay is an indispensable tool for confirming the direct binding of SHP099 to its target protein, SHP2, within a physiologically relevant cellular environment. By providing quantitative measures of target engagement such as ΔTm and cellular EC50, CETSA serves as a critical validation step in the preclinical development of SHP2 inhibitors. The detailed protocols and expert insights provided in this application note offer a reliable framework for researchers to successfully implement this technology, thereby strengthening the mechanistic understanding of their compounds and accelerating the path toward clinical translation.
References
-
Mullighan, C. G., et al. (2019). A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. The Journal of Biological Chemistry. [Link]
-
Feng, G. S., et al. (2019). Structure, function, and pathogenesis of SHP2 in developmental disorders and tumorigenesis. PubMed. [Link]
-
Tajan, M., & de Rocca Serra, A. (2018). The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease. International Journal of Molecular Sciences. [Link]
-
Almqvist, H., et al. (2019). Perspective on CETSA Literature: Toward More Quantitative Data Interpretation. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]
-
Feng, G. S., et al. (1999). Structural Determinants of SHP-2 Function and Specificity in Xenopus Mesoderm Induction. Molecular and Cellular Biology. [Link]
-
Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
-
Sino Biological. SHP2 General Information. [Link]
-
Genedata. A robust CETSA data analysis automation workflow for routine screening. [Link]
-
Wikipedia. PTPN11. [Link]
-
PubMed. (2019). Perspective on CETSA Literature: Toward More Quantitative Data Interpretation. [Link]
-
National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
-
Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2024). Determining the In Vitro Ligand–Target Interaction by Cellular Thermal Shift Assay and Isothermal Dose-Response Fingerprint Assay. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
-
ELRIG. (2019). Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. [Link]
-
Sridharan, S., et al. (2019). Monitoring structural modulation of redox-sensitive proteins in cells with MS-CETSA. Redox Biology. [Link]
-
Chen, Y. N. P., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature. [Link]
-
PubMed. (2021). Exploring the dynamic mechanism of allosteric drug SHP099 inhibiting SHP2 E69K. [Link]
-
PubMed. (2024). Determining the In Vitro Ligand-Target Interaction by Cellular Thermal Shift Assay and Isothermal Dose-Response Fingerprint Assay. [Link]
-
Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]
-
Frontiers. (2022). Current Advances in CETSA. [Link]
-
CETSA.org. CETSA. [Link]
-
National Institutes of Health. (2018). SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade. [Link]
-
University of Dundee. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. [Link]
-
University of Cambridge. (2024). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. [Link]
-
National Center for Biotechnology Information. (2020). Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors. [Link]
-
Taylor & Francis Online. (2020). Cellular thermal shift assay: an approach to identify and assess protein target engagement. [Link]
-
CETSA.org. Our Research. [Link]
-
YouTube. (2020). CETSA® MS Proteomics in Protein Degradation Drug Discovery. [Link]
-
ACS Publications. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
-
Frontiers. (2022). Current Advances in CETSA. [Link]
-
Royal Society of Chemistry. (2020). Controlled delivery of a protein tyrosine phosphatase inhibitor, SHP099, using cyclodextrin-mediated host–guest interactions in polyelectrolyte multilayer films for cancer therapy. [Link]
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- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Application Notes and Protocols for SHP099 Hydrochloride in Cell-Based Assays
Introduction: Targeting the SHP2 Phosphatase with SHP099
The Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical intracellular signaling molecule.[1][2] As a non-receptor protein tyrosine phosphatase, SHP2 plays a pivotal role in regulating various cellular processes, including proliferation, differentiation, and survival, primarily through the RAS-mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3][4] Dysregulation of SHP2 activity, often due to activating mutations, is implicated in developmental disorders like Noonan syndrome and various malignancies, including leukemia and solid tumors.[5] This has established SHP2 as a compelling therapeutic target in oncology.[3][5][6]
SHP099 is a first-in-class, potent, and selective allosteric inhibitor of SHP2.[5][7] It exhibits high oral bioavailability and has demonstrated anti-tumor activity in preclinical models.[5][8] Unlike active-site inhibitors, SHP099 has a unique mechanism of action. It stabilizes SHP2 in a closed, auto-inhibited conformation by binding to a pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase domains.[5][9] This allosteric inhibition prevents SHP2 from adopting its active conformation, thereby blocking downstream signaling.[9][10] The hydrochloride salt of SHP099 is often used in research to improve its solubility and stability.[11]
These application notes provide a comprehensive guide for researchers on the proper dissolution and application of SHP099 hydrochloride in cell-based assays, ensuring reliable and reproducible results.
SHP2 Signaling Pathway and SHP099's Point of Intervention
SHP2 functions as a key node downstream of receptor tyrosine kinases (RTKs).[12] Upon growth factor binding, activated RTKs recruit a complex containing the adaptor protein Grb2 and the Ras guanine nucleotide exchange factor Son of Sevenless (SOS).[4] SHP2 is also recruited to this complex and, through its phosphatase activity, is thought to dephosphorylate specific substrates that ultimately lead to the activation of Ras and the downstream MAPK/ERK cascade.[2][4] SHP099 intervenes by locking SHP2 in its inactive state, thus preventing this signaling cascade.[5]
Caption: A typical workflow for evaluating SHP099's effect on cell viability and target engagement.
Materials:
-
Cancer cell line known to be dependent on RTK signaling (e.g., KYSE-520, MDA-MB-468). [8]* Complete cell culture medium.
-
96-well clear-bottom plates for viability assays.
-
6-well or 10-cm plates for Western blotting.
-
SHP099 hydrochloride working solutions and vehicle control (prepared as in Protocol 1).
-
Cell viability assay reagent (e.g., CellTiter-Glo®, Resazurin).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Reagents and antibodies for Western blotting (e.g., primary antibodies against p-ERK, total ERK, and a loading control like GAPDH or β-actin).
Procedure:
-
Cell Seeding: Seed cells in the appropriate culture plates at a density that will ensure they are in the exponential growth phase at the time of analysis. Allow cells to adhere overnight. [13][14]2. Compound Treatment: The following day, remove the old medium and replace it with fresh medium containing the desired concentrations of SHP099 or the vehicle control.
-
A common starting concentration range for a dose-response curve is a logarithmic or semi-logarithmic series (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 25 µM). [8][13]3. Incubation: Incubate the plates for the desired duration.
-
For signaling pathway analysis (e.g., p-ERK), a short incubation of 2-4 hours is often sufficient. [8] * For cell viability or proliferation assays, longer incubation times (e.g., 48-72 hours) are typically required.
-
-
Endpoint Analysis:
-
Cell Viability: At the end of the incubation period, measure cell viability according to the manufacturer's protocol for your chosen assay. [14] * Western Blotting: For pathway analysis, wash the cells with cold PBS, then lyse them directly in the plate with lysis buffer. Collect the lysates, determine protein concentration, and proceed with standard Western blotting protocols to assess the phosphorylation status of ERK and other relevant proteins. [15]5. Data Analysis:
-
For viability assays, normalize the results to the vehicle control. Plot the normalized data against the log of the inhibitor concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of cell growth). [14] * For Western blots, quantify band intensities to determine the relative change in protein phosphorylation upon treatment.
-
Troubleshooting and Best Practices
-
Precipitation in Media: If you observe precipitation when diluting the DMSO stock into culture medium, the solubility limit has likely been exceeded. [16]To mitigate this, try making an intermediate dilution in DMSO before the final dilution into the aqueous medium, or gently warm and mix the medium during the addition of the inhibitor. Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells. [16]* Lack of Cellular Activity: If SHP099 does not show the expected activity, consider the following:
-
Cell Line Sensitivity: Confirm that your chosen cell line is dependent on SHP2 signaling. [15] * Target Engagement: The inhibitor may not be reaching its intracellular target. A Cellular Thermal Shift Assay (CETSA) can be used to confirm target engagement in a cellular context. [15][17] * Compound Integrity: Ensure the compound has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles. [16]* Off-Target Effects: While SHP099 is highly selective for SHP2 over its closest homolog SHP1, at high concentrations, off-target effects are always a possibility. [8]It is crucial to use the lowest effective concentration possible and consider control experiments, such as using a structurally distinct SHP2 inhibitor or SHP2 knockdown (siRNA/shRNA), to validate that the observed phenotype is on-target. [15][18]
-
References
- Neel, B. G., Gu, H., & Pao, L. (2003). The 'Shp'ing news: SH2 domain-containing tyrosine phosphatases in cell signaling. Trends in Biochemical Sciences, 28(6), 284-293.
-
Kenyon College. (n.d.). SHP2 Phosphatase - Biology. [Link]
-
Cambridge Bioscience. (n.d.). SHP099 (monohydrochloride). [Link]
-
Zhang, X., et al. (2021). Exploring the dynamic mechanism of allosteric drug SHP099 inhibiting SHP2 E69K. Journal of Biomolecular Structure & Dynamics, 39(1), 257-269. [Link]
-
Patsnap Synapse. (2024). What are SHP2 inhibitors and how do they work?. [Link]
-
Chen, Y. N. P., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature, 535(7610), 148–152. [Link]
-
O'Reilly, A. M., et al. (2000). Structural Determinants of SHP-2 Function and Specificity in Xenopus Mesoderm Induction. Molecular and Cellular Biology, 20(1), 115-126. [Link]
-
LaRochelle, J. R., et al. (2018). Mechanism of activating mutations and allosteric drug inhibition of the phosphatase SHP2. Nature Communications, 9(1), 4446. [Link]
-
Lorenz, U. (2018). SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling. Frontiers in Immunology, 9, 2049. [Link]
-
Zhao, M., et al. (2018). SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade. Acta Pharmaceutica Sinica B, 9(2), 304-315. [Link]
-
ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?. [Link]
-
Gunderwala, A. Y., et al. (2019). A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. Journal of Biological Chemistry, 294(2), 643-654. [Link]
Sources
- 1. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SHP2 Phosphatase [biology.kenyon.edu]
- 3. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]
- 5. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. - OAK Open Access Archive [oak.novartis.com]
- 6. SHP099 HCl | CAS 1801747-11-4 | Sun-shinechem [sun-shinechem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Mechanism of activating mutations and allosteric drug inhibition of the phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the dynamic mechanism of allosteric drug SHP099 inhibiting SHP2E69K [pubmed.ncbi.nlm.nih.gov]
- 11. Buy SHP099 hydrochloride | 1801747-11-4 [smolecule.com]
- 12. Structural Determinants of SHP-2 Function and Specificity in Xenopus Mesoderm Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
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- 17. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resources.biomol.com [resources.biomol.com]
Application Notes and Protocols for In Vivo Combination Therapy: SHP099 Hydrochloride and PD-1 Inhibition
Introduction: A Dual-Pronged Approach to Overcoming Immunotherapy Resistance
The advent of immune checkpoint inhibitors (ICIs), particularly those targeting the Programmed Death-1 (PD-1) pathway, has revolutionized cancer treatment. By blocking the interaction between PD-1 on T cells and its ligand PD-L1 on tumor cells, these therapies unleash the immune system to recognize and eliminate malignant cells[1][2][3]. However, a significant portion of patients either do not respond to PD-1 blockade (primary resistance) or develop resistance after an initial response (acquired resistance)[4][5][6]. This underscores a critical need for combination strategies that can overcome these resistance mechanisms and broaden the clinical benefit of immunotherapy.
One promising strategy involves targeting the Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a pivotal role in multiple signaling pathways crucial for both cancer cell proliferation and immune regulation[7][8][9]. In many cancers, SHP2 is a key downstream mediator of receptor tyrosine kinase (RTK) signaling, promoting the RAS-MAPK pathway and driving tumor growth[7][10][11].
Crucially, SHP2 is also a central node in the PD-1 signaling cascade within T cells[12][13][14]. Upon PD-1 engagement, SHP2 is recruited to the receptor's cytoplasmic tail, where it dephosphorylates downstream signaling molecules of the T cell receptor (TCR), leading to T cell exhaustion and suppression of anti-tumor immunity[13][14][15]. Furthermore, SHP2 activity in myeloid cells, such as tumor-associated macrophages (TAMs), can promote an immunosuppressive M2-like phenotype, further hindering effective anti-tumor responses[10].
This dual role of SHP2 in both tumor cell survival and immune suppression makes it an attractive target for combination therapy with PD-1 inhibitors. SHP099 is a potent and selective allosteric inhibitor of SHP2[16][17][18]. By locking SHP2 in an inactive conformation, SHP099 can simultaneously inhibit tumor cell growth and reinvigorate the anti-tumor immune response. The combination of SHP099 hydrochloride with a PD-1 inhibitor is hypothesized to create a synergistic effect: SHP099 mitigates tumor-intrinsic pro-survival signaling and alleviates SHP2-mediated immune suppression, while the PD-1 inhibitor further releases the brakes on T cell activity, leading to a more robust and durable anti-cancer immune attack[12][14]. Preclinical studies have shown that this combination can lead to superior tumor control compared to either monotherapy alone[12][19][20].
These application notes provide a comprehensive guide for researchers to design and execute in vivo studies evaluating the combination of SHP099 hydrochloride and a PD-1 inhibitor in a syngeneic mouse model of colon cancer.
Signaling Pathway Overview
Caption: Combined SHP2 and PD-1 inhibition targets both tumor cell signaling and T cell suppression.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| SHP099 hydrochloride | Selleck Chemicals | S8688 |
| InVivoMAb anti-mouse PD-1 (Clone: RMP1-14) | Bio X Cell | BE0146 |
| CT-26 mouse colon carcinoma cells | ATCC | CRL-2638 |
| BALB/c mice (female, 6-8 weeks old) | The Jackson Laboratory | 000651 |
| Matrigel® Matrix | Corning | 354234 |
| RPMI 1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Dulbecco's Phosphate-Buffered Saline (DPBS) | Gibco | 14190144 |
| Hydroxypropyl methylcellulose (HPMC) | Sigma-Aldrich | H3785 |
| Tween® 80 | Sigma-Aldrich | P1754 |
| 0.9% Sodium Chloride Injection, USP | Baxter | 2F7124 |
| Red Blood Cell Lysis Buffer | BioLegend | 420301 |
| FACS Buffer (PBS with 2% FBS) | In-house preparation | - |
| Anti-mouse CD45-PerCP/Cyanine5.5 | BioLegend | 103132 |
| Anti-mouse CD3e-FITC | BioLegend | 100204 |
| Anti-mouse CD8a-APC | BioLegend | 100712 |
| Anti-mouse Granzyme B-PE | BioLegend | 515404 |
| Fixation/Permeabilization Solution Kit | BD Biosciences | 554714 |
| Rabbit anti-mouse CD8 antibody (for IHC) | Abcam | ab217344 |
| HRP-conjugated anti-rabbit IgG (for IHC) | Vector Laboratories | PI-1000 |
| DAB Substrate Kit | Vector Laboratories | SK-4100 |
In Vivo Study Protocol
Animal Models and Cell Culture
Syngeneic mouse models are essential for immuno-oncology research as they possess a fully competent immune system, allowing for the evaluation of immunomodulatory agents[19][20][21][22][23]. The CT-26 colon carcinoma model in BALB/c mice is a well-established and widely used model for studying colorectal cancer and the efficacy of immunotherapies[4][8][23].
-
Cell Culture:
-
Culture CT-26 cells in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days to maintain exponential growth. Ensure cell viability is >95% before injection.
-
Drug Preparation
-
SHP099 Hydrochloride Formulation (for Oral Gavage): This protocol is for a 7.5 mg/mL suspension, suitable for a 75 mg/kg dose in a 20g mouse with a 10 mL/kg dosing volume[10].
-
Vehicle Preparation (0.6% HPMC, 0.4% Tween 80 in 0.9% Saline): a. In a sterile 50 mL conical tube, add 0.06 g of HPMC. b. Add 5 mL of hot sterile water (~60-70°C) and vortex vigorously. c. Add 0.04 mL of Tween 80. d. Add 0.9% sterile saline to a final volume of 10 mL. e. Stir overnight at 4°C to ensure complete dissolution.
-
SHP099 Suspension: a. Weigh 75 mg of SHP099 hydrochloride powder. b. Add a small volume of the vehicle (1-2 mL) to the powder and vortex to create a slurry. c. Gradually add the remaining vehicle to a final volume of 10 mL while continuously vortexing to ensure a homogenous suspension[10]. d. Prepare fresh daily or store at 4°C for no longer than one week, vortexing thoroughly before each use.
-
-
Anti-mouse PD-1 Antibody (Clone: RMP1-14) Preparation (for Intraperitoneal Injection): The RMP1-14 clone is widely used for in vivo PD-1 blockade in mice[1][7][13].
-
Dilute the anti-mouse PD-1 antibody in sterile DPBS to the desired concentration. For a 10 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the concentration would be 2 mg/mL.
-
Prepare fresh on the day of injection.
-
In Vivo Experimental Workflow
Caption: A typical timeline for an in vivo combination therapy study.
Step-by-Step Procedure:
-
Tumor Cell Implantation (Day 0): a. Harvest CT-26 cells and resuspend in a 1:1 mixture of cold DPBS and Matrigel® at a concentration of 1 x 10^7 cells/mL[24]. b. Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each female BALB/c mouse[4][24].
-
Tumor Growth Monitoring: a. Begin monitoring tumor growth around day 5 post-implantation. b. Measure tumor dimensions with digital calipers 2-3 times per week. c. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2[21]. d. Monitor animal body weight and overall health status at each measurement[11][25].
-
Randomization and Treatment (Starting Day 7, or when tumors reach ~100 mm³): a. Randomize mice into four treatment groups (n=8-10 mice per group):
- Group 1: Vehicle (HPMC/Tween 80 solution) + Isotype Control IgG
- Group 2: SHP099 hydrochloride (75 mg/kg, oral gavage, daily) + Isotype Control IgG
- Group 3: Vehicle + anti-PD-1 antibody (10 mg/kg, i.p., every 3 days)
- Group 4: SHP099 hydrochloride + anti-PD-1 antibody b. Administer treatments according to the schedule for 14-21 days, or until humane endpoints are reached. A representative dosing schedule is daily oral gavage for SHP099 and intraperitoneal injections every three days for the anti-PD-1 antibody[19][20][26].
-
Humane Endpoints: a. Euthanize mice if tumor volume exceeds 2000 mm³, tumors become ulcerated, or if there is more than 20% body weight loss[21][25].
Endpoint Analysis
Tumor Growth Inhibition
-
At the end of the study, euthanize all mice and excise the tumors.
-
Measure the final tumor weight and volume for each mouse[27].
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) ± SEM | Mean Tumor Weight (g) ± SEM | TGI (%) |
| Vehicle + Isotype | - | ||
| SHP099 + Isotype | |||
| Vehicle + anti-PD-1 | |||
| SHP099 + anti-PD-1 |
Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
This protocol allows for the characterization of key immune cell populations within the tumor microenvironment to understand the immunological effects of the combination therapy[5][28][29].
Workflow for TIL Analysis
Caption: Step-by-step workflow for the analysis of tumor-infiltrating lymphocytes.
Step-by-Step Protocol:
-
Single-Cell Suspension Preparation: a. Place the excised tumor in a petri dish with cold RPMI medium. b. Mince the tumor into small pieces using a sterile scalpel. c. Transfer the minced tissue to a gentleMACS C Tube containing enzymes for tumor dissociation (e.g., Miltenyi Biotec Tumor Dissociation Kit) and process according to the manufacturer's protocol. d. Pass the dissociated tissue through a 70 µm cell strainer to obtain a single-cell suspension. e. Lyse red blood cells using RBC Lysis Buffer. f. Wash the cells with FACS buffer and count viable cells.
-
Flow Cytometry Staining: a. Resuspend approximately 1-2 x 10^6 cells per sample in FACS buffer. b. Block Fc receptors with an anti-CD16/32 antibody. c. Stain for surface markers (e.g., CD45, CD3, CD8) for 30 minutes at 4°C in the dark. d. Wash the cells twice with FACS buffer. e. For intracellular staining (e.g., Granzyme B), fix and permeabilize the cells using a fixation/permeabilization kit according to the manufacturer's instructions. f. Stain for intracellular markers for 30 minutes at 4°C in the dark. g. Wash the cells and resuspend in FACS buffer for analysis.
-
Data Acquisition and Analysis: a. Acquire samples on a flow cytometer. b. Analyze the data using software such as FlowJo. Gate on live, singlet, CD45+ cells to identify immune infiltrates, and then further characterize T cell populations (e.g., CD3+CD8+) and their activation status (e.g., Granzyme B expression).
Immunohistochemistry (IHC)
IHC can be used to visualize and quantify the infiltration of cytotoxic T cells within the tumor tissue.
Step-by-Step Protocol:
-
Fix a portion of the tumor in 10% neutral buffered formalin for 24 hours.
-
Process and embed the tissue in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
Perform antigen retrieval using a citrate buffer (pH 6.0) based protocol[22].
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate with a primary antibody against CD8 (e.g., 1:500 dilution) overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit[15].
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Image the slides and quantify the number of CD8+ cells per unit area.
Data Analysis and Interpretation
-
Tumor Growth: Statistically compare tumor volumes and weights between groups using appropriate tests (e.g., two-way ANOVA for tumor growth curves, one-way ANOVA or t-test for endpoint measurements). A significant reduction in tumor growth in the combination group compared to monotherapy and control groups would indicate a synergistic effect.
-
Flow Cytometry: Compare the percentages and absolute numbers of different immune cell populations (e.g., CD8+ T cells, Granzyme B+ CD8+ T cells) within the CD45+ gate across the treatment groups. An increase in activated cytotoxic T cells in the combination group would support the proposed mechanism of action.
-
IHC: Quantify and compare the density of CD8+ T cell infiltration in the tumor microenvironment. Increased infiltration in the combination therapy group would provide visual confirmation of enhanced anti-tumor immunity.
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability in tumor growth | Inconsistent cell number or viability during implantation; variation in injection technique. | Ensure accurate cell counting and high viability (>95%); practice consistent subcutaneous injection technique. |
| SHP099 suspension is not homogenous | Inadequate mixing or improper vehicle preparation. | Ensure HPMC is fully dissolved in the vehicle; vortex the SHP099 suspension vigorously before each administration. |
| Low yield of TILs | Small tumor size; inefficient dissociation. | Pool smaller tumors from the same group if necessary; optimize tumor dissociation protocol (time, enzymes). |
| High background in IHC staining | Incomplete blocking; primary antibody concentration too high. | Optimize blocking steps; titrate the primary antibody to determine the optimal concentration. |
Conclusion
The combination of SHP099 hydrochloride and PD-1 blockade represents a scientifically rational and promising strategy to enhance the efficacy of cancer immunotherapy. By targeting both tumor-intrinsic survival pathways and key immune-suppressive mechanisms, this dual approach has the potential to overcome resistance to PD-1 inhibitors and improve patient outcomes. The protocols detailed in these application notes provide a robust framework for the preclinical in vivo evaluation of this combination therapy, enabling researchers to investigate its anti-tumor efficacy and elucidate its immunological mechanisms of action. Careful execution of these experiments will be crucial in advancing our understanding of this novel therapeutic strategy and guiding its potential clinical translation.
References
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Altogen Labs. (n.d.). CT26 Syngeneic Mouse Model. Retrieved from [Link]
- Chen, X., et al. (2018). SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade. Acta Pharmaceutica Sinica B, 8(5), 759-767.
-
Bio X Cell. (n.d.). InVivoMAb anti-mouse PD-1 (CD279, Clone: RMP1-14). Retrieved from [Link]
-
ichorbio. (2023). The Ultimate Guide to Using RMP1-14 for In Vivo PD-1 Blockade Studies. Retrieved from [Link]
-
Leinco Technologies. (n.d.). Anti-Mouse CD279 (PD-1) [Clone RMP1-14] — Purified in vivo PLATINUM™ Functional Grade. Retrieved from [Link]
-
University of North Carolina at Chapel Hill. (2021). Standard on Tumor Production and Cancer Research In Mice and Rats. Retrieved from [Link]
- Li, A., et al. (2020). SHP-2 and PD-L1 inhibition combined with radiotherapy enhances systemic antitumor effects in an anti–PD-1–resistant model of non–small-cell lung cancer. Cancer Immunology Research, 8(7), 883-894.
-
Noble Life Sciences. (n.d.). Immunophenotyping of Cells in Mouse Syngeneic Tumor Models. Retrieved from [Link]
- Zhao, M., et al. (2018). SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade. Acta Pharmaceutica Sinica B.
- Luo, W., et al. (2019). Immunohistochemistry for Tumor-Infiltrating Immune Cells After Oncolytic Virotherapy. Methods in Molecular Biology, 1937, 257-268.
- Scomparin, A., et al. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. ACS Nano, 14(8), 9423-9444.
- Liu, X., et al. (2021). SHP2 blockade enhances anti-tumor immunity via tumor cell intrinsic and extrinsic mechanisms. Journal for ImmunoTherapy of Cancer, 9(7), e002522.
- Tang, H., et al. (2020). SHP-2 and PD-L1 Inhibition Combined with Radiotherapy Enhances Systemic Antitumor Effects in an Anti-PD-1-Resistant Model of Non-Small Cell Lung Cancer. Cancer Immunology Research.
-
Antineo. (n.d.). Colon carcinoma Syngeneic tumour model – CT26. Retrieved from [Link]
- Wang, J., et al. (2019). Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response.
- Karamboulas, C., et al. (2020). Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma. Journal of Visualized Experiments, (160).
- Pockpa, Z. A. D., et al. (2019). Development of an orthotopic syngeneic murine model of colorectal cancer for use in translational research. Scientific Reports, 9(1), 2243.
- Poleszczuk, J., & Enderling, H. (2015). Three endpoints of in vivo tumour radiobiology and their statistical estimation. Reports of Practical Oncology and Radiotherapy, 20(5), 347-353.
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University of Washington. (n.d.). Tumor Growth Monitoring and Endpoint Criteria in Research Animals. Retrieved from [Link]
- Moore, E. C., et al. (2017). Supplementary Materials and Methods. Clinical Cancer Research.
-
GenomeMe. (n.d.). Granzyme B Antibody. Retrieved from [Link]
-
Virginia Tech. (2017). SOP: Mouse Oral Gavage. Retrieved from [Link]
- Kiu, H., et al. (2021). In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models. Anticancer Research, 41(1), 87-97.
-
ResearchGate. (2022). Immunohistochemistry for T cells?. Retrieved from [Link]
- Xu, J., et al. (2024). Flow cytometry quantification of tumor-infiltrating lymphocytes to predict the survival of patients with diffuse large B-cell lymphoma. Frontiers in Immunology, 14, 1308819.
- Liu, Y., et al. (2023). 30-color full spectrum flow cytometry panel for deep immunophenotyping of T cell subsets in murine tumor tissue. Journal of Immunological Methods, 517, 113459.
-
Bio-Connect.nl. (2024). How To Choose An Anti-PD-1 Antibody For Your Research. Retrieved from [Link]
- Gide, T. N., et al. (2019). PD-L1 blockade engages tumor-infiltrating lymphocytes to co-express targetable activating and inhibitory receptors. Journal for ImmunoTherapy of Cancer, 7(1), 244.
-
Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from [Link]
- Xu, Y., et al. (2020). PD-1 and BTLA regulate T cell signaling differentially and only partially through SHP1 and SHP2. The Journal of Cell Biology, 219(1).
- De Peppo, M., et al. (2022). Isolation and Ex Vivo Testing of CD8+ T-Cell Division and Activation Using Mouse Splenocytes. STAR Protocols, 3(2), 101344.
-
Assay Genie. (n.d.). Anti-Mouse PD-1 Antibody [RMP1-14] In Vivo-Low Endotoxin (IVMB0037). Retrieved from [Link]
-
InvivoGen. (n.d.). Anti-mouse PD-1 (CD279) Antibody | Recombinant RMP1-14. Retrieved from [Link]
-
ResearchGate. (2017). Abstract 2811: Comparative study of anti-PD1 and CSF1R inhibition on tumor-infiltrating lymphocytes and macrophage populations across a panel of syngeneic tumor models. Retrieved from [Link]
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Lentiviral shRNA knockdown of SHP2 to mimic SHP099 hydrochloride effects
Application Note & Protocol
Topic: Lentiviral shRNA Knockdown of SHP2 to Validate and Mimic the Pharmacological Effects of SHP099 Hydrochloride
Audience: Researchers, scientists, and drug development professionals in oncology and cell signaling.
Abstract: The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a critical signaling node and a proto-oncogene that positively regulates the RAS/MAPK pathway downstream of receptor tyrosine kinase (RTK) activation.[1][2][3] Its role in promoting cell proliferation and survival has made it a compelling target for cancer therapy. SHP099 is a first-in-class, potent, and selective allosteric inhibitor that stabilizes SHP2 in a closed, auto-inhibited conformation, thereby blocking its catalytic activity.[4][5][] While small molecule inhibitors are invaluable tools, confirming that their cellular effects are due to on-target activity is a crucial step in drug development. This guide provides a comprehensive framework and detailed protocols for using a genetic approach—lentiviral short hairpin RNA (shRNA)—to specifically deplete SHP2 protein. By comparing the phenotype of SHP2 knockdown with the effects of SHP099 treatment, researchers can validate the inhibitor's mechanism of action and explore the long-term consequences of SHP2 loss in various cellular models.
Rationale: Bridging Pharmacology and Genetics
The use of genetic tools like shRNA to mimic a pharmacological agent serves as a powerful validation strategy.[7] While SHP099 offers dose-dependent and temporal control over SHP2 inhibition, it is essential to discern its specific on-target effects from any potential, though minimal, off-target activities.[4][7][8] Conversely, shRNA-mediated knockdown provides high target specificity by directly removing the protein, offering a complementary approach to confirm that the observed phenotype is a true consequence of SHP2 inhibition.[9]
Key Strategic Comparisons:
| Feature | Small Molecule Inhibitor (SHP099) | Lentiviral shRNA Knockdown |
| Mechanism | Allosteric inhibition of protein activity.[4][10] | mRNA degradation leading to protein depletion.[11] |
| Control | Reversible, dose-dependent, and temporal. | Stable, long-term, and constitutive protein loss.[9] |
| Specificity | High, but potential for unknown off-target effects. | High for the target gene; potential for off-target mRNA effects.[12] |
| Application | Pharmacological studies, preclinical models. | Target validation, dissecting scaffolding vs. catalytic functions.[13] |
This guide will focus on demonstrating that SHP2 knockdown phenocopies the primary downstream effect of SHP099: suppression of the RAS-ERK signaling cascade and subsequent inhibition of cell proliferation.[4][14]
The SHP2 Signaling Axis
SHP2 is a crucial transducer of signals from activated RTKs to the downstream RAS-ERK pathway. Upon growth factor stimulation, SHP2 is recruited to phosphorylated adaptor proteins (e.g., Gab1/2) at the cell membrane. This recruitment relieves its auto-inhibition, allowing its phosphatase domain to dephosphorylate specific substrates, which ultimately facilitates the conversion of RAS from its inactive GDP-bound state to its active GTP-bound state, triggering the RAF-MEK-ERK phosphorylation cascade.[2][15][16][17][18]
Caption: SHP2 signaling pathway and points of intervention.
Experimental Workflow Overview
A systematic approach is crucial for successfully validating the on-target effects of SHP099 using shRNA. The workflow involves generating stable SHP2 knockdown cell lines, rigorously validating the knockdown, and then performing parallel functional assays against control cells and SHP099-treated cells.
Caption: Experimental workflow for SHP2 knockdown and functional validation.
Detailed Methodologies and Protocols
Part A: Generation of Stable SHP2 Knockdown Cell Lines
Causality: The foundation of this entire study lies in the creation of reliable and robust cell lines with stable SHP2 depletion. Using a lentiviral system ensures high transduction efficiency in a wide range of cell types, including non-dividing cells, and stable integration into the host genome for long-term knockdown.[9][11] Employing at least two independent shRNA sequences against SHP2, alongside a non-targeting (scrambled) control, is critical to ensure that the observed phenotype is not an artifact of off-target effects from a single shRNA sequence.
Protocol 1: Lentiviral shRNA Vector Preparation
-
shRNA Sequence Design: Design or obtain 2-3 pre-validated shRNA sequences targeting the coding region of human PTPN11 (SHP2). Also, acquire a non-targeting scrambled shRNA control sequence.
-
Vector Selection: Choose a third-generation lentiviral vector containing a Pol III promoter (e.g., U6) to drive shRNA expression, a puromycin resistance gene for selection, and a fluorescent reporter (e.g., GFP) to monitor transduction efficiency.
-
Oligonucleotide Annealing: Synthesize complementary DNA oligonucleotides for each shRNA sequence with appropriate overhangs for your chosen vector's restriction sites (e.g., AgeI and EcoRI).
-
Ligation: Digest the lentiviral vector with the corresponding restriction enzymes. Ligate the annealed shRNA duplex into the linearized vector.
-
Transformation and Verification: Transform the ligation product into competent E. coli, select colonies, and purify plasmid DNA. Verify the correct insertion by Sanger sequencing.
Protocol 2: Lentivirus Production in HEK293T Cells
This protocol requires a BSL-2 facility and appropriate safety precautions.
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish so they reach 80-90% confluency on the day of transfection.[19]
-
Transfection Cocktail: For each shRNA construct, prepare a DNA mixture containing:
-
10 µg of the shRNA transfer plasmid
-
7.5 µg of a packaging plasmid (e.g., psPAX2)
-
2.5 µg of an envelope plasmid (e.g., pMD2.G)
-
-
Transfection: Co-transfect the plasmids into HEK293T cells using a suitable reagent like Lipofectamine 2000 or PEI.
-
Virus Harvest: At 48 and 72 hours post-transfection, collect the culture supernatant.
-
Filtration: Centrifuge the supernatant at 500 x g for 10 minutes to pellet cell debris, then filter the supernatant through a 0.45 µm filter.[20]
-
Storage/Concentration: The viral supernatant can be used directly, aliquoted and stored at -80°C, or concentrated using ultracentrifugation or a PEG-based precipitation solution for higher titers.[19]
Protocol 3: Transduction and Selection of Target Cells
-
Cell Seeding: Seed your target cancer cell line (e.g., KYSE-520, an RTK-driven esophageal cancer line sensitive to SHP099) in a 6-well plate.[4]
-
Transduction: The next day, remove the medium and add fresh medium containing 8 µg/mL Polybrene.[21] Add varying amounts of the lentiviral supernatant (for each shRNA construct) to determine the optimal Multiplicity of Infection (MOI).
-
Selection: 48 hours post-transduction, replace the medium with fresh growth medium containing a predetermined optimal concentration of puromycin (typically 1-10 µg/mL).
-
Expansion: Replace the puromycin-containing medium every 3-4 days until resistant colonies are visible and non-transduced control cells are eliminated. Expand the resistant polyclonal population for subsequent experiments.
Part B: Validation of SHP2 Knockdown
Causality: It is imperative to confirm knockdown at both the mRNA and protein levels. A reduction in mRNA (measured by qPCR) confirms the shRNA is functioning, but the ultimate goal is protein depletion, which must be verified by Western Blot. This step validates that your experimental model is sound before proceeding to functional assays.
Protocol 4: Western Blot for SHP2 Protein
-
Cell Lysis: Lyse the stable polyclonal cell populations (Non-targeting control, SHP2 shRNA #1, SHP2 shRNA #2) and the parental cell line with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with a primary antibody against total SHP2.
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the bands using an ECL substrate and an imaging system.[23]
-
Re-probing: Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading across lanes.
-
Quantification: Use densitometry software (e.g., ImageJ) to quantify the SHP2 band intensity relative to the loading control.
| Expected Outcome: SHP2 Knockdown Validation |
| Construct |
| Non-Targeting (NT) |
| SHP2 shRNA #1 |
| SHP2 shRNA #2 |
Part C: Functional Comparison with SHP099
Causality: The central hypothesis is that depleting SHP2 protein will phenocopy the allosteric inhibition of SHP2. The most direct functional readout of SHP2 activity in RTK-driven cancers is the phosphorylation of ERK.[4][16] Therefore, measuring p-ERK levels and the downstream consequence—cell proliferation—provides the strongest evidence for mimicry.
Protocol 5: p-ERK Signaling Analysis
-
Experimental Setup: Seed the parental, non-targeting control, and validated SHP2 knockdown cell lines. For the parental line, include conditions for vehicle (DMSO) and SHP099 treatment (e.g., 1 µM).[4]
-
Serum Starvation: Once cells are ~70% confluent, serum-starve them for 12-24 hours to reduce basal p-ERK levels.
-
Treatment/Stimulation:
-
For the SHP099 condition, pre-treat the parental cells with the inhibitor for 2 hours.
-
Stimulate all wells with a relevant growth factor (e.g., 50 ng/mL EGF) for 10 minutes to induce a strong signaling pulse.
-
-
Lysis and Western Blot: Immediately lyse the cells and perform a Western blot as described in Protocol 4.
-
Antibody Probing:
-
Probe one membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK) .
-
After imaging, strip the membrane and re-probe for total ERK1/2 .[24][25] This is critical for normalization, as the total amount of ERK should not change.
-
Probe a parallel membrane or re-probe again for a loading control.
-
-
Analysis: Quantify the p-ERK signal and normalize it to the total ERK signal for each condition.
Protocol 6: Cell Proliferation Assay
-
Cell Seeding: Seed the parental, non-targeting control, and SHP2 knockdown cell lines at a low density (e.g., 2,000-5,000 cells/well) in 96-well plates.
-
SHP099 Treatment: For the parental cell line, add a serial dilution of SHP099 hydrochloride (e.g., 0.01 to 20 µM) to determine the IC50 value.[4] Include a vehicle-only (DMSO) control.
-
Incubation: Culture the cells for 72-96 hours.
-
Viability Measurement: Measure cell viability using a suitable assay. The CellTiter-Glo® Luminescent Cell Viability Assay is highly recommended due to its sensitivity and simplicity.[26][27][28] It quantifies ATP, an indicator of metabolically active cells.
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Measure luminescence on a plate reader after a 10-minute incubation.
-
-
Data Analysis:
-
For SHP099, plot the dose-response curve and calculate the IC50.
-
For the shRNA lines, express their viability as a percentage of the non-targeting control cells.
-
| Expected Outcome: Functional Mimicry |
| Cell Line / Condition |
| Non-Targeting (NT) Control |
| Parental + SHP099 (1 µM) |
| SHP2 shRNA #1 |
| SHP2 shRNA #2 |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Viral Titer | Suboptimal health of HEK293T cells; poor transfection efficiency; degraded plasmids. | Use healthy, low-passage HEK293T cells. Optimize DNA:transfection reagent ratio. Verify plasmid integrity. |
| Poor Knockdown Efficiency | Ineffective shRNA sequence; low MOI; poor cell health; target protein is very stable. | Test multiple shRNA sequences. Determine optimal MOI for your cell line. Ensure cells are healthy during transduction. Allow more time for protein turnover post-selection. |
| No Phenotypic Effect Despite Good Knockdown | SHP2 may not be a primary driver in the chosen cell line; compensatory pathway activation. | Select a cell line known to be dependent on RTK-RAS signaling. Analyze other signaling pathways (e.g., PI3K/AKT). |
| Discrepancy Between shRNA and SHP099 Phenotypes | Potential off-target effects of shRNA or SHP099; shRNA may disrupt scaffolding functions not affected by the inhibitor.[7] | Use multiple shRNA sequences to confirm the phenotype. Perform rescue experiments by re-expressing a wobble-mutated, shRNA-resistant SHP2. |
Conclusion
This guide outlines a robust, self-validating workflow to demonstrate that lentiviral shRNA-mediated knockdown of SHP2 effectively mimics the anti-proliferative and signaling-inhibitory effects of the allosteric inhibitor SHP099. By confirming that genetic depletion of the target protein recapitulates the pharmacological effect, researchers can significantly increase confidence in the inhibitor's on-target mechanism of action. This dual approach is a cornerstone of modern target validation and is essential for the rigorous preclinical assessment of novel therapeutic agents.
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- 11. The Use of shRNA Lentivirus in Gene Silencing: A Technical Overview | AffiLENTI [affilenti.com]
- 12. Frontiers | RISC-y Business: Limitations of Short Hairpin RNA-Mediated Gene Silencing in the Brain and a Discussion of CRISPR/Cas-Based Alternatives [frontiersin.org]
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- 14. Targeting the SHP2 phosphatase promotes vascular damage and inhibition of tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. SHP2 Drives Adaptive Resistance to ERK Signaling Inhibition in Molecularly Defined Subsets of ERK-Dependent Tumors - PMC [pmc.ncbi.nlm.nih.gov]
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- 28. reactionbiology.com [reactionbiology.com]
Troubleshooting & Optimization
Investigating off-target effects of SHP099 hydrochloride on autophagy
Welcome to the technical support center for investigating the effects of SHP099 hydrochloride on autophagy. This guide is designed for researchers, scientists, and drug development professionals who are using this potent and selective SHP2 inhibitor and may be encountering unexpected results related to autophagy. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and a mechanistic overview to help you navigate the complexities of SHP099's cellular effects.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm seeing an increase in LC3-II levels after treating my cells with SHP099. Does this mean SHP099 induces autophagy?
This is a common and critical question. An increase in the phosphatidylethanolamine-conjugated form of microtubule-associated protein 1A/1B-light chain 3 (LC3-II) is often the first indicator of changes in the autophagy pathway. However, an accumulation of LC3-II does not automatically equate to the induction of autophagy.[1][2] It can signify one of two opposing scenarios:
-
Induction of Autophagy: An increase in the rate of autophagosome formation.
-
Blockade of Autophagic Flux: A disruption in the degradation of autophagosomes, typically due to impaired fusion with lysosomes or reduced lysosomal degradation capacity.[2][3]
Recent studies have revealed that SHP099 and other allosteric SHP2 inhibitors can, in fact, act as late-stage autophagy inhibitors.[4][5][6] This off-target effect is independent of SHP2 inhibition and results from the drug's accumulation in lysosomes, leading to impaired lysosomal function and a blockage of autophagic flux.[5][6] Therefore, the observed increase in LC3-II is more likely due to autophagy inhibition rather than induction.
To definitively determine whether you are observing induction or inhibition, you must perform an autophagic flux assay .
Question 2: How do I perform an autophagic flux assay to distinguish between autophagy induction and blockade?
An autophagic flux assay is essential for correctly interpreting your results.[1][2][7] The principle is to measure the turnover of autophagy-related proteins, such as LC3-II and p62/SQSTM1, in the presence and absence of a lysosomal inhibitor.
This protocol will allow you to assess the amount of LC3-II that is delivered to and degraded in the lysosome over a specific time period.[7]
Materials:
-
Your cell line of interest
-
SHP099 hydrochloride
-
Lysosomal inhibitors (e.g., Bafilomycin A1 or a combination of E64d and Pepstatin A)
-
Complete cell culture medium
-
PBS, RIPA buffer, protease and phosphatase inhibitors
-
Standard Western blot reagents and antibodies against LC3B and a loading control (e.g., GAPDH or β-actin)
Procedure:
-
Cell Seeding: Plate your cells at a density that will result in 70-80% confluency at the time of harvesting.
-
Treatment Groups: Set up the following treatment groups:
-
Vehicle control (e.g., DMSO)
-
SHP099 (at your desired concentration)
-
Vehicle control + Lysosomal inhibitor
-
SHP099 + Lysosomal inhibitor
-
-
Treatment Incubation:
-
First, treat the cells with either vehicle or SHP099 for your desired initial time course (e.g., 6, 12, or 24 hours).
-
For the final 2-4 hours of the total treatment time, add the lysosomal inhibitor to the designated wells. For example, if your total treatment time is 6 hours, add the lysosomal inhibitor at the 2-hour mark.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel (a 12-15% gel is recommended for resolving LC3-I and LC3-II).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against LC3B and your loading control.
-
Incubate with the appropriate secondary antibodies and visualize the bands.
-
Data Interpretation:
| Scenario | Observation in the absence of lysosomal inhibitor | Observation in the presence of lysosomal inhibitor | Conclusion |
| Autophagy Induction | Increased LC3-II compared to control | Further significant increase in LC3-II compared to SHP099 alone | SHP099 is inducing autophagic flux. |
| Autophagy Blockade | Increased LC3-II compared to control | No further or only a slight increase in LC3-II compared to SHP099 alone | SHP099 is blocking autophagic flux.[4][8] |
| No Effect on Autophagy | No change in LC3-II compared to control | Increased LC3-II compared to control (basal flux) | SHP099 has no effect on autophagy. |
Question 3: My p62/SQSTM1 levels are also increasing with SHP099 treatment. What does this signify?
p62/SQSTM1 is a selective autophagy receptor that recognizes and targets ubiquitinated cargo for degradation by autophagy.[9][10] Consequently, p62 itself is degraded in the process.[11] Therefore, its levels are inversely correlated with autophagic flux.
You can monitor p62 levels by Western blot using the same lysates from your LC3-II turnover assay. If SHP099 is blocking autophagy, you should see an increase in p62 levels, and this increase will not be significantly enhanced by the addition of a lysosomal inhibitor.
Question 4: How can I be sure that the observed effects on autophagy are off-target and not a consequence of SHP2 inhibition?
This is a crucial question for understanding the mechanism of action. SHP2 is a protein tyrosine phosphatase that primarily functions downstream of receptor tyrosine kinases (RTKs) to activate the RAS-MAPK signaling pathway.[12][13]
Here's how you can dissect the on-target versus off-target effects:
-
Use a SHP2 Knockout/Knockdown System: The most direct way is to use a cell line where SHP2 has been genetically deleted (knockout) or its expression is silenced (e.g., by siRNA or shRNA). If you observe the same autophagic effects (increased LC3-II and p62) with SHP099 treatment in these cells, it confirms that the effect is SHP2-independent.[4]
-
Analyze Downstream SHP2 Signaling: Concurrently with your autophagy assays, probe for the phosphorylation status of ERK1/2 (p-ERK1/2), a key downstream effector of the SHP2-RAS-MAPK pathway.
-
On-target effect: SHP099 should decrease p-ERK1/2 levels in SHP2-proficient cells.[12][14]
-
Off-target effect: The autophagy-inhibiting effects of SHP099 have been shown to occur even in cell lines where it does not affect p-ERK1/2 levels, such as those with BRAF mutations that activate the MAPK pathway downstream of SHP2.[4][8]
-
-
Use a Different SHP2 Inhibitor: Some allosteric SHP2 inhibitors have been reported to have more potent off-target autophagy inhibition than others.[4] Comparing the effects of SHP099 with another SHP2 inhibitor, such as TNO155, which has been shown to have weaker off-target autophagy effects, can be insightful.[4]
Caption: Workflow to distinguish on-target from off-target effects of SHP099.
Question 5: What is the established signaling pathway for SHP099's on-target effects, and how might it intersect with autophagy regulation?
SHP099 is an allosteric inhibitor that locks SHP2 in an auto-inhibited conformation.[12][15][16] This prevents it from dephosphorylating its targets and activating the downstream RAS-MAPK signaling pathway.[12][13]
Autophagy is negatively regulated by the mTORC1 complex.[17][18][19][20] The RAS-MAPK and PI3K/AKT pathways, which are often activated downstream of RTKs, can in turn activate mTORC1, thereby suppressing autophagy.[21]
Theoretically, by inhibiting SHP2 and subsequently the RAS-MAPK pathway, one might expect an induction of autophagy due to the relief of mTORC1-mediated suppression. However, the potent, direct off-target inhibition of autophagic flux by SHP099 appears to be the dominant effect observed in many experimental systems.[4][5]
Caption: SHP099's dual effects on signaling and autophagy.
Summary and Key Takeaways
-
Don't Mistake Accumulation for Induction: An increase in LC3-II upon SHP099 treatment is more likely a result of blocked autophagic flux than autophagy induction.
-
Autophagic Flux is Key: Always perform an autophagic flux assay (e.g., LC3-II turnover) to correctly interpret your data.
-
p62 is a Valuable Marker: An accumulation of p62/SQSTM1 corroborates the finding of autophagy inhibition.
-
Dissect On- vs. Off-Target Effects: Use SHP2-deficient cell lines and monitor downstream signaling (p-ERK) to confirm that the autophagy-related effects are independent of SHP2 inhibition.
-
Mechanism: SHP099 has a known off-target effect where it accumulates in lysosomes and impairs their function, leading to a late-stage blockade of autophagy.[5][6]
By applying these troubleshooting guides and experimental protocols, you can more accurately interpret your findings and understand the multifaceted impact of SHP099 on cellular physiology.
References
-
Klionsky, D. J., et al. (2021). Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition). Autophagy, 17(1), 1-382. [Link]
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Kim, J., & Guan, K. L. (2015). mTOR as a central hub for nutrient signalling and cell growth. Nature Cell Biology, 17(1), 12-19. [Link]
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Jung, C. H., Ro, S. H., Cao, J., Otto, N. M., & Kim, D. H. (2010). mTOR regulation of autophagy. FEBS letters, 584(7), 1287-1295. [Link]
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Ma, A., et al. (2024). Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers. Journal of Clinical Investigation, 134(11), e177142. [Link]
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Chen, Y. N., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature, 535(7610), 148-152. [Link]
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Laplante, M., & Sabatini, D. M. (2012). mTOR signaling in growth control and disease. Cell, 149(2), 274-293. [Link]
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Pankiv, S., et al. (2007). p62/SQSTM1 binds directly to Atg8/LC3 to facilitate degradation of ubiquitinated protein aggregates by autophagy. Journal of Biological Chemistry, 282(33), 24131-24145. [Link]
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Saxton, R. A., & Sabatini, D. M. (2017). mTOR signaling in growth, metabolism, and disease. Cell, 168(6), 960-976. [Link]
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LaRochelle, J. R., et al. (2018). Mechanism of activating mutations and allosteric drug inhibition of the phosphatase SHP2. Nature Communications, 9(1), 4449. [Link]
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Puissant, A., et al. (2012). When autophagy meets cancer through p62/SQSTM1. American journal of cancer research, 2(4), 397. [Link]
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Zou, Z., et al. (2020). The upstream pathway of mTOR-mediated autophagy in liver diseases. Cells, 9(10), 2203. [Link]
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Komatsu, M., & Ichimura, Y. (2010). Physiological significance of selective degradation of p62 by autophagy. FEBS letters, 584(7), 1374-1378. [Link]
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Novartis Institutes for BioMedical Research. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. OAK Open Access Archive. [Link]
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Hof, F., et al. (2016). Probing the allosteric inhibition of the protein tyrosine phosphatase SHP2. Journal of medicinal chemistry, 59(16), 7493-7502. [Link]
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Zhang, X., et al. (2020). Down-regulation of SHP2 promotes neutrophil autophagy and inhibits neutrophil extracellular trap formation to alleviate asthma through the ERK5 pathway. Journal of Asthma and Allergy, 13, 565. [Link]
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Rojo, A. I., et al. (2014). Role of p62/SQSTM1 beyond autophagy: a lesson learned from drug-induced toxicity in vitro. British journal of pharmacology, 171(24), 5624-5638. [Link]
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Barth, S., Glick, D., & Macleod, K. F. (2010). Methods for the detection of autophagy in mammalian cells. Methods in enzymology, 471, 569-598. [Link]
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Ma, A., et al. (2024). Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers. Journal of Clinical Investigation. [Link]
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You, Z., et al. (2013). Novel role for SHP-2 in nutrient-responsive control of S6 kinase 1 signaling. Molecular and cellular biology, 33(1), 125-136. [Link]
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Ma, A., et al. (2024). Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers. Journal of Clinical Investigation, 134(11). [Link]
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Chen, D., et al. (2018). SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade. Acta pharmaceutica Sinica B, 8(5), 763-771. [Link]
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Wehde, B. L., et al. (2019). Abstract 3123: Targeting SHP2 and RAS MAPK pathway in neuroblastoma. Cancer Research, 79(13_Supplement), 3123-3123. [Link]
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Li, Y., et al. (2018). SHP-2 restricts apoptosis induced by chemotherapeutic agents via Parkin-dependent autophagy in cervical cancer. Cell death & disease, 9(2), 1-12. [Link]
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Wehde, B. L., et al. (2020). NRAS status determines sensitivity to SHP2 inhibitor combination therapies targeting the RAS–MAPK pathway in neuroblastoma. Cancer research, 80(16), 3297-3309. [Link]
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Bio-Rad. (n.d.). Best Practice for Detecting Autophagy by Flow Cytometry. Retrieved from [Link]
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Loos, B., & Engelbrecht, A. M. (2009). Autophagy: assays and artifacts. The Journal of pathology, 218(4), 409-417. [Link]
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Ma, A., et al. (2024). Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their anti-tumor activity in RAS-driven cancers. ResearchGate. [Link]
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Mizushima, N., Yoshimori, T., & Levine, B. (2010). Methods in mammalian autophagy research. Cell, 140(3), 313-326. [Link]
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ResearchGate. (n.d.). Autophagy Monitoring Assay: Qualitative Analysis of MAP LC3-I to II Conversion by Immunoblot. Retrieved from [Link]
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Bio-Rad. (2016). Assessing Cell Health: Autophagy. Bio-Radiations. [Link]
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Klionsky, D. J., et al. (2012). Guidelines for the use and interpretation of assays for monitoring autophagy. Autophagy, 8(4), 445-544. [Link]
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Galluzzi, L., et al. (2017). Assays to monitor autophagy progression in cell cultures. Methods in enzymology, 588, 1-22. [Link]
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PTPN11 - Protein Tyrosine Phosphatase, Non-Receptor Type 11 - Gene - NCBI. (n.d.). Retrieved from [Link]
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Ma, A., et al. (2024). Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers. PubMed. [Link]
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Mechanisms of acquired resistance to SHP099 hydrochloride via Tyr-62 phosphorylation
Welcome to the technical support center for researchers investigating acquired resistance to the allosteric SHP2 inhibitor, SHP099 hydrochloride. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the emergence of resistance, particularly through the mechanism of SHP2 Tyr-62 phosphorylation. Our goal is to equip you with the scientific rationale and practical steps to identify, understand, and potentially overcome this resistance mechanism in your experiments.
Frequently Asked Questions (FAQs)
Here we address common initial questions regarding SHP099 resistance.
Q1: What is the primary mechanism of acquired resistance to SHP099?
A1: A key mechanism of acquired resistance to SHP099, an allosteric SHP2 inhibitor, involves the phosphorylation of SHP2 at tyrosine residue 62 (Tyr-62).[1][2][3] This post-translational modification stabilizes SHP2 in an open, active conformation, which prevents SHP099 from binding to its allosteric site.[1][4][5] Consequently, despite the presence of the inhibitor, SHP2 remains active, leading to the reactivation of downstream signaling pathways, most notably the RAS-ERK pathway, and promoting cell survival and proliferation.[1][2][6]
Q2: In which cancer models has Tyr-62 phosphorylation-mediated resistance to SHP099 been observed?
A2: This resistance mechanism has been well-documented in preclinical models of acute myeloid leukemia (AML) with FLT3 internal tandem duplication (FLT3-ITD) mutations.[1][2][7] The same mechanism has also been observed in a FLT3-mutated B-cell acute lymphoblastic leukemia (B-ALL) cell line and in an inv(16)/KitD816Y AML mouse model.[2][3][6] This suggests that this mode of resistance may be relevant in other receptor tyrosine kinase (RTK)-driven malignancies.
Q3: How does Tyr-62 phosphorylation prevent SHP099 from inhibiting SHP2?
A3: SHP099 functions by binding to a pocket at the interface of the N-SH2, C-SH2, and protein-tyrosine phosphatase (PTP) domains of SHP2, stabilizing it in a closed, autoinhibited conformation.[1] Phosphorylation at Tyr-62, located in the N-SH2 domain, disrupts the intramolecular interactions that maintain this closed state.[4][5] This leads to a conformational shift to an open and active state, which physically obstructs the SHP099 binding site, thereby rendering the inhibitor ineffective.[1][4]
Q4: Is the acquired resistance to SHP099 reversible?
A4: Studies have shown that acquired resistance to SHP099 can be reversible. When resistant cells are cultured in a drug-free medium for a period, they may regain sensitivity to SHP099.[7] This suggests that the resistance is adaptive and dependent on the continued presence of the drug.
Troubleshooting Guides
This section provides practical guidance for specific experimental challenges you may encounter.
Issue 1: My SHP099-treated cells initially respond (decreased pERK), but then pERK levels rebound.
Question: I'm treating my FLT3-ITD positive AML cell line with SHP099. I observe an initial decrease in phosphorylated ERK (pERK) levels as expected. However, after prolonged treatment, pERK levels return to near baseline, and the cells resume proliferation. What is happening?
Answer and Troubleshooting Steps:
This phenomenon of pERK rebound is a hallmark of adaptive resistance to SHP099.[1][6] The initial drop in pERK confirms that SHP099 is engaging its target. The subsequent rebound suggests a feedback mechanism is being activated. Here’s how to investigate and confirm the underlying cause:
-
Hypothesis: The cells are developing resistance through a feedback loop involving an upstream receptor tyrosine kinase (RTK) that phosphorylates SHP2 at Tyr-62. In FLT3-ITD AML models, this RTK is often FLT3 itself.[1][2]
-
Experimental Validation:
-
Time-Course Western Blot: Perform a detailed time-course experiment (e.g., 1, 6, 24, 48, and 72 hours) of SHP099 treatment. Probe for:
-
pERK1/2 (T202/Y204)
-
Total ERK1/2
-
pSHP2 (Y542) - as a marker of SHP2 activity
-
pSHP2 (Y62) - the key resistance marker
-
Total SHP2
-
pFLT3 (Y969) - or another relevant activated RTK in your model
-
Total FLT3
-
-
Expected Outcome: You should observe an initial decrease in pERK and pSHP2 (Y542), followed by a gradual increase that correlates with an increase in pSHP2 (Y62) and pFLT3. Total protein levels should remain relatively stable.[1][4]
-
-
Causality Explained: The initial inhibition of SHP2 by SHP099 disrupts the negative feedback loops that normally restrain RTK activity. This leads to hyperactivation of the RTK (e.g., FLT3), which then phosphorylates SHP2 at Tyr-62, initiating the resistance mechanism.
Issue 2: How can I confirm that Tyr-62 phosphorylation is directly responsible for the observed resistance?
Question: I have established a SHP099-resistant cell line and I see increased pSHP2 (Y62). How can I definitively prove this phosphorylation is the cause of resistance and not just a correlation?
Answer and Troubleshooting Steps:
To establish a causal link between Tyr-62 phosphorylation and SHP099 resistance, you need to demonstrate that this specific modification prevents the drug from binding and inhibiting the enzyme. Site-directed mutagenesis is a powerful tool for this.
-
Experimental Approach: Generate and express SHP2 mutants in your cells:
-
Phospho-mimetic mutant (Y62E): The glutamic acid mimics the negative charge of phosphorylation, locking SHP2 in an open-like conformation.
-
Non-phosphorylatable mutant (Y62F): The phenylalanine prevents phosphorylation at this site.
-
Wild-type (WT) SHP2: As a control.
-
-
Protocol 1: Co-immunoprecipitation (Co-IP) to assess drug binding:
-
Transfect your cells with constructs expressing FLAG-tagged versions of WT, Y62E, and Y62F SHP2.
-
Lyse the transfected cells and incubate the lysates with SHP099.
-
Perform immunoprecipitation using an anti-FLAG antibody.
-
Analyze the immunoprecipitates by Western blot, probing for SHP2. The ability of SHP099 to bind to the different forms of SHP2 can be inferred. However, a more direct approach is a cellular thermal shift assay (CETSA) or a drug pulldown if a biotinylated compound is available. Studies have shown that the Y62E mutant does not bind to SHP099, while the WT and Y62F mutants do.[4][5]
-
-
Data Interpretation:
-
Y62E expressing cells: Should exhibit resistance to SHP099 from the outset, as the enzyme is constitutively in a conformation that prevents drug binding.
-
Y62F expressing cells: Should remain sensitive to SHP099, as the key resistance-conferring phosphorylation event cannot occur.
-
-
Visualization of the Mechanism:
Caption: Feedback activation of an RTK leads to SHP2 Tyr-62 phosphorylation, preventing SHP099 binding and promoting resistance.
Issue 3: How can I overcome or circumvent SHP099 resistance in my experiments?
Question: My cells have developed resistance to SHP099. What are my options for treating these resistant cells effectively?
Answer and Troubleshooting Steps:
Since the resistance mechanism involves the reactivation of the RAS-ERK pathway, a logical approach is to co-target different nodes of this pathway.
-
Hypothesis: Dual inhibition of SHP2 and either the upstream RTK or a downstream kinase like MEK will be synergistic and prevent the pERK rebound that drives resistance.[1][2]
-
Experimental Strategy: Combination Therapy
-
SHP2 + FLT3 Inhibition: In FLT3-ITD models, combine SHP099 with a potent FLT3 inhibitor (e.g., gilteritinib).
-
SHP2 + MEK Inhibition: Combine SHP099 with a MEK inhibitor (e.g., cobimetinib or trametinib).
-
-
Protocol 2: Synergy Assessment using Combination Indices
-
Cell Viability Assays: Plate your SHP099-resistant cells and treat them with a matrix of concentrations of SHP099 and the second inhibitor (e.g., gilteritinib or a MEK inhibitor).
-
Data Analysis: Use software like CompuSyn to calculate the Combination Index (CI).
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
-
Quantitative Data Summary:
| Combination Therapy | Expected Outcome in SHP099-Resistant Cells |
| SHP099 + FLT3 Inhibitor | Synergistic reduction in cell viability and pERK levels.[1][4] |
| SHP099 + MEK Inhibitor | Synergistic reduction in cell viability and effective suppression of pERK.[1][2] |
-
Workflow for Overcoming Resistance:
Caption: A workflow for testing combination therapies to overcome SHP099 resistance.
References
-
Pfeiffer, A., et al. (2022). Phosphorylation of SHP2 at Tyr62 Enables Acquired Resistance to SHP2 Allosteric Inhibitors in FLT3-ITD–Driven AML. Cancer Research, 82(11), 2141–2155. [Link]
-
Pfeiffer, A., et al. (2022). Phosphorylation of SHP2 at Tyr62 Enables Acquired Resistance to SHP2 Allosteric Inhibitors in FLT3-ITD-Driven AML. PubMed, 35311954. [Link]
-
Gunder, A., & Van den Eynde, B. (2023). Impact of SHP2 tyrosine phosphorylation on the development of acquired resistance to allosteric SHP2 inhibitors. Oncotarget, 14, 253–255. [Link]
-
Pfeiffer, A., et al. (2022). Phosphorylation of SHP2 at Tyr62 enables acquired resistance to SHP2 allosteric inhibitors in FLT3-ITD-driven AML. University of Copenhagen Research Portal. [Link]
-
Gunder, A., & Van den Eynde, B. (2023). Impact of SHP2 tyrosine phosphorylation on the development of acquired resistance to allosteric SHP2 inhibitors. Oncotarget. [Link]
-
Pfeiffer, A., et al. (2022). Phosphorylation of SHP2 at Tyr62 Enables Acquired Resistance to SHP2 Allosteric Inhibitors in FLT3-ITD–Driven AML. SciSpace. [Link]
-
Pfeiffer, A., et al. (2022). Phosphorylation of SHP2 at Tyr62 Enables Acquired Resistance to SHP2 Allosteric Inhibitors in FLT3-ITD–Driven AML. ResearchGate. [Link]
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Technical Support Center: Optimizing SHP099 Hydrochloride for Potency and Minimal Cytotoxicity
Welcome to the technical support center for SHP099 hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on utilizing SHP099 effectively while minimizing off-target cytotoxic effects. Here, we address common challenges and provide in-depth troubleshooting strategies and validated protocols to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for SHP099 hydrochloride?
SHP099 is a highly potent and selective allosteric inhibitor of Shp2 (Src homology region 2 domain-containing phosphatase 2).[1][2][3] It functions by binding to a tunnel-like region at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains.[1][2] This binding stabilizes Shp2 in a closed, auto-inhibited conformation, preventing its activation.[1][4] By inhibiting Shp2, SHP099 effectively suppresses the RAS-ERK signaling pathway, which is crucial for cell survival and proliferation in many cancer types, particularly those driven by receptor tyrosine kinases (RTKs).[1][3][4]
Q2: What is a typical starting concentration for in vitro experiments with SHP099?
The effective concentration of SHP099 can vary significantly depending on the cell line's dependence on the SHP2 pathway. For initial experiments, a broad dose-response curve is recommended. Based on published data, a starting range of 0.1 µM to 20 µM is advisable.[4][5][6][7] For example, the IC50 for p-ERK inhibition in sensitive cell lines like MDA-MB-468 and KYSE520 is approximately 0.25 µM, while the IC50 for cell proliferation in KYSE-520 cells is around 1.4 µM.[4] Some studies have used concentrations as high as 10 µM to 20 µM to observe significant effects on colony formation or to study synergistic effects with other inhibitors.[5][8]
Q3: Is SHP099 expected to be cytotoxic to all cell lines?
No, the cytotoxic and anti-proliferative effects of SHP099 are context-dependent and are most pronounced in cancer cells that are reliant on RTK signaling that feeds into the RAS-MAPK pathway.[1] In some cell lines, SHP099 may have minimal impact on cell proliferation as a single agent.[4] For instance, certain studies have shown that some cell lines are insensitive to SHP099's growth-inhibitory effects.[9][10] Therefore, it is crucial to characterize the sensitivity of your specific cell model.
Q4: How should I prepare and store SHP099 hydrochloride?
SHP099 hydrochloride is soluble in DMSO and water.[4][7] For stock solutions, dissolve in fresh, high-quality DMSO at a concentration of 10-80 mM.[4][7] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7] When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to prevent solvent-induced cytotoxicity.[11]
Troubleshooting Guide: Minimizing Cytotoxicity
Observing unexpected or high levels of cytotoxicity can confound experimental results. This section provides a systematic approach to troubleshoot and optimize SHP099 concentration.
Issue 1: High levels of cell death observed even at low concentrations.
Potential Cause 1: Cell Line Hypersensitivity
-
Explanation: Your cell line may be exceptionally dependent on the SHP2 signaling pathway for survival, making it highly sensitive to inhibition.
-
Troubleshooting Steps:
-
Perform a Broad Dose-Response Curve: Test a wider range of concentrations, starting from as low as 10 nM, to accurately determine the IC50 value for your specific cell line.
-
Shorten Exposure Time: Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to see if the cytotoxic effects are time-dependent. Shorter incubation times may be sufficient to observe pathway inhibition without inducing widespread cell death.
-
Potential Cause 2: Suboptimal Cell Culture Conditions
-
Explanation: Stressed cells due to factors like over-confluency, nutrient depletion, or contamination are more susceptible to the effects of any chemical compound.[11][12]
-
Troubleshooting Steps:
-
Ensure Healthy Cell Culture: Use cells in their logarithmic growth phase and ensure they are not over-confluent.[12]
-
Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, which can alter cellular responses to drugs.
-
Optimize Seeding Density: Determine the optimal seeding density for your cells in the chosen plate format to avoid stress from overcrowding or sparsity.[11]
-
Issue 2: Inconsistent results and high variability between replicate wells.
Potential Cause 1: Compound Precipitation
-
Explanation: SHP099 hydrochloride, like many small molecules, can precipitate out of solution at high concentrations or in certain media, leading to inconsistent dosing.
-
Troubleshooting Steps:
-
Check for Precipitate: Visually inspect your prepared media containing SHP099 under a microscope before adding it to the cells.
-
Gentle Mixing: Ensure the compound is thoroughly dissolved in the medium by gentle inversion or swirling. Avoid vigorous vortexing which can introduce bubbles.[13]
-
Solubility Check: Confirm the solubility limit of SHP099 in your specific culture medium.
-
Potential Cause 2: Pipetting Errors and Edge Effects
-
Explanation: Inaccurate pipetting or evaporation from the outer wells of a microplate can lead to significant variability.
-
Troubleshooting Steps:
-
Careful Pipetting: Use calibrated pipettes and handle cell suspensions gently to avoid causing physical damage to the cells.[14]
-
Mitigate Edge Effects: To minimize evaporation, fill the outer wells of the plate with sterile PBS or media without cells and use the inner wells for your experiment.
-
Issue 3: Distinguishing between Cytotoxicity and Cytostatic Effects.
Potential Cause: Ambiguous Readout from a Single Viability Assay
-
Explanation: Many cell viability assays, such as those based on metabolic activity (e.g., MTT, MTS), measure the number of viable cells but do not differentiate between cell death (cytotoxicity) and inhibition of proliferation (cytostatic effect).[15][16]
-
Troubleshooting Steps:
-
Employ Multiple Assays: Combine a viability assay with a direct cytotoxicity assay. For example, pair an ATP-based viability assay (like CellTiter-Glo®) with an LDH release assay.[16][17]
-
Apoptosis Assay: To determine if cell death is occurring via apoptosis, perform a caspase-3/7 activity assay or use Annexin V staining.[18][19]
-
Experimental Workflow & Protocols
Workflow for Optimizing SHP099 Concentration
This workflow provides a systematic approach to determine the optimal concentration of SHP099 for your experiments.
Caption: Workflow for SHP099 concentration optimization.
Signaling Pathway: SHP2 Inhibition by SHP099
This diagram illustrates the mechanism by which SHP099 inhibits the RAS-ERK pathway.
Caption: SHP099 allosterically inhibits SHP2, blocking RAS-ERK signaling.
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the effect of SHP099 on cell metabolic activity as an indicator of cell viability.[20]
Materials:
-
Cells of interest
-
96-well clear flat-bottom plates
-
SHP099 hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Culture medium
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for adherent cells) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of SHP099 in culture medium. Remove the old medium from the wells and add 100 µL of the SHP099-containing medium. Include vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Cytotoxicity Assessment using LDH Release Assay
Objective: To quantify cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[21][22]
Materials:
-
LDH Cytotoxicity Assay Kit (e.g., from Promega, Cayman Chemical, or Thermo Fisher Scientific)[21][22][23]
-
Cells treated with SHP099 in a 96-well plate
-
Lysis buffer (provided in the kit or 10X Triton X-100)
Procedure:
-
Sample Preparation: Following SHP099 treatment, prepare the following controls in triplicate:
-
Spontaneous LDH Release: Vehicle-treated, untreated cells.
-
Maximum LDH Release: Vehicle-treated cells lysed with the kit's lysis buffer for 45 minutes.
-
Background Control: Medium only.
-
-
Supernatant Transfer: Centrifuge the plate at 400 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new 96-well flat-bottom plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[13][23]
-
Stop Reaction: Add 50 µL of stop solution (if required by the kit).
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
Protocol 3: Apoptosis Detection using Caspase-3/7 Activity Assay
Objective: To measure the activity of executioner caspases 3 and 7 as a marker of apoptosis.[18][19]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or similar fluorometric/colorimetric kit)[19][24][25]
-
Cells treated with SHP099 in a 96-well opaque-walled plate
-
Positive control for apoptosis (e.g., staurosporine)
Procedure:
-
Cell Treatment: Seed cells in a 96-well opaque-walled plate and treat with SHP099 and controls as desired.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents by gentle shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Express the results as fold change in caspase activity relative to the vehicle control.
Data Summary Table
| Assay Type | Principle | Information Provided | Typical SHP099 Concentration Range |
| MTT/MTS Assay | Measures metabolic activity (reduction of tetrazolium salt) | Cell Viability/Proliferation | 0.1 µM - 20 µM[6] |
| CellTiter-Glo® | Measures ATP levels | Cell Viability | 0.1 µM - 20 µM[7] |
| LDH Release Assay | Measures release of cytosolic enzyme from damaged cells | Cytotoxicity (Membrane Integrity) | 1 µM - 50 µM |
| Caspase-3/7 Assay | Measures activity of executioner caspases | Apoptosis | 1 µM - 50 µM |
| Western Blot (p-ERK) | Measures phosphorylation status of ERK kinase | Target Engagement/Pathway Inhibition | 0.1 µM - 10 µM[4][9] |
References
-
A cellular viability assay to monitor drug toxicity. (n.d.). PubMed. Retrieved from [Link]
-
LDH cytotoxicity assay. (2024). Protocols.io. Retrieved from [Link]
-
Caspase-3 activity assay. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
Zhao, M., et al. (2024). Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers. Journal of Clinical Investigation. Retrieved from [Link]
-
Chen, Y. N., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature. Retrieved from [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PMC - NIH. Retrieved from [Link]
-
Caspase Activity Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Palamarchuk, A., et al. (2020). Targeting the SHP2 phosphatase promotes vascular damage and inhibition of tumor growth. The EMBO Journal. Retrieved from [Link]
-
Hao, M. W., et al. (2025). SHP099 or Buparlisib inhibits MAPK pathway reactivation in KRAS G12D-mutant pancreatic cancer cells induced by MRTX1133. ResearchGate. Retrieved from [Link]
-
LDH Assay. (n.d.). Cell Biologics Inc. Retrieved from [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Jacob, S., et al. (2020). Pharmacologic Inhibition of SHP2 Blocks Both PI3K and MEK Signaling in Low-epiregulin HNSCC via GAB1. Clinical Cancer Research. Retrieved from [Link]
-
Zhao, M., et al. (2018). SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade. Acta Pharmaceutica Sinica B. Retrieved from [Link]
-
Li, B., et al. (2022). SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma. Frontiers in Oncology. Retrieved from [Link]
-
Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. (2016). Novartis OAK. Retrieved from [Link]
-
Cytotoxic activity of Shp2 inhibitor fumosorinone in human cancer cells. (2017). PMC - NIH. Retrieved from [Link]
-
Exploring the dynamic mechanism of allosteric drug SHP099 inhibiting SHP2 E69K. (2021). PubMed. Retrieved from [Link]
-
Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors. (2019). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Optimization of SHP2 Allosteric Inhibitors with Novel Tail Heterocycles and Their Potential as Antitumor Therapeutics. (n.d.). ResearchGate. Retrieved from [Link]
-
Optimization of Fused-Bicyclic Allosteric SHP2 Inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
-
Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies. (2020). PMC - PubMed Central. Retrieved from [Link]
-
Optimization of SHP2 allosteric inhibitors with novel tail heterocycles and their potential as antitumor therapeutics. (2025). PubMed. Retrieved from [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI - NIH. Retrieved from [Link]
Sources
- 1. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. - OAK Open Access Archive [oak.novartis.com]
- 3. tenovapharma.com [tenovapharma.com]
- 4. selleckchem.com [selleckchem.com]
- 5. JCI - Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers [jci.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SHP099 hydrochloride | SHP2 Inhibitor | ERK1/2 Inhibition | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeting the SHP2 phosphatase promotes vascular damage and inhibition of tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 13. cellbiologics.com [cellbiologics.com]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. Cell viability assays | Abcam [abcam.com]
- 17. Cell Viability Guide | How to Measure Cell Viability [promega.sg]
- 18. assay-protocol.com [assay-protocol.com]
- 19. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 20. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. LDH cytotoxicity assay [protocols.io]
- 22. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. media.cellsignal.com [media.cellsignal.com]
Technical Support Center: SHP099 Hydrochloride Formulation & Solubility
Welcome to the technical support guide for SHP099 hydrochloride, a potent and selective allosteric inhibitor of SHP2 phosphatase.[1][2] This document provides in-depth troubleshooting and practical guidance for researchers encountering solubility challenges with SHP099 hydrochloride in aqueous buffers, a common hurdle in experimental setup. Our goal is to equip you with the foundational knowledge and validated protocols to ensure reliable and reproducible results.
Introduction: Understanding SHP099 and the Solubility Challenge
SHP099 is a highly valuable tool for investigating the RAS-ERK signaling pathway, where it stabilizes SHP2 in an auto-inhibited conformation.[1][2][3] As with many small molecule inhibitors, achieving and maintaining its solubility in the aqueous environment of biological assays is critical for accurate determination of its potency and effects. SHP099 is supplied as a hydrochloride salt to improve its aqueous solubility compared to the free base. However, improper handling can lead to precipitation, resulting in inaccurate compound concentrations and compromised experimental outcomes. This guide will walk you through the causes of poor solubility and provide robust solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I added SHP099 hydrochloride powder directly to my cell culture medium (e.g., PBS or DMEM), and it either didn't dissolve or it precipitated. What went wrong?
This is the most common issue researchers face. Direct dissolution of small molecule powders in aqueous buffers is rarely successful and is not recommended.
Causality: The limited aqueous solubility of the compound, even as a hydrochloride salt, is quickly exceeded when trying to dissolve the entire powder mass at once. Furthermore, the buffering capacity and components of complex media (like salts and proteins in DMEM) can immediately alter the local chemical environment, promoting precipitation.[4]
Correct Approach: The Two-Step Dissolution Protocol
The universally accepted best practice is to first prepare a highly concentrated stock solution in a suitable organic solvent and then perform a serial dilution into your final aqueous buffer.
-
Step 1: Prepare a Concentrated Stock Solution. The primary solvent of choice for SHP099 is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][5][6][7]
-
Step 2: Dilute into Final Aqueous Buffer. This concentrated stock is then serially diluted to the final working concentration in your experimental buffer or media immediately before use.
This two-step process ensures the compound is fully solvated at a high concentration before being introduced to the less favorable aqueous environment at a much lower, and typically soluble, final concentration.
Q2: My SHP099 hydrochloride precipitated after I diluted my DMSO stock into my final buffer. Why did this happen and how can I fix it?
This indicates that the solubility limit of SHP099 was exceeded in the final aqueous solution. Several factors can cause this.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for SHP099 precipitation.
Detailed Explanations:
-
Final DMSO Concentration: DMSO acts as a co-solvent, helping to keep the compound soluble in the aqueous buffer. For most cell-based assays, a final DMSO concentration of 0.1% to 0.5% is well-tolerated and sufficient to maintain solubility for SHP099 at typical working concentrations (e.g., up to 10 µM).[6] If your final DMSO concentration is too low (e.g., <0.1%), the compound may crash out.
-
Buffer pH (The Hydrochloride Effect): SHP099 hydrochloride is the salt of a weak base. In solution, it exists in equilibrium between its protonated (charged, more water-soluble) form and its neutral free base (less water-soluble) form.
-
Acidic to Neutral pH (pH < 7.4): The equilibrium favors the protonated, more soluble form.
-
Alkaline pH (pH > 7.5): The equilibrium shifts towards the neutral free base, which is significantly less soluble and may precipitate. This phenomenon is known as disproportionation.[8][9] Most cell culture media are buffered around pH 7.2-7.4, which is generally acceptable. However, if your buffer system trends towards higher pH, you may encounter issues. One manufacturer notes high solubility (>0.5 mM) specifically in a pH 6.8 buffer.[1][6]
-
Caption: Effect of pH on SHP099 Hydrochloride Solubility Equilibrium.
Q3: What is the best way to prepare a stock solution of SHP099 hydrochloride?
Following a validated protocol is essential for creating a reliable stock solution that can be stored and used over time.
Protocol: Preparation of a 10 mM SHP099 HCl Stock Solution in DMSO
-
Pre-computation: Determine the mass of SHP099 HCl powder needed. The molecular weight of SHP099 monohydrochloride is approximately 388.7 g/mol .[10] To make 1 mL of a 10 mM stock, you would need:
-
Mass = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 388.7 g/mol = 3.887 mg
-
-
Weighing: Accurately weigh out the required amount of SHP099 HCl powder.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the vial. Note: DMSO is hygroscopic (absorbs water from the air). Using old or wet DMSO can significantly reduce the solubility of many compounds.[1][5]
-
Dissolution: Vortex the solution thoroughly. If the compound is slow to dissolve, you can use one of the following methods:
-
Sonication: Place the vial in a sonicating water bath for 5-10 minutes.
-
Gentle Warming: Briefly warm the vial to 40-60°C in a water bath for 10 minutes.[1]
-
-
Confirmation: Ensure the solution is completely clear with no visible particulates before use or storage.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (up to one month) or -80°C for long-term (up to one year) stability.[6]
| Solvent | Reported Solubility (SHP099 Base) | Reported Solubility (SHP099 HCl) |
| DMSO | ~30-78 mg/mL | ~12-38 mg/mL |
| Ethanol | ~10 mg/mL | Soluble (qualitative) |
| Water | Insoluble (<0.1 mg/mL) | ≥2.5 mg/mL (pH not specified) |
| DMSO:PBS (1:2) | ~0.33 mg/mL | Data not available |
| Note: Solubility values can vary between suppliers and batches. The provided values are consolidated from multiple sources for guidance.[1][5][11][12][13] |
Advanced Formulation Strategies for Sensitive Assays
For certain experiments, such as in vitro enzymatic assays or in vivo studies, minimizing the concentration of DMSO is crucial. If standard dilution methods are not suitable, consider these advanced strategies.
Q4: I am performing an enzymatic assay and need to keep the final DMSO concentration below 0.1%, but my compound is precipitating. What are my options?
Decision Tree for Advanced Formulation:
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. - OAK Open Access Archive [oak.novartis.com]
- 3. Mechanism of activating mutations and allosteric drug inhibition of the phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DSpace [helda.helsinki.fi]
- 10. SHP099 HCl Datasheet DC Chemicals [dcchemicals.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. selleck.co.jp [selleck.co.jp]
Technical Support Center: SHP099 Hydrochloride Off-Target Analysis
Last Updated: 2026-01-10
Introduction: The Criticality of Off-Target Kinase Identification for SHP099
SHP099 hydrochloride is a potent and selective allosteric inhibitor of the protein tyrosine phosphatase SHP2.[1][2] SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) that, upon activation, positively regulates the RAS-MAPK pathway.[3][4][5] Dysregulation of SHP2 activity is implicated in various cancers, making it a compelling therapeutic target.[1][4] SHP099 stabilizes SHP2 in an auto-inhibited conformation by binding to a tunnel-like region at the interface of the N-SH2, C-SH2, and PTP domains.[1][6]
While SHP099 was designed for high selectivity, no small molecule inhibitor is entirely specific. Unintended interactions with other proteins, particularly kinases which share structural similarities in their binding pockets, can lead to unexpected biological effects, toxicity, or confounding experimental results. Therefore, a rigorous assessment of SHP099's off-target kinase profile is paramount for accurate data interpretation and successful therapeutic development.
This guide provides a comprehensive resource for researchers to proactively identify and validate potential off-target kinases of SHP099 hydrochloride. It is structured in a question-and-answer format to directly address common challenges and provide actionable, field-proven protocols.
Frequently Asked Questions (FAQs)
Q1: Why is it important to screen for off-target kinases when SHP099 is known to be a highly selective SHP2 inhibitor?
A1: While initial reports highlighted SHP099's high selectivity against a panel of 21 phosphatases and 66 kinases[7], the kinome is vast, comprising over 500 members. "High selectivity" is relative to the targets tested. Undiscovered off-targets can lead to:
-
Misinterpretation of Phenotypes: An observed cellular effect might be incorrectly attributed to SHP2 inhibition when it is, in fact, caused by the modulation of an off-target kinase.
-
Unexpected Toxicity: Inhibition of essential kinases can lead to cellular toxicity, confounding viability assays and in vivo studies.
-
Mechanisms of Resistance: Off-target effects can sometimes contribute to drug resistance by activating compensatory signaling pathways.
-
Polypharmacology Opportunities: Unintended targets could present opportunities for drug repurposing if the effect is therapeutically beneficial.[8]
A recent study also found that some SHP2 allosteric inhibitors can accumulate in the lysosome and block autophagic flux in an SHP2-independent manner, highlighting the importance of investigating potential off-target effects beyond the kinome.[9]
Q2: What are the primary methodologies to identify unknown off-target kinases of SHP099?
A2: There are several robust, complementary approaches to profile the target landscape of a kinase inhibitor:
-
Chemical Proteomics (e.g., Kinobeads/MIBs): This is a powerful method for identifying direct protein interactions in a cellular context.[8][10] It uses broad-spectrum kinase inhibitors immobilized on beads to pull down a large portion of the kinome from a cell lysate. By pre-incubating the lysate with a free compound (like SHP099), one can identify which kinases are competed off the beads, thus revealing them as targets.[11][12] However, this method is not suitable for allosteric inhibitors that do not bind the ATP pocket.[8]
-
Phosphoproteomics: This global approach measures changes in protein phosphorylation across the proteome in response to inhibitor treatment.[13][14] A change in the phosphorylation of a known kinase substrate can indirectly point to the inhibition of its upstream kinase.[15][16] This method provides a functional readout of kinase activity within the cell.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells or tissues.[17][18][19] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[20] By coupling CETSA with mass spectrometry (Thermal Proteome Profiling), it's possible to perform a proteome-wide screen for proteins that are thermally stabilized by SHP099, indicating a direct binding interaction.[17][21]
-
In Vitro Kinase Panels: Commercially available services offer screening of SHP099 against a large panel of recombinant kinases (e.g., >400 kinases). While not in a cellular context, this provides a direct measure of inhibitory activity (IC50) against a wide array of purified kinases.
Q3: My phosphoproteomics data shows changes in phosphorylation of proteins not known to be in the SHP2 pathway. How do I determine if this is an off-target effect?
A3: This is a common and important observation. Here’s a logical workflow to dissect this result:
-
Pathway Analysis: Use bioinformatics tools (e.g., KEGG, Reactome) to see if the affected phosphoproteins cluster within a specific signaling pathway. This may point towards a particular kinase or kinase family being modulated.
-
Kinase Substrate Motif Analysis: Analyze the amino acid sequences surrounding the altered phosphosites. Do they match the known consensus motif of a specific kinase? Tools like Scansite or PhosphoSitePlus can be invaluable here.
-
Orthogonal Validation: The most critical step. Use a structurally unrelated SHP2 inhibitor. If the same phosphosites are affected, it strengthens the case for an on-target SHP2-mediated effect. If the changes are unique to SHP099, it strongly suggests an off-target kinase is involved.
-
Direct Kinase Assays: If your analysis points to a specific kinase (e.g., SRC family kinase), perform an in vitro kinase assay using the recombinant kinase and SHP099 to directly test for inhibitory activity.
Troubleshooting Guides & Protocols
Guide 1: Investigating a Suspected Off-Target Kinase Using CETSA
Scenario: You have preliminary data (e.g., from a Kinobeads screen) suggesting that SHP099 might bind to Kinase X. You need to validate this interaction in a cellular environment.
Causality: CETSA is the gold-standard for confirming target engagement in living cells.[17][20] A thermal shift provides strong evidence of a direct physical interaction between SHP099 and the potential off-target protein.
-
Cell Culture and Treatment:
-
Culture your cells of interest to ~80% confluency.
-
Treat cells with either vehicle (DMSO) or a relevant concentration of SHP099 (e.g., 10 µM) for 1-2 hours at 37°C.
-
-
Heating Step:
-
Harvest, wash, and resuspend the cells in a suitable buffer (e.g., PBS with protease/phosphatase inhibitors).
-
Aliquot the cell suspension into separate PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a PCR machine, followed by a 3-minute cooling step at 4°C.
-
-
Lysis and Centrifugation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble and aggregated protein fractions by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction).
-
Normalize protein concentration across all samples.
-
Perform SDS-PAGE and Western blotting using a specific antibody for your suspected off-target (Kinase X) and your primary target (SHP2) as a positive control.
-
Data Interpretation:
-
Plot the relative band intensity for each protein against the temperature.
-
In the vehicle-treated samples, you will observe a sigmoidal "melting curve" as the protein denatures and aggregates with increasing temperature.
-
If SHP099 binds to Kinase X, you should see a rightward shift in its melting curve compared to the vehicle control, indicating thermal stabilization.
| Troubleshooting Tip | Possible Cause | Recommended Solution |
| No thermal shift observed for SHP2 (positive control) | Suboptimal SHP099 concentration or incubation time. | Increase SHP099 concentration or extend incubation time. Ensure cell permeability. |
| High variability between replicates | Inconsistent heating/cooling; inaccurate pipetting. | Use a PCR machine for precise temperature control. Ensure accurate protein quantification and loading. |
| No signal for suspected off-target Kinase X | Low protein expression; poor antibody quality. | Use a cell line with known high expression of Kinase X. Validate your primary antibody. |
Visualization of the CETSA Workflow
Caption: Workflow for validating target engagement using CETSA.
Guide 2: Global Off-Target Profiling with Mass Spectrometry-Based Phosphoproteomics
Scenario: You want an unbiased, global view of the kinases inhibited by SHP099 in your cellular model to discover novel, unexpected off-targets.
Causality: Kinase inhibitors work by preventing the phosphorylation of their substrates.[13] By quantitatively measuring changes in thousands of phosphorylation sites after SHP099 treatment, you can infer the activity of upstream kinases.[15][16] A significant decrease in phosphorylation on substrates of a particular kinase strongly implies its inhibition.
-
Experimental Design:
-
Use at least three biological replicates per condition.
-
Include a vehicle control (DMSO), a positive control (a known inhibitor for a different pathway), and your experimental condition (SHP099).
-
Choose a time point that allows for signaling changes but precedes widespread cell death (e.g., 2, 6, or 24 hours).
-
-
Cell Lysis and Protein Digestion:
-
Treat cells as designed. Harvest and lyse cells in a denaturing buffer (e.g., 8M urea) containing phosphatase and protease inhibitors.
-
Reduce, alkylate, and digest proteins into peptides using an enzyme like Trypsin.
-
-
Phosphopeptide Enrichment:
-
This is a critical step. Use methods like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) to specifically enrich for phosphopeptides from the complex mixture.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify phosphopeptides.
-
Perform statistical analysis to identify phosphosites that are significantly up- or down-regulated upon SHP099 treatment.
-
Use Kinase-Substrate Enrichment Analysis (KSEA) to predict which kinase activities are altered based on the changes in their known substrates.
-
Data Interpretation:
-
Generate volcano plots to visualize significantly changing phosphosites.
-
Focus on kinases whose substrate groups are significantly dephosphorylated. These are your top candidates for SHP099 off-targets.
-
Compare the SHP2 substrate profile (e.g., p-ERK) with the profiles of candidate off-target kinases.
Visualization of the Phosphoproteomics Logic
Sources
- 1. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. - OAK Open Access Archive [oak.novartis.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of activating mutations and allosteric drug inhibition of the phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sellerslab.org [sellerslab.org]
- 8. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 9. JCI - Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers [jci.org]
- 10. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphoproteomics to study kinase inhibitor action - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]
- 14. Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Identification of kinase inhibitor targets in the lung cancer microenvironment by chemical and phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
Technical Support Center: Assessing the On-Target Efficacy of SHP099 Hydrochloride in Cells
Welcome to the technical support center for assessing the on-target efficacy of SHP099 hydrochloride. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning and field-tested insights to ensure your experiments are successful and your data is robust. This guide is structured in a question-and-answer format to directly address the challenges and questions you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for SHP099, and how does this inform how I should measure its efficacy?
A1: SHP099 is a highly potent and selective allosteric inhibitor of SHP2 (Src homology region 2-containing protein tyrosine phosphatase 2).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of various receptor tyrosine kinases (RTKs).[3][4][5] In its active state, SHP2 dephosphorylates key signaling molecules, leading to the activation of the Ras-MAPK (ERK) pathway, which is crucial for cell proliferation and survival.[4][6][7]
SHP099 does not bind to the active site. Instead, it uniquely stabilizes SHP2 in a closed, auto-inhibited conformation by concurrently binding to a pocket formed at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains.[2][8] This allosteric inhibition prevents SHP2 from becoming activated and carrying out its function.
Therefore, the most direct and common method to assess the on-target efficacy of SHP099 in cells is to measure the phosphorylation status of a key downstream effector in the MAPK pathway: ERK1/2 (also known as p44/42 MAPK) .[9] Successful inhibition of SHP2 by SHP099 will lead to a quantifiable decrease in phosphorylated ERK (p-ERK).[10][11]
Caption: Standard experimental workflow for assessing SHP099 efficacy via Western Blot.
Detailed Protocol Steps:
-
Cell Culture and Treatment: Seed your cells of interest and allow them to adhere. Treat with a dose-response of SHP099 (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 2-4 hours).
-
Lysis: Wash cells with ice-cold PBS. Lyse them in a suitable buffer (e.g., RIPA) supplemented with a freshly prepared cocktail of protease and phosphatase inhibitors . This is critical to preserve the phosphorylation state of your proteins. [12][13][14]Keep samples on ice at all times. [12][14]3. Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature an equal amount of protein from each sample in Laemmli buffer. Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature. Crucially, use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Avoid using milk, as the phosphoprotein casein can cause high background by cross-reacting with phospho-specific antibodies. [15][16]6. Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (p-ERK) overnight at 4°C with gentle agitation. Dilute the antibody in 5% BSA/TBST as recommended by the manufacturer.
-
Secondary Antibody Incubation: Wash the membrane thoroughly with TBST. [15]Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an Enhanced Chemiluminescence (ECL) substrate and image the signal.
-
Stripping and Re-probing: To normalize for protein loading, you must strip the membrane and re-probe it with an antibody against total ERK1/2 . [14][17][18]This ensures that any decrease in p-ERK signal is due to SHP099 activity and not differences in the amount of protein loaded.
-
Analysis: Use densitometry software (e.g., ImageJ) to quantify the band intensities. The key metric is the ratio of p-ERK to total-ERK for each sample. [18]
Parameter Recommendation Rationale Lysis Buffer RIPA buffer + Protease/Phosphatase Inhibitors Prevents dephosphorylation and degradation of target proteins. [12][13] Blocking Buffer 5% BSA in TBST Milk contains phosphoproteins that cause high background with phospho-antibodies. [15][16] Wash Buffer TBST (Tris-based) Avoid phosphate-based buffers (PBS) which can interfere with phospho-antibody binding. [12][13] Primary Antibodies Anti-Phospho-ERK1/2 (e.g., pT202/Y204) Detects the activated form of ERK. | | Anti-Total-ERK1/2 | Used as a loading control to normalize the phospho-signal. [14][17]|
Troubleshooting Western Blots for p-ERK
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No p-ERK Signal | - Inactive pathway in the cell line.- Phosphatase activity during lysis.- Insufficient protein loaded.- Inactive antibody. | - Stimulate cells with a growth factor (e.g., EGF, FGF) before lysis to ensure the pathway is active.- Always use fresh phosphatase inhibitors. <[12][15]br>- Load more protein (20-40 µg).<[13][14]br>- Check antibody datasheet for storage conditions and perform a dot blot to confirm activity. [16] |
| High Background | - Blocking agent is milk.- Insufficient washing.- Antibody concentration too high. | - Switch to 5% BSA in TBST for blocking and antibody dilutions. <[15][16]br>- Increase the number and duration of TBST washes.<[15]br>- Titrate the primary and secondary antibody concentrations. [16] |
| Inconsistent Results | - Uneven protein loading.- Variable transfer efficiency. | - Be meticulous with protein quantification and loading.- Always normalize the p-ERK signal to the total-ERK signal from the same lane. [14][18] |
Workflow 2: ELISA for Phospho-ERK (p-ERK)
ELISA (Enzyme-Linked Immunosorbent Assay) offers a more quantitative, higher-throughput alternative to Western blotting. [19]Several commercial kits are available for the specific detection of p-ERK and total ERK in cell lysates. [20][21][22] General Protocol (based on a typical sandwich ELISA kit):
-
Prepare Cell Lysates: Treat and lyse cells as described for the Western blot protocol, ensuring the inclusion of phosphatase inhibitors.
-
Add Lysates to Plate: Add diluted cell lysates to the wells of the microplate, which are pre-coated with a capture antibody for either p-ERK or total ERK.
-
Incubate: Incubate for the recommended time (e.g., 2.5 hours at room temperature) to allow the target protein to bind. [20]4. Wash: Wash the wells multiple times to remove unbound proteins.
-
Add Detection Antibody: Add a detection antibody that binds to a different epitope on the target protein.
-
Add HRP-Conjugate: After another wash step, add an HRP-conjugated secondary antibody or streptavidin solution. [20]7. Develop and Read: Add a TMB substrate. The HRP enzyme will catalyze a color change. Stop the reaction and measure the absorbance at 450 nm. The signal intensity is proportional to the amount of protein. [20][21] Troubleshooting ELISA for p-ERK
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Signal | - Insufficient protein in lysate.- Phosphatase activity.- Incorrect wavelength reading. | - Increase the amount of lysate per well.- Ensure fresh phosphatase inhibitors were used during lysis.- Double-check the plate reader settings and ensure the stop solution was added. |
| High Signal / Saturation | - Lysate is too concentrated. | - Perform a serial dilution of your cell lysates to find a concentration that falls within the linear range of the assay's standard curve. |
| High Well-to-Well Variability | - Inaccurate pipetting.- Inadequate washing.- "Edge effects" in the plate. | - Use calibrated pipettes and ensure proper mixing.- Ensure all wells are washed thoroughly and consistently.- Avoid using the outer wells of the plate if variability is a persistent issue. [23] |
Advanced Topic: Direct Target Engagement
Q3: How can I be absolutely sure SHP099 is binding to SHP2 in my cells?
A3: While measuring downstream p-ERK is the standard for assessing functional on-target efficacy, a Cellular Thermal Shift Assay (CETSA) can be used to directly confirm that SHP099 binds to SHP2 inside intact cells. [26][27][28] The principle of CETSA is that when a ligand (like SHP099) binds to its target protein (SHP2), it generally stabilizes the protein's structure. This stabilization makes the protein more resistant to thermal denaturation. [26] In a CETSA experiment, cells are treated with SHP099 or a vehicle. The cells are then heated to various temperatures. After heating, the cells are lysed, and the amount of soluble, non-denatured SHP2 remaining is quantified (e.g., by Western blot or specific ELISA). A successful engagement by SHP099 will result in a higher amount of soluble SHP2 at elevated temperatures compared to the vehicle control, indicating thermal stabilization. [29][30]This provides definitive evidence of target engagement in a cellular context. [26][28]
References
-
A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (n.d.). Bio-Techne. [Link]
-
The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions. (n.d.). PubMed. [Link]
-
What are SHP2 inhibitors and how do they work? (2024-06-21). Patsnap Synapse. [Link]
-
SHP2 Phosphatase. (n.d.). Biology LibreTexts. [Link]
-
Exploring the dynamic mechanism of allosteric drug SHP099 inhibiting SHP2 E69K. (2021-01-03). PubMed. [Link]
-
Assessing Cellular Target Engagement by SHP2 PTPN11 Phosphatase Inhibitors. (2020-05-15). JoVE. [Link]
-
Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. (2016-07-13). OAK Open Access Archive - Novartis. [Link]
-
Mechanism of activating mutations and allosteric drug inhibition of the phosphatase SHP2. (2018-10-30). Nature Communications. [Link]
-
A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. (2020-02-28). PubMed. [Link]
-
SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling. (n.d.). Frontiers. [Link]
-
Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
8 Tips for Detecting Phosphorylated Proteins by Western Blot. (2015-01-20). Advansta Inc. [Link]
-
SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade. (2018-09-05). NIH. [Link]
-
SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy. (n.d.). Cancer Discovery - AACR Journals. [Link]
-
Phospho-ERK/JNK/P38α ELISA Kit. (n.d.). RayBiotech. [Link]
-
Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Phospho-ERK Assays - Assay Guidance Manual. (2012-05-01). NCBI Bookshelf. [Link]
-
Western blot band for Erk and phopho(p). (2012-12-03). ResearchGate. [Link]
-
Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors. (2020-07-17). JoVE. [Link]
-
How should we analyze the two bands of phospho ERK1/2 in western blot? (2015-08-26). ResearchGate. [Link]
-
Selective inhibition of leukemia-associated SHP2E69K mutant by the allosteric SHP2 inhibitor SHP099 - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Tumor Intrinsic Efficacy by SHP2 and RTK Inhibitors in KRAS-Mutant Cancers. (n.d.). Cancer Research - AACR Publications. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. - OAK Open Access Archive [oak.novartis.com]
- 3. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. SHP2 Phosphatase [biology.kenyon.edu]
- 6. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]
- 7. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of activating mutations and allosteric drug inhibition of the phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Selective inhibition of leukemia-associated SHP2E69K mutant by the allosteric SHP2 inhibitor SHP099 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 13. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 14. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. raybiotech.com [raybiotech.com]
- 21. ERK1/ERK2 (Phospho) [pT202/pY204] ELISA Kit (EMS2ERKP) - Invitrogen [thermofisher.com]
- 22. PathScan® Total p44/42 MAPK (Erk1/2) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Managing body weight loss in mice treated with high doses of SHP099 hydrochloride
Welcome to the technical support resource for researchers utilizing SHP099 hydrochloride in preclinical murine studies. This guide is designed to provide expert insights and practical solutions for managing a key challenge observed during in vivo experiments: body weight loss in mice, particularly at higher therapeutic doses. Our goal is to equip you with the knowledge to maintain animal welfare, ensure data integrity, and achieve successful experimental outcomes.
Frequently Asked Questions (FAQs)
Here, we address the most common questions regarding SHP099 hydrochloride and its effects on mouse body weight.
Q1: What is SHP099 hydrochloride and how does it work?
A1: SHP099 hydrochloride is a highly selective, orally bioavailable, allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1][2] SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) that activates the RAS-MAPK pathway, which is heavily implicated in cancer cell proliferation and survival.[2][3] SHP099 stabilizes SHP2 in a closed, auto-inhibited conformation, effectively acting as a "molecular glue" to prevent its catalytic activity.[2] This leads to the suppression of RAS-ERK signaling, thereby inhibiting the growth of cancer cells driven by RTK signaling.[1][4]
Q2: Is body weight loss a common side effect of SHP099 treatment in mice?
A2: The extent of body weight loss appears to be dose-dependent. Several studies report that at lower to moderate doses (e.g., 5 mg/kg daily), SHP099 is well-tolerated, and no significant differences in body weight were observed between treated and vehicle control groups.[5] In some instances, SHP099-treated mice showed significantly less body weight loss compared to those treated with traditional chemotherapeutics like 5-fluorouracil (5-Fu).[5] However, at higher doses (e.g., 75-100 mg/kg daily), some studies have reported limited weight loss.[6][7] Therefore, while not a universal finding at all therapeutic doses, it is a potential side effect that requires careful monitoring, especially during high-dose regimens.
Q3: Why might high doses of SHP099 cause body weight loss?
A3: While the precise mechanisms are still under investigation, several factors could contribute to body weight loss at high doses. These may include:
-
Off-target effects: Although SHP099 is highly selective for SHP2, at high concentrations, the potential for off-target activity increases, which could impact pathways regulating metabolism and appetite.[1] Recent research has shown that some allosteric SHP2 inhibitors, including SHP099, can inhibit autophagy in an off-target, SHP2-independent manner, which may contribute to their anti-tumor activity and potentially affect cellular metabolism.[7]
-
Tumor-related cachexia: In cancer models, significant weight loss, or cachexia, can be a symptom of the disease itself due to inflammatory cytokines and metabolic changes.[8] While SHP099 aims to reduce tumor burden, the interplay between the drug's effects and the underlying disease state can be complex.
-
General malaise: As with many potent therapeutic agents, high doses may induce a general state of malaise in the animals, leading to reduced food and water intake. Careful observation of behavior is crucial to identify this.[9]
Q4: What is the acceptable limit for body weight loss in mice during an experiment?
A4: A loss of 15-20% of the initial body weight is a widely accepted humane endpoint in preclinical studies.[8] It's critical to establish specific endpoint criteria in your animal use protocol before commencing experiments. Note that in tumor-bearing mice, an increase in tumor mass can mask an overall loss of body weight, making regular body condition scoring an essential complementary assessment tool.[8][9]
Troubleshooting Guide: Managing Body Weight Loss
This section provides a systematic approach to identifying, managing, and mitigating body weight loss in mice treated with high doses of SHP099 hydrochloride.
Issue 1: Progressive Body Weight Loss Observed
Root Cause Analysis and Mitigation Strategy
-
Confirm Dosing Accuracy:
-
Action: Double-check all calculations for dose preparation, including the conversion of the desired mg/kg dose to the administered volume based on the most recent body weight measurements.
-
Rationale: Inaccurate dosing can lead to unintentional overdose and associated toxicity. Regular and accurate weighing of animals is paramount.
-
-
Evaluate Animal Husbandry and Environmental Conditions:
-
Implement a Comprehensive Monitoring Protocol:
-
Action: Institute a daily health monitoring protocol that includes not just body weight, but also body condition scoring, assessment of food and water intake, and observation of clinical signs of distress.
-
Rationale: A multi-faceted approach to monitoring provides a more holistic view of the animal's well-being than body weight alone.[9]
-
Table 1: Clinical Signs of Distress in Mice
| Category | Signs to Monitor |
| Appearance | Piloerection (ruffled fur), hunched posture, dull or sunken eyes, unkempt grooming |
| Behavior | Lethargy, reduced activity, social isolation, aggression, vocalization upon handling |
| Physiological | Dehydration (skin tenting), labored breathing, pallor |
Source: Adapted from the Guide for the Care and Use of Laboratory Animals.[9]
Issue 2: Reduced Food and Water Intake
Root Cause Analysis and Mitigation Strategy
-
Provide Nutritional and Hydration Support:
-
Action: Supplement the standard chow with highly palatable, easily accessible nutritional and hydration gels.[8][12] These can be placed on the floor of the cage.
-
Rationale: Mice experiencing malaise may be less inclined to reach for standard food hoppers or water sippers.[12] Gels provide a readily available source of calories, nutrients, and water.
-
-
Consider a Modified Diet:
-
Action: If weight loss is persistent, consider providing a purified, high-fat diet to increase caloric intake.[13][14]
-
Rationale: Standard rodent diets are typically high in carbohydrates. A high-fat diet can be more calorically dense, aiding in weight maintenance or regain.[13] However, the impact of such a diet on your specific tumor model should be considered.
-
Table 2: Example of Supportive Care Intervention
| Intervention | Description | Administration Schedule |
| Hydration Gel | Commercially available hydrogel packs | Provide ad libitum, replace daily |
| Nutritional Gel | High-calorie, nutrient-fortified gel | Provide ad libitum, replace daily |
| Soft Diet | Standard chow softened with water | Place in a shallow dish on the cage floor, replace daily |
Issue 3: Significant and Rapid Body Weight Loss (>15%)
Root Cause Analysis and Mitigation Strategy
-
Dose De-escalation or Interruption:
-
Action: If an animal's body weight drops by more than 15%, consider a temporary cessation of treatment or a dose reduction.
-
Rationale: This allows the animal to recover and can help determine if the weight loss is directly attributable to the drug. This approach must be balanced with the need to maintain therapeutic pressure on the tumor.
-
-
Subcutaneous Fluid Administration:
-
Action: For signs of dehydration, administer warmed, sterile saline or lactated Ringer's solution subcutaneously.
-
Rationale: This is a standard veterinary practice to quickly rehydrate an animal that is not drinking sufficiently.
-
-
Consult with Veterinary Staff:
-
Action: In all cases of significant weight loss or distress, immediate consultation with the institutional veterinary staff is mandatory.
-
Rationale: Veterinarians can provide expert guidance on supportive care, analgesia if needed, and help determine if humane endpoints have been met.
-
Experimental Protocols and Visualizations
Protocol: Body Weight and Condition Monitoring
-
Baseline Measurement: Weigh all mice and perform a body condition score (BCS) for 3 consecutive days before the start of treatment to establish a stable baseline.
-
Daily Monitoring: For the first week of treatment, weigh each mouse and record its BCS daily at the same time each day.
-
Ongoing Monitoring: After the first week, continue to monitor weight and BCS at least three times per week.
-
Endpoint Criteria: If a mouse loses more than 15% of its starting body weight or its BCS falls to a critical level (e.g., 1 on a 5-point scale), it should be considered for removal from the study per the pre-approved humane endpoints.
Diagram: SHP099 Mechanism of Action
Caption: SHP099 allosterically inhibits SHP2, locking it in an inactive state and blocking the RAS-ERK pathway.
Diagram: Troubleshooting Workflow for Weight Loss
Caption: A step-by-step workflow for managing body weight loss in mice during SHP099 treatment.
References
-
SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade. National Institutes of Health (NIH). [Link]
-
Targeting the SHP2 phosphatase promotes vascular damage and inhibition of tumor growth. EMBO. [Link]
-
Mouse Models of Cancer: Weight Loss, Endpoints and Nutritional Support. ClearH2O. [Link]
-
Health Evaluation of Experimental Laboratory Mice. National Institutes of Health (NIH). [Link]
-
Nutrient Requirements of the Mouse. National Center for Biotechnology Information (NCBI). [Link]
-
Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers. Journal of Clinical Investigation (JCI). [Link]
-
All You Can Feed: Some Comments on Production of Mouse Diets Used in Biomedical Research with Special Emphasis on Non-Alcoholic Fatty Liver Disease Research. MDPI. [Link]
-
Evaluation of Hydration and Nutritional Gels as Supportive Care after Total-Body Irradiation in Mice (Mus musculus). National Institutes of Health (NIH). [Link]
-
Exploring the dynamic mechanism of allosteric drug SHP099 inhibiting SHP2 E69K. PubMed. [Link]
-
The role of nutrition and care in laboratory mice used for scientific research. Rats. [Link]
-
Inhibition of SHP2 by the Small Molecule Drug SHP099 Prevents Lipopolysaccharide-Induced Acute Lung Injury in Mice. PubMed. [Link]
-
The role of nutrition and care in laboratory mice used for scientific research. Zenodo. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the SHP2 phosphatase promotes vascular damage and inhibition of tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers [jci.org]
- 8. clearh2o.com [clearh2o.com]
- 9. Health Evaluation of Experimental Laboratory Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of nutrition and care in laboratory mice used for scientific research | Rats [ratsjournal.com]
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- 14. mdpi.com [mdpi.com]
Technical Support Center: Improving the Therapeutic Index of SHP099 Hydrochloride in Combination Therapies
Welcome to the technical support center for SHP099 hydrochloride. This guide is designed for researchers, scientists, and drug development professionals actively working with this potent, allosteric SHP2 inhibitor. Our goal is to provide you with field-proven insights and practical troubleshooting advice to help you design robust experiments and overcome common challenges in improving the therapeutic index of SHP099 through combination therapies.
Introduction to SHP099 and the Therapeutic Index Challenge
SHP099 is a first-in-class, orally bioavailable, and selective allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling.[3] It is a key downstream mediator for multiple receptor tyrosine kinases (RTKs) and cytokine receptors, primarily promoting the activation of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway.[4][5] Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers.[4][6]
SHP099 stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its interaction with upstream activators and downstream substrates.[2][7] While SHP099 has shown promise in preclinical models, particularly in RTK-driven cancers, its efficacy as a monotherapy can be limited by adaptive resistance mechanisms.[8][9] Furthermore, achieving the necessary therapeutic concentrations for monotherapy may lead to off-target effects or toxicity, narrowing its therapeutic index.[10][11]
Combination therapy presents a rational strategy to overcome these limitations. By pairing SHP099 with other targeted agents, it is possible to achieve synergistic anti-tumor effects at lower, less toxic concentrations of each drug, thereby widening the therapeutic window.[8][12][13] This guide will address the common questions and experimental hurdles encountered when developing such combination strategies.
Core Mechanism: SHP2 in the RAS/MAPK Signaling Pathway
Understanding the central role of SHP2 is critical for designing effective combination therapies. SHP2 acts as a crucial signaling node, transducing signals from activated RTKs to RAS.
Caption: SHP2's role in the RAS/MAPK signaling cascade and the inhibitory action of SHP099.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining SHP099 with a MEK inhibitor?
A: The primary rationale is to create a more profound and durable blockade of the MAPK pathway.[8] While SHP099 inhibits SHP2, which is upstream of RAS, cancer cells can develop adaptive resistance by reactivating downstream components.[9] Combining SHP099 with a MEK inhibitor like trametinib targets the pathway at two distinct nodes (upstream and downstream of RAS). This dual inhibition can prevent the feedback reactivation of the pathway, leading to a more potent synergistic anti-tumor effect.[13] This strategy has shown promise in various tumor models, including those with KRAS mutations.[8][13]
Q2: How does combining SHP099 with an immune checkpoint inhibitor like an anti-PD-1 antibody work?
A: This combination targets both the tumor cell's intrinsic signaling and the host's anti-tumor immune response. SHP2 is not only active in cancer cells but also plays a role in immune cells, where it can act as a negative regulator of T-cell activation.[14] SHP2 is involved in the signaling downstream of the PD-1 receptor.[8] Therefore, inhibiting SHP2 with SHP099 can enhance anti-tumor immunity by promoting T-cell activation.[14] When combined with an anti-PD-1 antibody, which blocks the "don't eat me" signal from cancer cells to T-cells, the result is a synergistic enhancement of the immune system's ability to recognize and eliminate tumors.[14][15]
Q3: What are the typical starting concentrations for in vitro experiments with SHP099?
A: The effective concentration of SHP099 can vary significantly depending on the cell line's dependency on the SHP2-MAPK axis. A good starting point for a dose-response curve is typically in the range of 0.01 µM to 20 µM.[7] For sensitive cell lines like KYSE-520, the IC50 for proliferation inhibition is around 1.4 µM, while the IC50 for p-ERK inhibition can be as low as 0.25 µM.[7] It is crucial to determine the IC50 for both proliferation and target inhibition (p-ERK levels) in your specific cell line of interest.
| Cell Line Example | Proliferation IC50 (µM) | p-ERK Inhibition IC50 (µM) | Reference |
| KYSE-520 | ~1.4 | ~0.25 | [7] |
| MDA-MB-468 | Not specified | ~0.25 | [7] |
| MV4-11 | 0.32 | Not specified | [16] |
| TF-1 | 1.73 | Not specified | [16] |
Q4: What is the recommended formulation and dosage for in vivo mouse studies?
A: SHP099 hydrochloride is orally bioavailable.[1][7] A common formulation is a suspension in a vehicle like 0.5% methylcellulose and 0.5% Tween 80 in water.[17] Dosing can range from 5 mg/kg to 75 mg/kg administered once daily by oral gavage.[7][13][18] Dose-dependent anti-tumor activity has been observed in xenograft models, and the compound is generally well-tolerated at these doses.[7] However, the optimal dose will depend on the specific tumor model and the combination agent being used. It is advisable to perform a tolerability study before proceeding with efficacy experiments.
Troubleshooting Experimental Challenges
This section provides a question-and-answer guide to address specific issues you might encounter during your experiments.
Issue 1: Lack of Synergy or Additive Effect in Combination Assays
Q: We are combining SHP099 with a tyrosine kinase inhibitor (TKI), but our synergy analysis (e.g., Combination Index) shows only an additive or even antagonistic effect. What could be the cause?
A: This is a common challenge. Here’s a systematic approach to troubleshoot it:
-
Verify On-Target Activity of Each Agent: Before assessing synergy, confirm that each drug is active as a monotherapy in your system.
-
For SHP099: Perform a Western blot to confirm dose-dependent inhibition of phosphorylated ERK (p-ERK). A lack of p-ERK reduction indicates either a problem with the compound's integrity or that the cell line is not reliant on the SHP2-MAPK axis for proliferation.[12]
-
For the TKI: Confirm that the TKI inhibits the phosphorylation of its specific target receptor.
-
-
Re-evaluate the Dosing Ratios: Synergy is often highly dependent on the dose and the ratio of the two drugs.
-
Experimental Design: Use a matrix-based experimental design where you test multiple concentrations of SHP099 against multiple concentrations of the TKI. This is more robust than testing a single fixed-ratio combination.
-
Analysis Method: Use established methods for synergy analysis like the Chou-Talalay method (Combination Index) or the Bliss independence model.[19][20][21] These models can help identify synergistic, additive, or antagonistic interactions across different dose ranges.
-
-
Consider the Mechanism of Resistance: The chosen TKI and cell line may not be a suitable match for a SHP2 inhibitor combination. SHP099 is most effective at overcoming resistance mediated by the reactivation of the MAPK pathway.[8][22] If the TKI resistance in your model is driven by a different mechanism (e.g., a gatekeeper mutation that prevents TKI binding), SHP099 may not provide a benefit.
-
Check Incubation Time: The timing of drug addition and the duration of the assay are critical.
-
Assess target inhibition at early time points (e.g., 2-6 hours) to confirm drug activity.
-
Proliferation or viability assays should be run for a sufficient duration (e.g., 72 hours) to observe an effect on cell growth.[17]
-
Caption: A logical workflow for troubleshooting the lack of drug synergy.
Issue 2: Unexpected Toxicity in In Vivo Combination Studies
Q: Our in vivo combination of SHP099 and a MEK inhibitor is causing significant weight loss and other signs of toxicity in mice, even at doses that were well-tolerated as monotherapies. Why is this happening?
A: Enhanced toxicity in combination studies is a critical concern for improving the therapeutic index.
-
Pharmacodynamic (PD) Overlap: While the goal is to enhance anti-tumor efficacy, the combination can also enhance effects on normal tissues that rely on the MAPK pathway for homeostasis. This can lead to on-target toxicities.
-
Solution: A dose de-escalation strategy is required. Reduce the dose of one or both agents and re-evaluate for a dosing regimen that maintains anti-tumor activity while minimizing toxicity. Intermittent dosing schedules (e.g., dosing on alternating days or 5 days on/2 days off) can also help improve tolerability.[22]
-
-
Pharmacokinetic (PK) Interaction: One drug may be altering the metabolism or clearance of the other, leading to higher-than-expected plasma concentrations.
-
Solution: Conduct a basic PK study. Measure the plasma levels of both drugs when administered alone and in combination to determine if there is a significant drug-drug interaction affecting exposure.
-
-
Model-Specific Sensitivity: The specific mouse strain or tumor model may have a unique sensitivity to this particular combination.
-
Solution: Carefully monitor the animals daily for clinical signs of toxicity (weight loss, hunched posture, ruffled fur). Establish clear endpoints for humane euthanasia (e.g., >20% weight loss). Consider testing the combination in a different tumor model to see if the toxicity is model-specific.
-
Issue 3: Inconsistent Western Blot Results for p-ERK Inhibition
Q: We are seeing variable p-ERK inhibition with SHP099 in our cell-based assays. Sometimes the inhibition is strong, and other times it is weak, even at the same concentration.
A: Reproducibility in signaling pathway analysis is key. Here are common causes of variability:
-
Cell Culture Conditions: The activation state of the MAPK pathway can be highly sensitive to culture conditions.
-
Serum Starvation: Before treating with SHP099, serum-starve the cells for a few hours (e.g., 4-12 hours). This reduces the baseline p-ERK levels, making the inhibitory effect of SHP099 more apparent and reproducible.
-
Cell Density: Ensure that you are plating cells at a consistent density for every experiment. Overly confluent or sparse cultures can have altered signaling pathway activation.
-
-
Timing of Lysate Collection: The inhibition of p-ERK can be dynamic.
-
Time Course Experiment: Perform a time-course experiment (e.g., 30 min, 1h, 2h, 4h, 8h) after SHP099 treatment to determine the optimal time point for observing maximal p-ERK inhibition. For many cell lines, 2 hours is a sufficient time point.[7]
-
-
Lysis Buffer and Sample Handling: Phosphatase and protease activity can alter phosphorylation states after cell lysis.
-
Use Fresh Inhibitors: Always use a lysis buffer containing fresh, potent phosphatase and protease inhibitors.
-
Keep Samples Cold: Keep cell plates on ice during lysis and ensure that lysates are kept at 4°C or on ice at all times. Process the samples for protein quantification and SDS-PAGE promptly or flash-freeze them at -80°C.
-
Key Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using a Cell Viability Assay
This protocol outlines a standard method to assess the synergistic effects of SHP099 in combination with another agent (Drug X) on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
SHP099 hydrochloride and Drug X (dissolved in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, AlamarBlue)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[23]
-
Drug Preparation: Prepare serial dilutions of SHP099 and Drug X in complete culture medium. Create a dose-response matrix. For example, prepare 7 concentrations of SHP099 and 7 concentrations of Drug X.
-
Treatment: Treat the cells with 100 µL of medium containing the drug combinations. Include wells for monotherapy of each drug and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control wells.
-
Use software like CompuSyn or SynergyFinder to calculate the Combination Index (CI).[21]
-
Interpretation: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Assessment of On-Target Inhibition by Western Blot
This protocol is for verifying the inhibition of ERK phosphorylation in response to SHP099 treatment.
Materials:
-
Cancer cell line of interest
-
SHP099 hydrochloride
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-ERK, anti-total ERK, anti-loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat them with various concentrations of SHP099 for a predetermined time (e.g., 2 hours).
-
Lysis: Wash the cells with ice-cold PBS and lyse them directly in the well with ice-cold lysis buffer.[23]
-
Protein Quantification: Scrape the cell lysate, collect it, and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.[23]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the bands using a chemiluminescence substrate and an imaging system.
-
-
Analysis: Quantify the band intensities. The level of p-ERK should be normalized to the total ERK and the loading control. A dose-dependent decrease in the p-ERK/total ERK ratio confirms on-target activity.
References
-
Koyama, S., et al. (2021). SHP2 Inhibition Enhances the Effects of Tyrosine Kinase Inhibitors in Preclinical Models of Treatment-naïve ALK-, ROS1-, or EGFR-altered Non–small Cell Lung Cancer. AACR Journals. Available at: [Link]
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Feng, G. S. (1999). The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions. PubMed. Available at: [Link]
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Tallarida, R. J. (2011). Quantitative Methods for Assessing Drug Synergism. National Institutes of Health. Available at: [Link]
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Foucquier, J., & Guedj, M. (2015). Current Methods for Quantifying Drug Synergism. National Institutes of Health. Available at: [Link]
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Zhao, H., et al. (2019). SHP2-Mediated Signal Networks in Stem Cell Homeostasis and Dysfunction. National Institutes of Health. Available at: [Link]
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Zhao, H., et al. (2018). SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade. National Institutes of Health. Available at: [Link]
-
Targeted Oncology. (2023). SHP2 Inhibitors Undergo Exploration in Combinations. Available at: [Link]
-
Drilon, A., et al. (2023). SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy. AACR Journals. Available at: [Link]
-
Tanimura, K., et al. (2023). Developing SHP2-based combination therapy for KRAS-amplified cancer. JCI Insight. Available at: [Link]
-
Ali, M. A., & Aittokallio, T. (2019). A comprehensive review on drug synergy prediction techniques. Allied Academies. Available at: [Link]
-
Wang, S., et al. (2021). Activating Mutation of SHP2 Establishes a Tumorigenic Phonotype Through Cell-Autonomous and Non-Cell-Autonomous Mechanisms. Frontiers. Available at: [Link]
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Ke, Y., & Wu, D. (2010). The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease. International Journal of Biological Sciences. Available at: [Link]
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Poole, A. W., & Jones, M. L. (2005). The 'Shp'ing news: SH2 domain-containing tyrosine phosphatases in cell signaling. Journal of Endocrinology. Available at: [Link]
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Welsh, J. W., et al. (2020). SHP-2 and PD-L1 Inhibition Combined with Radiotherapy Enhances Systemic Antitumor Effects in an Anti-PD-1-Resistant Model of Non-Small Cell Lung Cancer. PubMed. Available at: [Link]
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Ianevski, A., et al. (2017). Methods for High-throughput Drug Combination Screening and Synergy Scoring. National Institutes of Health. Available at: [Link]
-
Johnson, T. O., et al. (2020). Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors. National Institutes of Health. Available at: [Link]
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Ammar, M., et al. (2020). Pharmacologic Inhibition of SHP2 Blocks Both PI3K and MEK Signaling in Low-epiregulin HNSCC via GAB1. National Institutes of health. Available at: [Link]
-
Mullally, A., et al. (2021). SHP2 inhibition displays efficacy as a monotherapy and in combination with JAK2 inhibition in preclinical models of myeloproliferative neoplasms. PubMed Central. Available at: [Link]
-
Ianevski, A., et al. (2016). Methods for High-Throughput Drug Combination Screening and Synergy Scoring. bioRxiv. Available at: [Link]
-
Liu, X., et al. (2021). Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling. Semantic Scholar. Available at: [Link]
-
Liu, X., et al. (2021). Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling. ResearchGate. Available at: [Link]
-
Santanam, U., et al. (2024). Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers. JCI. Available at: [Link]
-
Sun, T., et al. (2022). Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies. PubMed Central. Available at: [Link]
-
Chen, Y. N., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Novartis OAK. Available at: [Link]
-
Li, S., et al. (2021). Exploring the dynamic mechanism of allosteric drug SHP099 inhibiting SHP2 E69K. PubMed. Available at: [Link]
-
IRBM. (2024). SHP2 Inhibitors: Progress and Perspectives in 2024. Available at: [Link]
-
Eurofins DiscoverX. (2022). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. YouTube. Available at: [Link]
-
VIB. (2018). Safety indications in mouse models treated with full doses of MEK inhibitors and SHP099. Available at: [Link]
-
Tang, M., et al. (2024). Targeting SHP2 with Natural Products: Exploring Saponin-Based Allosteric Inhibitors and Their Therapeutic Potential. PubMed Central. Available at: [Link]
-
Shah, N. J., et al. (2020). Controlled delivery of a protein tyrosine phosphatase inhibitor, SHP099, using cyclodextrin-mediated host–guest interactions in polyelectrolyte multilayer films for cancer therapy. National Institutes of Health. Available at: [Link]
-
ResearchGate. (2021). (PDF) Targeting the SHP2 phosphatase promotes vascular damage and inhibition of tumor growth. Available at: [Link]
-
Bown, C., et al. (2023). SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma. AACR Journals. Available at: [Link]
-
St. Martin, T. B., et al. (2022). Inhibition of SHP2 and SHP1 Protein Tyrosine Phosphatase Activity by Chemically Induced Dimerization. ACS Publications. Available at: [Link]
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Technical Support Center: The Role of SPRY Family Proteins in SHP099 Hydrochloride Resistance
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers investigating resistance mechanisms to the allosteric SHP2 inhibitor, SHP099 hydrochloride. This guide is designed for our audience of researchers, scientists, and drug development professionals. Here, we will delve into the critical role of Sprouty (SPRY) family proteins in mediating resistance to SHP099, providing answers to frequently asked questions, detailed troubleshooting guides for common experimental hurdles, and validated protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses foundational concepts regarding SHP099, SPRY proteins, and the mechanism linking them to drug resistance.
Q1: What is SHP099 and what is its mechanism of action?
A1: SHP099 is a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene.[1] SHP2 is a critical signaling node that positively regulates the RAS-ERK (MAPK) pathway downstream of multiple receptor tyrosine kinases (RTKs).[2][3] SHP099 does not target the catalytic site. Instead, it binds to a tunnel-like pocket formed at the interface of the N-SH2, C-SH2, and PTP domains.[4][5] This binding acts as a "molecular glue," stabilizing SHP2 in its closed, auto-inhibited conformation, which prevents it from activating downstream signaling.[4][5]
Q2: What are SPRY family proteins and what is their typical function?
A2: The Sprouty (SPRY) family consists of four mammalian proteins (SPRY1-4) that are well-established as negative feedback regulators of RTK signaling.[6][7][8] Their primary role is to inhibit the RAS/MAPK pathway.[9][10] The expression of SPRY proteins is often induced by growth factor signaling, creating a classic negative feedback loop that attenuates the signal's duration and intensity.[8][11] They can exert their inhibitory effects by interacting with multiple key signaling molecules, including Grb2, Raf, and SHP2 itself.[2][9][12]
Q3: What is the proposed mechanism for SPRY proteins in mediating resistance to SHP099?
A3: The primary mechanism involves a rapid feedback activation loop, particularly in cancers driven by RTKs like the Fibroblast Growth Factor Receptor (FGFR).[13][14] In these cancers, baseline expression of SPRY proteins can be high, acting as a brake on the signaling pathway. When SHP099 is administered, it effectively inhibits SHP2, leading to an initial decrease in phosphorylated ERK (p-ERK).[13][15] However, since SPRY gene expression is often dependent on active ERK signaling, this drop in p-ERK causes a rapid downregulation of SPRY proteins.[14][15] The loss of these negative regulators (SPRYs) relieves the inhibition on the upstream RTK (e.g., FGFR), causing it to become hyperactivated. This upstream hyperactivation generates a signal strong enough to overcome the downstream blockade by SHP099, leading to a rebound in p-ERK levels and subsequent drug resistance.[13][14]
Q4: Which SPRY protein isoforms are most relevant in this resistance context?
A4: While all four isoforms can inhibit RTK signaling, recent studies have specifically implicated SPRY4 in SHP099 resistance in FGFR-driven cancers.[7] Overexpression of SPRY4 in resistant cell lines was shown to prevent MAPK pathway reactivation and re-sensitize them to SHP099, highlighting its specific role in this feedback mechanism.[13][15] However, the involvement of other isoforms like SPRY1 and SPRY2, which are also known to be deregulated in cancers like breast cancer, should not be ruled out and may be context-dependent.[16]
Q5: What cancer types are most likely to exhibit this SPRY-mediated resistance to SHP099?
A5: This resistance mechanism is most prominently observed in cancers that are highly dependent on an RTK that is strongly regulated by SPRY proteins. FGFR-driven cancers are a prime example.[13][14][15] In general, tumors that rely on RTK signaling for survival and have an intact, functional SPRY-mediated negative feedback loop are potential candidates for developing this form of adaptive resistance.[3]
Troubleshooting Experimental Workflows
This section is formatted to address specific problems you may encounter during your research, providing potential causes and actionable solutions.
Problem Area: Cell Viability & Drug Sensitivity Assays
Q1: My SHP099-treated, FGFR-driven cancer cells show an initial drop in p-ERK, but it rebounds within hours. Are my cells resistant?
A1: This is the hallmark phenotype of adaptive resistance mediated by SPRY proteins.[13][14]
-
Causality: The initial p-ERK drop confirms that SHP099 is engaging its target, SHP2. The subsequent rebound, typically within 2-4 hours, indicates that a rapid feedback mechanism has been activated, overwhelming the inhibitor.[14][15] This is not an experimental artifact but rather the biological phenomenon of resistance.
-
Solution/Next Step:
-
Confirm with a time-course Western blot: Perform a detailed time-course experiment (e.g., 0, 1, 2, 4, 8, 24 hours post-SHP099 treatment) to map the kinetics of the p-ERK rebound.
-
Probe for SPRY proteins: On the same blot, probe for SPRY4 (and other isoforms if possible). You should observe a decrease in SPRY protein levels that precedes or coincides with the p-ERK rebound.
-
Combine with an FGFR inhibitor: As a validation experiment, co-treat the cells with SHP099 and an FGFR inhibitor (e.g., BGJ398). This should block the p-ERK rebound, confirming the role of FGFR reactivation.[13]
-
Q2: I'm not seeing a significant difference in the IC50 for SHP099 between my parental and suspected resistant cell lines in a standard 72-hour assay.
A2: This can be misleading due to the dynamic nature of adaptive resistance.
-
Causality: A standard 72-hour endpoint assay measures the cumulative effect of the drug.[17] The initial cytostatic/cytotoxic effect in the first few hours may be masked by the subsequent recovery and proliferation of the cells once the resistance mechanism is engaged. This can result in an IC50 value that appears similar to sensitive cells.
-
Solutions:
-
Use a shorter endpoint: Try a 24-hour or 48-hour viability assay. This may better capture the initial growth inhibition before the resistance fully manifests.
-
Live-cell imaging: Employ real-time, live-cell imaging to continuously monitor cell confluence or number over 72 hours. This will allow you to visualize the initial growth arrest followed by recovery in the resistant population, a dynamic that endpoint assays miss.
-
Switch to Growth Rate (GR) Metrics: Unlike IC50, GR metrics normalize for differences in cell division rates between cell lines and can provide a more accurate measure of drug sensitivity by distinguishing cytostatic from cytotoxic effects.[17]
-
Problem Area: Protein Analysis (Western Blotting)
Q3: I'm having trouble detecting endogenous SPRY proteins by Western blot. Is this expected?
A3: Yes, this is a common challenge.
-
Causality: Endogenous SPRY proteins are often expressed at low levels. Furthermore, their expression can be transient and tightly regulated by pathway activity. Antibody quality can also be a significant factor.
-
Solutions:
-
Optimize Lysis Buffer: Ensure your lysis buffer contains fresh protease and phosphatase inhibitors to prevent degradation.
-
Increase Protein Load: Increase the amount of total protein loaded onto the gel (e.g., 40-60 µg per lane).
-
Use a Positive Control: If possible, use a cell line known to express high levels of SPRY or a lysate from cells transiently overexpressing the SPRY protein of interest to validate your antibody and protocol.
-
Antibody Validation: Test multiple commercially available antibodies for your SPRY target to find one with optimal sensitivity and specificity for endogenous detection.
-
Enrichment: Consider performing an immunoprecipitation (IP) with your SPRY antibody followed by Western blotting to enrich for the protein and improve detection.
-
Problem Area: Investigating Protein-Protein Interactions (Co-Immunoprecipitation)
Q4: I'm trying to Co-IP SHP2 with a SPRY protein but am not getting a signal for the interacting partner.
A4: The interaction between SHP2 and SPRY can be weak, transient, or dependent on specific cellular states.
-
Causality: Protein-protein interactions within signaling pathways are often conditional (e.g., requiring growth factor stimulation) and can be disrupted by harsh lysis conditions.
-
Solutions:
-
Use a Milder Lysis Buffer: Avoid highly denaturing buffers like RIPA for Co-IP. A Tris-based or HEPES-based buffer with a non-ionic detergent (e.g., 0.5-1.0% NP-40 or Triton X-100) is preferable to preserve native protein complexes.[18]
-
Stimulate the Pathway: The interaction may be phosphorylation-dependent. Try stimulating the cells with an appropriate growth factor (e.g., FGF for FGFR-driven cells) for a short period (5-15 minutes) before lysis to promote complex formation.
-
Perform In Vivo Crosslinking: To stabilize weak or transient interactions, you can treat cells with a crosslinker like formaldehyde (1%) or DSP before lysis.[19] Remember to include a quenching step and optimize the crosslinking time.
-
Reverse the IP: If you are pulling down with an anti-SHP2 antibody and blotting for SPRY, try the reverse experiment: IP with an anti-SPRY antibody and blot for SHP2. One antibody may be more efficient for IP than the other.
-
Q5: My Co-IP eluate has high background with many non-specific bands, obscuring my results.
A5: High background is a frequent issue in Co-IP, often due to non-specific binding to the beads or the antibody.[20][21]
-
Causality: Proteins can non-specifically adhere to the Protein A/G beads or the antibody itself, leading to a "dirty" pulldown.
-
Solutions:
-
Pre-clear the Lysate: Before adding your specific antibody, incubate the cell lysate with beads alone for 30-60 minutes at 4°C.[21] This will capture proteins that non-specifically bind to the beads. Discard these beads and use the supernatant for your IP.
-
Increase Wash Stringency: Increase the number of wash steps (from 3 to 5) after the antibody-lysate incubation. You can also slightly increase the detergent concentration (e.g., from 0.1% to 0.5% Tween-20) in your wash buffer to disrupt weaker, non-specific interactions.[21]
-
Block the Beads: Before adding them to the lysate, block the beads with a high-concentration protein solution like 2% BSA in your wash buffer.[20]
-
Use an Isotype Control: Always run a parallel IP with a non-specific IgG antibody of the same isotype as your primary antibody. This will reveal which bands are binding non-specifically to the antibody itself.[22]
-
Visualizations & Data Summary
Signaling Pathway Diagram
// Pathway Activation GF -> RTK [label="1. Binds"]; RTK -> SHP2_closed [label="2. Recruits", style=dashed]; SHP2_closed -> SHP2_open [label="3. Activates"]; SHP2_open -> GRB2_SOS [label="4. Promotes\nRAS Loading"]; GRB2_SOS -> RAS -> RAF -> MEK -> ERK; ERK -> pERK [label="Phosphorylation"]; pERK -> Transcription [label="5. Activates"];
// Negative Feedback Loop Transcription -> SPRY [label="6a. Upregulates\nSPRY Expression", style=dashed, constraint=false]; SPRY -> RTK [label="6b. Inhibits RTK\n(Negative Feedback)", color="#EA4335", arrowhead=Tee];
// SHP099 Action and Resistance SHP099 -> SHP2_open [label="7. Binds & Stabilizes\nInactive State", color="#EA4335", arrowhead=Tee]; SHP2_open -> SHP2_closed [style=invis]; pERK -> SPRY [label="8. Low p-ERK\nReduces SPRY", style=dashed, color="#EA4335", arrowhead=Tee]; SPRY -> RTK [label="9. Loss of Inhibition\nCauses RTK Reactivation", style=invis]; // Invisible edge for positioning RTK -> SHP2_closed [label="10. Reactivation Signal\nOvercomes Inhibition", color="#34A853", style=bold, constraint=false]; } dot Caption: SHP099 resistance mechanism via SPRY-mediated feedback loop.
Experimental Workflow Diagram
Data Summary Table
| Parameter | SHP099-Sensitive Cells | SPRY-Mediated Resistant Cells | Expected Rationale |
| SHP099 IC50 (72h) | Low (e.g., < 1 µM) | May appear low or only modestly increased | Adaptive resistance allows cells to recover and proliferate, masking true resistance in endpoint assays. |
| p-ERK (1-2h) | Sustained decrease | Initial decrease | SHP099 effectively inhibits SHP2 in both cell types initially. |
| p-ERK (4-24h) | Remains low | Rebounds to near baseline | Feedback loop reactivates upstream RTK signaling.[13][14] |
| SPRY4 Protein Level | Stable or slight increase | Decreases following p-ERK drop | SPRY expression is dependent on ERK activity; loss of ERK signal leads to protein downregulation.[15] |
| SHP099 + RTKi | Synergistic cell killing | Strong synergy, p-ERK rebound is blocked | Blocking the reactivated RTK prevents the feedback loop, re-sensitizing cells to SHP099.[13] |
Key Experimental Protocols
Disclaimer: These are generalized protocols. Optimization for your specific cell line and reagents is essential.
Protocol 1: Generation of SHP099-Resistant Cell Lines
This protocol is based on the principle of continuous drug exposure to select for resistant populations.[23][24]
-
Determine Initial IC50: First, accurately determine the IC50 of SHP099 for your parental cell line using a 72-hour viability assay.
-
Initial Exposure: Begin culturing the parental cells in media containing SHP099 at a concentration equal to the IC50.
-
Monitor and Passage: Monitor the cells daily. Initially, you will observe significant cell death and reduced proliferation. Passage the cells when they reach ~70-80% confluency, always maintaining the same drug concentration. Freeze down stocks at each passage.
-
Dose Escalation: Once the cells have adapted and are proliferating at a stable rate (typically after 2-4 weeks), double the concentration of SHP099.
-
Repeat: Repeat steps 3 and 4, incrementally increasing the drug concentration. This process can take 3-6 months. A 3- to 10-fold increase in the final IC50 compared to the parental line is a good indicator of resistance.[24]
-
Characterization: Once a resistant population is established at a high drug concentration, characterize it by re-assessing the IC50 and performing the molecular analyses described in this guide.
Protocol 2: Western Blotting for Pathway Analysis
This protocol outlines the detection of key signaling proteins.[25][26]
-
Cell Treatment & Lysis: Plate cells and allow them to adhere overnight. Treat with SHP099 (and/or other inhibitors) for the desired time points. Place plates on ice, wash once with ice-cold PBS, and lyse cells directly on the plate with 1X SDS sample buffer containing protease and phosphatase inhibitors.
-
Sample Preparation: Scrape cells, transfer lysate to a microcentrifuge tube, and sonicate briefly to shear DNA and reduce viscosity. Heat samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE & Transfer: Load 20-40 µg of protein per lane on an 8-12% SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Use BSA for blocking when probing for phosphoproteins.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK, anti-ERK, anti-SPRY4, anti-SHP2) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane 3 times for 5-10 minutes each with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times for 10 minutes each with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and image the blot using a digital imager or film.
Protocol 3: Co-Immunoprecipitation of SHP2 and SPRY
This protocol is optimized to preserve protein-protein interactions.[18][21]
-
Cell Lysis: After desired cell treatment (e.g., growth factor stimulation), wash cells with ice-cold PBS. Lyse cells in a non-denaturing IP Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with fresh protease and phosphatase inhibitors).
-
Pre-clearing: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. Add 20 µL of Protein A/G magnetic beads and incubate for 1 hour at 4°C on a rotator. Pellet the beads and discard them.
-
Immunoprecipitation: Add 2-5 µg of your primary antibody (e.g., anti-SHP2 or anti-SPRY) or an isotype control IgG to the pre-cleared lysate. Incubate overnight at 4°C on a rotator.
-
Complex Capture: Add 30 µL of fresh Protein A/G beads and incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein complexes.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold IP Lysis Buffer.
-
Elution: After the final wash, remove all supernatant. Elute the protein complexes by resuspending the beads in 40 µL of 1X SDS sample buffer and heating at 95°C for 10 minutes.
-
Analysis: Pellet the beads and load the supernatant (the eluate) onto an SDS-PAGE gel for Western blot analysis, probing for the expected interacting partner.
References
-
Reich, A., et al. (2009). Sprouty is a general inhibitor of receptor tyrosine kinase signaling. Development. [Link]
-
Chandramohan, A., et al. (2023). SPROUTY2, a Negative Feedback Regulator of Receptor Tyrosine Kinase Signaling, Associated with Neurodevelopmental Disorders: Current Knowledge and Future Perspectives. MDPI. [Link]
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Antibodies.com. (2024). Co-immunoprecipitation (Co-IP) Troubleshooting. Antibodies.com. [Link]
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Mason, J. M., et al. (2006). Genetic loss of function studies indicate a key role for sprouty proteins in limiting RTK/MAPK function. Cancer Research. [Link]
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Guy, G. R., et al. (2003). Sprouty proteins, masterminds of receptor tyrosine kinase signaling. Journal of Cell Science. [Link]
-
Li, X., et al. (2003). Sprouty: a controversial role in receptor tyrosine kinase signalling pathways. Biochemical Society Transactions. [Link]
-
ProteinGuru. (n.d.). Co-immunoprecipitation (co-IP) Troubleshooting Guide. ProteinGuru. [Link]
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Chen, Y., et al. (2022). Strategies to overcome drug resistance using SHP2 inhibitors. Acta Pharmaceutica Sinica B. [Link]
-
Crown Bioscience. (2024). How to use in vitro models to study and overcome drug resistance in oncology. Crown Bioscience. [Link]
-
Pfeiffer, J. R., et al. (2023). Impact of SHP2 tyrosine phosphorylation on the development of acquired resistance to allosteric SHP2 inhibitors. Oncotarget. [Link]
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Lito, P., & Rosen, N. (2018). Shipping Out MEK Inhibitor Resistance with SHP2 Inhibitors. Cancer Discovery. [Link]
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ResearchGate. (n.d.). Spry1 and Spry2 specifically inhibit the Ras/Raf/MAP kinase pathway... ResearchGate. [Link]
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ResearchGate. (n.d.). Sprouty1 and Sprouty2 provide a control mechanism for the Ras/MAPK signaling pathway. ResearchGate. [Link]
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Lee, J. S., et al. (2023). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments. [Link]
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Niepel, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. [Link]
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Lo, T. L., et al. (2004). The Ras/Mitogen-Activated Protein Kinase Pathway Inhibitor and Likely Tumor Suppressor Proteins, Sprouty 1 and Sprouty 2 Are Deregulated in Breast Cancer. Cancer Research. [Link]
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Fedele, C., et al. (2018). SHP2 Inhibition Prevents Adaptive Resistance to MEK Inhibitors in Multiple Cancer Models. Cancer Discovery. [Link]
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LaRochelle, J. R., et al. (2018). Mechanism of activating mutations and allosteric drug inhibition of the phosphatase SHP2. Nature Communications. [Link]
-
Fedele, C., et al. (2020). Resistance to allosteric SHP2 inhibition in FGFR-driven cancers through rapid feedback activation of FGFR. Oncotarget. [Link]
-
Chandramohan, A., et al. (2023). SPROUTY2, a Negative Feedback Regulator of Receptor Tyrosine Kinase Signaling, Associated with Neurodevelopmental Disorders: Current Knowledge and Future Perspectives. PubMed Central. [Link]
-
ResearchGate. (n.d.). Experimental approaches to study cancer drug resistance. ResearchGate. [Link]
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Ghandi, M., et al. (2015). Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. Journal of Visualized Experiments. [Link]
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InterPro. (n.d.). SPRY domain (IPR003877). EMBL-EBI. [Link]
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Wong, G. S., et al. (2018). SHP2 Inhibition Abrogates MEK inhibitor Resistance in Multiple Cancer Models. bioRxiv. [Link]
-
Larsson, P., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports. [Link]
-
Li, C., et al. (2021). Exploring the dynamic mechanism of allosteric drug SHP099 inhibiting SHP2 E69K. Journal of Molecular Modeling. [Link]
-
Kim, H. J., & Bar-Sagi, D. (2004). Sprouty proteins: multifaceted negative-feedback regulators of receptor tyrosine kinase signaling. Nature Reviews Molecular Cell Biology. [Link]
-
D'Cruz, T., et al. (2013). Structure and function of the SPRY/B30.2 domain proteins involved in innate immunity. Protein Science. [Link]
-
Shimada, Y., et al. (2019). Development of an Experimental Model for Analyzing Drug Resistance in Colorectal Cancer. International Journal of Molecular Sciences. [Link]
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Wakioka, T., et al. (2002). Distinct requirements for the Sprouty domain for functional activity of Spred proteins. Journal of Biological Chemistry. [Link]
-
Edwin, F., et al. (2009). Intermolecular interactions of Sprouty proteins and their implications in development and disease. Molecular Pharmacology. [Link]
-
Fedele, C., et al. (2020). Resistance to allosteric SHP2 inhibition in FGFR-driven cancers through rapid feedback activation of FGFR. Oncotarget. [Link]
-
ResearchGate. (n.d.). Resistance to allosteric SHP2 inhibition in FGFR-driven cancers through rapid feedback activation of FGFR. ResearchGate. [Link]
-
LaRochelle, J. R., et al. (2018). Mechanism of activating mutations and allosteric drug inhibition of the phosphatase SHP2. Nature Communications. [Link]
-
Chen, Z., et al. (2022). An Integrated Proteomic Strategy to Identify SHP2 Substrates. Molecular & Cellular Proteomics. [Link]
-
ResearchGate. (n.d.). Western blot analysis with SHP2 antibody (1:5000), detected by ECL system. ResearchGate. [Link]
-
Fedele, C., et al. (2020). Resistance to allosteric SHP2 inhibition in FGFR-driven cancers through rapid feedback activation of FGFR. PubMed. [Link]
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Technical Support Center: Understanding Insensitivity to SHP099 Hydrochloride
Welcome to the technical support resource for researchers utilizing SHP099 hydrochloride, a potent and selective allosteric inhibitor of the SHP2 phosphatase. This guide is designed to provide in-depth troubleshooting for a common yet complex issue: the insensitivity of certain cancer cell lines to SHP099. Here, we will delve into the mechanistic underpinnings of SHP099 action and explore the various reasons why your cell line of interest may not respond as expected.
Frequently Asked Questions (FAQs)
Before we dive into troubleshooting, let's establish a foundational understanding of SHP099 and its target, SHP2.
Q1: What is SHP2 and what is its role in cancer?
Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling.[1] It is a key component of multiple signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which are fundamental for cell growth, proliferation, differentiation, and survival.[1] In many cancers, SHP2 is overexpressed or harbors activating mutations, leading to sustained activation of these pathways and promoting uncontrolled tumor growth.[2][3]
Q2: How does SHP099 hydrochloride work?
SHP099 is a highly selective, allosteric inhibitor of SHP2.[4] Unlike active site inhibitors, SHP099 binds to a pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains.[4] This binding stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its activation and subsequent downstream signaling.[4][5] By locking SHP2 in this inactive state, SHP099 effectively suppresses the RAS-ERK signaling cascade in cancer cells that are dependent on receptor tyrosine kinase (RTK) signaling.[4][5]
Troubleshooting Guide: Why is My Cancer Cell Line Insensitive to SHP099?
Insensitivity to SHP099 can arise from a variety of intrinsic and extrinsic factors. Below, we systematically address the most common causes and provide experimental strategies to investigate them.
Issue 1: Target-Related Insensitivity - The State of SHP2 Matters
The most direct cause of insensitivity is when SHP099 cannot effectively bind to and inhibit the SHP2 protein in your cells.
Certain gain-of-function (GOF) mutations in the PTPN11 gene can render SHP2 resistant to SHP099.[6][7] These mutations often destabilize the auto-inhibited conformation that SHP099 aims to stabilize.[8][9]
-
Mechanistic Insight: SHP099's binding pocket is optimally present in the closed, inactive state of SHP2.[8] Mutations like E76K, D61Y, and A72V cause a conformational shift in SHP2, favoring an open, active state where the SHP099 binding site is disrupted or eliminated.[6][7][8] This makes the enzyme significantly less responsive to the inhibitor.[8][10] Interestingly, not all oncogenic mutations confer resistance; for instance, the E69K mutation remains sensitive to SHP099.[6][7][11]
-
Troubleshooting & Validation:
-
Sequence the PTPN11 gene in your cell line to check for known resistance-conferring mutations.
-
Perform a Cellular Thermal Shift Assay (CETSA) to assess target engagement. SHP099 binding stabilizes wild-type SHP2, leading to a higher melting temperature. In cells with resistant mutations like E76K, this thermal shift will be minimal or absent.[10][12][13]
-
| SHP2 Mutant | Reported Sensitivity to SHP099 | IC50 (µM) |
| Wild-Type | Sensitive | ~0.07[4] |
| E76K | Resistant | >100-fold increase vs WT[8] |
| D61Y | Resistant | Micromolar range[6][7] |
| A72V | Resistant | Micromolar range[6][7] |
| E69K | Sensitive | Sub-micromolar range[6][11] |
While less common, it's possible your cell line has very low or no SHP2 expression, making it an unsuitable model for a SHP2 inhibitor.
-
Troubleshooting & Validation:
-
Perform a Western blot to quantify SHP2 protein levels in your cell line compared to known sensitive cell lines (e.g., KYSE-520).[5]
-
Consult cancer cell line databases (e.g., CCLE, COSMIC) for PTPN11 expression data.
-
Issue 2: Pathway-Related Insensitivity - Bypassing the Blockade
Even if SHP099 effectively inhibits SHP2, cancer cells can employ various strategies to circumvent this inhibition by reactivating the same pathway or utilizing parallel pathways.
A common mechanism of adaptive resistance is the rapid reactivation of the upstream RTKs that SHP2 acts downstream of.[14]
-
Mechanistic Insight: Inhibition of the RAS-MAPK pathway by SHP099 can relieve negative feedback loops.[15] This can lead to the upregulation and hyperactivation of RTKs, such as FGFR or EGFR, which then drives signaling through the remaining uninhibited SHP2 or other pathways, ultimately causing a rebound in p-ERK levels.[16][17] This phenomenon is particularly well-documented in FGFR-driven cancer cells, which often exhibit insensitivity to SHP099 compared to EGFR-driven cells.[16][17]
-
Troubleshooting & Validation:
-
Conduct a time-course Western blot analysis for p-ERK. In sensitive cells, SHP099 treatment leads to sustained p-ERK inhibition. In cells with rapid feedback, you will observe an initial drop in p-ERK followed by a rebound within a few hours.[16]
-
Combine SHP099 with an appropriate RTK inhibitor (e.g., an FGFR inhibitor for FGFR-driven cancers). If this combination restores sensitivity, it strongly suggests feedback reactivation as the resistance mechanism.[16]
-
Cancer cells can become less reliant on the SHP2-RAS-MAPK axis by upregulating parallel survival pathways.
-
Mechanistic Insight: The PI3K/AKT pathway is a key parallel signaling route that can promote cell survival and proliferation.[18] Loss of negative regulators of this pathway, such as PTEN or INPPL1 (SHIP2), can lead to its hyperactivation, thereby reducing the cell's dependency on SHP2-mediated signaling.[19][20]
-
Troubleshooting & Validation:
-
Perform Western blot analysis for key nodes in parallel pathways, such as p-AKT, before and after SHP099 treatment. An increase in p-AKT may indicate a shift towards this pathway.
-
Use genome-wide CRISPR/Cas9 knockout screens to identify genes whose loss confers resistance to SHP099. This powerful, unbiased approach has identified novel resistance genes like INPPL1 and MAP4K5.[19][21]
-
If mutations exist downstream of SHP2 (e.g., in KRAS or BRAF), the pathway will be constitutively active, rendering inhibition of an upstream component like SHP2 ineffective.
-
Mechanistic Insight: SHP2's primary oncogenic role is to facilitate the activation of RAS.[22] If RAS (e.g., KRAS G12D) or a downstream effector like BRAF (e.g., V600E) is already constitutively active due to a mutation, the pathway is no longer dependent on upstream signals from RTKs and SHP2.
-
Troubleshooting & Validation:
-
Sequence key downstream genes like KRAS, NRAS, HRAS, and BRAF.
-
Test the sensitivity of your cell line to downstream inhibitors (e.g., MEK inhibitors like trametinib). Sensitivity to these inhibitors, but not SHP099, points to a downstream driver mutation.
-
Issue 3: Cell-Extrinsic and Other Factors
Sometimes, the reason for insensitivity is not directly related to the core signaling pathway within the cancer cell itself.
-
Mechanistic Insight: SHP2 plays a complex role in the tumor microenvironment. While it promotes cancer cell proliferation, it also acts as a negative regulator in T-cells, downstream of immune checkpoints like PD-1.[23][24] Therefore, in an in vivo setting or in co-culture experiments, the anti-tumor effects of SHP099 can be mediated by its impact on immune cells rather than a direct effect on the cancer cells.[24][25] Some cancer cell lines, like the CT-26 colon cancer line, are insensitive to SHP099 in vitro but show a response in vivo due to the drug's immune-modulating effects.[24]
-
Troubleshooting & Validation:
-
Assess the immune context of your experiments. Are you working in vitro with a pure cancer cell line, or in a co-culture or in vivo model with immune cells present?
-
If working in vivo, analyze the tumor immune infiltrate after SHP099 treatment using flow cytometry or immunohistochemistry to look for an increase in activated CD8+ T cells.[24][26]
-
Experimental Protocols
Protocol 1: Western Blot for p-ERK Time-Course
This protocol is designed to assess for rapid feedback reactivation of the MAPK pathway.
-
Cell Seeding: Plate your cancer cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal signaling, you may serum-starve the cells for 4-6 hours prior to treatment.
-
Treatment: Treat cells with a relevant concentration of SHP099 hydrochloride (e.g., 1-10 µM). Include a vehicle control (e.g., DMSO).
-
Time Points: Lyse cells at various time points after treatment: 0 hr (pre-treatment), 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Run equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against p-ERK1/2 (T202/Y204) and total ERK1/2 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Use an ECL substrate to visualize bands and quantify band intensity. Normalize p-ERK levels to total ERK.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol determines if SHP099 is engaging with its target, SHP2, inside the cell.
-
Cell Culture and Treatment: Grow cells to high confluency. Treat the cell suspension with SHP099 (e.g., 10 µM) or vehicle for 1 hour at 37°C.
-
Heating: Aliquot the treated cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.
-
Western Blot Analysis: Collect the supernatant and analyze the amount of soluble SHP2 at each temperature point by Western blot.
-
Data Analysis: Plot the amount of soluble SHP2 as a function of temperature. A shift in the melting curve to a higher temperature in the SHP099-treated sample indicates target engagement.[10]
Signaling Pathway and Workflow Diagrams
Caption: SHP2's role in the canonical RTK-RAS-MAPK signaling pathway and the point of inhibition by SHP099.
Caption: A logical workflow for troubleshooting SHP099 insensitivity.
References
- Patsnap Synapse. (2024). What are SHP2 inhibitors and how do they work?
- Zhang, X., et al. (2018). Functions of Shp2 in cancer. Signal Transduction and Targeted Therapy.
- Kortum, R. L., et al. (2021). SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment. Frontiers in Oncology.
- Johnson, M. L., et al. (2022). SHP2 Inhibition as a Promising Anti-Cancer Therapy: Function in Tumor Cell Signaling and Immune Modulation. Scientific Archives.
- Simanshu, D. K., et al. (2022). A comprehensive review of SHP2 and its role in cancer. PubMed.
- Selleck Chemicals. SHP099 HCl phosphatase inhibitor.
- Li, S., et al. (2021). Strategies to overcome drug resistance using SHP2 inhibitors. Acta Pharmaceutica Sinica B.
- Popescu, B., & Shannon, K. (2023). Sidestepping SHP2 inhibition. Journal of Experimental Medicine.
- Zhao, Z., et al. (2018). SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade. Acta Pharmaceutica Sinica B.
- Fedele, C., et al. (2020). Resistance to allosteric SHP2 inhibition in FGFR-driven cancers through rapid feedback activation of FGFR. Oncotarget.
- Cancer Therapy Advisor. (2018). Shipping Out MEK Inhibitor Resistance with SHP2 Inhibitors.
- Wei, L., et al. (2022). Mechanisms of resistance to SHP2 inhibition. AACR Journals.
- Welsh, J. W., et al. (2020). SHP-2 and PD-L1 Inhibition Combined with Radiotherapy Enhances Systemic Antitumor Effects in an Anti-PD-1-Resistant Model of Non-Small Cell Lung Cancer. Cancer Immunology Research.
- BioCAT. (2018). A Target Mutation that Renders a Cancer Drug Ineffective.
- Ahmed, Z., et al. (2020). Resistance to allosteric SHP2 inhibition in FGFR-driven cancers through rapid feedback activation of FGFR. Oncotarget.
- Chen, Y. N. P., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature.
- LaRochelle, J. R., et al. (2019). A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. Journal of Biological Chemistry.
- LaRochelle, J. R., et al. (2019). Development of a cellular target engagement assay for WT and oncogenic mutant (E76K) SHP2 proteins. ResearchGate.
- Sun, X., et al. (2021). Exploring the dynamic mechanism of allosteric drug SHP099 inhibiting SHP2 E69K. Journal of Molecular Modeling.
- Wei, L., et al. (2023). Sidestepping SHP2 inhibition. Journal of Experimental Medicine.
- Fedele, C., et al. (2018). SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models. Cancer Discovery.
- LaRochelle, J. R., et al. (2020). Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors. Journal of Visualized Experiments.
- Sun, X., et al. (2018). Mutation selectivity of the allosteric SHP2 inhibitor SHP099. AACR Journals.
- Sun, X., et al. (2018). Mutation selectivity of the allosteric SHP2 inhibitor SHP099. ResearchGate.
- LaRochelle, J. R., et al. (2018). Structural reorganization of SHP2 by oncogenic mutations and implications for oncoprotein resistance to allosteric inhibition. Nature Communications.
- Zhao, Z., et al. (2021). SHP2 blockade enhances anti-tumor immunity via tumor cell intrinsic and extrinsic mechanisms. ResearchGate.
Sources
- 1. A comprehensive review of SHP2 and its role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. - OAK Open Access Archive [oak.novartis.com]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. A Target Mutation that Renders a Cancer Drug Ineffective - BioCAT [bio.aps.anl.gov]
- 9. Structural reorganization of SHP2 by oncogenic mutations and implications for oncoprotein resistance to allosteric inhibition (Journal Article) | OSTI.GOV [osti.gov]
- 10. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the dynamic mechanism of allosteric drug SHP099 inhibiting SHP2E69K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors [jove.com]
- 14. SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Resistance to allosteric SHP2 inhibition in FGFR-driven cancers through rapid feedback activation of FGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rupress.org [rupress.org]
- 20. Sidestepping SHP2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. scientificarchives.com [scientificarchives.com]
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- 24. SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. SHP-2 and PD-L1 Inhibition Combined with Radiotherapy Enhances Systemic Antitumor Effects in an Anti-PD-1-Resistant Model of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of SHP099 Hydrochloride in KRAS-Mutant Cancer Research
Welcome to the technical support center for researchers investigating the role of SHP099 hydrochloride in KRAS-mutant cancers. As a potent allosteric inhibitor of SHP2, SHP099 holds promise, particularly in combination with other targeted therapies.[1][2] However, its application is nuanced, and its efficacy can be limited by various intrinsic and acquired resistance mechanisms. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions, empowering you to design robust experiments, interpret your results accurately, and overcome common hurdles.
Conceptual Overview: The SHP2-KRAS Axis and the Rationale for Inhibition
SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs).[3][4] It plays a pivotal role in activating the RAS-MAPK pathway, which is frequently dysregulated in cancer.[3][5] In KRAS-mutant cancers, SHP2 can contribute to sustained oncogenic signaling. SHP099 is an allosteric inhibitor that locks SHP2 in an inactive conformation, thereby preventing its activation and subsequent downstream signaling.[6][7] The primary rationale for using SHP099 in KRAS-mutant settings is to block the reactivation of the RAS-MAPK pathway that often occurs as an adaptive resistance mechanism to other targeted agents, such as MEK or KRAS G12C inhibitors.[8][9]
Caption: SHP099 synergizes with multiple targeted and immunotherapies.
Experimental Protocols
Protocol 1: 3D Spheroid Formation and Viability Assay
Diagram 3: Workflow for 3D Spheroid Viability Assay
Caption: Step-by-step workflow for assessing SHP099 efficacy in 3D culture.
Materials:
-
KRAS-mutant cancer cell line of interest
-
Complete cell culture medium
-
Ultra-low attachment 96-well plates
-
SHP099 hydrochloride
-
DMSO
-
3D cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Plate reader
Procedure:
-
Harvest and count cells, then resuspend in complete medium to the desired concentration (typically 1,000-5,000 cells per well, to be optimized for your cell line).
-
Seed the cell suspension into the wells of an ultra-low attachment 96-well plate.
-
Incubate the plate for 3-4 days to allow for spheroid formation.
-
Prepare serial dilutions of SHP099 in complete medium from a DMSO stock. Ensure the final DMSO concentration is constant across all wells.
-
Carefully remove a portion of the medium from each well and replace it with the medium containing the appropriate concentration of SHP099.
-
Incubate the treated spheroids for an additional 72-96 hours.
-
Equilibrate the plate and the 3D cell viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 2: Preparation of SHP099 for In Vivo Oral Gavage
Materials:
-
SHP099 hydrochloride powder
-
Vehicle: 0.5% (w/v) methylcellulose in sterile water, or 0.6% HPMC, 0.4% Tween 80 in 0.9% saline [6][10]* Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles
Procedure:
-
Calculate the total amount of SHP099 required based on the desired dose (e.g., 75 mg/kg), the number of animals, and their average weight.
-
Prepare the vehicle solution. For methylcellulose, slowly add the powder to sterile water while stirring to avoid clumping. For the HPMC/Tween 80 vehicle, prepare as described in the literature. [6]3. Weigh the calculated amount of SHP099 powder and place it in a sterile tube.
-
Add a small amount of the vehicle to the powder and vortex to create a uniform slurry.
-
Gradually add the remaining vehicle to reach the final desired concentration (e.g., 7.5 mg/mL for a 75 mg/kg dose at a 10 mL/kg dosing volume).
-
Vortex the suspension thoroughly. If necessary, sonicate briefly to ensure a fine, uniform suspension.
-
Before each administration, vortex the suspension again to ensure homogeneity.
-
Administer the SHP099 suspension to the mice via oral gavage at the calculated volume based on individual body weight.
Data Summary Table
| Parameter | SHP099 | Reference |
| Target | SHP2 (allosteric inhibitor) | [6] |
| IC50 (in vitro) | ~0.07 µM | [11] |
| Solubility (DMSO) | ~78 mg/mL | [6] |
| Solubility (Water) | Limited, requires sonication and heating | [6] |
| Typical In Vivo Dose | 50-100 mg/kg, oral, daily | [12][13] |
| Common In Vivo Vehicle | 0.5% methylcellulose or 0.6% HPMC/0.4% Tween 80 in saline | [6][10] |
References
-
CRISPR Screening Identifies Mechanisms of Resistance to KRAS G12C and SHP2 Inhibitor Combinations in Non–Small Cell Lung Cancer. (2023). AACR Journals. [Link]
-
SHP-2 phosphatase contributes to KRAS-driven intestinal oncogenesis but prevents colitis-associated cancer development. (n.d.). NIH. [Link]
-
SHP2 Inhibitors Open the Door to Treat KRAS-Mutant Cancers. (2021). Targeted Oncology. [Link]
-
SHP2 inhibition diminishes KRASG12C cycling and promotes tumor microenvironment remodeling. (n.d.). PubMed Central. [Link]
-
Tumor Intrinsic Efficacy by SHP2 and RTK Inhibitors in KRAS-Mutant Cancers. (n.d.). American Association for Cancer Research. [Link]
-
Tumor intrinsic efficacy by SHP2 and RTK inhibitors in KRAS mutant cancers. (2019). American Association for Cancer Research. [Link]
-
SHP2 and SOS1 Targets: Additional Players in the KRAS Inhibitors Race? (2020). Crown Bioscience. [Link]
-
Resistance mechanism of KRAS Q61H mutation to SHP2 inhibition. (2022). ResearchGate. [Link]
-
Targeting KRAS and SHP2 signaling pathways for immunomodulation and improving treatment outcomes in solid tumors. (2024). PubMed. [Link]
-
Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers. (2024). Journal of Clinical Investigation. [Link]
-
Developing SHP2-based combination therapy for KRAS-amplified cancer. (2023). PubMed Central. [Link]
-
Off‐target inhibition by active site‐targeting SHP2 inhibitors. (n.d.). PubMed Central. [Link]
-
Mechanisms of resistance to SHP2 inhibition. (2022). AACR Journals. [Link]
-
SHP2 inhibition mitigates adaptive resistance to MEK inhibitors in KRAS-mutant gastric cancer through the suppression of KSR1 activity. (2023). PubMed. [Link]
-
KRAS Q61H Mutation Confers Cancer Cells with Acquired Resistance to SHP2 Inhibition. (2022). Semantic Scholar. [Link]
-
SHP2 Inhibition Enhances the Effects of Tyrosine Kinase Inhibitors in Preclinical Models of Treatment-naïve ALK-, ROS1-, or EGFR-altered Non–small Cell Lung Cancer. (n.d.). AACR Journals. [Link]
-
(PDF) Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their anti-tumor activity in RAS-driven cancers. (n.d.). ResearchGate. [Link]
-
Off-target inhibition by active site-targeting SHP2 inhibitors. (n.d.). ResearchGate. [Link]
-
Developing SHP2-based combination therapy for KRAS-amplified cancer. (n.d.). Semantic Scholar. [Link]
-
Tumor Intrinsic Efficacy by SHP2 and RTK Inhibitors in KRAS-Mutant Cancers. (2019). PubMed. [Link]
-
Tumor intrinsic efficacy by SHP2 and RTK inhibitors in KRAS mutant cancers. (2019). Novartis OAK. [Link]
-
KRAS-mutant cancers are sensitive to SHP2 inhibition in vivo. Antitumor... (n.d.). ResearchGate. [Link]
-
SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade. (2018). NIH. [Link]
Sources
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. Targeting KRAS and SHP2 signaling pathways for immunomodulation and improving treatment outcomes in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SHP-2 phosphatase contributes to KRAS-driven intestinal oncogenesis but prevents colitis-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SHP2 inhibition diminishes KRASG12C cycling and promotes tumor microenvironment remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SHP2 inhibition mitigates adaptive resistance to MEK inhibitors in KRAS-mutant gastric cancer through the suppression of KSR1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Developing SHP2-based combination therapy for KRAS-amplified cancer - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing treatment schedules for SHP099 hydrochloride in long-term studies
Technical Support Center: SHP099 Hydrochloride Long-Term Studies
From the desk of the Senior Application Scientist
Welcome to the technical support guide for SHP099 hydrochloride. As a first-in-class, orally bioavailable allosteric inhibitor of SHP2, SHP099 presents a powerful tool for investigating receptor tyrosine kinase (RTK) signaling in cancer and other diseases.[1][2] Its unique mechanism, which stabilizes SHP2 in a closed, auto-inhibited conformation, effectively suppresses the RAS-ERK signaling pathway.[1][2][3]
This guide is designed for researchers embarking on long-term preclinical studies. It addresses the common challenges and questions that arise during prolonged experimental timelines, from initial dose planning to interpreting complex outcomes like acquired resistance. Our goal is to provide you with the technical insights and validated protocols necessary to ensure the rigor and success of your research.
Section 1: Foundational Knowledge & Initial Setup (FAQs)
This section addresses the most common initial queries regarding the properties and handling of SHP099 for in vivo experiments.
Question: What is the mechanism of action for SHP099 and why is it selective?
Answer: SHP099 is an allosteric inhibitor, not a competitive active-site inhibitor. It binds to a "tunnel-like" pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains.[1] This binding acts as a "molecular glue," locking the SHP2 protein in its natural, catalytically inactive conformation.[1] This prevents the phosphatase domain from becoming active, thereby blocking downstream signaling, most notably through the RAS-ERK pathway.[2][3]
Its selectivity is a key feature. SHP099 shows no significant activity against SHP1, the closest homolog to SHP2, or other protein tyrosine phosphatases, which is attributed to the unique conformation of its allosteric binding site.[1][3]
Caption: SHP099 allosterically inhibits SHP2, preventing RAS-ERK pathway activation.
Question: How should I prepare SHP099 hydrochloride for long-term oral gavage studies in mice?
Answer: SHP099 hydrochloride's solubility characteristics require a specific vehicle for consistent in vivo administration. While soluble in DMSO, using high concentrations of DMSO for daily dosing is not recommended due to potential toxicity. A common and validated approach is to use a multi-component suspension vehicle.
Recommended Vehicle Formulation: A frequently used vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] Another published vehicle is 0.6% hydroxypropyl methylcellulose (HPMC) with 0.4% Tween-80 in 0.9% saline.[5]
Key Considerations:
-
Fresh Preparation: It is critical to prepare the dosing solution fresh daily or, at a minimum, for short-term batches stored appropriately.[4] Do not store aqueous suspensions for extended periods.
-
Sonication: After adding SHP099 HCl powder to the vehicle, use sonication and gentle warming (if necessary) to achieve a uniform suspension.[4]
-
Mixing: Ensure the suspension is mixed thoroughly (e.g., by vortexing) before drawing each dose to ensure consistent delivery to each animal.
(For a detailed, step-by-step protocol, please see the "Experimental Protocols" section below.)
Question: What is a recommended starting dose and schedule for a mouse xenograft efficacy study?
Answer: The optimal dose depends on the tumor model's sensitivity and the study's goals. However, published preclinical studies provide an excellent starting point.
| Parameter | Species | Model | Dose & Schedule | Key Finding | Reference |
| Oral Bioavailability (F) | Mouse | - | 5 mg/kg PO (single dose) | 46% | [1][3] |
| Antitumor Efficacy | Nude Mice | KYSE-520 Xenograft | 10, 30, or 100 mg/kg, qd (oral gavage) | Dose-dependent tumor growth inhibition; well-tolerated. | [3] |
| Antitumor Efficacy | NSG Mice | HNSCC PDX | 75 mg/kg, qd (6 days/week, oral gavage) | Significant antitumor effects observed. | [5] |
| Antitumor Efficacy | Mice | MPN Model | 10 or 30 mg/kg, qd | Showed therapeutic efficacy as monotherapy. | [6] |
Starting Point Recommendation: Based on this data, a dose of 25-30 mg/kg, administered once daily (qd) by oral gavage , is a robust starting point for many solid tumor xenograft models. Dose-ranging studies (e.g., 10, 30, 75 mg/kg) are highly recommended to establish the optimal therapeutic window for your specific model.
Long-Term Dosing Considerations: For studies extending beyond 4-6 weeks, animal welfare is paramount. Monitor animals daily for clinical signs of toxicity, and measure body weight at least twice weekly. The goal is to use a dose that provides sustained target inhibition without causing significant weight loss (>15-20%) or other adverse effects.[7][8]
Section 2: Troubleshooting Common In-Life & Analysis Issues
This section is formatted as a troubleshooting guide for issues that may arise during the study or data analysis phase.
| Observed Problem | Potential Cause | Recommended Action & Rationale |
| No significant tumor growth inhibition is observed. | 1. Improper Formulation/Dosing: The compound is not being delivered effectively. | 1. Review Formulation Protocol: Ensure the vehicle is prepared correctly and that a uniform suspension is achieved and maintained during dosing. See Protocol 1 for a validated method.[4][5] |
| 2. Insufficient Target Engagement: The dose is too low to adequately inhibit SHP2 in the tumor tissue. | 2. Conduct a Pharmacodynamic (PD) Study: Dose a small cohort of tumor-bearing mice and harvest tumors 2-4 hours post-final dose. Analyze tumor lysates for p-ERK levels via Western blot. A significant reduction in p-ERK compared to vehicle-treated controls confirms target engagement.[3][6] If p-ERK is not suppressed, a dose escalation is warranted. | |
| 3. Inherent Model Resistance: The specific cancer cell line may not be dependent on SHP2 signaling. | 3. Re-evaluate Model Sensitivity: Confirm in vitro sensitivity of your cell line to SHP099. Not all RTK-driven cancers are equally sensitive; for example, some FGFR-dependent cells show initial resistance.[9][10] | |
| Initial tumor regression is followed by regrowth despite continued treatment. | 1. Acquired Resistance: The tumor cells have adapted to bypass SHP2 inhibition. | 1. Investigate Resistance Mechanisms: This is a known phenomenon. Tumors can reactivate the ERK pathway through feedback loops. For example, inhibition of SHP2 can induce feedback activation of RTKs like FLT3 or FGFR.[9][11] Analyze endpoint tumors for reactivation of p-ERK and upregulation of various RTKs. |
| 2. Consider Combination Therapy: Acquired resistance is often driven by pathway reactivation. Combining SHP099 with an inhibitor of the reactivated node (e.g., a MEK inhibitor or a specific TKI) can prevent this escape and restore efficacy.[12][13][14] | ||
| Animals are showing signs of toxicity (e.g., significant weight loss, lethargy). | 1. Dose is too high (exceeds MTD). | 1. Reduce Dose/Modify Schedule: Immediately pause dosing in affected animals. Once they recover, restart at a lower dose (e.g., reduce by 30-50%) or switch to an intermittent schedule (e.g., 5 days on, 2 days off). The Maximum Tolerated Dose (MTD) should be established in preliminary studies.[7] |
| 2. Vehicle Toxicity: Chronic administration of certain vehicles can cause adverse effects. | 2. Include a Vehicle-Only Control Group: This is essential to distinguish compound toxicity from vehicle effects. Ensure the vehicle composition is appropriate for long-term daily administration. | |
| 3. Off-Target Effects (less likely but possible). | 3. Correlate Toxicity with Target Engagement: If possible, assess p-ERK levels in surrogate tissues (like PBMCs) or endpoint tumors to see if toxicity correlates with the degree of target inhibition. SHP099 is highly selective, but high exposures could lead to unforeseen effects.[3] |
graph TD { A[Start: No Efficacy Observed] --> B{Formulation Correct?}; B -->|Yes| C{Dose Sufficient?}; B -->|No| D[Remake Formulation - See Protocol 1]; C -->|Yes| E{Model is SHP2-Dependent?}; C -->|No| F[Increase Dose & Re-test]; E -->|Yes| G[Investigate Acquired Resistance - See Section 3]; E -->|No| H[Select New Model];subgraph Legend direction LR L1[Process Step] L2{Decision Point} L3[Action/Outcome] end style A fill:#F1F3F4,stroke:#5F6368 style D fill:#FBBC05,stroke:#5F6368 style F fill:#FBBC05,stroke:#5F6368 style G fill:#FBBC05,stroke:#5F6368 style H fill:#EA4335,stroke:#5F6368,fontcolor:#FFFFFF style B fill:#4285F4,stroke:#5F6368,fontcolor:#FFFFFF style C fill:#4285F4,stroke:#5F6368,fontcolor:#FFFFFF style E fill:#4285F4,stroke:#5F6368,fontcolor:#FFFFFF
}
Caption: Troubleshooting workflow for lack of in vivo efficacy.
Section 3: Advanced Concepts: Resistance and Combination Strategies
Question: My tumors developed resistance to SHP099. What are the common molecular mechanisms?
Answer: Acquired resistance to SHP2 inhibition is an active area of research and typically involves the tumor's adaptive reactivation of the very pathways SHP099 is designed to suppress. Key mechanisms include:
-
RTK Feedback Activation: Prolonged inhibition of the downstream pathway can relieve negative feedback loops, leading to the hyper-activation and/or upregulation of RTKs like FGFR or EGFR.[9][13] These activated RTKs can then provide a powerful enough signal to overcome SHP2 blockade.
-
Direct Modification of SHP2: In some models, feedback signaling from an activated RTK (e.g., FLT3) can lead to the phosphorylation of SHP2 itself on specific tyrosine residues (like Tyr62).[11] This phosphorylation can stabilize SHP2 in its open, active conformation, thereby preventing the allosteric binding of SHP099.[11]
-
Downstream Pathway Bypass: In some cases, resistance may be mediated by mechanisms that bypass the need for SHP2, for instance, through mutations or amplifications downstream in the RAS-ERK pathway or activation of parallel survival pathways like PI3K/AKT.[12][13]
Question: What are the most promising combination strategies for SHP099 in long-term studies?
Answer: The primary rationale for combination therapy is to block the adaptive resistance mechanisms described above. This leads to more profound and durable responses.
-
With MEK Inhibitors: This is a potent combination for RAS-mutant cancers.[13] MEK inhibitors can cause feedback RTK activation, which SHP099 can effectively block, leading to a synergistic antitumor effect.[13][15]
-
With Receptor Tyrosine Kinase Inhibitors (TKIs): In tumors driven by specific oncogenes (e.g., ALK, ROS1, EGFR), combining SHP099 with the matched TKI can prevent or overcome resistance by eliminating residual ERK activity that persists despite TKI treatment.[12]
-
With Immune Checkpoint Blockade (e.g., anti-PD-1): SHP2 plays a role in suppressing T-cell function via the PD-1 pathway.[2][16] Inhibiting SHP2 can therefore enhance anti-tumor immunity. Combining SHP099 with anti-PD-1 has shown synergistic effects, simultaneously targeting the tumor cell directly and boosting the immune response.[14][16]
Experimental Protocols
Protocol 1: Preparation of SHP099 HCl for Oral Gavage (Suspension)
This protocol is based on a formulation published for in vivo studies.[5]
Materials:
-
SHP099 Hydrochloride (powder)
-
Hydroxypropyl methylcellulose (HPMC)
-
Tween-80
-
0.9% Saline, sterile
-
Sterile conical tubes (15 mL or 50 mL)
-
Sonicator bath
Procedure:
-
Prepare the Vehicle: a. First, prepare a 0.6% (w/v) HPMC solution in 0.9% saline. This may require heating and stirring to fully dissolve. Allow to cool to room temperature. b. To the HPMC solution, add Tween-80 to a final concentration of 0.4% (v/v). Mix thoroughly. This is your final vehicle.
-
Calculate Required Amounts: a. Determine the final desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 20g mouse dosed with 200 µL). b. Calculate the total volume of dosing solution needed for the day's cohort, including ~20% overage. c. Weigh the required amount of SHP099 HCl powder and place it in a sterile conical tube.
-
Prepare the Final Suspension: a. Add the calculated volume of the HPMC/Tween-80/Saline vehicle to the tube containing the SHP099 HCl powder. b. Vortex vigorously for 1-2 minutes to initially suspend the powder. c. Place the tube in a sonicator bath and sonicate for 10-15 minutes, or until a fine, uniform suspension is achieved. Visually inspect to ensure no large clumps remain.
-
Dosing: a. Crucially, vortex the suspension immediately before drawing each dose into the gavage syringe. This is essential to ensure each animal receives the correct amount of the suspended drug. b. Administer the dose via oral gavage. c. Prepare this suspension fresh daily. Do not store.
Protocol 2: Long-Term Dosing and Monitoring in a Xenograft Model
This protocol outlines a standard workflow for an efficacy study.
Caption: Standard experimental workflow for a long-term SHP099 efficacy study.
Protocol 3: Pharmacodynamic Marker Analysis (p-ERK Western Blot)
Procedure:
-
Tissue Collection: At the desired time point post-dose (e.g., 2-4 hours for peak effect), euthanize the animal and immediately excise the tumor.
-
Lysis: Snap-freeze the tumor in liquid nitrogen. For lysis, pulverize the frozen tissue and homogenize in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Phosphatase inhibitors are critical for preserving phosphorylation status.
-
Quantification: Clear the lysate by centrifugation at 4°C. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane) and run on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Incubation: a. Block the membrane for 1 hour at room temperature in 5% BSA or non-fat milk in TBST. b. Incubate with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C. c. Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping & Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control. The ratio of p-ERK to total ERK is the key readout for target engagement.
References
-
Matsumoto, S., et al. (2021). SHP2 Inhibition Enhances the Effects of Tyrosine Kinase Inhibitors in Preclinical Models of Treatment-naïve ALK-, ROS1-, or EGFR-altered Non–small Cell Lung Cancer. Clinical Cancer Research. [Link]
-
Guerra, S., et al. (2021). Phosphorylation of SHP2 at Tyr62 Enables Acquired Resistance to SHP2 Allosteric Inhibitors in FLT3-ITD–Driven AML. Cancer Research. [Link]
-
Fedele, C., et al. (2018). SHP2 Inhibition Prevents Adaptive Resistance to MEK Inhibitors in Multiple Cancer Models. Cancer Discovery. [Link]
-
ILSI Risk Science Working Group on Dose Selection. (1997). Principles for the selection of doses in chronic rodent bioassays. Environmental Health Perspectives. [Link]
-
Wang, L., et al. (2020). Resistance to allosteric SHP2 inhibition in FGFR-driven cancers through rapid feedback activation of FGFR. Oncotarget. [Link]
-
Wang, L., et al. (2020). Resistance to allosteric SHP2 inhibition in FGFR-driven cancers through rapid feedback activation of FGFR. Oncotarget. [Link]
-
Wang, Y., et al. (2021). Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies. Acta Pharmaceutica Sinica B. [Link]
-
Johnson, M. (2023). SHP2 Inhibitors Undergo Exploration in Combinations. Targeted Oncology. [Link]
-
Liu, Y., et al. (2021). Exploring the dynamic mechanism of allosteric drug SHP099 inhibiting SHP2 E69K. Journal of Molecular Modeling. [Link]
-
Fedele, C., et al. (2020). SHP2 Inhibition Abrogates Adaptive Resistance to KRASG12C-Inhibition and Remodels the Tumor Microenvironment of KRAS-Mutant Tumors. bioRxiv. [Link]
-
U.S. Food and Drug Administration. (2017). Redbook 2000: IV.C.5.a. Chronic Toxicity Studies with Rodents. [Link]
-
ecancer. (2018). Safety indications in mouse models treated with full doses of MEK inhibitors and SHP099. [Link]
-
Zhao, M., et al. (2019). SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade. Acta Pharmaceutica Sinica B. [Link]
-
Kk, S., et al. (2020). Pharmacologic Inhibition of SHP2 Blocks Both PI3K and MEK Signaling in Low-epiregulin HNSCC via GAB1. Clinical Cancer Research. [Link]
-
ResearchGate. (2020). Controlled delivery of a protein tyrosine phosphatase inhibitor, SHP099, using cyclodextrin-mediated host–guest interactions in polyelectrolyte multilayer films for cancer therapy. [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Health Effects Test Guidelines: Repeated Dose 28-Day Oral Toxicity Study in Rodents. National Toxicology Program. [Link]
-
Cumaraswamy, A., et al. (2023). SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy. Cancer Discovery. [Link]
-
Zhou, Y., et al. (2023). Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity. International Journal of Molecular Sciences. [Link]
-
Negussie, F., et al. (2023). Targeting SHP2 with an Active Site Inhibitor Blocks Signaling and Breast Cancer Cell Phenotypes. ACS Bio & Med Chem Au. [Link]
-
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Validation & Comparative
A Researcher's Guide to Overcoming Adaptive Resistance: Combining SHP099 Hydrochloride with MEK Inhibitors
For researchers at the forefront of oncology drug development, the challenge of adaptive resistance to targeted therapies is a persistent hurdle. Inhibitors of the mitogen-activated protein kinase (MAPK) pathway, particularly MEK inhibitors (MEKi), have shown promise but are often limited by tumor cells' ability to rapidly rewire signaling pathways and restore proliferation.[1][2] This guide provides an in-depth comparison of a leading-edge strategy: the combination of the allosteric SHP2 inhibitor, SHP099 hydrochloride, with MEK inhibitors to preemptively block this resistance mechanism. We will explore the molecular rationale, present comparative experimental data, and provide validated protocols to empower your research.
The Challenge: Adaptive Resistance to MEK Inhibition
The RAS-RAF-MEK-ERK signaling cascade is a central regulator of cell proliferation and survival, and its hyperactivation is a hallmark of many cancers.[1] While MEK inhibitors like trametinib and selumetinib effectively block this pathway, their clinical efficacy is often transient. A primary mechanism of this adaptive resistance is the rapid feedback reactivation of the pathway.[2] Inhibition of MEK/ERK signaling relieves negative feedback loops, leading to the upregulation and activation of multiple receptor tyrosine kinases (RTKs).[2][3][4] This RTK activation reignites signaling upstream of MEK, primarily through the recruitment of adaptor proteins and the activation of RAS, ultimately restoring ERK activity and driving cell proliferation despite the presence of the MEK inhibitor.[2][4]
dot graph "Adaptive_Resistance_to_MEK_Inhibitor" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", label="Figure 1: Mechanism of Adaptive Resistance to MEK Inhibition", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_pathway" { label="MAPK Signaling Pathway"; bgcolor="#FFFFFF"; RTK [label="RTK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SHP2 [label="SHP2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }
MEKi [label="MEK Inhibitor\n(e.g., Trametinib)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Feedback [label="Feedback\nReactivation", shape=note, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
RTK -> SHP2 -> RAS -> RAF -> MEK -> ERK -> Proliferation; MEKi -> MEK [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; ERK -> RTK [arrowhead=tee, color="#5F6368", style=dashed, label="Negative\nFeedback"]; MEKi -> Feedback [style=invis]; Feedback -> RTK [arrowhead=normal, color="#EA4335", style=bold, label="Upregulation &\nActivation"]; } end_dot Caption: MEK inhibition disrupts a negative feedback loop, causing reactivation of upstream RTKs.
SHP2: The Nodal Point of Resistance
The non-receptor protein tyrosine phosphatase SHP2 (Src homology-2 containing protein tyrosine phosphatase 2), encoded by the PTPN11 gene, has emerged as a critical node in this resistance mechanism.[2] SHP2 is a key downstream mediator for most RTKs and is required for the full activation of the RAS/MAPK pathway.[5][6][7] Upon RTK activation, SHP2 is recruited to phosphorylated adaptor proteins at the cell membrane, where it dephosphorylates specific substrates, ultimately leading to the activation of RAS.[7][8] Because numerous different RTKs can be upregulated to drive resistance, targeting each one individually is impractical. SHP2, however, represents a convergent point for these reactivated signals, making it an ideal therapeutic target to block adaptive resistance universally.[2][9]
SHP099 Hydrochloride: A First-in-Class Allosteric Inhibitor
SHP099 is a potent, selective, and orally bioavailable allosteric inhibitor of SHP2.[5][10] Unlike traditional active-site inhibitors, SHP099 binds to a tunnel-like pocket at the interface of SHP2's domains.[5] This action stabilizes the enzyme in its closed, auto-inhibited conformation, preventing its activation and subsequent signal transduction.[5][11][12] This unique mechanism provides high selectivity for SHP2 over other phosphatases.[5]
dot graph "SHP099_Mechanism" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", label="Figure 2: Allosteric Inhibition of SHP2 by SHP099", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=Mrecord, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_inactive" { label="Inactive State"; bgcolor="#FFFFFF"; Inactive_SHP2 [label="{ Auto-Inhibited SHP2 | { N-SH2 | PTP } }", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SHP099 [label="SHP099", shape=invhouse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; SHP099_Bound [label="{ SHP099-Bound SHP2 | { N-SH2 | PTP } | 'Locked' Inactive" , fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inactive_SHP2 -> SHP099_Bound [label="SHP099 Binding\n(Stabilization)", color="#34A853"]; }
subgraph "cluster_active" { label="Active State"; bgcolor="#FFFFFF"; Active_SHP2 [label="{ Active SHP2 | { N-SH2 | PTP } | Open Conformation" , fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
Inactive_SHP2 -> Active_SHP2 [label="RTK Signal", style=dashed]; SHP099_Bound -> Active_SHP2 [arrowhead=tee, label="Activation Blocked", color="#EA4335", style=bold]; } end_dot Caption: SHP099 locks SHP2 in an inactive state, preventing its activation by RTK signals.
Comparative Efficacy: SHP099 + MEKi vs. Monotherapy
The core therapeutic hypothesis is that co-administration of SHP099 with a MEK inhibitor will create a durable and synergistic anti-tumor response by simultaneously blocking the primary signaling pathway and preventing its reactivation. Extensive preclinical data across a wide range of cancer models validates this approach.
In Vitro Performance
In numerous cancer cell lines, including those from pancreatic, lung, ovarian, and triple-negative breast cancers, the combination of SHP099 and a MEK inhibitor (like trametinib or selumetinib) demonstrates strong synergy.[2][9][13] While single-agent MEKi treatment often leads to a rebound in ERK phosphorylation (p-ERK) after 24-48 hours, the combination therapy maintains profound and sustained suppression of the MAPK pathway.[2]
| Metric | MEK Inhibitor (Monotherapy) | SHP099 + MEK Inhibitor (Combination) | Significance | Cancer Models |
| Cell Viability | Modest, often cytostatic effect | Potent, synergistic reduction in cell viability | High | Pancreatic, NSCLC, Ovarian, TNBC, MPNST[9][14] |
| Colony Formation | Partial inhibition, regrowth common | Markedly reduced or abrogated colony formation | High | Pancreatic, TNBC, Ovarian[13] |
| p-ERK Levels (48h) | Rebound to near-baseline levels | Sustained suppression of p-ERK | High | KRAS-mutant cancer cell lines[2] |
| Apoptosis | Minimal induction | Significant increase in apoptotic markers | High | Pancreatic, TNBC[2][9] |
Table 1: Comparative in vitro efficacy of MEKi monotherapy versus SHP099/MEKi combination therapy. Data synthesized from multiple studies.[2][9][13][14]
In Vivo Xenograft Models
The superiority of the combination is even more pronounced in vivo. In xenograft and genetically engineered mouse models, MEKi monotherapy typically only slows tumor growth, whereas the SHP099/trametinib combination leads to significant tumor regressions.[2][9][15]
| Model Type | Treatment Group | Tumor Growth Inhibition (TGI) / Regression | Reference |
| KRAS-mutant Pancreatic (MIAPaCa-2 Xenograft) | Trametinib (0.25 mg/kg) | Minimal effect | [15] |
| SHP099 (75 mg/kg) | Moderate tumor shrinkage (~60% of tumors) | [15] | |
| SHP099 + Trametinib | Substantial regressions in all treated mice | [15] | |
| Triple-Negative Breast (MDA-MB-468 Xenograft) | Single agents | No consistent regressions | [2][9] |
| SHP099 + Trametinib | Substantial regression | [2][9] | |
| NF1-deficient MPNST Xenograft | Trametinib (0.3 mg/kg) | Partial growth inhibition | [14][16] |
| SHP099 + Trametinib | Greater, sustained growth inhibition | [14][16] |
Table 2: Comparative in vivo efficacy in various cancer models.
This potent in vivo activity is associated with greater inhibition of p-ERK and downstream targets, reduced tumor cell proliferation (Ki-67 staining), and increased apoptosis in combination-treated tumors compared to single-agent groups.[2][9][14]
Alternative Strategies vs. SHP2/MEK Inhibition
Other combinations have been explored to overcome MEKi resistance, such as co-targeting parallel survival pathways like PI3K/AKT.[3][17] However, the adaptive response to MEKi often involves the upregulation of multiple, diverse RTKs, which can reactivate both the MAPK and PI3K pathways.[4] The SHP2/MEK inhibitor combination is advantageous because SHP2 acts as a common downstream hub for the majority of these RTKs, offering a more comprehensive blockade of the resistance mechanism than targeting a single alternative pathway.[2][9]
Key Experimental Protocols
To validate the efficacy of the SHP099 and MEK inhibitor combination in your specific model system, the following self-validating protocols are recommended.
Protocol 1: Cell Viability and Synergy Assessment
-
Objective: To determine the anti-proliferative effect of each drug alone and in combination, and to quantify synergy.
-
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Matrix Preparation: Prepare serial dilutions of SHP099 and the MEK inhibitor (e.g., trametinib). Using an automated liquid handler or multichannel pipette, treat the cells with a matrix of drug concentrations, including single-agent dose responses and all combinations.
-
Causality Check: A full dose-response matrix is crucial for accurately calculating synergy scores across a range of concentrations, rather than at a single fixed dose.[18]
-
-
Incubation: Incubate plates for 72-120 hours, a duration sufficient to observe significant anti-proliferative effects.
-
Viability Readout: Measure cell viability using a luminescent ATP-based assay (e.g., CellTiter-Glo®), which provides a robust measure of metabolically active cells.
-
Data Analysis & Synergy Scoring:
-
Normalize viability data to vehicle-treated controls (100% viability).
-
Calculate IC50 values for each single agent.
-
-
-
Trustworthiness (Controls):
-
Vehicle Control: Cells treated with DMSO (or the drug solvent) only.
-
Positive Control: A known cytotoxic agent to ensure assay performance.
-
No-Cell Control: Wells with media and viability reagent only for background subtraction.
-
Protocol 2: Western Blotting for Pathway Modulation
-
Objective: To confirm that the combination therapy durably suppresses MAPK pathway signaling.
-
Methodology:
-
Treatment: Plate cells in 6-well plates. Treat with vehicle, SHP099, MEK inhibitor, or the combination for both a short (1-2 hours) and a long (24-48 hours) time point.
-
Causality Check: The short time point confirms acute target engagement, while the long time point is essential to observe the adaptive resistance (p-ERK rebound) in the MEKi-only group and its prevention by the combination.
-
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., 5% BSA in TBST).
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include: Phospho-ERK1/2 (p-ERK), Total ERK1/2, and a loading control (e.g., β-Actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensities using densitometry software.
-
-
Trustworthiness (Controls):
-
Loading Control: Ensures equal protein loading across lanes.
-
Total Protein Control: Normalizing p-ERK to total ERK accounts for any changes in total protein expression.
-
Positive/Negative Lysate Controls: Use lysates from cells with known high/low pathway activation if available.
-
dot graph "Experimental_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", label="Figure 3: Workflow for In Vitro Combination Assessment", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Start:\nCancer Cell Line", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
subgraph "cluster_viability" { label="Viability & Synergy"; bgcolor="#FFFFFF"; Plate_96 [label="1. Plate Cells\n(96-well)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat_Matrix [label="2. Treat with\nDrug Matrix", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate_72h [label="3. Incubate 72h+", fillcolor="#F1F3F4", fontcolor="#202124"]; CTG_Assay [label="4. CellTiter-Glo\nAssay", fillcolor="#F1F3F4", fontcolor="#202124"]; Synergy_Calc [label="5. Synergy Score\nCalculation", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Plate_96 -> Treat_Matrix -> Incubate_72h -> CTG_Assay -> Synergy_Calc; }
subgraph "cluster_western" { label="Pathway Analysis"; bgcolor="#FFFFFF"; Plate_6 [label="1. Plate Cells\n(6-well)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat_Time [label="2. Treat\n(2h & 48h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Lyse [label="3. Lyse & Quantify", fillcolor="#F1F3F4", fontcolor="#202124"]; WB [label="4. Western Blot for\np-ERK / Total ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="5. Densitometry\nAnalysis", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Plate_6 -> Treat_Time -> Lyse -> WB -> Analysis; }
Start -> Plate_96; Start -> Plate_6; } end_dot Caption: A dual-arm workflow to assess both phenotypic synergy and molecular mechanism.
Conclusion and Future Directions
The combination of SHP099 hydrochloride and MEK inhibitors represents a rational and highly effective strategy to overcome adaptive resistance in a broad range of cancers. By targeting the convergent node of SHP2, this approach preempts the feedback reactivation of the MAPK pathway that limits the efficacy of MEK inhibitor monotherapy. The robust preclinical data strongly supports the clinical investigation of this combination. For researchers, this strategy provides a powerful tool to achieve more durable and potent anti-tumor responses in models driven by the MAPK pathway. Future work will continue to define the optimal dosing and scheduling, identify predictive biomarkers for patient stratification, and explore the efficacy of this combination in immune-competent models, given SHP2's role in immune checkpoint pathways.[7][10]
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Platanias, L. C. (1995). The Phosphotyrosine Phosphatase SHP-2 Participates in a Multimeric Signaling Complex and Regulates T Cell Receptor (TCR) coupling to the Ras/Mitogen-activated Protein Kinase (MAPK) Pathway in Jurkat T Cells. Journal of Biological Chemistry. [Link]
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Pemov, A., et al. (2021). Combined Inhibition of SHP2 and MEK Is Effective in Models of NF1-Deficient Malignant Peripheral Nerve Sheath Tumors. Pamgene. [Link]
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Overcoming EGFR Inhibitor Resistance in Lung Cancer: A Comparative Guide to the Synergistic Effects of SHP099 Hydrochloride
Introduction: The Challenge of Acquired Resistance in EGFR-Mutant Lung Cancer
Non-small cell lung cancer (NSCLC) harboring activating mutations in the epidermal growth factor receptor (EGFR) has seen a paradigm shift in treatment with the advent of EGFR tyrosine kinase inhibitors (TKIs). Drugs such as osimertinib have demonstrated significant efficacy, particularly against the T790M resistance mutation.[1][2] However, the clinical benefit is often transient, as tumors inevitably develop acquired resistance through a variety of mechanisms.[1][3][4][5][6] These resistance pathways frequently involve the reactivation of downstream signaling cascades, most notably the RAS-MAP kinase (MAPK) pathway, rendering the cancer cells independent of EGFR signaling for their proliferation and survival.[6][7][8] This guide provides a comprehensive analysis of a promising therapeutic strategy to overcome this challenge: the synergistic combination of the allosteric SHP2 inhibitor, SHP099 hydrochloride, with EGFR inhibitors in lung cancer.
The Mechanistic Rationale: Targeting the SHP2-RAS-ERK Axis
Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical positive regulatory role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs), including EGFR.[9][10][11][12] Upon EGFR activation, SHP2 is recruited to phosphorylated tyrosine residues on the receptor or associated adaptor proteins, where it becomes activated.[11] Activated SHP2 is essential for the full and sustained activation of the RAS-ERK signaling pathway, a key driver of cell proliferation and survival.[9][10][11][13] SHP2 is thought to dephosphorylate specific sites that would otherwise recruit RAS GTPase-activating proteins (GAPs), which inactivate RAS.[9][10] By inhibiting GAP recruitment, SHP2 prolongs the active, GTP-bound state of RAS, thus amplifying downstream ERK signaling.[9][10]
In the context of EGFR-TKI resistance, even when the EGFR kinase is inhibited, residual or reactivated signaling through other RTKs can converge on SHP2, leading to the persistent activation of the RAS-ERK pathway. This makes SHP2 a critical node for therapeutic intervention.
SHP099 Hydrochloride: An Allosteric Inhibitor of SHP2
SHP099 is a potent and selective allosteric inhibitor of SHP2.[12][14] It uniquely binds to a pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains, locking SHP2 in an auto-inhibited conformation.[12][15] This prevents SHP2 from engaging with its upstream activators and downstream substrates, effectively shutting down its signaling function.[12] By targeting SHP2, SHP099 directly addresses a key mechanism of resistance to EGFR inhibitors.
Visualizing the Synergy: Signaling Pathways and Experimental Workflow
To better understand the interplay between EGFR inhibitors and SHP099, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow to assess their synergistic effects.
Caption: EGFR and SHP2 signaling pathways in lung cancer.
Caption: Experimental workflow for synergy assessment.
Comparative Performance: SHP099 in Combination with EGFR Inhibitors
Preclinical studies have consistently demonstrated the synergistic anti-tumor activity of SHP099 when combined with EGFR inhibitors across various EGFR-mutant NSCLC cell lines, including those with acquired resistance.
In Vitro Synergistic Effects
The combination of SHP099 with EGFR TKIs, such as osimertinib, leads to a marked inhibition of cancer cell growth.[7][16] This synergy is quantitatively assessed using the Combination Index (CI), where a CI value less than 1 indicates a synergistic interaction. In multiple EGFR-mutant NSCLC cell lines (PC-9 and HCC827), the combination of osimertinib and SHP099 has been shown to be synergistic.[7]
Table 1: In Vitro Synergy of SHP099 and Osimertinib in EGFR-Mutant NSCLC Cell Lines
| Cell Line | EGFR Mutation | Combination Index (CI) at Fa ≥ 0.5 | Reference |
| PC-9 | exon 19 del | < 1 | [7] |
| HCC827 | exon 19 del | < 1 | [7] |
Fa: Fraction affected (a measure of cell killing)
The synergistic effect is rooted in the enhanced suppression of downstream signaling pathways. While EGFR inhibitors alone can reduce the phosphorylation of ERK (p-ERK), this inhibition is often incomplete or transient.[7] The addition of SHP099 leads to a more profound and sustained suppression of p-ERK.[7][16][17] Some studies also report an impact on the PI3K/AKT pathway, with the combination leading to decreased AKT phosphorylation in certain cell lines.[7]
In Vivo Tumor Growth Inhibition
The promising in vitro results have been translated into in vivo xenograft models. The combination of an EGFR TKI and SHP099 resulted in marked growth inhibition of tumors in vivo.[7][16] For instance, in mouse models bearing tumors derived from EGFR-mutant NSCLC cells, the combination of osimertinib and SHP099 has demonstrated superior anti-tumor efficacy compared to either agent alone.[7] Similarly, another SHP2 inhibitor, IACS-13909, caused tumor shrinkage in mouse models of osimertinib-resistant NSCLC, both as a monotherapy and in combination with osimertinib.[8]
Experimental Protocols for Assessing Synergy
To rigorously evaluate the synergistic effects of SHP099 and EGFR inhibitors, the following standardized protocols are recommended.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Protocol:
-
Cell Seeding: Seed EGFR-mutant NSCLC cells (e.g., PC-9, HCC827) in a 96-well opaque-walled plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Drug Treatment: Prepare a dose-response matrix of the EGFR inhibitor and SHP099, both alone and in combination at a constant ratio. Add the drugs to the respective wells. Include vehicle control wells (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control. Calculate IC50 values for each drug alone and in combination. Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect the phosphorylation status of key proteins in the EGFR signaling pathway, such as ERK and AKT.
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the EGFR inhibitor, SHP099, or the combination at specified concentrations for a defined period (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
Protocol:
-
Cell Treatment: Treat cells in 6-well plates with the drugs as described for the Western blot analysis for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Conclusion and Future Directions
The combination of SHP099 hydrochloride with EGFR inhibitors represents a compelling strategy to overcome acquired resistance in EGFR-mutant NSCLC. The strong preclinical evidence for synergy, underpinned by a clear mechanistic rationale, provides a solid foundation for further clinical investigation.[8] Clinical trials evaluating the combination of SHP2 inhibitors with EGFR TKIs are underway and hold the promise of improving outcomes for patients with this challenging disease.[8][18] This guide provides researchers and drug development professionals with the foundational knowledge and experimental framework to further explore and validate this promising therapeutic approach.
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Molecular Mechanism for a Role of SHP2 in Epidermal Growth Factor Receptor Signaling. Molecular and Cellular Biology. [Link]
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SHP2 Inhibition Enhances the Effects of Tyrosine Kinase Inhibitors in Preclinical Models of Treatment-naïve ALK-, ROS1-, or EGFR-altered Non–small Cell Lung Cancer. AACR Journals. [Link]
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Mechanisms of resistance to EGFR-targeted drugs: lung cancer. PMC - PubMed Central. [Link]
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Molecular mechanism for a role of SHP2 in epidermal growth factor receptor signaling. PubMed. [Link]
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Exploring and Targeting New Mechanisms of EGFR Inhibitor Resistance in Lung Cancer. Research Communities by Springer Nature. [Link]
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The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer. Oncotarget. [Link]
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Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma. PubMed. [Link]
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The protein tyrosine phosphatase SHP-2 is required for EGFRvIII oncogenic transformation in human glioblastoma cells. NIH. [Link]
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Molecular mechanisms of acquired resistance to EGFR tyrosine kinase inhibitors in non-small cell lung cancer. PubMed. [Link]
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SHP2 Inhibition Enhances the Effects of Tyrosine Kinase Inhibitors in Preclinical Models of Treatment-naïve ALK-, ROS1-, or EGFR-altered Non-small Cell Lung Cancer. PubMed. [Link]
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Time resolved quantitative phosphoproteomics reveals distinct patterns of SHP2 dependence in EGFR signaling. bioRxiv. [Link]
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The Protein Tyrosine Phosphatase SHP2 as a Mediator of Differential Cellular Sensitivity to EGFR Kinase Inhibitors. Semantic Scholar. [Link]
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SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade. NIH. [Link]
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BridgeBio's Navire preps SHP2 blocker for lung cancer trial after positive mouse study. FierceBiotech. [Link]
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Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. OAK Open Access Archive - Novartis. [Link]
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SHP2 inhibition enhances the anticancer effect of Osimertinib in EGFR T790M mutant lung adenocarcinoma by blocking CXCL8 loop mediated stemness. PMC - NIH. [Link]
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Could SHP2 inhibition overcome osimertinib resistance in NSCLC? Oncology Central. [Link]
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A small molecule inhibitor targeting SHP2 mutations for the lung carcinoma. e-Century Publishing Corporation. [Link]
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SHP2 Inhibition Benefits Epidermal Growth Factor Receptor-mutated Non-Small Cell Lung Cancer Therapy. Bentham Science Publishers. [Link]
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Targeting SHP2 for EGFR Inhibitor Resistant Non-Small Cell Lung Carcinoma. PMC - NIH. [Link]
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ArriVent BioPharma: Its Leading Asset, Furmonertinib, Supports A Cautious Buy. Seeking Alpha. [Link]
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The pre-clinical discovery and development of osimertinib used to treat non-small cell lung cancer. PubMed. [Link]
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Inhibition of ERK and AKT activities by SHP099 combined with a TKI. ResearchGate. [Link]
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Allosteric SHP2 inhibitors suppress lung cancer cell migration by inhibiting non-canonical activation of EphA2 via the ERK-RSK signaling pathway. NIH. [Link]
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Exploring the dynamic mechanism of allosteric drug SHP099 inhibiting SHP2 E69K. PubMed. [Link]
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Marked synergy by vertical inhibition of EGFR signaling in NSCLC spheroids shows SOS1 is a therapeutic target in EGFR-mutated cancer. PubMed. [Link]
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SHP2 inhibition enhances the anticancer effect of Osimertinib in EGFR T790M mutant lung adenocarcinoma by blocking CXCL8 loop mediated stemness. PubMed. [Link]
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A Comparative Guide to the Selectivity of SHP099 Hydrochloride Against Other Phosphatases
For researchers and drug development professionals, the value of a chemical probe or therapeutic candidate is intrinsically linked to its specificity. An inhibitor that engages multiple targets can produce ambiguous experimental results and unforeseen clinical side effects. This guide provides an in-depth evaluation of SHP099 hydrochloride, a first-in-class allosteric inhibitor of Src homology-2 containing protein tyrosine phosphatase 2 (SHP2), focusing on its selectivity against other phosphatases. We will explore the mechanistic basis for its specificity, present comparative experimental data, and provide a detailed protocol for assessing phosphatase inhibitor selectivity in your own laboratory.
The Significance of SHP2 and the Imperative for Selectivity
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal, and generally positive, role in signal transduction.[1][2] It is a crucial mediator downstream of multiple receptor tyrosine kinases (RTKs), where it activates the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, a pathway central to cell proliferation, differentiation, and survival.[1][3][4]
Activating mutations in PTPN11 are oncogenic and have been identified in various cancers, including leukemia and solid tumors, as well as developmental disorders like Noonan syndrome.[5][6] This makes SHP2 a high-value therapeutic target. However, the family of protein tyrosine phosphatases (PTPs) is large, and many members share a high degree of structural conservation within their catalytic active sites.[7][] This conservation presents a formidable challenge for developing selective active-site inhibitors, which often suffer from poor bioavailability and off-target effects.[] The development of SHP099 represents a paradigm shift in targeting SHP2, leveraging a unique mechanism to achieve remarkable selectivity.
The Allosteric Advantage: SHP099's Mechanism of Action
Unlike traditional inhibitors that compete with the substrate at the catalytic site, SHP099 is an allosteric inhibitor.[1][5] In its basal state, SHP2 exists in a "closed," auto-inhibited conformation where the N-terminal SH2 domain physically blocks the PTP catalytic cleft.[9] Upon activation by phosphotyrosine-containing proteins, SHP2 transitions to an "open," active state.
SHP099 functions by binding to a unique, tunnel-like pocket formed at the interface of the N-terminal SH2, C-terminal SH2, and the PTP domains.[1][5] This binding stabilizes the natural, auto-inhibited conformation, effectively acting as a "molecular glue" that locks the enzyme in its inactive state.[1] This allosteric site is not conserved across other phosphatases, providing a strong biochemical basis for SHP099's exquisite selectivity.
Quantitative Selectivity Profile of SHP099
The most direct method for evaluating an inhibitor's selectivity is through in vitro biochemical assays. In these experiments, the inhibitor is tested against the primary target and a panel of other related enzymes under identical conditions. The half-maximal inhibitory concentration (IC₅₀) is determined for each enzyme, and the ratio of IC₅₀ values provides a quantitative measure of selectivity.
Experimental data demonstrates that SHP099 is highly potent against SHP2 while showing a profound lack of activity against other phosphatases, including its closest homolog, SHP1.[1][10][11] This high degree of selectivity is a direct consequence of its allosteric mechanism.
| Phosphatase Target | IC₅₀ of SHP099 | Selectivity Fold (vs. SHP2) | Reference |
| SHP2 | 71 nM | - | [5][10] |
| SHP1 | No activity | >1,400x (estimated) | [1][10] |
| PTP1B | No significant activity | High | [1] |
Note: "No activity" typically means no significant inhibition was observed at the highest tested concentration (e.g., >100 µM).
While SHP099 shows an exceptionally clean profile against other phosphatases and tyrosine kinases, it's important to note that some studies have reported SHP2-independent, off-target effects at high concentrations (>10 µM), specifically the inhibition of autophagic flux.[12][13][14] This underscores the importance of using inhibitors at appropriate concentrations to ensure on-target activity in cell-based experiments.
Detailed Experimental Protocol: In Vitro Fluorescence-Based Phosphatase Assay
This protocol describes a robust, fluorescence-based assay suitable for high-throughput screening to determine the IC₅₀ of an inhibitor against a panel of phosphatases. The assay relies on a universal phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), which is non-fluorescent until it is dephosphorylated.[15]
A. Rationale (E-E-A-T) This protocol is designed to be self-validating. By including no-enzyme and no-inhibitor (vehicle) controls, we can establish the baseline and maximum signal windows. Running the assay in a time-course (kinetic) mode, rather than as a single endpoint, allows for the calculation of initial reaction velocities (V₀), which provides more accurate and reproducible data for IC₅₀ determination, especially for identifying competitive inhibitors.[7][16] The choice of a universal fluorescent substrate allows for consistent comparison across a diverse panel of phosphatases.[15]
B. Materials & Reagents
-
Enzymes: Recombinant human SHP2, SHP1, PTP1B, etc.
-
Inhibitor: SHP099 Hydrochloride
-
Substrate: DiFMUP (e.g., from a commercial supplier)
-
Buffer Components: Tris-HCl, NaCl, DTT, BSA
-
Solvent: DMSO (Anhydrous)
-
Hardware: 384-well black, flat-bottom assay plates; multichannel pipettes; fluorescent plate reader with kinetic capabilities (Excitation/Emission ~358/450 nm).
C. Step-by-Step Methodology
-
Assay Buffer Preparation: Prepare an appropriate assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA).
-
Inhibitor Dilution: Create a serial dilution series of SHP099 hydrochloride in DMSO, typically starting from a high concentration (e.g., 10 mM). This will be your 100x stock plate.
-
Assay Plate Preparation:
-
Add 0.5 µL of serially diluted SHP099 or DMSO (for 0% and 100% activity controls) to the appropriate wells of a 384-well plate.
-
Prepare a 2x working solution of the phosphatase in assay buffer. Add 25 µL of this solution to each well (except for "no enzyme" controls).
-
Add 25 µL of assay buffer to the "no enzyme" control wells.
-
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a 2x working solution of DiFMUP substrate in the assay buffer. Initiate the enzymatic reaction by adding 25 µL of the DiFMUP solution to all wells. The final volume will be 50 µL.
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed fluorescent plate reader. Measure the increase in fluorescence intensity kinetically over 30-60 minutes at 30°C.
-
Data Analysis:
-
For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_no_enzyme) / (V₀_vehicle - V₀_no_enzyme))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Conclusion
SHP099 hydrochloride exhibits an outstanding selectivity profile, potently inhibiting its target SHP2 while largely sparing other phosphatases, including the closely related SHP1. This high degree of specificity is rooted in its novel allosteric mechanism of action, which targets a unique regulatory pocket rather than the highly conserved catalytic site common to PTPs. While researchers should remain mindful of potential off-target effects at high concentrations in cellular models, the biochemical selectivity of SHP099 makes it an invaluable and reliable tool for investigating SHP2-mediated signaling pathways and a foundational molecule for the development of targeted cancer therapeutics.
References
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- St. Germain, M. R., & Lountos, G. T. (2017). Optimizing an in vitro phosphatase assay to screen for competitive inhibitors. ResearchGate.
- ResearchGate. (n.d.). (PDF) Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their anti-tumor activity in RAS-driven cancers.
- Fang, Z., et al. (2016). Selective Detection of Allosteric Phosphatase Inhibitors. Journal of the American Chemical Society, 138(8), 2532-2535.
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- Weber, M., et al. (2013). Development of a colorimetric and a fluorescence phosphatase-inhibitor assay suitable for drug discovery approaches. Journal of Biomolecular Screening, 18(7), 825-833.
- Eurofins Discovery. (n.d.). Phosphatase Profiling Solutions - Screen & Profile.
- Selleck Chemicals. (n.d.). SHP099 phosphatase inhibitor.
- Anand, K., et al. (2022). Targeting SHP2 phosphatase in hematological malignancies. Expert Opinion on Therapeutic Targets, 26(10), 899-913.
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A Guide to Confirming the On-Target Activity of SHP099 Hydrochloride Using SHP2 Mutants
In the landscape of targeted cancer therapy, the non-receptor protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, has emerged as a critical node in cellular signaling.[1][2][3] SHP2 is a key mediator of the RAS-MAPK pathway, which is essential for cell proliferation and survival.[1][4] Its dysregulation through activating mutations or overexpression is implicated in various cancers, making it a compelling therapeutic target.[1][5] SHP099 hydrochloride is a potent and selective allosteric inhibitor of SHP2.[2][6][] It uniquely functions by stabilizing SHP2 in its auto-inhibited conformation.[6][8][9] This guide provides a comprehensive framework for utilizing SHP2 mutants to rigorously validate the on-target activity of SHP099, a crucial step in preclinical drug development.
The Rationale for Using SHP2 Mutants
SHP2's structure comprises two tandem SH2 domains (N-SH2 and C-SH2) and a protein tyrosine phosphatase (PTP) domain.[10][11][12] In its inactive state, the N-SH2 domain binds to the PTP domain, blocking the active site.[13][14] SHP099 binds to a tunnel-like pocket at the interface of all three domains, locking the enzyme in this auto-inhibited state.[6][15]
Oncogenic mutations in SHP2, often found at the interface between the N-SH2 and PTP domains, disrupt this auto-inhibition, leading to a constitutively active enzyme.[15][16] This conformational shift can dramatically reduce the binding affinity of allosteric inhibitors like SHP099.[5][16][17][18][19] Therefore, comparing the effect of SHP099 on wild-type (WT) SHP2 versus these resistant mutants provides a powerful method to confirm that the inhibitor's cellular effects are indeed mediated through direct engagement of SHP2.
For instance, the E76K mutation, frequently observed in juvenile myelomonocytic leukemia, pivots the C-SH2 domain and relocates the N-SH2 domain, disrupting the binding pocket for SHP099 and rendering the enzyme significantly more resistant to the inhibitor.[5][16][20] Conversely, some mutations, like E69K, may remain sensitive to SHP099.[21][22] By testing against a panel of such mutants, researchers can build a strong case for the on-target activity of their compound.
Visualizing SHP2 Signaling and Inhibition
To understand the experimental strategies, it is essential to visualize the SHP2 signaling pathway and the mechanism of SHP099 action.
Caption: SHP2 signaling pathway and the mechanism of SHP099 action.
Experimental Validation: A Step-by-Step Guide
To rigorously confirm the on-target activity of SHP099, a combination of biochemical and cellular assays is recommended.
Biochemical Assays: Direct Measurement of SHP2 Inhibition
Biochemical assays directly measure the enzymatic activity of purified SHP2 protein in the presence of an inhibitor. This is the first and most direct test of on-target engagement.
Experimental Workflow:
Caption: Workflow for biochemical validation of SHP099.
Detailed Protocol: In Vitro Phosphatase Assay [23][24][25]
-
Protein Preparation: Express and purify recombinant full-length wild-type SHP2 and various SHP2 mutants (e.g., E76K, D61Y, E69K, A72V).
-
Assay Setup: In a 384-well plate, prepare reactions containing assay buffer (e.g., 50 mM Bis-Tris pH 6.0, 50 mM NaCl, 5 mM DTT, 0.01% Tween-20), a constant concentration of SHP2 protein (WT or mutant), and serial dilutions of SHP099 hydrochloride or vehicle (DMSO).
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme. For WT SHP2, which is auto-inhibited, include a phosphopeptide activator (e.g., a dually phosphorylated IRS-1 peptide) during this step to induce an active conformation.[15][23]
-
Reaction Initiation: Initiate the phosphatase reaction by adding a fluorogenic substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), to each well.
-
Data Acquisition: Immediately measure the fluorescence intensity over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value for each SHP2 variant.
Expected Results and Interpretation:
| SHP2 Variant | SHP099 IC50 (µM) | Interpretation |
| Wild-Type | ~0.07 - 0.7 | Potent inhibition, confirming direct binding.[6][26] |
| E76K | >10 (or significantly increased) | Markedly reduced sensitivity, indicating the mutation disrupts the SHP099 binding site and confirming on-target action.[5][17][26] |
| D61Y | ~1.2 | Moderately reduced sensitivity.[26] |
| E69K | ~0.4 | Sensitivity is maintained, suggesting this mutation does not significantly alter the SHP099 binding pocket.[21][26] |
| A72V | ~2.0 | Reduced sensitivity.[26] |
A significant rightward shift in the IC50 curve for mutants like E76K compared to WT SHP2 provides strong evidence that SHP099's inhibitory activity is mediated through the intended allosteric site.
Cellular Assays: Probing On-Target Activity in a Biological Context
Cellular assays are crucial to confirm that SHP099 engages SHP2 within a living cell and that the observed downstream effects are a consequence of this engagement.
A. Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement [15][27][28][29][30]
CETSA is a powerful method to verify direct binding of a drug to its target protein in a cellular environment. The principle is that ligand binding typically stabilizes a protein against thermal denaturation.
Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect with constructs expressing either wild-type SHP2 or a resistant mutant like SHP2-E76K.
-
Compound Treatment: Treat the transfected cells with SHP099 or a vehicle control (DMSO) for a sufficient time to allow cell penetration and target binding (e.g., 1 hour).
-
Thermal Denaturation: Aliquot the cell suspensions and heat them to a range of temperatures for a set time (e.g., 3 minutes).
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured protein) from the insoluble fraction (containing aggregated, denatured protein) by centrifugation.
-
Protein Quantification: Quantify the amount of soluble SHP2 in each sample using Western blotting or an enzyme complementation assay.[15][28]
-
Data Analysis: Plot the percentage of soluble SHP2 against temperature. A shift in the melting curve to a higher temperature in the presence of SHP099 indicates target stabilization and therefore, engagement.
Expected Results and Interpretation:
-
WT SHP2: A significant thermal shift to the right (increased melting temperature) will be observed in SHP099-treated cells compared to vehicle-treated cells, confirming intracellular target engagement.[15]
-
SHP2-E76K: Little to no thermal shift will be observed in SHP099-treated cells, as the mutation prevents effective binding and stabilization.[15] This differential effect is a hallmark of on-target activity.
B. Western Blotting for Downstream Signaling: Assessing Pathway Modulation
SHP2 is a positive regulator of the RAS-MAPK pathway, and its inhibition is expected to decrease the phosphorylation of ERK (p-ERK).[4][8][31]
Detailed Protocol: p-ERK Western Blot [32][33][34][35][36]
-
Cell Lines: Use a panel of cell lines:
-
Treatment: Treat the cells with a dose range of SHP099 for a defined period (e.g., 2 hours).
-
Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against p-ERK1/2 and total ERK1/2.
-
Detection and Analysis: Use appropriate secondary antibodies and a chemiluminescent substrate to detect the protein bands. Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Expected Results and Interpretation:
| Cell Line | Effect of SHP099 on p-ERK Levels | Interpretation |
| SHP2-dependent (WT) | Dose-dependent decrease.[8] | Confirms that SHP099 inhibits the intended signaling pathway. |
| SHP2-dependent (E76K mutant) | No significant decrease. | Demonstrates that the signaling effect is lost when the direct target is mutated, providing strong evidence for on-target activity.[17] |
| SHP2-independent (e.g., BRAF mutant) | No significant decrease.[9] | Shows that the inhibitor is ineffective when the pathway is activated downstream of SHP2, confirming the specificity of action. |
Conclusion
The validation of on-target activity is a cornerstone of modern drug discovery. By employing a strategic combination of biochemical and cellular assays that leverage the differential sensitivity of wild-type and mutant forms of SHP2, researchers can unequivocally demonstrate that SHP099 hydrochloride exerts its therapeutic effects through the specific and allosteric inhibition of its intended target. This multi-faceted approach, grounded in the molecular mechanism of the inhibitor, provides the rigorous, self-validating data required to confidently advance a compound through the development pipeline.
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Hof, P., Pluskey, S., Dhe-Paganon, S., Eck, M. J., & Shoelson, S. E. (1998). Crystal structure of the tyrosine phosphatase SHP-2. Cell, 92(4), 441–450. [Link]
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LaMarche, M. J., Acker, M. G., Argintaru, A., Bauer, D., Boisclair, J., Chan, H., ... & Fortin, P. D. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor. Journal of Medicinal Chemistry, 59(19), 9181–9191. [Link]
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LaRochelle, J. R., Fodor, M., GDD, C., & B, T. (2018). Allosteric inhibition of SHP2 is influenced by cancer mutations and activating ligands in vitro. ResearchGate. [Link]
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Sanford Burnham Prebys Medical Discovery Institute. (2020). Assessing Cellular Target Engagement by SHP2 PTPN11 Phosphatase Inhibitors. Journal of Visualized Experiments. [Link]
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Ahmed, T. A., & T, A. (2020). Resistance to allosteric SHP2 inhibition in FGFR-driven cancers through rapid feedback activation of FGFR. Oncogene, 39(13), 2743–2757. [Link]
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LaRochelle, J. R., Fodor, M., GDD, C., & B, T. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Bio-protocol, 12(18). [Link]
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Pfeiffer, J. K., Olsen, J. V., & J, O. (2023). Impact of SHP2 tyrosine phosphorylation on the development of acquired resistance to allosteric SHP2 inhibitors. Cell Communication and Signaling, 21(1), 123. [Link]
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Martinelli, S., & S, M. (2009). Biochemical characterization of SHP2 mutants. ResearchGate. [Link]
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Amaravadi, R. K., & R, A. (2024). Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers. Journal of Clinical Investigation. [Link]
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Igumenova, T. I., & T, I. (2018). Mechanism of activating mutations and allosteric drug inhibition of the phosphatase SHP2. Nature Communications, 9(1), 4542. [Link]
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Wang, Y., & Y, W. (2021). Gain-Of-Function E76K-Mutant SHP2 Promotes Cell Proliferation, Metastasis, And Tumor Growth In Glioblastoma Through Activation Of The ERK/CREB Pathway. Cancer Management and Research, 13, 1435–1446. [Link]
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A Comparative Guide to the Pharmacokinetic Profiles of SHP099 Hydrochloride and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of Allosteric SHP2 Inhibition
Src homology-2 containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that has emerged as a critical node in cellular signaling.[1] It plays a pivotal role in the RAS-extracellular signal-regulated kinase (ERK) signaling cascade, a pathway fundamental to cell growth and survival.[1] Activating mutations in SHP2 are linked to developmental disorders like Noonan syndrome and are implicated in a variety of cancers.[1][2] This has made SHP2 an attractive target for therapeutic intervention.
SHP099 hydrochloride is a first-in-class, potent, and orally bioavailable small-molecule allosteric inhibitor of SHP2.[1][2] Unlike traditional active-site inhibitors, SHP099 stabilizes SHP2 in a closed, auto-inhibited conformation, effectively acting as a "molecular glue".[1] This novel mechanism of action has paved the way for a new class of targeted cancer therapies. This guide provides an in-depth comparison of the pharmacokinetic profiles of SHP099 and its analogs, offering valuable insights for researchers and drug development professionals.
The SHP2 Signaling Pathway: A Key Target in Oncology
SHP2 is a crucial downstream mediator for multiple receptor tyrosine kinases (RTKs).[1] Upon activation of RTKs by growth factors, SHP2 is recruited to the cell membrane where it dephosphorylates specific substrates, leading to the activation of the RAS-ERK pathway. This cascade ultimately promotes cell proliferation, differentiation, and survival. In many cancers, hyperactivation of this pathway due to mutations in SHP2 or upstream RTKs drives uncontrolled tumor growth.[3] Allosteric inhibitors like SHP099 and its analogs aim to curtail this aberrant signaling.
Caption: Simplified SHP2 signaling pathway and the mechanism of action of SHP099.
Comparative Pharmacokinetic Profiles
A thorough understanding of a drug candidate's pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes it (ADME)—is paramount for its development. Here, we compare the available PK data for SHP099 and its prominent analog, TNO155.
| Parameter | SHP099 Hydrochloride | TNO155 | Species |
| Oral Bioavailability (F%) | 46% | 78% | Mouse |
| Data not available | 100% | Rat | |
| Data not available | >100% | Dog | |
| Data not available | 60% | Monkey | |
| Clearance (CL) | Data not available | 24 mL/min/kg | Mouse |
| Data not available | 15 mL/min/kg | Rat | |
| Data not available | 4 mL/min/kg | Dog | |
| Data not available | 6 mL/min/kg | Monkey | |
| Volume of Distribution (Vd) | Data not available | 3 L/kg | Mouse |
| Data not available | 7 L/kg | Rat | |
| Data not available | 3 L/kg | Dog | |
| Data not available | 4 L/kg | Monkey | |
| Half-life (t1/2) | Data not available | 2 hours | Mouse |
| Data not available | 8 hours | Rat | |
| Data not available | 9 hours | Dog | |
| Data not available | 9 hours | Monkey | |
| Time to Maximum Concentration (Tmax) | Data not available | 0.8 hours | Mouse |
| Data not available | 1 hour | Rat | |
| Data not available | 2 hours | Dog | |
| Data not available | 2 hours | Monkey |
Data Insights:
Based on the available preclinical data, TNO155 exhibits excellent oral bioavailability across multiple species, suggesting good absorption from the gastrointestinal tract.[1] In mice, TNO155 shows higher oral bioavailability compared to SHP099. While comprehensive ADME data for SHP099 in the public domain is limited, the oral bioavailability of 46% in mice indicates moderate absorption.[4] The clearance and volume of distribution data for TNO155 suggest that it is efficiently cleared from the body and distributes well into the tissues.[1] The half-life of TNO155 varies across species, which is a critical consideration for dose scheduling in clinical trials.[1]
Experimental Protocols for In Vivo Pharmacokinetic Studies
To ensure the generation of reliable and reproducible pharmacokinetic data, standardized experimental protocols are essential. The following sections detail the methodologies for key in vivo PK experiments.
In Vivo Pharmacokinetic Study Workflow
Caption: General experimental workflow for an in vivo pharmacokinetic study.
Detailed Methodologies
1. Animal Dosing: Oral Gavage
-
Objective: To administer a precise dose of the test compound orally to the study animals.
-
Materials:
-
Test compound (SHP099 hydrochloride or analog) formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Gavage needles (18-20 gauge for mice).
-
Syringes.
-
Animal scale.
-
-
Procedure:
-
Weigh each animal to determine the correct dosing volume (typically 10 mL/kg for mice).[4]
-
Fill a syringe with the calculated volume of the drug formulation.
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Insert the gavage needle into the esophagus and gently advance it into the stomach.
-
Administer the dose slowly and steadily.
-
Carefully withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress post-dosing.
-
Causality Behind Experimental Choices: Oral gavage is chosen for its ability to deliver a precise and consistent dose directly into the stomach, mimicking oral administration in humans and ensuring accurate assessment of oral bioavailability.
2. Blood Sample Collection: Serial Sampling
-
Objective: To collect blood samples at multiple time points from the same animal to construct a complete pharmacokinetic profile.
-
Materials:
-
Lancets or fine-gauge needles.
-
Capillary tubes (heparinized).
-
Microcentrifuge tubes containing anticoagulant (e.g., EDTA).
-
-
Procedure:
-
At predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), briefly restrain the animal.
-
Puncture a suitable blood vessel, such as the saphenous vein or tail vein, with a lancet.[5][6]
-
Collect a small volume of blood (e.g., 20-30 µL) into a heparinized capillary tube.[5]
-
Transfer the blood immediately into a microcentrifuge tube containing anticoagulant.
-
Gently mix the sample to prevent clotting.
-
Place the sample on ice until processing.
-
Causality Behind Experimental Choices: Serial sampling from the same animal reduces inter-animal variability, leading to more robust and statistically significant pharmacokinetic data with the use of fewer animals.[5]
3. Sample Preparation and Bioanalysis: LC-MS/MS
-
Objective: To extract the drug from the plasma matrix and quantify its concentration using a sensitive and specific analytical method.
-
Materials:
-
Centrifuge.
-
Protein precipitation solvent (e.g., acetonitrile with an internal standard).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
-
Procedure:
-
Centrifuge the blood samples to separate the plasma.
-
To a known volume of plasma, add a protein precipitation solvent to precipitate plasma proteins.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant containing the drug to a clean tube for analysis.
-
Inject the supernatant into the LC-MS/MS system.
-
Quantify the drug concentration by comparing its response to a standard curve.
-
Causality Behind Experimental Choices: LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity, specificity, and ability to quantify low concentrations of drugs in complex biological matrices. Protein precipitation is a simple and effective method for removing the majority of interfering proteins from the plasma sample.
Conclusion and Future Directions
SHP099 hydrochloride and its analogs represent a promising new class of allosteric SHP2 inhibitors with the potential to transform the treatment of various cancers. This guide has provided a comparative overview of the pharmacokinetic profiles of SHP099 and TNO155, highlighting the superior oral bioavailability of TNO155 in preclinical models. While comprehensive pharmacokinetic data for SHP099 remains to be fully elucidated in the public domain, the available information underscores its potential as an orally administered therapeutic.
Future research should focus on detailed ADME studies of SHP099 to provide a more complete picture of its pharmacokinetic properties. Furthermore, head-to-head comparative studies of different SHP2 inhibitors in the same preclinical models will be invaluable for selecting the most promising candidates for clinical development. The experimental protocols detailed in this guide provide a robust framework for conducting such studies, ensuring the generation of high-quality, reproducible data that will ultimately guide the successful translation of these novel inhibitors from the laboratory to the clinic.
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Validating the Anti-Tumor Efficacy of SHP099 Hydrochloride in Immunocompetent Mouse Models: A Comparative Guide
In the landscape of targeted cancer therapy, the protein tyrosine phosphatase SHP2 has emerged as a critical signaling node and a compelling therapeutic target.[1][2] Encoded by the PTPN11 gene, SHP2 is a non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs), ultimately activating the RAS-ERK signaling pathway, which is crucial for cell survival and proliferation.[3][4] Dysregulation of SHP2 activity is implicated in the pathogenesis of several human cancers, making it an attractive target for therapeutic intervention.[5][6]
SHP099 hydrochloride is a first-in-class, potent, and selective allosteric inhibitor of SHP2.[3][7] Unlike orthosteric inhibitors that target the catalytic site, SHP099 stabilizes SHP2 in an auto-inhibited conformation, effectively preventing its activation.[3][] This guide provides an in-depth validation of SHP099 hydrochloride's anti-tumor effects in immunocompetent mouse models and offers a comparative analysis against a clinically relevant therapeutic strategy: combination therapy with an anti-PD-1 antibody. This comparison is particularly pertinent as SHP2 inhibition has been shown to modulate the tumor microenvironment and enhance anti-tumor immunity, suggesting a synergistic potential with immune checkpoint blockade.[9][10]
The Central Role of SHP2 in Oncogenesis and Immune Regulation
SHP2 acts as a critical transducer of signals from growth factor receptors to the RAS-MAPK pathway.[1][11] Its activation is a key step in promoting cell proliferation and survival in various cancers.[12] Furthermore, SHP2 is implicated in the regulation of the immune system. It is a key mediator of the programmed cell death 1 (PD-1) immune checkpoint pathway, where it is involved in suppressing T-cell activation.[3][6] Therefore, inhibiting SHP2 presents a dual-pronged therapeutic strategy: directly inhibiting tumor cell growth and enhancing the host's anti-tumor immune response.
Experimental Validation in Immunocompetent Syngeneic Mouse Models
To robustly evaluate the anti-tumor efficacy of SHP099 hydrochloride, particularly its impact on the immune system, it is imperative to use immunocompetent mouse models. Syngeneic models, where tumor cells of the same genetic background as the mouse strain are implanted, are the gold standard for immuno-oncology studies.[13][14] The CT26 (colon carcinoma) and MC38 (colon adenocarcinoma) models in BALB/c and C57BL/6 mice, respectively, are well-characterized and widely used for this purpose.[15][16][17]
Experimental Workflow
The following diagram outlines a typical workflow for assessing the in vivo efficacy of SHP099 hydrochloride as a monotherapy and in combination with an anti-PD-1 antibody.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for a comparative in vivo study.
-
Animal Models:
-
Procure 6-8 week old female BALB/c or C57BL/6 mice (depending on the cell line) and allow them to acclimate for at least one week.
-
All animal procedures should be performed in accordance with institutional guidelines for animal care and use.[14]
-
-
Cell Culture and Tumor Implantation:
-
Culture CT26 or MC38 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Harvest cells during the logarithmic growth phase and resuspend in sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS) at a concentration of 1 x 106 cells per 100 µL.[10]
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[18]
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth every 2-3 days using a digital caliper. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
When tumors reach an average volume of approximately 100-150 mm3, randomize the mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Group 1 (Vehicle Control): Administer the vehicle solution (e.g., 0.5% methylcellulose with 0.5% Tween 80) daily via oral gavage.[10]
-
Group 2 (SHP099 Hydrochloride Monotherapy): Administer SHP099 hydrochloride (e.g., 50-100 mg/kg) daily via oral gavage.[10]
-
Group 3 (Anti-PD-1 Monotherapy): Administer an anti-PD-1 antibody (e.g., clone RMP1-14, 5 mg/kg) bi-weekly via intraperitoneal (IP) injection.[9]
-
Group 4 (Combination Therapy): Administer both SHP099 hydrochloride and the anti-PD-1 antibody according to their respective schedules.
-
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume and body weight every 2-3 days throughout the study.
-
The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival analysis.
-
Monitor for any signs of toxicity, such as significant weight loss, lethargy, or ruffled fur.
-
-
Terminal Sample Collection and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement.
-
A portion of the tumor can be fixed in formalin for immunohistochemistry (IHC) analysis (e.g., for CD8+ T-cell infiltration).
-
Another portion can be dissociated to create a single-cell suspension for flow cytometry analysis of immune cell populations (e.g., CD4+ T cells, CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).
-
Spleens can also be harvested for analysis of systemic immune responses.
-
Comparative Performance Analysis: SHP099 Hydrochloride vs. Combination Therapy
The following table summarizes expected outcomes based on published preclinical data.
| Performance Metric | SHP099 Hydrochloride (Monotherapy) | SHP099 + Anti-PD-1 (Combination Therapy) | Rationale & Supporting Data |
| Tumor Growth Inhibition | Moderate to significant reduction in tumor volume.[9][19] | Synergistic and more profound tumor growth inhibition, potentially leading to complete regressions.[9][10] | SHP099 directly inhibits tumor cell signaling and enhances anti-tumor immunity, which is further amplified by blocking the PD-1 immune checkpoint.[9][10] |
| CD8+ T-cell Infiltration | Increased infiltration of CD8+ T cells into the tumor microenvironment.[9] | Markedly increased infiltration and activation of CD8+ T cells.[9] | SHP2 inhibition can increase the production of chemokines that attract T cells, and anti-PD-1 reinvigorates exhausted T cells.[10][20] |
| Effector T-cell Function | Enhanced production of effector cytokines like IFN-γ and Granzyme B by tumor-infiltrating lymphocytes.[9] | Significantly higher levels of IFN-γ and Granzyme B, indicating a more robust cytotoxic T-cell response.[9] | The combination of relieving SHP2-mediated T-cell suppression and blocking the PD-1 pathway leads to a more potent anti-tumor T-cell response.[9] |
| Myeloid-Derived Suppressor Cells (MDSCs) | Potential reduction in the frequency of immunosuppressive MDSCs. | Further reduction in MDSC populations within the tumor.[21] | SHP2 inhibition can modulate myeloid cell differentiation and function, contributing to a less immunosuppressive tumor microenvironment.[21] |
| Overall Survival | Increased median and overall survival compared to the vehicle control group.[21] | Significantly prolonged survival, with a higher percentage of long-term survivors.[21] | The robust and durable anti-tumor immune response elicited by the combination therapy translates to improved long-term outcomes. |
| Safety and Tolerability | Generally well-tolerated at efficacious doses, with minimal impact on body weight.[19] | The combination is expected to be well-tolerated, with a safety profile similar to the individual agents.[9] | Preclinical studies have not reported significant synergistic toxicity with this combination. |
Conclusion
SHP099 hydrochloride demonstrates significant anti-tumor efficacy in immunocompetent mouse models, acting through a dual mechanism of direct tumor cell inhibition and enhancement of anti-tumor immunity.[9][10] This guide provides a comprehensive framework for validating these effects and highlights the superior efficacy of combining SHP099 with an immune checkpoint inhibitor like an anti-PD-1 antibody. The synergistic effect observed with this combination underscores the potential of SHP2 inhibition as a cornerstone of novel cancer immunotherapy strategies.[9][22] The provided protocols and comparative data serve as a valuable resource for researchers and drug developers in the preclinical evaluation of SHP2 inhibitors.
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- SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6128456/]
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- SHP2 inhibition synergizes with PD-1 blockade in MC-38 xenograft mice.... ResearchGate. [URL: https://www.researchgate.net/figure/SHP2-inhibition-synergizes-with-PD-1-blockade-in-MC-38-xenograft-mice-The-mice-were_fig5_327494498]
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- A Comparative Guide to Allosteric SHP2 Inhibitors: Shp2-IN-9, SHP099, and RMC-4550. Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-allosteric-shp2-inhibitors-shp2-in-9-shp099-and-rmc-4550/]
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Unlocking the "Undruggable": A Guide to Confirming SHP099's Allosteric Inhibition of SHP2 via Co-Crystallization
For decades, the protein tyrosine phosphatase (PTP) family was largely considered "undruggable" due to the highly conserved and positively charged nature of their active sites, making the development of selective inhibitors a formidable challenge.[1][2] The discovery of SHP099, a potent and selective allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), marked a paradigm shift in the field.[3][4][5] This guide provides an in-depth analysis of how co-crystallization studies were pivotal in confirming the unique mechanism of SHP099 hydrochloride, and objectively compares its performance with other emerging SHP2 inhibitors, offering a valuable resource for researchers in oncology and drug development.
The Central Role of SHP2 in Cell Signaling
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase crucial for regulating cell growth, differentiation, and survival.[6][7] It is a key component in signaling pathways downstream of receptor tyrosine kinases (RTKs), most notably the RAS-mitogen-activated protein kinase (MAPK) pathway.[8][9] Dysregulation of SHP2 through activating mutations or overexpression is implicated in various developmental disorders, such as Noonan syndrome, and numerous cancers, including leukemia, lung, and breast cancer.[3][6]
Structurally, SHP2 is composed of two N-terminal SH2 domains (N-SH2 and C-SH2), a central PTP catalytic domain, and a C-terminal tail.[6][7] In its inactive, or basal state, the N-SH2 domain folds back to block the PTP active site, creating an auto-inhibited conformation.[7][9][10] Upon activation by phosphotyrosine-containing proteins, the SH2 domains bind to these sites, inducing a conformational change that releases this auto-inhibition, opening the catalytic site and allowing SHP2 to dephosphorylate its substrates, thereby promoting downstream signaling.[9][10]
SHP099: A Paradigm Shift in Phosphatase Inhibition
The discovery of SHP099 represented a breakthrough, demonstrating that SHP2 could be effectively and selectively inhibited.[5] Unlike traditional orthosteric inhibitors that compete with the substrate at the active site, SHP099 is an allosteric inhibitor. This means it binds to a site distinct from the catalytic cleft.[3][4] The definitive evidence for this novel mechanism came from co-crystallization and X-ray crystallography studies.
These structural studies revealed that SHP099 binds to a previously undisclosed tunnel-like allosteric pocket formed at the interface of the N-SH2, C-SH2, and PTP domains.[3][4][5][11] By lodging itself in this pocket, SHP099 acts as a "molecular glue," stabilizing the auto-inhibited conformation of SHP2.[12] This prevents the conformational opening required for catalytic activity, effectively locking the enzyme in an inactive state.[3][11] This allosteric mechanism is the foundation of its high selectivity, as the binding pocket is not conserved among other PTPs.[1][13]
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A Researcher's Guide to Assessing the Synergy of SHP099 Hydrochloride with Chemotherapy Agents
This guide provides an in-depth exploration of the therapeutic potential unlocked by combining SHP099 hydrochloride, a potent and selective allosteric inhibitor of SHP2, with various chemotherapy and targeted agents. We will delve into the molecular rationale for these combinations, present supporting preclinical data, and provide detailed experimental frameworks for researchers to validate these synergies in their own labs.
The Central Role of SHP2 in Oncogenic Signaling
Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node within the cell.[1][2] Far from being a simple "off" switch, SHP2 is a crucial positive regulator of the RAS-MAPK signaling pathway, which is a primary driver of cell proliferation, survival, and differentiation.[3][4] Upon activation by receptor tyrosine kinases (RTKs) like EGFR, FGFR, and PDGFR, SHP2 is recruited to the cell membrane where it dephosphorylates specific substrates, ultimately leading to the activation of RAS and the downstream ERK cascade.[2][3]
Gain-of-function mutations or overexpression of SHP2 can lead to hyperactivation of this pathway, promoting uncontrolled cell growth and tumorigenesis.[4][5] Consequently, SHP2 has been implicated in a wide array of cancers, including lung, breast, gastric, and hematological malignancies.[1][2] Its role extends beyond the cancer cell itself, influencing the tumor microenvironment and mediating immune checkpoint pathways like PD-1, making it a multifaceted and highly attractive therapeutic target.[3][6]
SHP099: An Allosteric Approach to SHP2 Inhibition
For years, phosphatases like SHP2 were considered "undruggable" due to the highly conserved and positively charged nature of their catalytic sites, making selective inhibitor design a formidable challenge.[4] The discovery of SHP099 hydrochloride marked a paradigm shift. SHP099 is a first-in-class, orally bioavailable, allosteric inhibitor that does not target the active site.[6][7] Instead, it cleverly binds to a tunnel-like pocket at the interface of the two SH2 domains and the protein tyrosine phosphatase (PTP) domain.[6] This binding event acts as a "molecular glue," locking SHP2 in its naturally auto-inhibited conformation and preventing its activation.[6][8] This mechanism confers high selectivity for SHP2 over other phosphatases, including its closest homolog, SHP1.[8]
The Power of Combination: Preclinical Evidence for Synergy
While SHP099 shows promise as a monotherapy in certain contexts, its true strength lies in its ability to synergize with other anti-cancer agents.[3] By targeting SHP2, SHP099 can block escape pathways, overcome adaptive resistance, and even stimulate an anti-tumor immune response, thereby enhancing the efficacy of conventional treatments.
Combination with Targeted Therapies
Many cancers develop resistance to targeted therapies like tyrosine kinase inhibitors (TKIs) by reactivating the MAPK pathway. SHP2 is often a central node in this resistance mechanism.
| Combination Partner | Cancer Type | Rationale & Key Findings | Supporting Data (In Vitro / In Vivo) | Reference(s) |
| TKIs (e.g., Osimertinib, Crizotinib) | EGFR, ALK, or ROS1-altered NSCLC | SHP099 abolishes residual ERK activity that persists after TKI treatment, preventing the survival of residual cancer cells. | Marked growth inhibition of cancer cells in vitro and in xenograft models. | [9] |
| MEK Inhibitors (e.g., Trametinib) | RAS-mutant cancers | Prevents adaptive resistance to MEK inhibition, which often involves RTK-mediated reactivation of the pathway via SHP2. | Combined MEK and SHP2 inhibition shows greater tumor growth inhibition and promotes regression in various tumor cell lines. | [10] |
| ERBB Inhibitors (e.g., Lapatinib) | KRAS-amplified Gastric Cancer | Dual blockade of the MAPK pathway at different nodes leads to potent cytotoxicity. | Combination of SHP099 and lapatinib showed stronger effects than lapatinib alone and significantly suppressed tumor growth in xenograft models.[11][12] | [11][12] |
| Proteasome Inhibitors (e.g., Bortezomib) | Multiple Myeloma | Synergistic induction of apoptosis and cell cycle arrest. | Co-treatment enhanced expression of apoptotic markers (cleaved caspase-3, BAK) and cell cycle inhibitors (p21).[13] | [13] |
Combination with Immune Checkpoint Blockade
SHP2 plays an inhibitory role in T-cell activation and is a downstream effector of the PD-1 checkpoint.[3][14] This creates a compelling rationale for combining SHP2 inhibition with immunotherapy.
| Combination Partner | Cancer Type | Rationale & Key Findings | Supporting Data (In Vitro / In Vivo) | Reference(s) |
| Anti-PD-1 Antibodies | Colon Cancer | SHP099 has a dual effect: it "enhances" T-cell activation and "normalizes" the anti-tumor immune response by reversing PD-1-mediated T-cell suppression. | Combination therapy showed significantly higher therapeutic efficacy in controlling tumor growth in colon cancer xenograft models compared to either monotherapy.[14] | [10][14] |
Experimental Framework for Assessing Synergy
Objectively quantifying the benefit of a drug combination is crucial. Below are standardized, field-proven protocols for assessing the synergy between SHP099 and other agents in both in vitro and in vivo settings.
In Vitro Synergy Assessment Workflow
The goal of the in vitro assessment is to generate a dose-response matrix to determine if the combined effect of the drugs is greater than what would be expected from their individual activities (additivity).
Protocol: Cell Viability Assay for Synergy
-
Cell Seeding:
-
Culture the cancer cell line of interest under standard conditions.
-
Harvest cells during the logarithmic growth phase and perform a cell count (e.g., using a hemocytometer or automated counter).
-
Seed the cells into 96-well, clear-bottom plates at a pre-determined optimal density (typically 1,000-5,000 cells/well) in 100 µL of media. Allow cells to adhere overnight.
-
-
Drug Preparation and Treatment:
-
Prepare 2x concentrated stock solutions of SHP099 hydrochloride and the chemotherapy agent in culture medium.
-
Create a dose-response matrix. For example, a 6x6 matrix would involve 5 concentrations of SHP099 plus a vehicle control, and 5 concentrations of the chemo agent plus a vehicle control.
-
Add 100 µL of the 2x drug solutions to the appropriate wells, resulting in a final volume of 200 µL. Include wells for vehicle control, each drug alone, and all combinations.
-
Incubate the plates for 72 hours (or a time course appropriate for the cell line).
-
-
Viability Measurement (using Promega CellTiter-Glo® as an example):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the raw luminescence data to the vehicle-treated control wells (representing 100% viability or 0% inhibition).
-
Input the normalized percent inhibition data into a synergy analysis software (e.g., SynergyFinder) to calculate synergy scores based on established models like Bliss Independence or Loewe Additivity.[15] A score significantly above the model's baseline for additivity indicates synergy.
-
In Vivo Synergy Assessment Workflow
In vivo studies using xenograft models are the gold standard for confirming the therapeutic potential of a drug combination. The primary goal is to determine if the combination treatment leads to significantly greater tumor growth inhibition (TGI) than either monotherapy.
Protocol: Xenograft Model for Synergy
-
Model Establishment:
-
Subcutaneously implant a suspension of cancer cells (e.g., 3 x 10⁶ cells in Matrigel) into the flank of immunocompromised mice (e.g., NSG or Nude mice).[12]
-
Monitor tumor growth by measuring with digital calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
-
Randomization and Treatment:
-
Once tumors reach an average size of 100-200 mm³, randomize the animals into four treatment groups (n=8-10 mice per group):
-
Vehicle Control
-
SHP099 hydrochloride (e.g., 50 mg/kg, oral gavage, daily)[12]
-
Chemotherapy Agent (dose and schedule based on literature)
-
SHP099 + Chemotherapy Agent
-
-
Administer treatments for a defined period, typically 21-28 days.[11]
-
Continue to monitor tumor volume and body weight (as a measure of toxicity) throughout the study.
-
-
Endpoint Analysis:
-
At the end of the treatment period (or when tumors reach a predetermined endpoint), euthanize the mice.
-
Excise the tumors and record their final weight.
-
Calculate the Tumor Growth Inhibition (TGI) for each group relative to the vehicle control.
-
Statistically compare the TGI of the combination group to the monotherapy groups. A significantly greater TGI in the combination group indicates in vivo synergy.[16][17]
-
Optional but Recommended: Fix a portion of the tumor tissue in formalin and embed in paraffin for downstream analysis, such as immunohistochemistry (IHC) for proliferation markers (Ki67) or pathway modulation markers (p-ERK).[12]
-
Conclusion
The allosteric SHP2 inhibitor SHP099 hydrochloride represents a powerful tool in the oncologist's arsenal, not just as a standalone agent, but as a potent synergistic partner for a wide range of chemotherapies and targeted agents. By mechanistically blocking key resistance pathways and enhancing anti-tumor immunity, combination strategies centered on SHP099 have the potential to significantly improve therapeutic outcomes. The experimental frameworks provided here offer a robust starting point for researchers to rigorously evaluate these combinations and contribute to the development of next-generation cancer therapies.
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Au-Yeung, G., & Prahallad, A. (2021). SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment. Cancer Research, 81(15), 3847-3855.
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Zhang, Z., & Zhang, Z. Y. (2022). Functions of Shp2 in cancer. Journal of Cellular and Molecular Medicine, 26(5), 1365-1376.
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Saarland University. (2021). Scientists decode activation mechanism of SHP2 protein that can trigger cancer. News-Medical.Net.
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Ran, H., et al. (2023). A comprehensive review of SHP2 and its role in cancer. Request PDF on ResearchGate.
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Selleck Chemicals. SHP099 HCl phosphatase inhibitor.
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Padmanabhan, A., & Agazie, Y. M. (2022). Setting sail: maneuvering SHP2 activity and its effects in cancer. Cell Communication and Signaling, 20(1), 1-15.
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Umeda, S., et al. (2022). SHP2 Inhibition Enhances the Effects of Tyrosine Kinase Inhibitors in Preclinical Models of Treatment-naïve ALK-, ROS1-, or EGFR-altered Non–small Cell Lung Cancer. Clinical Cancer Research, 28(1), 181-192.
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Li, Y., et al. (2022). SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma. Frontiers in Oncology, 12, 868352.
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Crown Bioscience. (2023). Exploring the Future of Drug Combinations: A Deep Dive into In Vivo Synergy Research in Mouse Tumor Models. Crown Bioscience Blog.
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Targeted Oncology. (2023). SHP2 Inhibitors Undergo Exploration in Combinations.
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Abali, S. T., et al. (2023). Developing SHP2-based combination therapy for KRAS-amplified cancer. JCI Insight, 8(3), e160132.
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Charles River Laboratories. Cancer Models.
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Lopez, A. M., et al. (1999). A model-based approach for assessing in vivo combination therapy interactions. Proceedings of the National Academy of Sciences, 96(23), 13023-13028.
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Crown Bioscience. (2022). Combating Cancer Drug Resistance with In Vivo Models. Crown Bioscience Blog.
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Lopez, A. M., et al. (1999). A model-based approach for assessing in vivo combination therapy interactions. PubMed.
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Ianevski, A., et al. (2020). Methods for High-throughput Drug Combination Screening and Synergy Scoring. Methods in Molecular Biology, 2148, 425-447.
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Ianevski, A., et al. (2020). Methods for High-throughput Drug Combination Screening and Synergy Scoring. Springer Link.
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Zhao, M., et al. (2019). SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade. Acta Pharmaceutica Sinica B, 9(2), 304-315.
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Chen, Y. N. P., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature, 535(7610), 148-152.
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Wang, T., et al. (2021). Exploring the dynamic mechanism of allosteric drug SHP099 inhibiting SHP2 E69K. Journal of Biomolecular Structure and Dynamics, 39(1), 1-12.
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ResearchGate. (2023). Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors.
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Abali, S. T., et al. (2023). Developing SHP2-based combination therapy for KRAS-amplified cancer. JCI Insight.
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Chen, Y. N. P., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. PubMed.
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Tallarida, R. J. (2006). Quantitative Methods for Assessing Drug Synergism. Current Protocols in Pharmacology, Chapter 9, Unit 9.5.
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Navigating the Terrain of SHP2 Inhibitor Resistance: A Comparative Guide to Cross-Resistance Between SHP099 Hydrochloride and Other Allosteric Inhibitors
Introduction: SHP2 as a Pivotal Node in Oncogenic Signaling
The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical transducer of signaling cascades downstream of multiple receptor tyrosine kinases (RTKs).[1][2] By modulating the RAS-mitogen-activated protein kinase (MAPK) pathway, SHP2 plays a pivotal role in cell growth, proliferation, and survival.[3][4][5] Its dysregulation through gain-of-function mutations or overexpression is implicated in various human cancers, making it a compelling therapeutic target.[1][6]
The development of allosteric inhibitors, such as SHP099 hydrochloride, represented a significant breakthrough. These molecules function by binding to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing SHP2 in its closed, auto-inhibited conformation.[7][8][][10] This guide provides an in-depth comparison of cross-resistance profiles between SHP099 and other prominent allosteric SHP2 inhibitors, including TNO155, RMC-4630, and JAB-3068, providing researchers with the foundational knowledge to anticipate and strategize against therapeutic resistance.
The Inevitable Challenge: Mechanisms of Acquired Resistance to SHP099
As with most targeted therapies, prolonged exposure to SHP099 can lead to the development of acquired resistance. Understanding these mechanisms is paramount for predicting cross-resistance to other SHP2 inhibitors.
Primary Mechanisms of Resistance:
-
Phosphorylation of SHP2 at Tyrosine 62 (Tyr62): Feedback-driven activation of upstream RTKs, such as FLT3, can lead to the phosphorylation of SHP2 at Tyr62.[7][11][12] This modification stabilizes SHP2 in its open, active conformation, which sterically hinders the binding of allosteric inhibitors like SHP099 to their allosteric site.[11][13]
-
Mutations at the Inhibitor Binding Site: Genetic alterations in the PTPN11 gene that affect the residues forming the allosteric binding pocket can abrogate inhibitor binding and confer resistance.[5][10]
-
Bypass Signaling: Upregulation of parallel signaling pathways that can activate the MAPK cascade independent of SHP2 can also lead to resistance.[14]
-
Genome-wide Alterations: CRISPR/Cas9 screens have identified other potential resistance-conferring gene knockouts, such as LZTR1, INPPL1, and MAP4K5, which can reactivate the MAPK pathway.[8][15]
Given that SHP099, TNO155, RMC-4630, and JAB-3068 all target the same allosteric pocket, a high degree of cross-resistance is anticipated, particularly when the resistance mechanism involves conformational changes that prevent binding to this site.[7][][11]
Visualizing the SHP2 Signaling Axis and Inhibition
To comprehend the implications of SHP2 inhibition and resistance, it is crucial to visualize its role in cellular signaling.
Caption: The SHP2 Signaling Pathway and Point of Allosteric Inhibition.
Comparative Analysis of Cross-Resistance: An Evidence-Based Overview
Direct, head-to-head published data on the cross-resistance of SHP099-resistant cell lines to TNO155, RMC-4630, and JAB-3068 is limited. However, based on their shared mechanism of action, we can infer a high probability of cross-resistance. The following table presents a synthesis of available data and logical extrapolation to guide experimental design.
| Inhibitor | Parental Cell Line IC50 (nM) | SHP099-Resistant Cell Line (Hypothetical IC50) | Key Observations & Rationale for Cross-Resistance |
| SHP099 HCl | 71 | >10,000 | The benchmark for resistance. |
| TNO155 | 11-770 | Likely >10,000 | Binds to the same allosteric "tunnel" site as SHP099.[1][11] Studies show synergistic activity with other inhibitors in a similar fashion to SHP099, suggesting a shared mechanism of action.[16] |
| RMC-4630 | ~15 | Likely >10,000 | Also a potent allosteric inhibitor targeting the same pocket.[2] Cross-resistance with the related compound RMC-4550 and SHP099 has been observed in FGFR-driven cancers.[3][10] |
| JAB-3068 | 25.8 | Likely >10,000 | Functions by binding to the allosteric pocket and stabilizing the auto-inhibited conformation, identical to SHP099.[6][7] |
*IC50 values are context-dependent (cell line, assay duration) and are provided for relative comparison. The hypothetical IC50 values for the resistant line are based on the assumption of a resistance mechanism that prevents binding to the common allosteric site.
Experimental Workflow for Assessing Cross-Resistance
To empirically determine the cross-resistance profiles of SHP2 inhibitors, a structured experimental approach is necessary.
Caption: Experimental Workflow for Cross-Resistance Studies.
Detailed Experimental Protocols
1. Generation of SHP099-Resistant Cell Lines
This protocol outlines the generation of drug-resistant cell lines through continuous exposure to escalating drug concentrations.[17][18][19]
-
Cell Line Selection: Begin with a cancer cell line known to be sensitive to SHP099 (e.g., KYSE-520, an esophageal squamous cell carcinoma line).
-
Initial Dosing: Culture the parental cells in standard media containing SHP099 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells resume a normal growth rate, gradually increase the concentration of SHP099 in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Maintenance and Monitoring: Maintain the cells at each new concentration until a stable, proliferating population emerges. This process can take several months.
-
Verification of Resistance: Periodically assess the IC50 of the cultured cells to SHP099 to confirm the development of a resistant phenotype. A significant (e.g., >10-fold) increase in IC50 indicates the establishment of a resistant line.
-
Clonal Selection: Isolate single-cell clones from the resistant population to ensure a homogenous population for subsequent experiments.
2. Cell Viability (Dose-Response) Assays
This protocol is for determining the half-maximal inhibitory concentration (IC50) of various SHP2 inhibitors.[20][21][22]
-
Cell Seeding: Seed both parental and SHP099-resistant cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of SHP099, TNO155, RMC-4630, and JAB-3068. Treat the cells with a range of concentrations for each inhibitor. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plates for a period that allows for at least two cell doublings in the control wells (typically 72-96 hours).
-
Viability Measurement: Assess cell viability using a suitable assay, such as the MTT or a luminescence-based ATP assay (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the viability data to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value for each inhibitor in both cell lines.
3. Western Blot Analysis for Mechanistic Insights
This protocol is to investigate the signaling pathways affected by SHP2 inhibition in parental and resistant cells.[23][24][25]
-
Cell Lysis: Treat parental and resistant cells with the respective SHP2 inhibitors at various concentrations for a defined period (e.g., 2 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, p-SHP2 (Tyr542), p-SHP2 (Tyr62), and relevant upstream p-RTKs overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Conclusion and Future Directions
The available evidence strongly suggests a high likelihood of cross-resistance between SHP099 and other allosteric SHP2 inhibitors like TNO155, RMC-4630, and JAB-3068, primarily due to their shared binding site and mechanism of action. Resistance mechanisms that alter the conformation of SHP2 to prevent inhibitor binding are likely to render all current clinical-stage allosteric inhibitors ineffective.
For researchers in the field, this underscores the critical need for:
-
Proactive Resistance Modeling: Establishing cell lines with acquired resistance to one SHP2 inhibitor and systematically screening for cross-resistance to others is a crucial step in preclinical development.
-
Development of Novel Inhibitors: There is a clear need for SHP2 inhibitors with alternative mechanisms of action, such as those that can bind to the active, open conformation of SHP2 or target the catalytic site with high specificity.
-
Rational Combination Strategies: As monotherapy may be limited by acquired resistance, combining SHP2 inhibitors with agents that target upstream RTKs or downstream effectors like MEK is a promising approach to prevent or overcome resistance.[2][5][14]
By employing the rigorous experimental workflows detailed in this guide, the scientific community can better anticipate and circumvent the challenges of resistance, ultimately paving the way for more durable and effective cancer therapies targeting the SHP2 signaling nexus.
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Resistance to allosteric SHP2 inhibition in FGFR-driven cancers through rapid feedback activation of FGFR. (2020). Oncotarget. [Link]
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Impact of SHP2 tyrosine phosphorylation on the development of acquired resistance to allosteric SHP2 inhibitors. (2023). Oncotarget. [Link]
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Pfeiffer, J. R., et al. (2022). Phosphorylation of SHP2 at Tyr62 Enables Acquired Resistance to SHP2 Allosteric Inhibitors in FLT3-ITD-Driven AML. PubMed. [Link]
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Functions of Shp2 in cancer. (2018). PMC. [Link]
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SHP2 inhibitor JAB-3068. National Cancer Institute. [Link]
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Strategies to overcome drug resistance using SHP2 inhibitors. (2021). PMC. [Link]
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SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models. (2018). PMC. [Link]
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SHP2 Inhibitors Undergo Exploration in Combinations. (2023). Targeted Oncology. [Link]
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Allosteric SHP2 Inhibitors: A Tunnel of Opportunity for Cancer Therapy. (2021). ResearchGate. [Link]
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SHP2 Inhibition Abrogates MEK inhibitor Resistance in Multiple Cancer Models. (2018). bioRxiv. [Link]
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The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. (1995). PubMed. [Link]
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SHP2 inhibition suppressed the proliferation of LUAD cells. (2022). ResearchGate. [Link]
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The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines. (2021). MDPI. [Link]
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Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. (2020). ACS Publications. [Link]
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The SHP2 Inhibitor RMC-4630 in Patients with KRAS-Mutant Non-Small Cell Lung Cancer: Preliminary Evaluation of a First-in-Man Phase 1 Clinical Trial. (2020). ResearchGate. [Link]
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RMC-4630. Patsnap Synapse. [Link]
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REVOLUTION Medicines Announces Dosing of First Patient in RMC-4630-02, a Phase 1b/2 Trial Combining RMC-4630 with a MEK Inhibitor. (2019). GlobeNewswire. [Link]
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Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling. (2021). AACR Journals. [Link]
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SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma. (2023). PMC. [Link]
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AbbVie and Jacobio Announce Strategic Collaboration to Advance SHP2 Inhibitors. (2020). PR Newswire. [Link]
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A Guide to Validating SHP2 in KRAS-Mutant NSCLC: A Comparative Analysis of SHP099 Hydrochloride and Alternative Methodologies
This guide provides an in-depth, objective comparison of methodologies for validating the role of the protein tyrosine phosphatase SHP2 as a therapeutic target in KRAS-mutant Non-Small Cell Lung Cancer (NSCLC). We will focus on the application of SHP099 hydrochloride, a first-in-class allosteric inhibitor, and contrast its use with genetic validation techniques and other emerging pharmacological inhibitors.
Section 1: The Critical Role of SHP2 in KRAS-Mutant NSCLC
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs).[1][2][3] In normal cellular function, it is essential for the full activation of the RAS-MAPK pathway, which governs cell proliferation, differentiation, and survival.[1][3]
In the context of KRAS-mutant NSCLC, SHP2's role becomes particularly significant. While KRAS mutations constitutively activate the RAS protein, these cancer cells often remain dependent on upstream signals from RTKs for sustained proliferation and survival. SHP2 acts as a central hub, relaying these signals to RAS.[4][5] Therefore, inhibiting SHP2 presents a compelling therapeutic strategy to shut down this oncogenic signaling cascade, even in the presence of a KRAS mutation.[4][5][6] Interestingly, while SHP2 inhibition under normal cell culture conditions may have little effect, it can induce a senescence response under growth-factor-limiting conditions and in vivo, highlighting its context-dependent vulnerability.[4][6]
SHP2 signaling pathway and point of inhibition.
Section 2: Pharmacological Validation with SHP099 Hydrochloride
SHP099 was the first potent and selective small-molecule inhibitor of SHP2 to be discovered.[7][8] It functions through an allosteric mechanism, meaning it does not bind to the enzyme's active site.[9][10] Instead, SHP099 stabilizes SHP2 in its natural, auto-inhibited conformation by binding to a tunnel-like pocket at the interface of its three domains (N-SH2, C-SH2, and PTP).[7][9][] This "molecular glue" approach provides high selectivity over other phosphatases, including its closest homolog, SHP1.[12]
Core Experimental Workflow: A Step-by-Step Guide
Validating the role of SHP2 with SHP099 involves a logical progression of experiments to demonstrate target engagement, pathway modulation, and a resulting cellular phenotype.
Experimental workflow for SHP099 validation.
Protocol 1: Cell Viability/Proliferation Assay
Objective: To determine the dose-dependent effect of SHP2 inhibition by SHP099 on the proliferation and viability of KRAS-mutant NSCLC cells.
Materials:
-
KRAS-mutant NSCLC cell lines (e.g., A549, H358)
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
SHP099 Hydrochloride
-
DMSO (vehicle control)
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or Resazurin)
-
Multimode plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of SHP099 in complete medium. A typical concentration range would be from 100 µM down to 0.1 µM. Also, prepare a 2X vehicle control (e.g., 0.2% DMSO).
-
Treatment: Add 100 µL of the 2X compound dilutions to the corresponding wells, resulting in a 1X final concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Viability Measurement: Add the viability reagent to each well according to the manufacturer's protocol and measure the signal (luminescence or absorbance) on a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the normalized viability against the log of the SHP099 concentration and fit a four-parameter dose-response curve to calculate the IC50 value (the concentration at which 50% of proliferation is inhibited).
Trustworthiness Check: Include "no-cell" control wells to determine background signal and vehicle control wells to ensure the DMSO concentration is not toxic.
Protocol 2: Western Blot for Pathway Modulation
Objective: To confirm that SHP099 engages its target and inhibits the downstream RAS-MAPK signaling pathway, as evidenced by a reduction in phosphorylated ERK (p-ERK).
Materials:
-
KRAS-mutant NSCLC cells seeded in 6-well plates
-
SHP099 Hydrochloride and DMSO
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-SHP2, anti-Actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow until they are 70-80% confluent. Treat cells with SHP099 at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control for 2-4 hours.[13]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with 100-150 µL of ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.[14]
-
Immunoblotting:
-
Detection: Apply a chemiluminescent substrate and capture the signal using a digital imaging system.[14]
-
Data Analysis: Quantify the band intensities. The key readout is the ratio of p-ERK to total ERK, which should decrease in a dose-dependent manner with SHP099 treatment.
Trustworthiness Check: The total ERK and Actin levels should remain consistent across all lanes, confirming equal protein loading and that the observed decrease in p-ERK is not due to a general loss of protein.
Performance Data
| Cell Line (KRAS Mutation) | SHP099 IC50 (Proliferation) | Key Finding | Reference |
| MV4-11 (AML) | 0.32 µM | Demonstrates potent growth inhibition. | [15] |
| KYSE-520 (Esophageal) | 1.4 µM | Inhibits proliferation with an IC50 of ~1.4 µM. | [12] |
| Various KRAS-mutant NSCLC | Modest direct effect in vitro | Efficacy is more pronounced in vivo or under specific conditions. | [4][6] |
Section 3: A Comparative Analysis of Alternative Validation Methods
Pharmacological inhibition is a powerful tool, but a robust validation strategy often requires orthogonal approaches to confirm a target's role.
Logical comparison of SHP2 validation approaches.
Genetic Approaches: siRNA/shRNA and CRISPR-Cas9
Genetic tools validate a target's function by directly removing the protein from the system, either transiently (siRNA/shRNA) or permanently (CRISPR).
-
Mechanism: Small interfering RNAs (siRNAs) are transiently transfected into cells to induce the degradation of PTPN11 mRNA, leading to a temporary "knockdown" of SHP2 protein expression.[16][17] CRISPR-Cas9 gene editing, conversely, creates permanent insertions or deletions in the PTPN11 gene, resulting in a complete and heritable "knockout" of the protein.[18][19]
-
Pros:
-
High Specificity: When properly designed and controlled, genetic tools offer unparalleled target specificity.
-
Loss-of-Function Phenotype: CRISPR-mediated knockout reveals the cellular phenotype associated with the complete absence of the protein, which can be more profound than incomplete inhibition by a drug.
-
-
Cons:
-
Off-Target Effects: siRNAs can have off-target effects, binding to unintended mRNAs.
-
Compensation: The long-term absence of a protein after CRISPR knockout can lead to the activation of compensatory signaling pathways, potentially masking the primary role of the target.[20]
-
Technical Complexity: Achieving efficient delivery and high knockdown/knockout efficiency can be challenging in many cell lines.
-
Divergence from Pharmacology: A knockout phenotype may not perfectly replicate the effect of a pharmacological agent that inhibits enzymatic activity without removing the protein scaffold.
-
Protocol Box: Key Considerations for SHP2 siRNA Knockdown
-
Reagent Selection: Use a pool of 3-4 individual siRNAs targeting different regions of the PTPN11 mRNA to minimize off-target effects.[21] Always include a non-targeting scramble siRNA as a negative control.
-
Transfection: Use a lipid-based transfection reagent optimized for your cell line. Titrate both the siRNA concentration (typically 10-50 nM) and the amount of transfection reagent to maximize knockdown while minimizing toxicity.[22]
-
Validation: Harvest cells 48-72 hours post-transfection. Confirm SHP2 protein knockdown via Western blot. An efficiency of >70% is generally considered successful.
-
Phenotypic Assay: Perform your functional assay (e.g., cell viability) in parallel with the Western blot validation to directly link the observed phenotype to the reduction in SHP2 protein.
Alternative Small Molecule Inhibitors
The success of SHP099 spurred the development of next-generation SHP2 inhibitors, many of which have entered clinical trials.[] Comparing SHP099 with these agents can validate that the observed biological effect is due to SHP2 inhibition and not an artifact of a specific chemical scaffold.
-
TNO155 (Batoprotafib): A potent and selective allosteric SHP2 inhibitor with an IC50 of 0.011 µM.[23] It is being extensively evaluated in clinical trials, often in combination with other targeted agents like KRAS G12C inhibitors.[24][25]
-
RMC-4630 (Vociprotafib): Another potent, selective, and orally bioavailable allosteric SHP2 inhibitor.[26][27] It has shown anti-tumor activity in tumors with various RAS pathway mutations.[26][28]
| Inhibitor | Type | Biochemical IC50 | Clinical Status (as of early 2026) | Key Feature |
| SHP099 | Allosteric | 71 nM[7][] | Preclinical Tool[29] | First-in-class, well-characterized research compound. |
| TNO155 | Allosteric | 11 nM[23] | Phase I/II Clinical Trials[] | Potent, extensively studied in combination therapies.[25] |
| RMC-4630 | Allosteric | Potent (sub-nM)[30] | Phase I/II Clinical Trials[][31] | Broadly active against various RAS-pathway mutant tumors.[26] |
Section 4: Synthesis and Best Practices
For the highest degree of confidence in validating SHP2 as a target in KRAS-mutant NSCLC, a multi-pronged strategy is recommended.
-
Initial Validation with SHP099: Begin by establishing a dose-dependent effect on cell viability and confirming on-target pathway modulation (p-ERK reduction) with SHP099. This establishes a baseline pharmacological sensitivity.
-
Orthogonal Genetic Confirmation: Use siRNA-mediated knockdown of PTPN11 to phenocopy the results of SHP099 treatment. If both pharmacological inhibition and genetic knockdown result in decreased cell viability, it provides strong evidence that the effect is on-target.
-
Comparative Pharmacology: If available, confirm the phenotype with a second, structurally distinct SHP2 inhibitor like TNO155 or RMC-4630. This minimizes the possibility that the observed effect is due to an off-target activity unique to the SHP099 chemical scaffold.
By integrating these chemical and genetic approaches, researchers can build a robust and compelling case for the role of SHP2 in their specific cancer model, laying a solid foundation for further preclinical and translational studies.
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Mainardi, S., et al. (2018). SHP2 is required for growth of KRAS-mutant non-small-cell lung cancer in vivo. PubMed. [Link]
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Zhou, X., et al. (2020). SHP2 promotes proliferation of breast cancer cells through regulating Cyclin D1 stability via the PI3K/AKT/GSK3β signaling pathway. NIH. [Link]
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Li, J., et al. (2023). Impact of SHP2 Targeted Inhibition on the Expression of Inflammation-Related Genes in KRAS-Mutant Lung Cancer Cells. PubMed. [Link]
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Chen, Y. N., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. PubMed. [Link]
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LaMarche, M. J., et al. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor. PubMed. [Link]
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Chen, C. T., et al. (2022). Synthetic Lethality of SHP2 and XIAP Suppresses Proliferation and Metastasis in KRAS-mutant Nonsmall Cell Lung Cancer. PubMed Central. [Link]
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Ahmed, T., et al. (2023). Genome-wide CRISPR/Cas9 screens reveal shared and cell-specific mechanisms of resistance to SHP2 inhibition. PubMed. [Link]
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Zhang, X., et al. (2025). Targeting SHP2 with Natural Products: Exploring Saponin-Based Allosteric Inhibitors and Their Therapeutic Potential. PubMed Central. [Link]
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Boshra, M. S., et al. (2023). Overcoming Immune Checkpoint Therapy Resistance with SHP2 Inhibition in Cancer and Immune Cells: A Review of the Literature and Novel Combinatorial Approaches. MDPI. [Link]
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Lu, H., et al. (2021). Combined Inhibition of SHP2 and CXCR1/2 Promotes Antitumor T-cell Response in NSCLC. Cancer Discovery - AACR Journals. [Link]
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Comparative Analysis of the Off-Target Profiles of SHP2 Allosteric Inhibitors: A Guide for Drug Discovery Professionals
Introduction: The Rise of SHP2 Allosteric Inhibition
Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that has emerged as a critical target in oncology.[1] SHP2 functions as a crucial signal transducer downstream of receptor tyrosine kinases (RTKs), positively regulating the RAS/mitogen-activated protein kinase (MAPK) signaling pathway, which is central to cell proliferation, differentiation, and survival.[2][3] Dysregulation of SHP2 activity, often through gain-of-function mutations, is implicated in various developmental disorders and numerous cancers, including lung cancer, breast cancer, and leukemia.[1][4]
For years, SHP2 was considered "undruggable" due to the highly conserved and positively charged nature of its catalytic active site, making the development of potent and selective orthosteric inhibitors a formidable challenge.[5] A paradigm shift occurred with the discovery of a novel class of allosteric inhibitors. These molecules do not compete at the active site but bind to a distinct pocket at the interface of the N-SH2, C-SH2, and protein tyrosine phosphatase (PTP) domains.[6][7] This binding stabilizes SHP2 in its closed, auto-inhibited conformation, effectively locking the enzyme in an inactive state.[8] This mechanism offered a path to achieving high potency and, crucially, improved selectivity over other phosphatases.[9]
However, as with any therapeutic agent, understanding the complete pharmacological profile, including off-target effects, is paramount for clinical success. Off-target activities can lead to unexpected toxicities or, in some cases, contribute to the therapeutic effect through polypharmacology. This guide provides a comparative analysis of the off-target profiles of prominent SHP2 allosteric inhibitors, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The SHP2 Signaling Axis
SHP2 acts as a central hub integrating signals from various RTKs to the RAS-MAPK cascade. Upon growth factor binding, RTKs dimerize and autophosphorylate, creating docking sites for adaptor proteins like Grb2. SHP2 is recruited to these signaling complexes, where it becomes activated and dephosphorylates specific substrates, ultimately leading to the activation of RAS and the downstream ERK pathway. Allosteric inhibitors prevent this cascade by locking SHP2 in its inactive form.
Comparative Analysis of Off-Target Profiles
While allosteric inhibitors as a class show excellent selectivity against other phosphatases, recent evidence reveals distinct and therapeutically relevant off-target profiles among different compounds.
Primary Off-Target Effect: Autophagy Inhibition
A significant and recently discovered off-target effect for several SHP2 allosteric inhibitors is the inhibition of autophagy.[10][11] This activity is SHP2-independent and arises from the lysosomotropic properties of the compounds. As weak bases, they become protonated and trapped within the acidic environment of the lysosome, disrupting its function and blocking the final stages of autophagic flux.[10]
This off-target effect has profound implications. On one hand, it can contribute significantly to the anti-tumor activity of the inhibitor, especially in RAS-driven cancers that rely on autophagy for survival.[11] On the other hand, it represents a potential source of toxicity and complicates the interpretation of preclinical data, as the observed efficacy may not be solely due to SHP2 inhibition.
The potency of autophagy inhibition varies considerably between inhibitors, creating a key differentiator in their pharmacological profiles.
| Inhibitor | Autophagy Inhibition EC50 (µM) | Primary SHP2 IC50 (nM) | Key Observations |
| IACS-13909 | ~1.4 | - | Potent autophagy inhibitor. |
| JAB-3068 | ~9.8 | - | Moderate autophagy inhibitor. Development was discontinued in favor of a next-generation compound.[12] |
| SHP099 | ~10.6 | 71 | Moderate autophagy inhibitor. Also known to have off-target effects on the hERG channel, posing a cardiovascular risk.[10][13] |
| RMC-4550 | ~30.2 | - | Weak autophagy inhibitor.[10] |
| TNO155 | ~94.3 | ~30 | Very weak autophagy inhibitor, suggesting a cleaner profile in this regard.[10] |
Data compiled from literature sources.[10]
Selectivity Against Other Phosphatases and Kinases
A major advantage of the allosteric approach is high selectivity against other protein tyrosine phosphatases, particularly the highly homologous SHP1. This was a significant hurdle for older, active-site inhibitors, which were prone to off-target effects on other PTPs and even protein tyrosine kinases (PTKs).[14][15]
-
PF-07284892 : Preclinical data showed this inhibitor has >1,000-fold selectivity for SHP2 over a panel of 21 other phosphatases, including SHP1.[16]
-
SHP099 : In contrast to active-site inhibitors like GS-493 (which inhibits PDGFRβ and SRC), SHP099 does not have off-target effects on SRC or other tyrosine kinases in vitro.[14]
Clinical Adverse Events: On-Target vs. Off-Target Toxicity
The adverse event (AE) profiles observed in clinical trials can provide clues about on-target (but off-tumor) versus off-target toxicities. For many SHP2 inhibitors, the most common AEs are consistent with the on-target inhibition of the MAPK pathway in healthy tissues.
-
TNO155 : The most frequently reported treatment-related AEs include increased blood creatine phosphokinase, peripheral edema, diarrhea, and acneiform dermatitis.[17][18] These are largely considered consistent with on-target effects.[17]
-
PF-07284892 : Common treatment-related AEs in monotherapy include anemia, peripheral edema, and increased AST.[19]
The relatively clean profile of TNO155 concerning autophagy inhibition suggests its clinical toxicities are more likely driven by its primary mechanism. For compounds with potent autophagy-inhibiting properties, untangling the contribution of each mechanism to the overall safety profile is more complex.
Essential Experimental Protocols for Off-Target Profiling
To build a comprehensive understanding of an inhibitor's selectivity, a multi-faceted experimental approach is required. The following protocols represent a self-validating system, moving from confirming target engagement to characterizing specific off-target activities.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Causality: Before investigating off-target effects, it is essential to confirm that the compound engages its intended target, SHP2, within the complex environment of an intact cell. CETSA provides this crucial validation.[20][21] The principle is that when a ligand binds to a protein, it typically stabilizes the protein's structure, leading to an increase in its melting temperature (Tm).[22] This assay directly measures target engagement, providing data on compound cell permeability and binding in a physiological context.[23]
Step-by-Step Methodology:
-
Cell Preparation: Culture cells (e.g., HEK293T) stably or transiently expressing tagged SHP2.
-
Compound Incubation: Plate cells in a multi-well format (e.g., 384-well plate). Treat cells with a range of inhibitor concentrations or a vehicle control (e.g., DMSO) and incubate to allow for cell entry and target binding.[22]
-
Thermal Challenge: Seal the plate and heat the cells across a defined temperature gradient for a short period (e.g., 3 minutes). This step denatures and aggregates unstable proteins.
-
Lysis: Lyse the cells using a suitable buffer containing detergents.
-
Quantification of Soluble Protein: Separate the soluble fraction (containing non-denatured SHP2) from the aggregated protein precipitate, typically by centrifugation. Quantify the amount of soluble SHP2 using a sensitive detection method like Western Blot or an enzyme fragment complementation (EFC) assay.[20]
-
Data Analysis: Plot the normalized amount of soluble SHP2 against temperature. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm). The shift in Tm (ΔTm) between inhibitor-treated and vehicle-treated cells indicates the degree of target stabilization and engagement.
Protocol 2: Autophagy Flux Assay (LC3-II Western Blot)
Causality: To specifically investigate the off-target inhibition of autophagy, the most common method is to monitor the conversion of LC3-I to LC3-II and the accumulation of LC3-II. LC3-II is recruited to autophagosome membranes, and its levels increase when autophagy is induced. However, a blockage in autophagic flux (i.e., impaired lysosomal degradation) also leads to LC3-II accumulation. Therefore, the assay must be performed in the presence and absence of a late-stage autophagy inhibitor (like bafilomycin A1 or chloroquine) to distinguish between autophagy induction and blockage.
Step-by-Step Methodology:
-
Cell Plating and Treatment: Plate cells (e.g., U2OS, HEK293) and allow them to adhere.
-
Inhibitor Treatment: Treat cells with the SHP2 inhibitor of interest at various concentrations for a defined period (e.g., 24 hours). For a subset of wells, co-treat with a known lysosomal inhibitor like bafilomycin A1 (100 nM) for the final 2-4 hours of the experiment.
-
Protein Lysate Preparation: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel (a higher percentage gel, e.g., 15%, is recommended to resolve LC3-I and LC3-II). Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for LC3. It is crucial to also probe for a loading control, such as β-actin or GAPDH.
-
Analysis: Develop the blot and quantify the band intensities for LC3-I, LC3-II, and the loading control. A significant increase in the LC3-II/actin ratio upon treatment with the SHP2 inhibitor, which is not further enhanced by bafilomycin A1, indicates a blockage of autophagic flux.[10] The EC50 for autophagy inhibition can be calculated from the dose-response curve of the LC3-II/actin ratio.[10]
Conclusion and Future Perspectives
The development of SHP2 allosteric inhibitors represents a major advancement in targeting a previously intractable oncogene. However, this comparative analysis demonstrates that not all inhibitors are created equal. Their off-target profiles, particularly the recently uncovered SHP2-independent inhibition of autophagy, are critical differentiators.
-
TNO155 and RMC-4630 appear to be more selective SHP2 inhibitors with weak off-target autophagy activity.[10]
-
SHP099 and JAB-3068 exhibit moderate autophagy inhibition, which may contribute to their preclinical efficacy but also complicates their pharmacological evaluation.[10]
For drug development professionals, these distinctions are vital. A "cleaner" inhibitor like TNO155 may offer a more predictable safety profile and a clearer understanding of the therapeutic hypothesis, making it an excellent candidate for combination therapies where toxicities could be additive. Conversely, an inhibitor with built-in polypharmacology (i.e., dual SHP2 and autophagy inhibition) might offer superior single-agent efficacy in certain contexts but requires careful characterization to mitigate potential liabilities. The choice of strategy depends entirely on the therapeutic goal.
Future research should focus on prospectively designing SHP2 inhibitors with tailored off-target profiles. By understanding the structural basis for lysosomal trapping and hERG inhibition, medicinal chemists can engineer next-generation molecules that are either highly selective or possess rationally designed polypharmacology to overcome drug resistance and improve patient outcomes.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of SHP099 Hydrochloride
For the researcher dedicated to advancing oncology, the lifecycle of a potent molecule like SHP099 hydrochloride extends beyond the bench. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and our collective responsibility as scientists. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of SHP099 hydrochloride, grounded in established safety protocols and a deep understanding of its chemical nature.
Hazard Identification and Risk Assessment: Understanding the "Why"
SHP099 hydrochloride, a potent and selective SHP2 inhibitor, is instrumental in cancer research.[1][2][3][4] However, its pharmacological activity necessitates that it be handled with the same precautions as a cytotoxic or antineoplastic agent.[5][6][7] The primary risks associated with SHP099 hydrochloride include:
-
Skin and Eye Irritation: Direct contact can cause irritation.[8]
-
Potential Cytotoxicity: As a modulator of a key signaling pathway in cell proliferation, inadvertent exposure could pose a health risk.[9][10]
-
Environmental Hazard: The release of active pharmaceutical ingredients into the environment can have unintended ecological consequences.[11]
The chemical structure of SHP099 hydrochloride, 6-(4-amino-4-methylpiperidin-1-yl)-3-(2,3-dichlorophenyl)pyrazin-2-amine hydrochloride, reveals the presence of chlorine atoms, classifying it as a halogenated organic compound .[9][10] This is a critical piece of information for determining the correct waste stream.
Table 1: Chemical and Safety Information for SHP099 Hydrochloride
| Property | Information | Source(s) |
| Chemical Name | 6-(4-amino-4-methylpiperidin-1-yl)-3-(2,3-dichlorophenyl)pyrazin-2-amine hydrochloride | [1][9][10] |
| CAS Number | 1801747-11-4 | [1][9][10] |
| Molecular Formula | C₁₆H₂₀Cl₃N₅ | [9][10] |
| Molecular Weight | 388.72 g/mol | [9][10] |
| Known Hazards | Causes skin and serious eye irritation. | [8] |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe disposal of SHP099 hydrochloride in various forms.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any waste containing SHP099 hydrochloride, the following PPE is mandatory:
-
Gloves: Two pairs of nitrile gloves are recommended. Change gloves immediately if contaminated.
-
Lab Coat: A dedicated lab coat, preferably disposable or one that is regularly decontaminated.
-
Eye Protection: Safety glasses with side shields or goggles are essential to protect against splashes.[8]
-
Respiratory Protection: If handling the powder form outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.
Segregation is Key: Identifying the Correct Waste Stream
Proper segregation of chemical waste is paramount for both safety and cost-effective disposal.[12][13] Due to its chemical nature, SHP099 hydrochloride waste must be classified as hazardous chemical waste .
Caption: Decision tree for segregating SHP099 hydrochloride waste.
Step-by-Step Disposal Procedures
For Solid Waste (Unused Reagent, Contaminated Weighing Paper, etc.):
-
Work in a Ventilated Area: All handling of solid SHP099 hydrochloride should be done in a certified chemical fume hood to minimize inhalation risk.
-
Container: Place the solid waste into a clearly labeled, sealable, and chemically resistant container designated for "Halogenated Organic Solid Waste."
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "SHP099 hydrochloride"
-
The approximate quantity
-
The date of accumulation
-
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.[14]
For Liquid Waste (Solutions in Organic Solvents like DMSO or Methanol):
-
Segregation: Do not mix halogenated and non-halogenated solvent waste streams.[12][13][15]
-
Container: Use a dedicated, labeled, and sealable container for "Halogenated Organic Liquid Waste."
-
Labeling: The label should clearly state "Hazardous Waste," the solvent (e.g., DMSO), and "SHP099 hydrochloride."
-
Storage: Keep the container tightly sealed and stored in a secondary containment bin within a designated satellite accumulation area.
For Contaminated Sharps (Needles, Syringes, etc.):
-
Immediate Disposal: Do not recap, bend, or break needles.
-
Container: Immediately place all sharps into a puncture-resistant, leak-proof sharps container specifically designated for "Chemotherapy Waste" or "Cytotoxic Waste."
-
Labeling: Ensure the container is clearly labeled with the appropriate biohazard and cytotoxic waste symbols.
For Contaminated Labware and PPE:
-
Gross Decontamination: If labware is heavily contaminated, it should be treated as hazardous waste.
-
Trace Contamination: PPE and other disposables with trace contamination should be placed in a designated "Trace Chemotherapy Waste" container (often a yellow bag or bin).[16]
-
Disposal: These containers are typically incinerated by a licensed hazardous waste vendor.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Assess and Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE as described above. For large spills, contact your institution's Environmental Health and Safety (EH&S) department immediately.
-
Containment:
-
For solid spills: Gently cover the spill with absorbent pads to prevent aerosolization.
-
For liquid spills: Surround the spill with absorbent material to prevent it from spreading.
-
-
Cleanup:
-
Carefully collect the absorbed material using forceps or other tools.
-
Place all contaminated materials into a "Halogenated Organic Solid Waste" container.
-
Decontaminate the area with a suitable cleaning agent (e.g., a detergent solution), followed by a rinse with water.
-
-
Report: Report the incident to your supervisor and EH&S department, regardless of the size of the spill.
Regulatory Compliance and Final Disposal
All hazardous waste must be disposed of in accordance with local, state, and federal regulations.[6][14][17][18][19] Your institution's EH&S department is the primary resource for ensuring compliance. They will arrange for the collection and disposal of all hazardous waste through a licensed contractor. Never dispose of SHP099 hydrochloride down the drain or in the regular trash.[15][20]
By adhering to these procedures, you ensure a safe laboratory environment, protect our ecosystem, and uphold the highest standards of scientific integrity.
References
-
DC Chemicals. SHP099 hydrochloride. [Link]
-
Occupational Safety and Health Administration. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. [Link]
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Occupational Safety and Health Administration. Controlling Occupational Exposure to Hazardous Drugs. [Link]
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Occupational Safety and Health Administration. Guidelines for Cytotoxic (Antineoplastic) Drugs. [Link]
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Medical Laboratory Observer. Laboratory Waste Management: The New Regulations. [Link]
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American Chemical Society. Regulation of Laboratory Waste. [Link]
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PubMed. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration. [Link]
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Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
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U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
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U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res. [Link]
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Chemistry World. EPA tweaks hazardous waste rules for academic labs. [Link]
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Temple University. Halogenated Solvents in Laboratories. [Link]
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U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
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Washington State University Environmental Health & Safety. Halogenated Solvents. [Link]
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PubMed Central. Safe handling of cytotoxics: guideline recommendations. [Link]
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Defense Centers for Public Health. Waste Management of Hazardous Drugs. [Link]
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University of Washington Environmental Health & Safety. Chemotherapy and Other Hazardous Drugs: Safe Use Guidelines. [Link]
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PubMed Central. Cancer Risk Associated with Soil Distribution of Polycyclic Aromatic Hydrocarbons within three Environmental Justice Neighborhoods in Houston, Texas. [Link]
-
National Institutes of Health. Controlled delivery of a protein tyrosine phosphatase inhibitor, SHP099, using cyclodextrin-mediated host–guest interactions in polyelectrolyte multilayer films for cancer therapy. [Link]
-
CORDIS | European Commission. The environmental dangers of anticancer drugs. [Link]
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ResearchGate. Controlled delivery of a protein tyrosine phosphatase inhibitor, SHP099, using cyclodextrin-mediated host–guest interactions in polyelectrolyte multilayer films for cancer therapy. [Link]
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Navigating the Handling of SHP099 Hydrochloride: A Guide to Essential Safety and Operational Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for the handling of SHP099 hydrochloride, a potent and selective SHP2 inhibitor. As a Senior Application Scientist, my objective is to equip you with not just a set of instructions, but a framework of understanding, ensuring that every procedural step is grounded in scientific rationale and best safety practices. Our commitment is to foster a culture of safety and precision in the laboratory, making this your preferred resource for chemical handling information.
Understanding the Compound: Why Specific Precautions are Crucial
SHP099 hydrochloride is a small molecule inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2).[1][2][3] As a potent modulator of a key signaling pathway, it is imperative to handle this compound with a clear understanding of its potential biological effects and chemical properties. The Safety Data Sheet (SDS) for SHP099 hydrochloride indicates that it can cause skin and serious eye irritation.[4] Therefore, the following personal protective equipment (PPE) and handling protocols are designed to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are paramount when handling SHP099 hydrochloride. The following table outlines the minimum required PPE, with an explanation of the rationale behind each recommendation.
| PPE Component | Specifications & Standards | Key Considerations & Rationale |
| Gloves | Double Gloving Required - Inner Glove: Nitrile, powder-free - Outer Glove: Nitrile, powder-free, tested to ASTM D6978-05 (or equivalent) for chemotherapy drug handling. | Double gloving provides an extra layer of protection against potential contamination. The outer glove should be changed immediately if contaminated, and both pairs should be changed regularly (e.g., every 1-2 hours) or as per your institution's guidelines. Nitrile offers good chemical resistance.[5] |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. Recommended: Chemical splash goggles and a full-face shield when handling bulk quantities or when there is a risk of splashing. | SHP099 hydrochloride is a known eye irritant.[4] Safety glasses protect against projectiles, while goggles provide a seal against splashes. A face shield offers an additional barrier for the entire face.[5][6] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat is mandatory. Recommended: A disposable, fluid-resistant gown worn over the lab coat when handling larger quantities or during procedures with a high risk of splashes. | A lab coat prevents direct contact of the chemical with your skin and personal clothing.[7] A disposable gown provides an easily removable barrier in case of a significant spill. |
| Respiratory Protection | Not typically required when handling small quantities in a properly functioning chemical fume hood. If weighing or handling outside of a fume hood, a NIOSH-approved N95 or higher respirator is recommended to prevent inhalation of airborne particles. | While not considered highly volatile, weighing and handling of the solid form can generate dust. A respirator will protect against inhalation of these particles.[8] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan is critical to minimize exposure and maintain a controlled environment.
Designated Handling Area
All handling of SHP099 hydrochloride, including weighing, reconstitution, and dilutions, must be performed in a designated area, such as a chemical fume hood or a Class II biological safety cabinet.[5] The work surface should be covered with a plastic-backed absorbent pad to contain any potential spills.
Weighing and Reconstitution Workflow
Step-by-Step Protocol:
-
Preparation: Before starting, ensure you are wearing all the required PPE. Prepare the designated handling area by laying down a fresh absorbent pad.
-
Weighing: Use an analytical balance inside the fume hood. To minimize static, use an anti-static weigh boat.
-
Reconstitution: Slowly add the desired solvent (e.g., DMSO) to the solid SHP099 hydrochloride.[9] Avoid splashing. Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Aliquoting: To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
-
Labeling: Clearly label all vials with the compound name, concentration, date, and your initials.
-
Cleanup: Wipe down the work area with an appropriate cleaning agent (e.g., 70% ethanol). Dispose of all contaminated materials as outlined in the disposal plan.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of SHP099 hydrochloride and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused SHP099 Hydrochloride | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain.[8][10] |
| Contaminated Materials (e.g., pipette tips, gloves, absorbent pads, empty vials) | Collect in a designated, sealed container labeled as "Hazardous Waste" or "Cytotoxic Waste" and dispose of according to your institution's guidelines.[10] These materials should typically be incinerated.[11][12] |
| Liquid Waste (e.g., contaminated buffers, cell culture media) | Collect in a clearly labeled, sealed container for hazardous chemical waste. Do not mix with other chemical waste streams unless permitted by your institution's EHS department.[10] |
Emergency Procedures: In Case of Exposure or Spill
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[4] Seek medical attention.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Spill:
-
Small Spill (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Clean the spill area with a suitable decontaminating solution.
-
Large Spill (or any spill outside of a fume hood): Evacuate the area and alert your institution's Environmental Health and Safety (EHS) department immediately.
By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. This proactive approach to safety is integral to the integrity and success of your scientific endeavors.
References
-
DC Chemicals. SHP099 hydrochloride - SHP2 inhibitor. [Link]
-
University of Washington. LABORATORY PERSONAL PROTECTIVE EQUIPMENT (PPE) HAZARD ASSESSMENT. [Link]
-
Auburn University. Personal Protective Equipment. [Link]
-
University of California, Merced. Choosing The Correct PPE | Environmental Health & Safety. [Link]
-
Stanford Health Care. Investigational Product Disposal, Return, and Destruction. [Link]
-
University of Rhode Island. Safe Handling and Disposal of Antineoplastic and Other Drugs. [Link]
-
Stericycle. Pharmaceutical Waste Disposal & Bins. [Link]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
